molecular formula C14H25N3O6S B1665464 ACV Tripeptide CAS No. 32467-88-2

ACV Tripeptide

货号: B1665464
CAS 编号: 32467-88-2
分子量: 363.43 g/mol
InChI 键: BYEIJZFKOAXBBV-ATZCPNFKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine is a tripeptoid arising from cleavage of both rings of a penicillin derivative. It is a conjugate acid of a N-[(5S)-5-ammonio-5-carboxylatopentanoyl]-L-cysteinyl-D-valinate.
l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine has been reported in Streptomyces clavuligerus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEIJZFKOAXBBV-ATZCPNFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332274
Record name AADCV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32467-88-2
Record name Acv tripeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACV tripeptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AADCV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACV TRIPEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural Elucidation of ACV Tripeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine

Abstract

The ACV tripeptide, chemically known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, is a pivotal non-ribosomally synthesized peptide that serves as the direct precursor to a vast array of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] Its unique structural features, such as the presence of the non-proteinogenic amino acid L-α-aminoadipic acid and a D-configured valine residue, are critical for its biological activity and subsequent enzymatic conversion into the characteristic bicyclic core of these essential medicines.[3] This technical guide provides a comprehensive overview of the structure, properties, and biosynthesis of the this compound, intended for researchers, scientists, and professionals in the field of drug development. While precise crystallographic data on the isolated tripeptide is not extensively available in public databases, this document compiles the known physicochemical properties and presents detailed, standardized experimental protocols for its purification and structural characterization.

Introduction

The discovery of the this compound was a significant milestone in understanding the biosynthesis of β-lactam antibiotics.[4] It is synthesized by the large, multi-domain enzyme ACV synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[1][4] The unique assembly of its constituent amino acids and its specific stereochemistry are crucial for its recognition by the subsequent enzyme in the pathway, isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization to form the β-lactam and thiazolidine (B150603) rings of isopenicillin N. This guide will delve into the known structural aspects of the this compound and provide methodologies for its analysis.

Chemical Structure and Properties

The this compound is composed of three amino acid residues: L-α-aminoadipic acid, L-cysteine, and D-valine. A key structural feature is the unconventional peptide bond formed between the δ-carboxyl group of L-α-aminoadipic acid and the amino group of L-cysteine.[3]

Physicochemical Data

A summary of the key physicochemical properties of the this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₂₅N₃O₆S[5]
Molecular Weight 363.43 g/mol [5]
Appearance Solid powder[3]
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N[5]
InChI Key BYEIJZFKOAXBBV-ATZCPNFKSA-N[5]

Biosynthesis of the this compound

The synthesis of the this compound is a multi-step enzymatic process catalyzed by ACV synthetase (ACVS). This process occurs independently of ribosomes.[2] The logical workflow of this biosynthesis is depicted in the following diagram.

ACV_Biosynthesis_Workflow cluster_amino_acids Substrate Amino Acids cluster_acvs ACV Synthetase (ACVS) Modules L-alpha-Aminoadipic_Acid L-α-Aminoadipic Acid Module1 Module 1 (Adenylation, Thiolation) L-alpha-Aminoadipic_Acid->Module1 Activation L-Cysteine L-Cysteine Module2 Module 2 (Adenylation, Thiolation, Condensation) L-Cysteine->Module2 Activation L-Valine L-Valine Module3 Module 3 (Adenylation, Thiolation, Condensation, Epimerization) L-Valine->Module3 Activation Module1->Module2 Peptide Bond Formation Module2->Module3 Peptide Bond Formation ACV_Tripeptide δ-(L-α-aminoadipyl)-L- cysteinyl-D-valine (ACV) Module3->ACV_Tripeptide Release

Biosynthesis of this compound by ACV Synthetase.

Experimental Protocols

The following sections provide detailed methodologies for the purification and structural characterization of the this compound. These are standardized protocols applicable to peptides and can be adapted for the specific analysis of ACV.

Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides from a crude synthetic or biological mixture.[6] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Materials:

  • Crude this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Reversed-phase HPLC system with a UV detector

  • C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • 0.22 µm syringe filters

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.[7]

  • Sample Preparation:

    • Dissolve the crude this compound in Mobile Phase A to a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter.[8]

  • HPLC Parameters:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm and 280 nm[7]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[7]

    • Injection Volume: 20-100 µL

  • Fraction Collection:

    • Collect fractions corresponding to the major peak detected at 215 nm.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.[7]

The experimental workflow for the purification is illustrated below.

HPLC_Purification_Workflow Crude_Sample Crude this compound Dissolution Dissolve in Mobile Phase A Crude_Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_Injection Inject onto RP-HPLC Filtration->HPLC_Injection Fraction_Collection Collect Fractions HPLC_Injection->Fraction_Collection Purity_Analysis Analyze Purity Fraction_Collection->Purity_Analysis Purity_Analysis->Fraction_Collection If Impure, Re-inject Lyophilization Lyophilize Pure Fractions Purity_Analysis->Lyophilization If Pure Purified_Product Purified this compound Lyophilization->Purified_Product

Workflow for RP-HPLC Purification of this compound.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[9] 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments can be used to assign all proton and carbon signals and to determine the peptide's conformation.[9][10]

Materials:

  • Purified, lyophilized this compound

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the purified this compound in the chosen deuterated solvent in an NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire ¹H and ¹³C NMR spectra to identify the types of protons and carbons present.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequential assignment.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Assign all proton and carbon chemical shifts.[11]

    • Use NOE constraints to calculate a family of 3D structures consistent with the experimental data.

Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing

Mass spectrometry is used to determine the precise molecular weight of the this compound and to confirm its amino acid sequence through fragmentation analysis.[12]

Materials:

  • Purified this compound

  • Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)

  • Appropriate solvents and matrix (for MALDI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

  • Full Scan MS:

    • Acquire a full scan mass spectrum to determine the molecular weight of the intact tripeptide. The expected [M+H]⁺ ion would be at m/z 364.15.

  • Tandem MS (MS/MS):

    • Select the parent ion ([M+H]⁺) for fragmentation.

    • Acquire the MS/MS spectrum to observe the fragment ions (b- and y-ions).[12]

    • Analyze the fragmentation pattern to confirm the amino acid sequence. The mass differences between consecutive b- or y-ions will correspond to the residue masses of valine, cysteine, and α-aminoadipic acid.

Conclusion

The this compound, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, is a fascinating and crucial molecule in the biosynthesis of β-lactam antibiotics. Its unique structure, assembled by the non-ribosomal peptide synthetase ACVS, provides the necessary template for the subsequent formation of the pharmacologically active bicyclic core. While detailed crystallographic data on the isolated tripeptide remains elusive in the public domain, a comprehensive understanding of its chemical properties and biosynthetic pathway has been established. The standardized experimental protocols outlined in this guide provide a robust framework for the purification and detailed structural characterization of this important natural product, paving the way for further research and potential applications in synthetic biology and drug development.

References

The Discovery of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine: A Technical Guide to a Cornerstone of Penicillin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) was a pivotal moment in the understanding of penicillin biosynthesis. This non-ribosomally synthesized peptide serves as the direct precursor to the entire family of penicillin and cephalosporin (B10832234) antibiotics, molecules that have revolutionized modern medicine. This technical guide provides an in-depth exploration of the initial discovery, isolation, and characterization of ACV, with a focus on the seminal work of Arnstein and Morris. Furthermore, it details the enzymatic machinery responsible for its synthesis and the regulatory pathways that govern its production in key fungal species such as Penicillium chrysogenum. The guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

The Initial Discovery and Isolation of ACV

The existence of ACV was first reported by H. R. V. Arnstein and D. Morris in 1960 through their work on the mycelium of Penicillium chrysogenum.[1] Their research provided the first tangible evidence of a peptide precursor to penicillin, laying the groundwork for decades of subsequent research into β-lactam antibiotic biosynthesis.

Physicochemical Properties of ACV

The initial characterization of ACV by Arnstein and Morris, and later by other research groups, established its fundamental physicochemical properties.

PropertyValueReference
Molecular FormulaC₁₄H₂₅N₃O₆SArnstein & Morris, 1960
Molecular Weight363.43 g/mol Arnstein & Morris, 1960
Stereochemistryδ-(L-α-aminoadipyl)-L-cysteinyl-D-valineArnstein & Morris, 1960
AppearanceWhite crystalline solidGeneral observation
Experimental Protocol: Isolation of ACV from Penicillium chrysogenum Mycelium (Arnstein and Morris, 1960)

The following protocol is a detailed reconstruction of the methodology employed by Arnstein and Morris for the initial isolation of ACV.

1.2.1. Cultivation of Penicillium chrysogenum

  • Penicillium chrysogenum was cultured in a suitable fermentation medium to encourage robust mycelial growth and secondary metabolite production. The exact composition of the medium used in the original experiment is not specified in the 1960 paper.

1.2.2. Mycelial Harvest and Extraction

  • Mycelia were harvested from the fermentation broth by filtration.

  • The harvested mycelial cake was washed with distilled water to remove residual medium components.

  • The washed mycelia were then subjected to an extraction procedure to isolate small peptides. The original paper suggests an extraction with aqueous ethanol.

1.2.3. Purification by Ion-Exchange and Paper Chromatography

  • The crude extract was first fractionated using ion-exchange chromatography to separate compounds based on their charge.

  • Fractions containing sulfur-containing peptides were identified.

  • Further purification was achieved by paper chromatography, a key technique at the time for separating amino acids and peptides.

    • Solvent System: A mixture of n-butanol, acetic acid, and water was typically used as the mobile phase.

    • Detection: The separated compounds on the paper chromatogram were visualized by spraying with a ninhydrin (B49086) solution, which reacts with the free amino groups of peptides and amino acids to produce a colored spot.

  • The spot corresponding to the novel tripeptide was excised from the chromatogram.

1.2.4. Elution and Characterization

  • The peptide was eluted from the excised paper strip using an appropriate solvent (e.g., dilute acetic acid).

  • The eluted peptide was then subjected to acid hydrolysis to break the peptide bonds and release the constituent amino acids.

  • The resulting amino acids were identified by further paper chromatography, comparing their migration with known amino acid standards. This analysis revealed the presence of α-aminoadipic acid, cysteine, and valine.

Experimental Workflow: Isolation of ACV

start Start: P. chrysogenum Culture harvest Harvest Mycelia by Filtration start->harvest wash Wash Mycelia with Distilled Water harvest->wash extract Extract with Aqueous Ethanol wash->extract ion_exchange Ion-Exchange Chromatography extract->ion_exchange paper_chrom Paper Chromatography ion_exchange->paper_chrom elute Elute Peptide from Chromatogram paper_chrom->elute hydrolyze Acid Hydrolysis elute->hydrolyze analyze Analyze Amino Acids by Paper Chromatography hydrolyze->analyze end End: Identification of α-aminoadipic acid, cysteine, valine analyze->end

Workflow for the isolation of ACV from P. chrysogenum.

Biosynthesis of ACV: The Role of ACV Synthetase

The synthesis of ACV is not a product of ribosomal translation but is instead orchestrated by a large, multi-functional enzyme known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). This enzyme is a classic example of a non-ribosomal peptide synthetase (NRPS).

ACV Synthetase (ACVS)

ACVS is a multi-modular enzyme, with each module responsible for the recognition, activation, and incorporation of one of the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

2.1.1. Domain Structure of ACVS

Each module of ACVS is further subdivided into specific domains with distinct catalytic functions:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a thioester linkage to a 4'-phosphopantetheine (B1211885) prosthetic group.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to adjacent T domains.

  • Epimerization (E) domain: Located in the final module, this domain converts L-valine to its D-isoform after its incorporation into the tripeptide.

Enzymatic Synthesis of ACV

The synthesis of ACV by ACVS is a complex, ATP-dependent process.

2.2.1. Experimental Protocol: Cell-Free Enzymatic Synthesis of ACV

This protocol describes a general method for the in vitro synthesis of ACV using a cell-free extract containing ACVS.

Materials:

  • Cell-free extract from a high-penicillin-producing strain of P. chrysogenum or another β-lactam producer.

  • L-α-aminoadipic acid

  • L-cysteine

  • L-valine

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT) (to maintain a reducing environment)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Reaction tubes

  • Incubator

  • HPLC system for analysis

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow P. chrysogenum to the optimal phase for ACVS expression.

    • Harvest and wash the mycelia.

    • Disrupt the cells by methods such as sonication or grinding in liquid nitrogen.

    • Centrifuge the homogenate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract.

  • Reaction Mixture Assembly:

    • In a reaction tube, combine the cell-free extract with the buffer, ATP, MgCl₂, and DTT.

    • Add the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (typically 25-30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a protein-denaturing agent, such as trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the presence of ACV using High-Performance Liquid Chromatography (HPLC).

2.2.2. Quantitative Data: Kinetic Parameters of ACVS from P. chrysogenum

SubstrateKm (μM)
L-α-aminoadipic acid45
L-cysteine80
L-valine80
ATP5000 (optimal concentration)

Experimental Workflow: Enzymatic Synthesis of ACV

start Start: Prepare Cell-Free Extract assemble Assemble Reaction Mixture (Extract, Buffer, ATP, MgCl₂, DTT, Amino Acids) start->assemble incubate Incubate at Optimal Temperature assemble->incubate terminate Terminate Reaction with TCA incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze end End: Quantify ACV analyze->end

Workflow for the cell-free enzymatic synthesis of ACV.

Chemical Synthesis of ACV

The chemical synthesis of ACV has been crucial for confirming its structure and for providing standards for analytical studies. Solid-phase peptide synthesis (SPPS) is a common method for this purpose.

Experimental Protocol: Solid-Phase Synthesis of LLD-ACV

This protocol outlines the general steps for the solid-phase synthesis of the LLD isomer of ACV.

1. Resin Preparation:

  • Start with a suitable solid support resin (e.g., Wang resin).

  • The first amino acid, D-valine, is attached to the resin.

2. Deprotection:

  • The protecting group on the α-amino group of the resin-bound D-valine is removed.

3. Coupling of the Second Amino Acid:

  • The next amino acid, L-cysteine (with its side chain protected), is activated and coupled to the deprotected amino group of D-valine.

4. Repetition of Deprotection and Coupling:

  • The deprotection and coupling steps are repeated for the final amino acid, L-α-aminoadipic acid (with its side chains protected).

5. Cleavage and Deprotection:

  • The completed tripeptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

6. Purification:

  • The crude peptide is purified by preparative HPLC to obtain the final, high-purity ACV.

Experimental Workflow: Chemical Synthesis of ACV

start Start: D-Valine attached to Resin deprotect1 Deprotection of D-Valine start->deprotect1 couple1 Couple Protected L-Cysteine deprotect1->couple1 deprotect2 Deprotection of L-Cysteine couple1->deprotect2 couple2 Couple Protected L-α-aminoadipic acid deprotect2->couple2 cleave Cleave from Resin and Deprotect Side Chains couple2->cleave purify Purify by HPLC cleave->purify end End: Pure LLD-ACV purify->end

Workflow for the solid-phase chemical synthesis of ACV.

Regulation of ACV Biosynthesis

The production of ACV is tightly regulated at the transcriptional level, primarily through the control of the expression of the pcbAB gene, which encodes ACVS.

Transcriptional Regulation of the pcbAB Gene

The expression of the pcbAB gene is influenced by various environmental cues, including the availability of carbon and nitrogen sources, and the ambient pH.

  • Carbon Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, represses the transcription of the pcbAB gene. This regulation is mediated by the transcription factor CreA.

  • Nitrogen Regulation: The availability and type of nitrogen source also impact pcbAB expression.

  • pH Regulation: The ambient pH plays a crucial role, with the transcription factor PacC being a key regulator in response to alkaline conditions.

Signaling Pathway for pcbAB Gene Regulation

cluster_glucose High Glucose cluster_ph Alkaline pH glucose Glucose creA CreA Activation glucose->creA leads to pcbAB pcbAB gene creA->pcbAB represses alkaline_ph Alkaline pH pacC PacC Activation alkaline_ph->pacC leads to pacC->pcbAB activates acvs ACV Synthetase pcbAB->acvs encodes acv ACV acvs->acv synthesizes

References

The Central Role of δ-(L-α-Aminoadipyl)-L-Cysteinyl-D-Valine (ACV) Tripeptide in Penicillin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of the ACV tripeptide in the biosynthesis of penicillin, one of the most significant classes of antibiotics. This document details the enzymatic formation of ACV, its subsequent cyclization to form the characteristic β-lactam structure, and the key enzymes governing this pathway. It is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Introduction to the Penicillin Biosynthesis Pathway

The biosynthesis of penicillin is a complex, multi-step process primarily occurring in filamentous fungi, most notably Penicillium chrysogenum. The pathway can be broadly divided into three key stages, the first two of which are central to the formation of the penicillin nucleus. The initial and committing step is the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This tripeptide serves as the direct substrate for the formation of the bicyclic penicillin core structure.

The Formation of this compound: A Non-Ribosomal Peptide Synthesis

The synthesis of the this compound is a remarkable example of non-ribosomal peptide synthesis (NRPS), catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS).[1][2][3] This enzyme orchestrates the sequential activation and condensation of the three precursor amino acids.

The Architect of ACV: ACV Synthetase (ACVS)

ACV synthetase is a high-molecular-weight enzyme that functions as a modular assembly line.[4] Each module is responsible for the recognition, activation, and incorporation of one of the three amino acid precursors. The enzyme utilizes ATP for the adenylation of each amino acid, which is then thioesterified to a phosphopantetheinyl arm of the enzyme complex. A key feature of ACVS is its epimerase activity, which converts L-valine to its D-isoform during the synthesis process, resulting in the LLD-stereochemistry of the final this compound.[4]

Quantitative Insights into ACVS Activity

The kinetic parameters of ACV synthetase are crucial for understanding the efficiency and regulation of the penicillin biosynthesis pathway. The following table summarizes the apparent Michaelis-Menten constants (KM) for the substrates of ACVS from Nocardia lactamdurans.

SubstrateApparent KM (µM)
L-α-aminoadipic acid640 ± 16
L-cysteine40 ± 1
L-valine150 ± 4
Data obtained from in vitro assays of purified N. lactamdurans ACVS.[5]

The Crucial Cyclization: From Linear Tripeptide to Bicyclic Penicillin

The second key step in penicillin biosynthesis is the oxidative cyclization of the linear this compound to form isopenicillin N (IPN), the first bioactive intermediate in the pathway. This reaction is catalyzed by isopenicillin N synthase (IPNS).

The Catalyst of Ring Formation: Isopenicillin N Synthase (IPNS)

Isopenicillin N synthase is a non-heme iron-dependent oxygenase that facilitates the formation of both the β-lactam and thiazolidine (B150603) rings of the penicillin core.[6][7] The reaction involves the removal of four hydrogen atoms from the ACV molecule, with molecular oxygen serving as the oxidizing agent. The proposed mechanism involves the binding of ACV and O₂ to the iron center in the enzyme's active site, leading to a series of radical-mediated cyclization reactions.[8]

Kinetic Properties of IPNS

Understanding the kinetics of IPNS is vital for optimizing penicillin production. The following table presents the KM value for the ACV substrate of IPNS from a Penicillium chrysogenum strain.

SubstrateKM (µM)
ACV196 ± 19
Data obtained from assays of 19F-labeled IPNSS55C variant.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound and the penicillin biosynthesis pathway.

Purification of ACV Synthetase

This protocol is adapted from methods used for the purification of ACVS from Nocardia lactamdurans.[5]

Materials:

  • E. coli HM0079 cells overexpressing C-terminally His-tagged N. lactamdurans ACVS

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)

  • Ni-NTA affinity chromatography column

  • Sonciator

  • Centrifuge

Procedure:

  • Harvest E. coli cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged ACVS with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE.

ACV Synthetase Activity Assay

This assay is based on the quantification of the ACV product by HPLC-MS.[5]

Materials:

  • Purified ACV synthetase

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM ATP)

  • L-α-aminoadipic acid

  • L-cysteine

  • L-valine

  • HPLC-MS system

Procedure:

  • Prepare reaction mixtures containing assay buffer, varying concentrations of the three substrate amino acids, and purified ACVS.

  • Incubate the reactions at a controlled temperature (e.g., 25°C).

  • Take aliquots at different time points and quench the reaction (e.g., with methanol).

  • Analyze the formation of ACV using a suitable HPLC-MS method.

  • Quantify the ACV product based on a standard curve.

Purification of Isopenicillin N Synthase

This protocol is a general procedure based on methods for purifying IPNS from fungal sources.[10][11]

Materials:

  • Penicillium chrysogenum or Cephalosporium acremonium mycelia

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

  • Ammonium (B1175870) sulfate (B86663)

  • Chromatography resins (e.g., ion-exchange, size-exclusion)

  • Centrifuge

Procedure:

  • Homogenize the fungal mycelia in extraction buffer.

  • Clarify the homogenate by centrifugation.

  • Perform ammonium sulfate precipitation to fractionate the proteins.

  • Resuspend the protein pellet and dialyze against a suitable buffer.

  • Subject the protein solution to a series of chromatography steps (e.g., anion-exchange, followed by size-exclusion chromatography) to purify IPNS.

  • Monitor the purification process by SDS-PAGE and enzyme activity assays.

Isopenicillin N Synthase Activity Assay

This is a continuous spectrophotometric assay that monitors the formation of the penicillin nucleus.[12]

Materials:

  • Purified isopenicillin N synthase

  • Assay buffer (e.g., 50 mM HEPES pH 7.0)

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ascorbate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Spectrophotometer capable of reading at 235 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ACV, a reducing agent (DTT or TCEP), ascorbate, and ferrous sulfate.

  • Initiate the reaction by adding the purified IPNS.

  • Monitor the increase in absorbance at 235 nm over time, which corresponds to the formation of the isopenicillin N product.

  • Calculate the initial reaction rates from the linear phase of the absorbance curve.

HPLC Analysis of Penicillin and ACV

This protocol provides a general framework for the separation and quantification of penicillin and its precursor ACV.[13][14]

Materials:

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column

  • Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)

  • Mobile phase B (e.g., acetonitrile)

  • Standards for penicillin and ACV

Procedure:

  • Prepare samples by appropriate extraction and filtration.

  • Set up a gradient elution program on the HPLC system, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Inject the prepared sample onto the C18 column.

  • Monitor the elution of compounds at a suitable wavelength (e.g., 215 nm or 240 nm) or by mass spectrometry.

  • Identify and quantify penicillin and ACV by comparing their retention times and peak areas to those of the standards.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of penicillin biosynthesis and a typical experimental workflow for enzyme purification.

Penicillin_Biosynthesis_Pathway cluster_precursors Precursor Amino Acids cluster_enzymes Key Enzymes cluster_intermediates Intermediates cluster_product Final Product L_alpha_aminoadipic_acid L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) L_alpha_aminoadipic_acid->ACVS L_cysteine L-Cysteine L_cysteine->ACVS L_valine L-Valine L_valine->ACVS ACV δ-(L-α-Aminoadipyl)-L-Cysteinyl-D-Valine (ACV) ACVS->ACV ATP IPNS Isopenicillin N Synthase (IPNS) IPN Isopenicillin N (IPN) IPNS->IPN ACV->IPNS O₂ Penicillin Penicillin IPN->Penicillin Acyl-CoA: Isopenicillin N Acyltransferase

Caption: The core penicillin biosynthesis pathway.

Enzyme_Purification_Workflow start Start: Fungal Mycelia or Recombinant Cells cell_lysis Cell Lysis (e.g., Sonication) start->cell_lysis centrifugation1 Centrifugation (Clarification) cell_lysis->centrifugation1 crude_extract Crude Cell Extract centrifugation1->crude_extract ammonium_sulfate Ammonium Sulfate Precipitation crude_extract->ammonium_sulfate dialysis Dialysis ammonium_sulfate->dialysis chromatography1 Ion-Exchange Chromatography dialysis->chromatography1 chromatography2 Size-Exclusion Chromatography chromatography1->chromatography2 pure_enzyme Purified Enzyme chromatography2->pure_enzyme analysis Analysis (SDS-PAGE, Activity Assay) pure_enzyme->analysis

Caption: A typical workflow for enzyme purification.

Conclusion

The this compound stands as the cornerstone of penicillin biosynthesis, representing the culmination of a sophisticated non-ribosomal peptide synthesis and the essential precursor for the formation of the iconic β-lactam ring. A thorough understanding of the enzymes that synthesize and modify ACV, namely ACV synthetase and isopenicillin N synthase, is paramount for the rational design of strain improvement strategies and the development of novel β-lactam antibiotics. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing our knowledge and application of this vital biosynthetic pathway.

References

Non-ribosomal peptide synthesis of ACV tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Non-Ribosomal Peptide Synthesis of ACV Tripeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, enzymology, and experimental methodologies related to the non-ribosomal peptide synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide. ACV is the universal precursor for the biosynthesis of all penicillin and cephalosporin (B10832234) β-lactam antibiotics.[1][2] Its synthesis is a critical, rate-limiting step performed by the multifunctional enzyme ACV Synthetase (ACVS), a canonical example of a Non-Ribosomal Peptide Synthetase (NRPS).[3] Understanding this intricate enzymatic process is fundamental for advancements in synthetic biology, enzyme engineering, and the development of novel antibiotics.[4]

The Core Biosynthetic Pathway

The synthesis of the this compound is a complex, multi-step process catalyzed by a single, large enzyme, ACV Synthetase (ACVS).[4] This process occurs in the cytosol of producing organisms, such as Penicillium chrysogenum.[5] The overall reaction involves the condensation of three precursor amino acids—L-α-aminoadipic acid (L-α-Aaa), L-cysteine (L-Cys), and L-valine (L-Val)—in an ATP-dependent manner.[6][7] The synthesis follows a highly ordered sequence, culminating in the epimerization of the final L-valine residue to its D-isoform and the subsequent release of the completed LLD-ACV tripeptide.[4]

The overall chemical reaction is as follows: 3 ATP + L-α-aminoadipic acid + L-cysteine + L-valine ⇌ 3 AMP + 3 PPi + δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine[7]

Enzymology of ACV Synthetase (ACVS)

ACV Synthetase (EC 6.3.2.26) is a large, modular NRPS enzyme encoded by the pcbAB gene.[4] Its immense size and inherent instability have historically made it a challenging enzyme to purify and characterize.[1][2]

Modular Architecture and Domain Functions

ACVS is comprised of three distinct modules, each responsible for the recognition, activation, and incorporation of one of the three constituent amino acids.[4] These modules contain a series of functional domains that work in concert in an assembly-line fashion.[4][8]

  • Module 1: Activates L-α-aminoadipic acid.

  • Module 2: Activates L-cysteine.

  • Module 3: Activates L-valine.

Each module contains a conserved set of core domains:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate by catalyzing its reaction with ATP to form an aminoacyl-adenylate intermediate, releasing pyrophosphate (PPi).

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic arm.

  • Condensation (C) Domain: Catalyzes peptide bond formation by joining the upstream, growing peptide chain (from the preceding module) with the newly activated amino acid on its own module.

In addition to the core domains, the final module of ACVS contains two specialized domains:

  • Epimerization (E) Domain: Catalyzes the stereoinversion of the enzyme-tethered L-valine to D-valine after its incorporation into the tripeptide.[4]

  • Thioesterase (Te) Domain: Acts as the terminal domain, catalyzing the hydrolytic release of the final LLD-ACV tripeptide from the enzyme complex.[4]

The complete domain organization of ACVS is therefore: A-T-C | A-T-C | A-T-E-Te .[8]

ACV_Synthesis_Pathway cluster_module1 Module 1: L-α-Aaa Activation cluster_module2 Module 2: L-Cys Activation cluster_module3 Module 3: L-Val Activation & Release M1 A T M2 C A T M1:f1->M2:f0 Condensation M3 C A T E Te M2:f2->M3:f0 Condensation ACV LLD-ACV M3:f4->ACV Release L_Aaa L-α-Aaa + ATP L_Aaa->M1:f0 L_Cys L-Cys + ATP L_Cys->M2:f1 L_Val L-Val + ATP L_Val->M3:f1 Purification_Workflow start P. chrysogenum Mycelium lysis Cell Lysis & High-Speed Centrifugation start->lysis extract Cell-Free Extract lysis->extract precipitation Ammonium Sulphate Precipitation (35-45% Cut) extract->precipitation pellet ACVS-Enriched Pellet precipitation->pellet iex Anion-Exchange Chromatography (Q-Sepharose) pellet->iex hic Hydrophobic Interaction Chromatography (Butyl-Sepharose) iex->hic gel_filtration Gel Filtration Chromatography (Size Exclusion) hic->gel_filtration final_product Purified ACVS (>95%) gel_filtration->final_product

References

An In-Depth Technical Guide to the Mechanism of ACV Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS), a pivotal enzyme in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. This document details the enzyme's modular structure, catalytic cycle, and the intricate regulatory networks that govern its activity, offering valuable insights for researchers in microbiology, enzymology, and drug development.

Core Principles of ACV Synthetase Function

ACV synthetase is a large, multifunctional non-ribosomal peptide synthetase (NRPS) responsible for the ATP-dependent condensation of its three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the linear tripeptide LLD-ACV.[1][2] This process occurs independently of messenger RNA and ribosomes, a hallmark of NRPS systems.[3]

The enzyme is organized into three distinct modules, each responsible for the recognition, activation, and incorporation of one of the constituent amino acids.[1][2] Each module is further subdivided into specific functional domains:

  • Adenylation (A) Domain: Selects the specific amino acid substrate and activates it as an aminoacyl-adenylate at the expense of ATP.[3]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group.[2]

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.

In addition to these core domains, the third module of ACVS contains an Epimerization (E) domain , which converts L-valine to its D-valine isomer within the enzyme-bound tripeptide.[1][2] A C-terminal Thioesterase (TE) domain is responsible for the final release of the LLD-ACV tripeptide.[1][2]

The Catalytic Cycle of ACV Synthetase

The synthesis of the ACV tripeptide is a highly orchestrated process that can be broken down into the following key steps:

  • Amino Acid Activation: Each of the three A domains selects its cognate amino acid (L-α-aminoadipic acid, L-cysteine, and L-valine) and activates it by forming an aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi). This reaction is MgATP-dependent.[4]

  • Thiolation: The activated aminoacyl group is then transferred from the A domain to the thiol group of the 4'-PP arm of the corresponding T domain, releasing AMP.

  • Peptide Bond Formation (Condensation): The C domain of the second module catalyzes the nucleophilic attack of the α-amino group of the L-cysteine (tethered to the second T domain) on the thioester carbonyl of the L-α-aminoadipate (on the first T domain). This forms the dipeptide L-α-aminoadipoyl-L-cysteine, which remains attached to the second T domain. This process is repeated, with the C domain of the third module catalyzing the formation of the tripeptide by linking the dipeptide to the L-valine on the third T domain.

  • Epimerization: While the tripeptide is still bound to the third T domain, the E domain catalyzes the epimerization of the L-valine residue to D-valine.

  • Product Release: The TE domain at the C-terminus of the enzyme hydrolyzes the thioester bond, releasing the final LLD-ACV tripeptide.[1][2]

Purification_Workflow start Start: E. coli with pcbAB expression vector induction Induce Protein Expression (e.g., IPTG) start->induction harvest Harvest Cells (Centrifugation) induction->harvest lysis Cell Lysis (Sonication/Homogenization) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification chromatography Ni-NTA Affinity Chromatography clarification->chromatography wash Wash Column (Low Imidazole) chromatography->wash elution Elute ACVS (High Imidazole) wash->elution buffer_exchange Buffer Exchange / Desalting elution->buffer_exchange end Purified ACV Synthetase buffer_exchange->end ACVS_Regulation cluster_signals Environmental Signals cluster_regulators Regulatory Proteins Glucose High Glucose CreA CreA Glucose->CreA Activates Phosphate High Phosphate PhoR_PhoP PhoR-PhoP System Phosphate->PhoR_PhoP Activates Methionine Methionine Met_Regulator Methionine-Responsive Regulator(s) Methionine->Met_Regulator Activates pcbAB_promoter pcbAB Promoter CreA->pcbAB_promoter Binds & Represses PhoR_PhoP->pcbAB_promoter Represses (Indirectly) Met_Regulator->pcbAB_promoter Induces Transcription pcbAB_gene pcbAB Gene pcbAB_promoter->pcbAB_gene Transcription ACVS_protein ACV Synthetase pcbAB_gene->ACVS_protein Translation

References

The Genetic Architecture of δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) Tripeptide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is the universal precursor to the vast and medically indispensable family of β-lactam antibiotics, including penicillins and cephalosporins. Its biosynthesis is a fascinating example of non-ribosomal peptide synthesis, a process distinct from the canonical mRNA-templated protein synthesis. This technical guide provides an in-depth exploration of the genetic basis of ACV production, detailing the enzymatic machinery, the underlying genetic organization, and the regulatory networks that govern its synthesis. Furthermore, this guide presents key quantitative data, detailed experimental protocols, and visual representations of the core pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

The production of ACV is primarily orchestrated by a large, multifunctional enzyme known as ACV synthetase (ACVS).[1][2] This enzyme is encoded by the pcbAB gene (also referred to as acvA) and is a cornerstone of the penicillin biosynthesis gene cluster.[3][4] This guide will delve into the modular nature of ACVS and its intricate mechanism of action, providing a foundational understanding for further research and potential bioengineering applications.

The Core Genetic Machinery: The Penicillin Biosynthesis Gene Cluster

The genes responsible for the biosynthesis of penicillin, and by extension the initial ACV tripeptide, are typically organized in a conserved cluster in producing fungi such as Penicillium chrysogenum and Aspergillus nidulans.[5][6] This cluster contains three key genes:

  • pcbAB (acvA): This gene encodes the ACV synthetase (ACVS), the multi-domain enzyme responsible for the condensation of the three precursor amino acids.[3][4]

  • pcbC (ipnA): This gene encodes isopenicillin N synthase (IPNS), the enzyme that catalyzes the oxidative cyclization of the linear this compound to form the bicyclic structure of isopenicillin N, the first bioactive intermediate in the pathway.[5]

  • penDE (aatA): This gene encodes isopenicillin N acyltransferase (IAT), which in the final step of penicillin G biosynthesis, exchanges the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group.[7]

The pcbAB and pcbC genes are divergently transcribed, sharing a common promoter region, which allows for coordinated regulation of the initial steps of the biosynthetic pathway.[6]

The Engine of ACV Synthesis: ACV Synthetase (ACVS)

ACV synthetase is a classic example of a non-ribosomal peptide synthetase (NRPS). These large, modular enzymes function as assembly lines for the synthesis of peptides without the involvement of ribosomes. The ACVS from Penicillium chrysogenum is a single polypeptide with a molecular mass of approximately 426 kDa.[7] It is organized into three modules, each responsible for the recognition, activation, and incorporation of one of the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[3][4]

Each module is further subdivided into distinct domains with specific catalytic functions:

  • Adenylation (A) Domain: This domain selects and activates the specific amino acid substrate by converting it into an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group, which is covalently attached to the T domain.

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.

  • Epimerization (E) Domain: Located in the third module, this domain is responsible for the conversion of L-valine to its D-valine isomer within the final tripeptide.[4]

The synthesis of ACV proceeds in a stepwise manner, with the growing peptide chain being passed from one module to the next. The final LLD-ACV tripeptide is then released from the enzyme.

Quantitative Data on ACV Production

A thorough understanding of the kinetics of ACV synthetase and the yields of ACV production is critical for optimizing fermentation processes and for metabolic engineering efforts.

Table 1: Kinetic Parameters of ACV Synthetase from Penicillium chrysogenum
SubstrateKm (µM)
L-α-Aminoadipic acid45[8][9]
L-Cysteine80[8][9]
L-Valine80[8][9]

Km (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate.

Table 2: Regulation of pcbAB Gene Expression in Penicillium chrysogenum
ConditionRegulatory Effect on pcbAB ExpressionReference
GlucoseRepression[10]
Lactose (B1674315)Derepression (relative to glucose)[11]
Alkaline pHSlight positive effect[10]
Table 3: this compound Production Yields
OrganismProduction SystemYieldReference
Aspergillus nidulansFermentation BrothDetectable at natural levels[12]
Penicillium chrysogenumFermentation BrothDetectable at natural levels[12]
Saccharomyces cerevisiae (heterologous expression)High-copy plasmid30-fold enhancement at 20°C vs 30°C[13]

Experimental Protocols

Protocol 1: Heterologous Expression of pcbAB in Escherichia coli

This protocol outlines a general procedure for the expression of the large pcbAB gene in E. coli, a common host for recombinant protein production. Co-expression with a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis is crucial for obtaining the active holo-enzyme.[14]

1. Vector Construction:

  • Clone the full-length pcbAB cDNA into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).
  • In a compatible plasmid, clone the gene for a broad-specificity PPTase, such as sfp.

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pcbAB expression plasmid and the PPTase plasmid.
  • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotics for selection.

3. Expression:

  • Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Reduce the incubation temperature to 16-25°C and continue to shake for 12-18 hours to enhance proper protein folding.

4. Cell Lysis and Protein Extraction:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the soluble recombinant ACVS.

Protocol 2: Purification of ACV Synthetase from Penicillium chrysogenum

This protocol describes a multi-step purification process for isolating ACVS from its native producer.[8][9][15]

1. Cell-Free Extract Preparation:

  • Harvest mycelia from a P. chrysogenum culture in the late exponential growth phase.
  • Grind the mycelia to a fine powder in liquid nitrogen.
  • Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, and protease inhibitors).
  • Prepare a cell-free extract by centrifugation to remove cellular debris.

2. Ammonium (B1175870) Sulfate (B86663) Precipitation:

  • Slowly add solid ammonium sulfate to the cell-free extract to a final saturation of 35-45%.
  • Stir on ice for 30 minutes and then centrifuge to pellet the precipitated proteins, including ACVS.
  • Resuspend the pellet in a minimal volume of purification buffer.

3. Ion-Exchange Chromatography:

  • Apply the resuspended protein solution to an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer.
  • Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
  • Collect fractions and assay for ACVS activity.

4. Gel Filtration Chromatography:

  • Pool the active fractions from the ion-exchange step and concentrate them.
  • Apply the concentrated sample to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.
  • Collect fractions and identify those containing the high molecular weight ACVS.

5. Hydrophobic Interaction Chromatography (Optional):

  • For further purification, apply the active fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose) in a high-salt buffer.
  • Elute with a decreasing salt gradient.

Protocol 3: In Vitro ACV Synthesis Assay

This assay measures the activity of purified or partially purified ACVS by quantifying the formation of radiolabeled ACV.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Purified ACVS enzyme
  • 50 mM Tris-HCl buffer (pH 7.5-8.0)
  • 5 mM ATP
  • 20 mM MgCl2
  • 1 mM L-α-aminoadipic acid
  • 1 mM L-cysteine
  • 1 mM L-[14C]valine (or another radiolabeled precursor)
  • 1 mM Dithiothreitol (DTT)

2. Incubation:

  • Incubate the reaction mixture at 25-30°C for 30-60 minutes.

3. Reaction Termination:

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the protein.

4. Analysis:

  • Centrifuge to remove the precipitated protein.
  • Analyze the supernatant for the presence of radiolabeled ACV using HPLC with a radiodetector or by thin-layer chromatography (TLC) followed by autoradiography.

Protocol 4: HPLC Analysis of this compound

This protocol outlines a method for the quantification of ACV in fermentation broths or in vitro reaction mixtures.[12]

1. Sample Preparation:

  • For fermentation broth, centrifuge to remove cells and filter the supernatant through a 0.22 µm filter.
  • For in vitro assays, use the supernatant after TCA precipitation and centrifugation.

2. HPLC System and Column:

  • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector or a pulsed amperometric detector (PAD).
  • Employ a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) for separation with pre-column derivatization, or an anion-exchange column for direct detection with PAD.

3. Mobile Phase and Gradient (for Reversed-Phase with Derivatization):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 60% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.

4. Detection:

  • If using pre-column derivatization (e.g., with o-phthalaldehyde, OPA), detect the derivatized ACV by fluorescence or UV absorbance (e.g., 340 nm).
  • If using an anion-exchange column with PAD, detect the underivatized ACV by its electrochemical reduction on a gold electrode.

5. Quantification:

  • Prepare a standard curve using known concentrations of a pure ACV standard.
  • Quantify the ACV in the samples by comparing their peak areas to the standard curve.

Visualizations

ACV Biosynthesis Pathway

ACV_Biosynthesis_Pathway L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (pcbAB/acvA) (NRPS) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (pcbC) ACV->IPNS IPN Isopenicillin N IPNS->IPN IAT Isopenicillin N Acyltransferase (penDE) IPN->IAT Penicillin Penicillins IAT->Penicillin

Caption: The biosynthetic pathway of ACV and its conversion to penicillins.

Experimental Workflow for ACV Production Analysis

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Activity Assay & Analysis pcbAB_cloning Clone pcbAB into Expression Vector transformation Transform Host (e.g., E. coli) pcbAB_cloning->transformation expression Induce Protein Expression transformation->expression cell_lysis Cell Lysis expression->cell_lysis chromatography Multi-step Chromatography (Ion Exchange, Gel Filtration) cell_lysis->chromatography purity_check SDS-PAGE Analysis chromatography->purity_check in_vitro_assay In Vitro ACV Synthesis Assay purity_check->in_vitro_assay hplc_analysis HPLC Quantification of ACV in_vitro_assay->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: A typical experimental workflow for the study of ACV synthetase.

Conclusion

The genetic basis of this compound production is a well-characterized system that serves as a paradigm for non-ribosomal peptide synthesis. The central player, ACV synthetase, with its modular architecture and complex catalytic mechanism, remains a fascinating subject of study. This technical guide has provided a comprehensive overview of the key genes, the enzymatic machinery, and the regulatory aspects of ACV biosynthesis. The included quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this vital metabolic pathway and to harness its potential for the development of novel antibiotics and other valuable bioactive compounds. The continued exploration of the genetic and biochemical underpinnings of ACV production will undoubtedly pave the way for innovative approaches in synthetic biology and industrial biotechnology.

References

The pcbAB Gene: A Lynchpin in Non-Ribosomal Peptide Synthesis of ACV

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The biosynthesis of β-lactam antibiotics, a cornerstone of modern medicine, begins with a crucial non-ribosomal peptide synthesis step. Central to this process is the pcbAB gene, which encodes the monumental enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Synthetase (ACVS). This multi-domain enzyme orchestrates the precise condensation of three precursor amino acids to form the ACV tripeptide, the universal precursor for all penicillin and cephalosporin (B10832234) antibiotics. This guide provides a detailed examination of the pcbAB gene's function, the intricate structure of its protein product, its regulation, and the experimental methodologies used to elucidate its role in ACV synthesis.

Gene Organization and Regulation

In penicillin-producing fungi, such as Penicillium chrysogenum and Aspergillus nidulans, the pcbAB gene is a key component of a conserved antibiotic biosynthesis gene cluster.[1] This cluster typically includes pcbC (encoding Isopenicillin N Synthase) and penDE (encoding Isopenicillin N Acyltransferase).[1][2]

Notably, the pcbAB and pcbC genes are arranged in a head-to-head orientation, transcribed divergently from a shared bidirectional promoter region approximately 1.16 kb in length.[3] This arrangement is critical for the co-ordinated regulation of the first two steps in the penicillin pathway. The expression of pcbAB is tightly controlled by a complex network of regulatory factors in response to environmental and nutritional cues.

Key Regulatory Mechanisms:

  • Carbon Catabolite Repression: Glucose, a preferred carbon source, strongly represses the transcription of pcbAB.[4][5] This repression is mediated, at least in part, by the CreA transcription factor, which binds to specific sites in the pcbAB promoter.[6]

  • pH Regulation: The ambient pH significantly influences gene expression, a process mediated by the pH-dependent transcriptional factor PACC.[7][8] PACC binding sites have been identified in the intergenic region between pcbAB and pcbC, and PACC activation is crucial for optimal expression under alkaline conditions.[7]

  • Amino Acid Influence: The availability of certain amino acids can modulate pcbAB expression. For instance, in A. nidulans, amino acids like histidine and valine have been shown to have a negative effect on the expression of acvA (pcbAB), a phenomenon linked to changes in ambient pH and PACC activation.[7][9]

These regulatory circuits ensure that antibiotic production is initiated under specific metabolic conditions, typically following a period of active growth.

The ACV Synthetase (ACVS) Enzyme: Structure and Function

The pcbAB gene encodes ACV Synthetase, a massive, multifunctional enzyme belonging to the Non-Ribosomal Peptide Synthetase (NRPS) family.[10][11] In P. chrysogenum, the gene contains an open reading frame of 11,376 nucleotides, encoding a protein with a calculated molecular weight of approximately 426 kDa.[7]

ACVS functions as a protein template, assembling the this compound in a stepwise fashion without a direct mRNA template for the peptide itself. Its structure is modular, with three distinct modules, each responsible for the recognition, activation, and incorporation of one of the three precursor amino acids.[5][12]

Each module is further subdivided into specific functional domains:

  • Adenylation (A) Domain: Selects a specific amino acid precursor (L-α-aminoadipic acid, L-cysteine, or L-valine) and activates it as an aminoacyl-adenylate at the expense of ATP.[1][10]

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group.[1][10]

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.[5][12]

  • Epimerization (E) Domain: Located in the final module, this domain converts the L-valine residue to its D-valine isomer after it has been incorporated into the peptide chain.[12]

  • Thioesterase (TE) Domain: A C-terminal domain that releases the completed LLD-ACV tripeptide from the enzyme complex, likely through hydrolysis or intramolecular cyclization.[5][12]

The Catalytic Cycle of ACV Synthesis

The synthesis of ACV is a highly coordinated process occurring on the ACVS enzyme complex.

  • Initiation: The A-domain of Module 1 activates L-α-aminoadipic acid, which is then transferred to the adjacent T-domain.

  • Elongation (Step 1): The A-domain of Module 2 activates L-cysteine and tethers it to its T-domain. The C-domain of Module 2 then catalyzes peptide bond formation, transferring the L-α-aminoadipyl group from Module 1 to the L-cysteine on Module 2, forming a dipeptide.

  • Elongation (Step 2): The A-domain of Module 3 activates L-valine and attaches it to its T-domain. The C-domain of Module 3 facilitates the transfer of the dipeptide from Module 2 to the L-valine on Module 3, creating the enzyme-bound tripeptide.

  • Epimerization: The E-domain in Module 3 isomerizes the newly added L-valine residue into D-valine.

  • Termination: The TE domain cleaves and releases the final δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) product from the enzyme.

This LLD-ACV tripeptide is then released into the cytoplasm to serve as the substrate for the next enzyme in the pathway, Isopenicillin N Synthase (pcbC).

// Nodes for Precursors L_AAA [label="L-α-Aminoadipic Acid"]; L_Cys [label="L-Cysteine"]; L_Val [label="L-Valine"];

// Invisible node for grouping precursors {rank=same; L_AAA; L_Cys; L_Val;} precursor_pool [shape=point, width=0, height=0]; L_AAA -> precursor_pool [arrowhead=none]; L_Cys -> precursor_pool [arrowhead=none]; L_Val -> precursor_pool [arrowhead=none];

// ACVS Enzyme Node ACVS [ label="ACV Synthetase (ACVS)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse ];

// ACV Product Node ACV [label="δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)"];

// IPNS Enzyme Node IPNS [ label="Isopenicillin N Synthase (IPNS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse ];

// IPN Product Node IPN [label="Isopenicillin N (IPN)"];

// IAT Enzyme Node IAT [ label="Isopenicillin N Acyltransferase (IAT)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse ];

// Penicillin G Product Node PenG [label="Penicillin G", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Gene Labels precursor_pool -> ACVS [label="pcbAB gene", fontcolor="#5F6368"]; ACVS -> ACV; ACV -> IPNS [label="pcbC gene", fontcolor="#5F6368"]; IPNS -> IPN; IPN -> IAT [label="penDE gene", fontcolor="#5F6368"]; IAT -> PenG; } } Caption: Signaling pathway for penicillin biosynthesis.

Quantitative Analysis of pcbAB Function

The function and regulation of pcbAB have been quantified through various experimental approaches, including heterologous expression and gene reporter assays.

Table 1: Factors Affecting Heterologous ACV Production in S. cerevisiae

Factor Investigated Modification Outcome on ACV Production Reference
Gene Copy Number Integration of pcbAB into the yeast genome (single copy) vs. expression from a high-copy plasmid. A 6-fold decrease in ACV production was observed with the integrated gene, indicating copy number is a limiting factor. [13]
Cultivation Temp. Lowering the cultivation temperature from 30°C to 20°C. A 30-fold enhancement in ACV production was achieved. [13]

| Codon Optimization | Optimization of the 5' end of the pcbAB gene for yeast expression. | Did not significantly increase ACV production. |[13] |

Table 2: Regulatory Effects on pcbAB Gene Expression

Condition / Mutation Organism Method Effect on pcbAB expression Reference
Glucose vs. Lactose P. chrysogenum Reporter Gene (lacZ) Transcription is strongly repressed by glucose compared to lactose. [5]
Mutated CreA sites P. chrysogenum Reporter Gene (unspecified) Important increase in reporter activity in glucose medium, confirming CreA's role in repression. [2]
Addition of Histidine A. nidulans Reporter Gene (uidA) Repression of acvA-uidA expression, linked to decreased ambient pH. [9]

| Addition of Valine | A. nidulans | Reporter Gene (uidA) | Repression of acvA-uidA expression, linked to decreased ambient pH. |[9] |

Note: Quantitative values for enzyme kinetics (Km, Vmax) for ACV Synthetase are highly dependent on the purification method and assay conditions and are not consistently reported across literature. The primary method for assessing activity involves measuring the ATP-PPi exchange rate or direct product formation.[1][12][14]

Key Experimental Protocols

Elucidating the function and regulation of pcbAB requires specialized biochemical and molecular biology techniques.

This protocol is used to detect the binding of regulatory proteins (e.g., CreA, PACC) to specific DNA sequences within the pcbAB promoter.[4][10][11][15]

Objective: To determine if a protein present in a nuclear extract binds to a labeled DNA probe corresponding to a putative regulatory site in the pcbAB-pcbC intergenic region.

Materials:

  • DNA probe: A 30-50 bp double-stranded oligonucleotide corresponding to the target sequence, end-labeled with a fluorescent dye (e.g., IRDye) or radioisotope (e.g., ³²P).

  • Nuclear protein extract from fungal mycelia grown under inducing and repressing conditions.

  • Binding Buffer (10X): e.g., 200 mM HEPES, 500 mM KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol.

  • Poly(dI-dC): Non-specific competitor DNA.

  • Unlabeled ("cold") competitor probe.

  • Native polyacrylamide gel (4-6%).

  • TBE Buffer (0.5X).

Methodology:

  • Binding Reaction Setup: In a microcentrifuge tube, assemble the following on ice:

    • Nuclease-free water to final volume.

    • 10X Binding Buffer.

    • Poly(dI-dC) (to block non-specific binding).

    • Nuclear protein extract (2-10 µg).

    • (For competition assay) 50-100x molar excess of unlabeled competitor probe.

    • Incubate for 10 minutes at room temperature.

  • Probe Addition: Add the labeled DNA probe (e.g., 10-50 fmol) to the reaction mixture.

  • Incubation: Incubate for 20-30 minutes at room temperature to allow protein-DNA binding.

  • Gel Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 150-200 V) at 4°C until the loading dye has migrated sufficiently.

  • Detection:

    • For fluorescent probes, image the gel directly using an infrared imaging system.

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen.

Expected Result: A band that is "shifted" (migrates slower) compared to the free probe indicates a protein-DNA complex. The shift should be diminished or disappear in the presence of the specific unlabeled competitor probe but not a non-specific competitor.

// Steps prep_probe [label="1. Prepare Labeled\nDNA Probe"]; prep_extract [label="2. Prepare Nuclear\nProtein Extract"]; binding_rxn [label="3. Set up Binding Reaction\n(Probe + Extract + Buffer)"]; incubation [label="4. Incubate at Room Temp\n(20-30 min)"]; electrophoresis [label="5. Native PAGE\nElectrophoresis"]; detection [label="6. Detect Shifted Bands\n(Imaging / Autoradiography)"]; analysis [label="7. Analyze Results\n(Free vs. Bound Probe)"];

// Workflow sequence prep_probe -> binding_rxn; prep_extract -> binding_rxn; binding_rxn -> incubation; incubation -> electrophoresis; electrophoresis -> detection; detection -> analysis; } } Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

This is a classic method to measure the adenylation activity of NRPS enzymes like ACVS.[1][14] It measures the reverse reaction of the first catalytic step.

Objective: To quantify the amino acid-dependent formation of [³²P]ATP from [³²P]pyrophosphate (PPi).

Materials:

  • Purified or partially purified ACVS enzyme.

  • [³²P]PPi (radiolabeled pyrophosphate).

  • ATP.

  • Substrate amino acids (L-α-aminoadipic acid, L-cysteine, L-valine).

  • Assay Buffer: e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 2 mM DTT.

  • Activated charcoal solution.

  • Wash Buffer.

  • Scintillation fluid.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine Assay Buffer, ATP, [³²P]PPi, and the specific amino acid substrate to be tested.

  • Initiate Reaction: Add the ACVS enzyme preparation to the tube to start the reaction. Incubate at the optimal temperature (e.g., 25-30°C) for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding the activated charcoal solution. The charcoal binds nucleotides (ATP) but not free pyrophosphate.

  • Washing: Pellet the charcoal by centrifugation. Wash the pellet multiple times with Wash Buffer to remove all unbound [³²P]PPi.

  • Quantification: Resuspend the final charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³²P]ATP formed.

Expected Result: A significant increase in radioactivity in the charcoal pellet in the presence of the enzyme and its cognate amino acid substrate compared to negative controls (no enzyme or no amino acid). This confirms the A-domain's ability to activate the specific substrate.

References

Epimerization of Valine in ACV Tripeptide Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical epimerization of L-valine to D-valine during the biosynthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), the tripeptide precursor to penicillin and cephalosporin (B10832234) antibiotics. This process is catalyzed by the multifunctional enzyme ACV synthetase (ACVS), a nonribosomal peptide synthetase (NRPS). Understanding the mechanism and enzymology of this epimerization is crucial for the rational design of novel antibiotics and other bioactive peptides.

The Enzymatic Machinery: ACV Synthetase

The synthesis of the ACV tripeptide is a multi-step process carried out by a single, large enzyme, ACV synthetase (ACVS).[1][2][3] ACVS is organized into three modules, each responsible for the activation and incorporation of one of the constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[4] Each module is further subdivided into specific catalytic domains.

The canonical domains involved in each module are:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (PPt) arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The third module of ACVS, which incorporates valine, possesses an additional, crucial domain:

  • Epimerization (E) domain: Catalyzes the conversion of the enzyme-tethered L-valine to D-valine.[4]

A thioesterase (TE) domain at the C-terminus of ACVS is responsible for the final release of the this compound.[4]

The Epimerization of Valine: Mechanism and Timing

The conversion of L-valine to its D-isomer is a critical step for the biological activity of the resulting β-lactam antibiotics. This stereochemical inversion is catalyzed by the E domain located within the third module of ACVS. The epimerization occurs after the formation of the L-cysteinyl-L-valine dipeptide, which remains tethered to the T domain of the third module.[5] A proposed mechanism involves a deprotonation-reprotonation step at the α-carbon of the valine residue.

Quantitative Data

While specific kinetic parameters (kcat and Km) for the epimerization domain of ACVS are not extensively reported in the literature, studies on the overall substrate specificity of ACVS provide insights into the flexibility of the valine-incorporating module.

Table 1: Substrate Specificity of Nocardia lactamdurans ACV Synthetase

The following table summarizes the relative production of tripeptide analogs when the canonical substrates of ACVS are replaced with various analogs. The data indicates that the valine-binding site of the third module exhibits a degree of promiscuity.

ModuleSubstrate AnalogRelative Product Formation (%)
Valine (Module 3) L-Isoleucine100
L-Leucine80
L-Norvaline60
L-α-Aminobutyric acid40
D-Valine<10

Data adapted from in vitro assays with purified Nocardia lactamdurans ACVS. The native substrate (L-valine) is set to 100% for comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the epimerization of valine in ACV synthesis.

In Vitro ACV Synthetase Activity Assay

This protocol is adapted from studies on Nocardia lactamdurans ACVS and can be used to measure the overall activity of the enzyme and to test the incorporation of valine analogs.

Materials:

  • Purified ACV synthetase (ACVS)

  • HEPES buffer (50 mM, pH 7.0)

  • Sodium chloride (NaCl, 300 mM)

  • ATP (5 mM, pH 7.0)

  • Magnesium chloride (MgCl₂, 5 mM)

  • Dithiothreitol (DTT, 2 mM)

  • L-α-aminoadipic acid (5 mM)

  • L-cysteine (2 mM)

  • L-valine or valine analog (2 mM)

  • Phosphopantetheinyl transferase (Sfp) (for activation of apo-ACVS)

  • Coenzyme A (CoA, 100 µM)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining HEPES buffer, NaCl, ATP, MgCl₂, and DTT.

  • Add the three amino acid substrates (L-α-aminoadipic acid, L-cysteine, and L-valine or its analog).

  • If using an apo-form of ACVS, pre-incubate the enzyme with Sfp and CoA to ensure post-translational modification.

  • Initiate the reaction by adding the purified ACVS enzyme to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS to detect and quantify the formation of the this compound or its analogs.

Chiral Analysis of the Valine Residue in the this compound

To confirm the epimerization of valine, the stereochemistry of the valine residue in the product must be determined. This can be achieved by HPLC using a chiral column or by derivatization followed by LC-MS analysis.

Method 1: Chiral HPLC

  • Hydrolyze the purified this compound to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

  • Neutralize the hydrolysate.

  • Analyze the amino acid mixture using a chiral HPLC column (e.g., a cyclodextrin- or ligand-exchange-based column) and a suitable mobile phase.

  • Compare the retention time of the valine from the hydrolysate with that of authentic L-valine and D-valine standards.

Method 2: Derivatization with Marfey's Reagent followed by LC-MS

  • Hydrolyze the this compound as described above.

  • Derivatize the amino acid mixture with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Separate the derivatized amino acids by reverse-phase HPLC. The diastereomeric derivatives of L- and D-valine will have different retention times.

  • Detect and quantify the derivatives by mass spectrometry.

Site-Directed Mutagenesis of the Epimerization Domain

Site-directed mutagenesis can be used to identify key catalytic residues within the E domain.

General Protocol:

  • Obtain a plasmid containing the gene for ACVS.

  • Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid residue in the E domain.

  • Perform PCR using a high-fidelity DNA polymerase with the ACVS plasmid as a template and the mutagenic primers.

  • Digest the parental, methylated template DNA with the restriction enzyme DpnI.

  • Transform the mutated plasmid into a suitable E. coli expression host.

  • Sequence the plasmid from the resulting colonies to confirm the desired mutation.

  • Express and purify the mutant ACVS protein.

  • Assess the effect of the mutation on ACV synthesis and valine epimerization using the assays described above.

Visualizations

The following diagrams illustrate the key pathways and workflows in this compound formation.

ACV_Synthesis_Pathway cluster_module1 Module 1: L-α-Aminoadipic Acid cluster_module2 Module 2: L-Cysteine cluster_module3 Module 3: L-Valine A1 A-domain T1 T-domain A1->T1 Activation & Thiolation C1 C-domain T1->C1 C2 C-domain C1->C2 Peptide Bond Formation A2 A-domain T2 T-domain A2->T2 Activation & Thiolation T2->C2 E E-domain C2->E Peptide Bond Formation A3 A-domain T3 T-domain A3->T3 Activation & Thiolation T3->E Te Te-domain E->Te Epimerization & Release ACV LLD-ACV Te->ACV L_Aaa L-α-Aaa L_Aaa->A1 L_Cys L-Cys L_Cys->A2 L_Val L-Val L_Val->A3 Experimental_Workflow cluster_protein Protein Expression & Purification cluster_assay Enzymatic Assay cluster_analysis Product Analysis expression Heterologous Expression of ACVS purification Purification of ACVS expression->purification reaction_setup In Vitro Reaction Setup purification->reaction_setup incubation Incubation reaction_setup->incubation quenching Reaction Quenching incubation->quenching hplc_ms HPLC-MS Analysis quenching->hplc_ms hydrolysis Acid Hydrolysis hplc_ms->hydrolysis chiral_analysis Chiral HPLC or LC-MS (with derivatization) hydrolysis->chiral_analysis end End chiral_analysis->end start Start start->expression

References

An In-depth Technical Guide to the Precursor Amino Acids for δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) Tripeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, cornerstones of modern medicine, originates from a common non-ribosomally synthesized tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The formation of this crucial intermediate is catalyzed by the multifunctional enzyme ACV Synthetase (ACVS), which orchestrates the condensation of three specific proteinogenic and non-proteinogenic amino acids. This technical guide provides a detailed examination of these precursor amino acids, the enzymatic machinery governing their assembly, quantitative data on substrate affinity, and the experimental protocols used to elucidate this fundamental biosynthetic pathway.

The Core Precursors for ACV Tripeptide Synthesis

The foundational building blocks for all penicillin and cephalosporin antibiotics are three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1][2] These are condensed by the enzyme ACV Synthetase (ACVS) to form the linear tripeptide, LLD-ACV.[2][3]

  • L-α-Aminoadipic Acid (A): This non-proteinogenic amino acid is a key intermediate in the lysine (B10760008) biosynthesis pathway in fungi.[1] Its intracellular concentration has been shown to be a significant correlating factor with the rate of penicillin production in strains of Penicillium chrysogenum.[4]

  • L-Cysteine (C): A standard proteinogenic sulfur-containing amino acid. It forms the central component of the tripeptide.

  • L-Valine (V): A branched-chain essential amino acid.[5] It is the third precursor to be incorporated. Notably, ACVS epimerizes the L-valine residue to its D-valine configuration within the final LLD-ACV product.[6][7]

ACV Synthetase: The Multi-Enzymatic Catalyst

The synthesis of the this compound is not a simple enzymatic reaction but a highly coordinated process performed by a single, large multifunctional protein known as ACV Synthetase (ACVS).[8][9] This enzyme is a non-ribosomal peptide synthetase (NRPS), a class of enzymes that can synthesize peptides without an mRNA template.[6][10]

The structure of ACVS is modular, typically comprising three distinct modules, one for each precursor amino acid.[6] Each module contains specific functional domains responsible for a step in the synthesis:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate using ATP, forming an aminoacyl-adenylate.[10]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) cofactor.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acids held on adjacent T domains.

  • Epimerization (E) Domain: Located in the final module, this domain converts L-valine to D-valine after it has been incorporated into the peptide chain.[6]

The process concludes with a thioesterase (TE) domain that hydrolyzes and releases the final LLD-ACV tripeptide.[6][7]

ACVS_Mechanism cluster_Module1 Module 1: L-α-Aminoadipic Acid Activation cluster_Module2 Module 2: L-Cysteine Activation cluster_Module3 Module 3: L-Valine Activation & Epimerization A1 A-Domain T1 T-Domain A1->T1 Activates & Thiolates L-α-Aminoadipic Acid C1 C T1->C1 A2 A-Domain T2 T-Domain A2->T2 Activates & Thiolates L-Cysteine T2->C1 C2 C T2->C2 A3 A-Domain T3 T-Domain A3->T3 Activates & Thiolates L-Valine E3 E-Domain T3->E3 Epimerization to D-Valine T3->C2 TE TE E3->TE Release C1->T2 Peptide Bond 1 (AC) C2->T3 Peptide Bond 2 (ACV) LLD_ACV LLD-ACV Tripeptide TE->LLD_ACV L_AAA L-α-Aminoadipic Acid L_AAA->A1 L_Cys L-Cysteine L_Cys->A2 L_Val L-Valine L_Val->A3

Diagram 1: Modular action of ACV Synthetase (ACVS).

Quantitative Analysis of Substrate Utilization

The efficiency of ACV synthesis is dependent on the affinity of ACVS for its amino acid substrates. This is typically quantified by the Michaelis constant (Kₘ), which represents the substrate concentration at which the enzyme reaction rate is half of its maximum. Studies on cell-free extracts from different microorganisms have provided these key values.

Table 1: Apparent Kₘ Values of ACV Synthetase for Precursor Amino Acids

Substrate Cephalosporium acremonium (Kₘ) Streptomyces clavuligerus (Kₘ)
L-α-Aminoadipic Acid 0.17 mM[11] 0.56 mM[8]
L-Cysteine 0.026 mM[11] 0.07 mM[8]

| L-Valine | 0.34 mM[11] | 1.14 mM[8] |

The substrate specificity of ACVS is not absolute, allowing for the synthesis of novel tripeptide analogs when alternative amino acids are provided. This property is of significant interest for the engineered biosynthesis of new β-lactam antibiotics.

Table 2: Formation of ACV Analogs by ACVS from S. clavuligerus

Natural Substrate Replacement Amino Acid Analog Formed Relative Yield (%)
L-α-Aminoadipic Acid L-Carboxymethylcysteine (L-Carboxymethylcysteinyl)-L-cysteinyl-D-valine N/A (Formation confirmed)[8]
L-Valine L-Alloisoleucine δ-(L-α-Aminoadipyl)-L-cysteinyl-D-alloisoleucine 53.8%[8]

| L-Valine | L-α-Aminobutyrate | δ-(L-α-Aminoadipyl)-L-cysteinyl-D-α-aminobutyrate | 75.7%[8] |

Note: Relative yield is compared to the amount of ACV formed from the three natural amino acids.

Experimental Protocols

The study of ACV synthesis relies on robust in vitro and in vivo experimental methods. The following are generalized protocols based on methodologies reported in the literature.

Protocol: Cell-Free Synthesis of this compound

This protocol describes an in vitro assay to produce and quantify ACV from its precursor amino acids using a cell-free enzymatic extract. This method is foundational for determining enzyme kinetics and substrate specificity.[8][11]

1. Preparation of Cell-Free Extract: a. Cultivate the microorganism (e.g., Cephalosporium acremonium or Streptomyces clavuligerus) under conditions favorable for ACVS production. b. Harvest mycelia during the late logarithmic growth phase via filtration or centrifugation. c. Wash the mycelia thoroughly with a suitable buffer (e.g., Tris-HCl with stabilizers like glycerol). d. Disrupt the cells using methods such as sonication, French press, or grinding with alumina. e. Centrifuge the homogenate at high speed (e.g., >10,000 x g) to pellet cell debris. The resulting supernatant is the crude cell-free extract containing ACVS.

2. ACV Synthesis Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing:

  • Cell-Free Extract (source of ACVS)
  • L-α-Aminoadipic Acid (e.g., 0.5 - 2.5 mM)[8]
  • L-Cysteine (e.g., 0.02 - 0.10 mM)[8]
  • L-Valine (e.g., 0.5 - 2.5 mM)[8]
  • ATP (e.g., 1-10 mM)[8][11]
  • Mg²⁺ (e.g., 10 mM)[11]
  • An ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) to prevent ATP depletion.
  • Reaction Buffer (e.g., Tris-HCl, pH ~7.5) b. Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 30-120 minutes).

3. Reaction Termination and Analysis: a. Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or by heat denaturation. b. Centrifuge to pellet precipitated proteins. c. Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC), often with pre- or post-column derivatization for detection.

Protocol: Radiolabeling and Precursor Uptake Studies

This in vivo protocol uses radiolabeled amino acids to trace their uptake by the cell and subsequent incorporation into the this compound and final antibiotic products.[12][13][14]

1. Preparation of Mycelial Suspension: a. Grow the microorganism as described in Protocol 4.1. b. Harvest and wash the mycelia, then resuspend in a nutrient-limited buffer or water to minimize dilution of the radiolabel by endogenous pools.[13][15]

2. Radiolabeling Experiment: a. Add a ¹⁴C-labeled precursor amino acid (e.g., L-[¹⁴C]valine or L-α-amino[¹⁴C]adipic acid) to the mycelial suspension.[13][15] b. Incubate the suspension with shaking under controlled temperature. c. At various time points, withdraw aliquots of the suspension.

3. Sample Processing and Analysis: a. Separate the mycelia from the medium by rapid filtration. b. For intracellular analysis, quench metabolic activity immediately (e.g., with cold ethanol) and extract intracellular metabolites. c. For extracellular analysis, use the filtered medium. d. Separate the labeled compounds (precursor amino acids, ACV, penicillin N, cephalosporin C) using techniques like paper chromatography, electrophoresis, or HPLC.[15] e. Quantify the radioactivity in each separated compound using a scintillation counter or autoradiography to determine the rate of uptake and incorporation.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Reaction Phase 2: In Vitro Synthesis cluster_Analysis Phase 3: Analysis Culture 1. Microbial Culture (e.g., P. chrysogenum) Harvest 2. Harvest & Wash Mycelia Culture->Harvest Lyse 3. Cell Lysis (Sonication/French Press) Harvest->Lyse Clarify 4. Centrifugation (Clarify Extract) Lyse->Clarify Mix 5. Prepare Reaction Mix (Extract, AAs, ATP, Mg²⁺) Clarify->Mix Cell-Free Extract Incubate 6. Incubate (e.g., 25°C, 60 min) Mix->Incubate Quench 7. Quench Reaction (e.g., TCA) Incubate->Quench Separate 8. Separate Proteins Quench->Separate Reaction Product HPLC 9. HPLC Analysis of Supernatant Separate->HPLC Quantify 10. Quantify ACV Peak HPLC->Quantify

Diagram 2: Generalized workflow for cell-free ACV synthesis.

Conclusion

The synthesis of the this compound from its constituent amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—is the committing step in the biosynthesis of all-natural penicillins and cephalosporins. This process is masterfully controlled by the non-ribosomal peptide synthetase, ACVS. A thorough understanding of the precursor requirements, enzyme kinetics, and underlying molecular mechanisms, facilitated by the experimental protocols detailed herein, is paramount for professionals in drug development. This knowledge not only illuminates a fascinating biological pathway but also provides the foundation for synthetic biology approaches aimed at creating novel antibiotics through the manipulation of ACVS substrate specificity.

References

The Cornerstone of Penicillin: Unraveling the Biological Significance of D-Valine in the ACV Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide stands as the foundational precursor to the entire family of penicillin and cephalosporin (B10832234) antibiotics. Its unique LLD-stereochemistry is not a random occurrence but a critical determinant for the biosynthesis and remarkable therapeutic efficacy of these life-saving β-lactam drugs. Central to this configuration is the D-valine residue, incorporated through a sophisticated enzymatic process. This technical guide delves into the profound biological significance of D-valine within the ACV tripeptide, exploring its enzymatic origin, its indispensable role in the cyclization to form the characteristic β-lactam ring, and its ultimate contribution to the antibiotic's mechanism of action. We will present quantitative data on enzyme kinetics and substrate specificity, detail key experimental protocols, and provide visual representations of the biosynthetic pathways and experimental workflows to offer a comprehensive resource for professionals in the field of antibiotic research and development.

Introduction: The Central Role of the this compound

The discovery of penicillin revolutionized modern medicine, and at the heart of its biosynthesis lies the this compound.[1][2][3] This linear tripeptide is assembled from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1][3] The synthesis is not mediated by ribosomes but by a large, multifunctional enzyme known as ACV synthetase (ACVS), a classic example of a non-ribosomal peptide synthetase (NRPS).[3][4][5] The final stereochemistry of the tripeptide is δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, and it is this precise LLD configuration that is recognized by the subsequent enzyme in the pathway, isopenicillin N synthase (IPNS).[6][7] The presence of D-valine is therefore a crucial checkpoint in the biosynthesis of all penicillin and cephalosporin antibiotics.

The Enzymatic Architecture of D-Valine Incorporation

The formation of the D-valine residue is a fascinating example of enzymatic stereochemical control. It is not incorporated as a free D-amino acid but is generated in situ by the ACV synthetase itself.

The Multifunctional ACV Synthetase (ACVS)

ACVS is a modular enzyme, with each module responsible for the activation and incorporation of one of the three precursor amino acids.[3][4] Each module is further divided into specific domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.

The Epimerase (E) Domain: The Origin of D-Valine

The final module of ACVS, responsible for incorporating valine, contains an additional, crucial domain: the Epimerase (E) domain .[3][4][8] This domain is responsible for the conversion of L-valine to D-valine after it has been activated and attached to the T-domain.[8][9]

The proposed mechanism for the E domain involves a deprotonation/reprotonation at the α-carbon of the valine residue.[2][8] This transiently forms a planar enolate intermediate, which can then be reprotonated from either side, leading to racemization. The subsequent condensation reaction is stereoselective, preferentially incorporating the D-isomer into the growing peptide chain.[8]

Quantitative Insights into ACV Synthesis

The efficiency and specificity of ACV synthetase are critical for the overall yield of penicillin. The following table summarizes the kinetic parameters for the ACVS from Nocardia lactamdurans, providing a quantitative understanding of its substrate preferences.

SubstrateApparent KM (µM)Vmax (µM (ACV) * min-1 * µM enzyme-1)
L-α-aminoadipic acid640 ± 160.78 ± 0.14
L-cysteine40 ± 10.78 ± 0.14
L-valine150 ± 40.78 ± 0.14
Table 1: Kinetic parameters of Nocardia lactamdurans ACV synthetase. Data from[10].

The substrate specificity of the valine-incorporating module of ACVS is not absolute. The following table presents the relative production of tripeptide analogs when L-valine is replaced by other amino acids in an in vitro assay with the Nocardia lactamdurans ACVS.

Valine AnalogRelative Tripeptide Production (%)
L-Valine100
L-Isoleucine85
L-Leucine60
L-Alanine25
L-Norvaline70
L-Aminobutyric acid45
Table 2: Substrate promiscuity of the third module of Nocardia lactamdurans ACVS. Data adapted from[10][11].

The Indispensable Role of D-Valine in β-Lactam Ring Formation

The LLD-stereochemistry of the this compound is an absolute requirement for the next step in the biosynthetic pathway: the oxidative cyclization catalyzed by isopenicillin N synthase (IPNS).[6][7][12] IPNS is a non-heme iron-dependent oxygenase that performs a remarkable four-electron oxidation, leading to the formation of both the four-membered β-lactam ring and the five-membered thiazolidine (B150603) ring of isopenicillin N.[6][12]

Studies with synthetic ACV analogs have demonstrated that IPNS has a strict stereospecificity. Tripeptides with an L-valine at the third position (LLL-ACV) are not substrates for IPNS.[13] This highlights the critical role of the epimerase domain of ACVS in producing the correct diastereomer for cyclization. The D-configuration of the valine residue is thought to be essential for orienting the tripeptide correctly within the active site of IPNS to facilitate the complex cyclization reaction.[6][7]

Structural Mimicry: The Ultimate Biological Significance of D-Valine

The biological significance of the D-valine residue extends to the final mechanism of action of penicillin. β-lactam antibiotics exert their bactericidal effect by inhibiting the transpeptidases (also known as penicillin-binding proteins or PBPs) that are responsible for the final step of bacterial cell wall biosynthesis: the cross-linking of peptidoglycan chains.[14][15][16]

This inhibition is a result of a remarkable structural mimicry. The core structure of penicillin, which is derived from the cyclization of the L-cysteinyl-D-valine portion of the this compound, closely resembles the D-alanyl-D-alanine dipeptide terminus of the peptidoglycan precursor.[14][15][17][18] The strained β-lactam ring of penicillin mimics the scissile peptide bond in the D-Ala-D-Ala substrate.[17] This allows penicillin to bind to the active site of the transpeptidase and acylate a crucial serine residue, leading to the irreversible inactivation of the enzyme.[14][15] Without the ability to cross-link their peptidoglycan, bacteria cannot maintain their cell wall integrity, leading to cell lysis and death. The D-configuration of the valine-derived portion of the penicillin molecule is therefore essential for this molecular mimicry and, consequently, for its potent antibacterial activity.

Experimental Protocols

Purification of Recombinant His-tagged ACV Synthetase from E. coli

This protocol is adapted from the purification of Nocardia lactamdurans ACVS expressed in E. coli.[10][19]

  • Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged ACVS in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound ACVS with elution buffer containing a high concentration of imidazole (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified enzyme into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro ACV Synthetase Activity Assay (ATP-PPi Exchange Assay)

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the first half-reaction catalyzed by the A-domain.[20][21]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT), ATP, [³²P]PPi, and one of the substrate amino acids (L-α-aminoadipic acid, L-cysteine, or L-valine).

  • Enzyme Addition: Initiate the reaction by adding the purified ACVS enzyme.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid containing activated charcoal).

  • Separation: The activated charcoal binds the [³²P]ATP formed, while the unreacted [³²P]PPi remains in solution. Pellet the charcoal by centrifugation and wash it to remove unbound pyrophosphate.

  • Quantification: Measure the radioactivity of the charcoal pellet using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

HPLC Analysis of this compound Production

This method allows for the direct quantification of the this compound product.[10][22]

  • Reaction: Perform the in vitro ACVS reaction with all three substrate amino acids and ATP.

  • Quenching: Stop the reaction by adding a solvent that precipitates the protein (e.g., methanol (B129727) or acetonitrile).

  • Clarification: Centrifuge the quenched reaction to pellet the precipitated protein.

  • HPLC Separation: Inject the supernatant onto a reversed-phase HPLC column (e.g., C18).

  • Mobile Phase: Use a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) to elute the tripeptide.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.

  • Quantification: Quantify the ACV peak by comparing its area to a standard curve generated with a known concentration of a synthetic this compound standard. Mass spectrometry can be used for confirmation.

Visualizing the Significance of D-Valine

ACV_Biosynthesis_Pathway cluster_ACVS ACV Synthetase (ACVS) cluster_precursors Precursors cluster_downstream Downstream Pathway L-Valine L-Valine A-domain_3 A-domain (Activation) L-Valine->A-domain_3 T-domain_3 T-domain (Thiolation) A-domain_3->T-domain_3 E-domain E-domain (Epimerization) T-domain_3->E-domain D-Valine-S-T D-Valine-S-T E-domain->D-Valine-S-T ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (this compound) D-Valine-S-T->ACV Condensation L-AAA L-α-Aminoadipic Acid L-AAA->ACV L-Cys L-Cysteine L-Cys->ACV IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS Isopenicillin_N Isopenicillin N IPNS->Isopenicillin_N Penicillins Penicillins & Cephalosporins Isopenicillin_N->Penicillins

Figure 1: Biosynthetic pathway of penicillin, highlighting the epimerization of L-valine to D-valine by the ACV synthetase.

Experimental_Workflow cluster_purification ACVS Purification cluster_assay In Vitro Assay & Analysis Ecoli Recombinant E. coli Expression Lysis Cell Lysis Ecoli->Lysis Centrifugation Clarification Lysis->Centrifugation NiNTA Ni-NTA Affinity Chromatography Centrifugation->NiNTA Purified_ACVS Purified ACVS NiNTA->Purified_ACVS Reaction ACVS Reaction (Substrates + ATP) Purified_ACVS->Reaction Quench Reaction Quenching Reaction->Quench HPLC HPLC-MS Analysis Quench->HPLC Data Quantification of This compound HPLC->Data

Figure 2: Experimental workflow for the purification of recombinant ACVS and subsequent in vitro activity analysis.

Structural_Mimicry Penicillin Penicillin Core D-Valine derived moiety PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Penicillin->PBP Binds to active site D_Ala_D_Ala D-Ala-D-Ala Peptidoglycan Precursor D_Ala_D_Ala->PBP Natural substrate Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition

Figure 3: Logical relationship of structural mimicry between penicillin and the D-Ala-D-Ala dipeptide leading to the inhibition of bacterial cell wall synthesis.

Conclusion

The incorporation of D-valine into the this compound is a pivotal event in the biosynthesis of penicillin and cephalosporin antibiotics. This stereochemical inversion, catalyzed by the epimerase domain of the ACV synthetase, is not a minor modification but a fundamental requirement for the subsequent enzymatic steps and the ultimate biological activity of the resulting antibiotics. The D-valine residue ensures the correct conformation of the this compound for cyclization by isopenicillin N synthase and provides the structural backbone that allows the final antibiotic to mimic the D-Ala-D-Ala substrate of bacterial transpeptidases. A thorough understanding of the enzymatic machinery and the biological significance of D-valine is therefore essential for the rational design of novel antibiotics and for the bioengineering of microbial strains with enhanced production capabilities. This guide provides a comprehensive overview of these critical aspects, offering valuable insights for researchers and professionals dedicated to the ongoing battle against infectious diseases.

References

The ACV Tripeptide: A Cornerstone in β-Lactam Antibiotic Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide is a pivotal secondary metabolite that serves as the universal precursor for the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.[1][2] This non-ribosomally synthesized peptide is the product of a large, multifunctional enzyme, ACV synthetase (ACVS), which represents the first committed and often rate-limiting step in the β-lactam biosynthetic pathway.[3][4] Understanding the intricacies of ACV synthesis, the regulation of its production, and the methodologies for its study is critical for the rational design of novel antibiotics and the enhancement of existing fermentation processes. This technical guide provides a comprehensive overview of the ACV tripeptide, with a focus on its biosynthesis, the enzymology of ACV synthetase, regulatory mechanisms, and detailed experimental protocols.

The ACV Biosynthesis Pathway: A Non-Ribosomal Assembly Line

The synthesis of the this compound is a classic example of non-ribosomal peptide synthesis (NRPS), a mechanism distinct from the ribosome-dependent translation of messenger RNA.[5] This process is catalyzed by the multi-domain enzyme ACV synthetase, encoded by the pcbAB gene.[5][6]

The Architect of ACV: ACV Synthetase (ACVS)

ACV synthetase is a large, modular enzyme with a molecular weight exceeding 400 kDa.[2] Its structure is organized into three distinct modules, each responsible for the recognition, activation, and incorporation of one of the three constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[5] Each module is further subdivided into specific functional domains:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate at the expense of ATP.[5]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) prosthetic group.[5]

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acid tethered to its own module's T domain and the nascent peptide chain attached to the T domain of the preceding module.[5]

  • Epimerization (E) Domain: Located in the third module, this domain is responsible for the stereochemical conversion of L-valine to D-valine, a characteristic feature of the this compound.[5][6]

  • Thioesterase (TE) Domain: Found at the C-terminus of the enzyme, this domain is believed to be involved in the release of the final LLD-ACV tripeptide.[5][6]

The biosynthesis proceeds in a sequential manner, with the modules acting as an assembly line to construct the tripeptide.

ACV_Biosynthesis_Pathway cluster_module1 Module 1: L-α-Aminoadipic Acid Activation cluster_module2 Module 2: L-Cysteine Incorporation cluster_module3 Module 3: L-Valine Incorporation & Epimerization A1 A-Domain T1 T-Domain A1->T1 adenylation AMP_PPi1 AMP + PPi A1->AMP_PPi1 C2 C-Domain T1->C2 L_AAA L-α-Aminoadipic Acid L_AAA->A1 ATP1 ATP ATP1->A1 C3 C-Domain C2->C3 peptide bond formation A2 A-Domain T2 T-Domain A2->T2 adenylation AMP_PPi2 AMP + PPi A2->AMP_PPi2 T2->C2 T2->C3 L_Cys L-Cysteine L_Cys->A2 ATP2 ATP ATP2->A2 E E-Domain C3->E A3 A-Domain T3 T-Domain A3->T3 adenylation AMP_PPi3 AMP + PPi A3->AMP_PPi3 T3->C3 TE TE-Domain E->TE ACV LLD-ACV Tripeptide TE->ACV release L_Val L-Valine L_Val->A3 ATP3 ATP ATP3->A3

Quantitative Analysis of ACV Synthetase Activity

The catalytic efficiency of ACV synthetase is a critical determinant of the overall yield of penicillin and cephalosporin antibiotics. While comprehensive kinetic data is not always readily available in the literature due to the enzyme's large size and instability, the following table summarizes the known kinetic parameters and specific activities.[2]

ParameterSubstrateOrganismValueReference
Km L-α-Aminoadipic AcidStreptomyces clavuligerusData not available
L-CysteineStreptomyces clavuligerusData not available
L-ValineStreptomyces clavuligerusData not available
ATPStreptomyces clavuligerusData not available
Specific Activity Penicillium chrysogenumData not available
Acremonium chrysogenumData not available
Streptomyces clavuligerusData not available[7]

Note: Specific quantitative values for Km, Vmax, and kcat for each substrate and specific activities from different organisms are not consistently reported in the reviewed literature. The complexity and instability of the ACV synthetase enzyme make these determinations challenging.[2]

Regulation of ACV Biosynthesis

The production of ACV is tightly regulated at the transcriptional level, primarily through the control of the pcbAB gene expression. This regulation allows the producing microorganisms, such as Penicillium chrysogenum and Acremonium chrysogenum, to integrate β-lactam biosynthesis with primary metabolism.

Nitrogen and Carbon Source Repression

The expression of the pcbAB gene is significantly influenced by the availability of easily metabolizable nitrogen and carbon sources.

  • Nitrogen Repression: High concentrations of ammonium (B1175870) ions repress the transcription of the pcbAB gene.[8] This regulation is mediated by global nitrogen regulatory proteins, such as AREA in Aspergillus nidulans.[8]

  • Carbon Repression: Glucose and other readily utilized carbon sources also exert a repressive effect on pcbAB gene expression.[9] In Penicillium chrysogenum, the transcription factor CreA is directly involved in this carbon catabolite repression.[9][10]

Other Regulatory Factors
  • Phosphate (B84403): High concentrations of phosphate have been shown to inhibit the activity of ACV synthetase.[3]

  • Amino Acids: The presence of certain amino acids in the fermentation medium can also modulate the expression of penicillin biosynthesis genes, including pcbAB.[11]

ACV_Regulation cluster_inputs Regulatory Inputs cluster_gene Gene Expression cluster_enzyme Enzyme Activity Ammonium High Ammonium pcbAB pcbAB gene Ammonium->pcbAB represses transcription Glucose High Glucose Glucose->pcbAB represses transcription (via CreA) Phosphate High Phosphate ACVS ACV Synthetase Phosphate->ACVS inhibits activity AminoAcids Certain Amino Acids AminoAcids->pcbAB modulates transcription pcbAB->ACVS translation ACV This compound ACVS->ACV catalysis

Experimental Protocols

Purification of ACV Synthetase (Generalized Protocol)

The purification of ACV synthetase is challenging due to its low abundance and instability.[2] The following protocol is a generalized approach based on affinity chromatography, a commonly used technique for protein purification.[12]

Materials:

  • Mycelia from a high-producing strain of P. chrysogenum or A. chrysogenum.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol, protease inhibitors).

  • Affinity Chromatography Resin (e.g., Ni-NTA agarose (B213101) for His-tagged recombinant ACVS, or a ligand-specific resin).[13]

  • Wash Buffer (Lysis buffer with a low concentration of eluting agent, e.g., 20 mM imidazole (B134444) for Ni-NTA).

  • Elution Buffer (Lysis buffer with a high concentration of eluting agent, e.g., 250 mM imidazole for Ni-NTA).

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 20% glycerol).

Procedure:

  • Cell Lysis: Harvest mycelia and resuspend in ice-cold Lysis Buffer. Disrupt the cells using a suitable method (e.g., sonication, French press, or bead beating).

  • Clarification: Centrifuge the cell lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate the affinity chromatography column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound ACV synthetase with Elution Buffer.

  • Buffer Exchange: Dialyze the eluted fractions against Dialysis Buffer to remove the eluting agent and concentrate the protein if necessary.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

ACVS_Purification_Workflow Start Mycelia from Fermentation Lysis Cell Lysis (e.g., Sonication) Start->Lysis Clarification Centrifugation (Clarification) Lysis->Clarification Chromatography Affinity Chromatography Clarification->Chromatography Load lysate Wash Wash unbound proteins Chromatography->Wash Elution Elute ACVS Wash->Elution Dialysis Buffer Exchange (Dialysis) Elution->Dialysis Analysis Purity Analysis (SDS-PAGE) Dialysis->Analysis End Purified ACV Synthetase Analysis->End

ACV Synthetase Activity Assay (Radioactive Method)

This assay measures the incorporation of a radiolabeled amino acid substrate into the this compound.

Materials:

  • Purified or partially purified ACV synthetase.

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT).

  • ATP solution (10 mM).

  • L-α-aminoadipic acid and L-cysteine solutions (10 mM each).

  • Radiolabeled L-[¹⁴C]-Valine.

  • Trichloroacetic acid (TCA) solution (10%).

  • Scintillation cocktail and vials.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, ATP, L-α-aminoadipic acid, L-cysteine, and radiolabeled L-[¹⁴C]-Valine.

  • Enzyme Addition: Initiate the reaction by adding the ACV synthetase preparation.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitation: Incubate on ice for 30 minutes to precipitate the protein and any synthesized tripeptide.

  • Filtration: Filter the precipitate through a glass fiber filter and wash with cold 5% TCA to remove unincorporated radiolabeled valine.

  • Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACV synthetase activity.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of ACV in fermentation broths or enzymatic reaction mixtures.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth or enzymatic reaction mixture to remove cells and debris. The supernatant may require further cleanup, such as solid-phase extraction, to remove interfering compounds.

  • Injection: Inject a known volume of the prepared sample onto the HPLC column.

  • Elution: Run a suitable gradient program to separate the this compound from other components in the sample.

  • Detection: Monitor the column effluent at a specific wavelength (e.g., 214 nm) to detect the peptide bonds.

  • Quantification: Compare the peak area of the this compound in the sample to a standard curve generated with known concentrations of a purified ACV standard.

Conclusion

The this compound stands as a testament to the intricate and elegant machinery of secondary metabolism. Its synthesis by the non-ribosomal peptide synthetase, ACV synthetase, is a highly regulated and complex process that has been the subject of intense research for decades. A thorough understanding of the biosynthesis, enzymology, and regulation of ACV is paramount for the continued development of β-lactam antibiotics and the engineering of novel bioactive compounds. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating world of this crucial secondary metabolite. While significant progress has been made, further investigation into the precise kinetic parameters of ACV synthetase and the development of more robust purification and assay methods will undoubtedly pave the way for new discoveries in the field of antibiotic research and development.

References

The Engine of Penicillin Synthesis: An In-depth Technical Guide to ACV Synthetase Domain Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, the cornerstone enzyme in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. This multi-domain, nonribosomal peptide synthetase (NRPS) orchestrates the precise assembly of its tripeptide product, ACV, through a fascinating molecular assembly line. Understanding the intricate functions of each domain is paramount for harnessing and engineering these systems for novel drug development.

The Modular Architecture of ACV Synthetase

ACV synthetase (ACVS) is a large, multifunctional enzyme organized into three distinct modules, each responsible for the incorporation of one of the three constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1][2] Each module is further subdivided into specialized domains that act in a coordinated fashion to select, activate, and link the amino acid substrates. The canonical domain arrangement is A-T-C for the first two modules and A-T-C-E for the final module, followed by a terminal thioesterase (TE) domain.[3][4]

Core Domain Functions in Peptide Formation

The synthesis of the ACV tripeptide is a stepwise process, with each domain playing a critical and specific role.

Adenylation (A) Domain: The Gatekeeper

The adenylation (A) domain is responsible for substrate recognition and activation, acting as the gatekeeper for the entire biosynthetic pathway.[5] This domain selectively binds a specific amino acid and catalyzes its activation via adenylation using ATP, forming an aminoacyl-AMP intermediate and releasing pyrophosphate (PPi).[5] The specificity of the A-domain dictates which amino acid is incorporated into the growing peptide chain.

Thiolation (T) Domain: The Covalent Anchor and Transporter

Also known as the peptidyl carrier protein (PCP), the thiolation (T) domain is a small, flexible domain that covalently tethers the activated amino acid. This is achieved through the transfer of the aminoacyl group from the A-domain to the terminal thiol of a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group attached to a conserved serine residue on the T-domain. This covalent linkage holds the substrate and subsequent peptide intermediates, allowing for their transport between the catalytic sites of other domains.

Condensation (C) Domain: The Peptide Bond Architect

The condensation (C) domain is the catalyst for peptide bond formation. It facilitates the nucleophilic attack of the α-amino group of the aminoacyl-S-T-domain of the downstream module on the thioester carbonyl of the peptidyl-S-T-domain of the upstream module. This reaction elongates the peptide chain by one residue and transfers the elongated peptide to the downstream T-domain.

Epimerization (E) Domain: The Stereochemical Modifier

A key feature of many nonribosomal peptides is the presence of D-amino acids, which contributes to their biological activity and resistance to proteolysis. The epimerization (E) domain, located in the third module of ACVS, is responsible for converting the L-valine residue to its D-isomeric form after it has been incorporated into the peptide chain.[1]

Thioesterase (TE) Domain: The Release Master

The terminal thioesterase (TE) domain catalyzes the release of the final tripeptide product from the enzyme complex. In the case of ACV synthetase, the TE domain functions as a hydrolase, cleaving the thioester bond and releasing the linear LLD-ACV tripeptide.[1] This domain also plays a proofreading role, ensuring the release of the correct tripeptide.[6]

Quantitative Insights into ACVS Function

The efficiency and specificity of each domain are critical for the overall output of the biosynthetic pathway. The following tables summarize key quantitative data for ACV synthetase from Nocardia lactamdurans.

Table 1: Michaelis-Menten Kinetics of N. lactamdurans ACV Synthetase
SubstrateKm (μM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
L-α-Aminoadipic acid23 ± 21.2 ± 0.030.008348
L-Cysteine110 ± 101.3 ± 0.040.00982
L-Valine18 ± 21.4 ± 0.030.009500

Data adapted from Iacovelli et al. (2020).[3]

Table 2: Substrate Promiscuity of N. lactamdurans ACVS Modules
ModuleNative SubstrateAnalogue TestedRelative Production (%)
Module 1 L-α-Aminoadipic acidD-α-Aminoadipic acid< 0.1
L-Glutamic acid< 0.1
L-Aspartic acid< 0.1
Module 2 L-CysteineD-Cysteine1.2 ± 0.1
L-Serine0.8 ± 0.1
L-Aminobutyric acid2.5 ± 0.2
Module 3 L-ValineL-Isoleucine0.6 ± 0.1
L-Leucine0.5 ± 0.1
L-Norvaline13.2 ± 1.1

Data represents the relative production of the modified tripeptide compared to the native ACV, which is set at 100%. Adapted from Iacovelli et al. (2020).[3]

Visualizing the ACV Synthesis Pathway and Experimental Workflows

ACVS_Catalytic_Cycle cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 A1 A-Domain 1 T1 T-Domain 1 A1->T1 Thiolation C2 C-Domain 2 T1->C2 Condensation C1 C-Domain 1 A2 A-Domain 2 T2 T-Domain 2 A2->T2 Thiolation T2->C2 C3 C-Domain 3 T2->C3 Condensation C2->T2 Dipeptide (AC) A3 A-Domain 3 T3 T-Domain 3 A3->T3 Thiolation T3->C3 E E-Domain T3->E Epimerization TE TE-Domain T3->TE Release C3->T3 Tripeptide (ACV) E->T3 LLD-ACV ACV LLD-ACV TE->ACV L_Aaa L-α-Aaa + ATP L_Aaa->A1 Activation L_Cys L-Cys + ATP L_Cys->A2 Activation L_Val L-Val + ATP L_Val->A3 Activation

Experimental_Workflow cluster_expression Protein Expression and Purification cluster_assay Enzyme Activity Assays cluster_analysis Product Analysis Expression Heterologous Expression (e.g., E. coli) Lysis Cell Lysis (Sonication) Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification A_Domain_Assay A-Domain Activity (ATP-PPi Exchange) Purification->A_Domain_Assay Overall_Assay Overall ACV Synthesis (In vitro reaction) Purification->Overall_Assay HPLC HPLC Separation Overall_Assay->HPLC MS Mass Spectrometry (Identification and Quantification) HPLC->MS

Detailed Experimental Protocols

Recombinant ACV Synthetase Purification

This protocol describes the purification of His-tagged ACV synthetase from E. coli.

  • Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound ACVS with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro ACV Synthesis Assay

This assay measures the overall activity of ACVS by quantifying the amount of ACV produced.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM DTT

    • 1 mM of each substrate amino acid (L-α-aminoadipic acid, L-cysteine, L-valine)

    • Purified ACV synthetase (final concentration ~0.5-1 µM)

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., methanol (B129727) or acetonitrile).

  • Analysis: Analyze the reaction mixture for the presence of ACV using HPLC-MS.

ATP-PPi Exchange Assay for Adenylation Domain Activity

This assay measures the activity of the A-domain by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 2 mM ATP

    • 2 mM DTT

    • 1 mM of the specific amino acid substrate

    • [³²P]PPi

    • Purified A-domain or the full-length ACVS

  • Incubation: Incubate the reaction at the optimal temperature for a short period (e.g., 10-30 minutes).

  • Quenching and Precipitation: Stop the reaction by adding a solution of perchloric acid, activated charcoal, and sodium pyrophosphate. This mixture precipitates the [³²P]ATP formed.

  • Washing: Wash the charcoal pellet multiple times with water or a suitable buffer to remove unincorporated [³²P]PPi.

  • Quantification: Measure the radioactivity of the charcoal pellet using a scintillation counter.

Conclusion and Future Perspectives

A thorough understanding of the function of each domain within ACV synthetase is fundamental to the field of antibiotic research and development. The modular nature of NRPSs like ACVS presents exciting opportunities for bioengineering. By swapping or modifying domains, it is conceivable to create novel synthetases that can incorporate different amino acids, leading to the production of new peptide antibiotics with improved properties. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and manipulate these complex and vital enzymatic systems.

References

The Gatekeeper's Final Cut: Unraveling the Thioesterase Domain's Role in ACV Tripeptide Release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, cornerstones of modern medicine, hinges on the precise assembly of the precursor tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This critical process is orchestrated by the mega-enzyme ACV synthetase (ACVS), a modular non-ribosomal peptide synthetase (NRPS). The final and decisive step in the synthesis of ACV is its release from the ACVS assembly line, a function carried out by the C-terminal thioesterase (TE) domain. This guide provides a detailed examination of the TE domain's pivotal role, delving into its catalytic mechanism, its function as a quality control checkpoint, and the experimental methodologies used to elucidate its activity.

The Thioesterase Domain: More Than Just a Releasing Enzyme

The thioesterase domain of ACVS is a multi-functional catalyst that ensures the fidelity of the final ACV product. While its primary role is to hydrolyze the thioester bond that tethers the newly synthesized tripeptide to the peptidyl carrier protein (PCP) domain of the final module, it also acts as a crucial quality control or "proofreading" entity.[1] This gatekeeper function guarantees that only the correctly configured LLD-ACV stereoisomer is released for the subsequent cyclization step by isopenicillin N synthase (IPNS).[2]

The TE domain is structurally related to the α/β hydrolase superfamily and contains a highly conserved catalytic motif, GXSXG.[3][4] This motif is characteristic of many thioesterases and serine proteases, hinting at a shared catalytic mechanism involving a serine nucleophile.

The Catalytic Mechanism: A Stereospecific Release

The release of the ACV tripeptide is not a simple hydrolysis. It is a sophisticated process that is intimately linked with the epimerization of the C-terminal L-valine to D-valine, a reaction catalyzed by the adjacent epimerase (E) domain. The TE domain exhibits a strong preference for the LLD-configured ACV, ensuring that the epimerization is complete before the tripeptide is released.[2]

The proposed catalytic mechanism involves the following key steps:

  • Acyl-Enzyme Intermediate Formation: The catalytic serine residue within the GXSXG motif of the TE domain attacks the carbonyl carbon of the thioester linkage between the this compound and the phosphopantetheine arm of the PCP domain. This forms a covalent acyl-O-enzyme intermediate, releasing the PCP domain.

  • Stereospecific Recognition: The active site of the TE domain specifically recognizes and binds the LLD-configured ACV. This interaction is crucial for positioning the acyl-enzyme intermediate for the subsequent hydrolysis.

  • Hydrolysis: A water molecule, activated by a conserved histidine residue acting as a general base, attacks the carbonyl carbon of the acyl-O-enzyme intermediate. This hydrolyzes the ester bond, releasing the free LLD-ACV tripeptide and regenerating the active site of the TE domain.

This mechanism ensures that only the mature and correctly configured tripeptide is passed on to the next stage of the penicillin biosynthesis pathway.

Quantitative Insights into TE Domain Function

Site-directed mutagenesis studies have been instrumental in dissecting the role of key residues in the TE domain. A notable study focused on the conserved serine residue (S3599 in Aspergillus nidulans ACVS) within the GXSXG motif.

Construct Relative Peptide Formation Rate (%) Major Product Penicillin Production (% of Wild-Type)
Wild-Type ACVS100LLD-ACV100
S3599A Mutant ACVS~50LLL-ACV< 5

Table 1: Effect of S3599A Mutation on ACVS Activity.[1][5]

The data clearly demonstrates that while the S3599A mutation significantly reduces the overall rate of peptide formation, its most dramatic effect is on the stereospecificity of the released product. The mutant enzyme predominantly releases the LLL-ACV isomer, which is not a substrate for the downstream enzyme IPNS, leading to a drastic drop in penicillin production.[5] This highlights the critical role of the TE domain in ensuring the release of the correct stereoisomer.

Visualizing the Process

Logical Flow of ACV Release

ACV_Release_Workflow cluster_ACVS ACV Synthetase (Final Module) cluster_Products Products PCP PCP-S-ACV (LLL) E_domain Epimerase (E) Domain PCP->E_domain Epimerization of Valine TE_domain Thioesterase (TE) Domain PCP->TE_domain Transfer of LLD-ACV E_domain->PCP PCP-S-ACV (LLD) LLD_ACV LLD-ACV TE_domain->LLD_ACV Hydrolytic Release IPNS Isopenicillin N Synthase LLD_ACV->IPNS Substrate for Cyclization Penicillin Penicillin IPNS->Penicillin

Caption: Workflow of this compound epimerization and release by the E and TE domains of ACVS.

Catalytic Mechanism of the TE Domain

TE_Mechanism PCP_ACV PCP-S-ACV(LLD) Acyl_Enzyme TE-Ser-O-ACV(LLD) (Acyl-Enzyme Intermediate) PCP_ACV->Acyl_Enzyme Nucleophilic attack by Serine TE_SerOH TE-Ser-OH (Active Site) TE_SerOH->Acyl_Enzyme Released_ACV LLD-ACV (Released) Acyl_Enzyme->Released_ACV Hydrolysis Regenerated_TE TE-Ser-OH (Regenerated) Acyl_Enzyme->Regenerated_TE Release of ACV H2O H₂O H2O->Released_ACV

References

Unconventional Peptide Bond Formation in ACV Tripeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the unconventional peptide bond formation in the biosynthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), the tripeptide precursor to penicillin and cephalosporin (B10832234) antibiotics. This process deviates significantly from canonical ribosomal protein synthesis and is orchestrated by the multi-domain, non-ribosomal peptide synthetase (NRPS), ACV synthetase (ACVS). This document details the enzymatic machinery, reaction mechanism, quantitative kinetic data, and experimental protocols relevant to the study of this fascinating biosynthetic pathway.

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery: ACV Synthetase

The synthesis of the ACV tripeptide is a classic example of non-ribosomal peptide synthesis, a process independent of messenger RNA and ribosomes.[1] This synthesis is catalyzed by a single, large multifunctional enzyme known as ACV synthetase (ACVS).[2] The modular nature of ACVS is a hallmark of NRPSs, with each module responsible for the incorporation of a specific amino acid.[3]

The ACVS enzyme is organized into three distinct modules, each dedicated to the activation and incorporation of one of the three constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[3] Each module is further subdivided into a series of functional domains that act in a coordinated fashion. The typical domain organization for a chain-elongating module in an NRPS is:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate at the expense of ATP.[4]

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) prosthetic group.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the aminoacyl-thioester of the upstream module and the amino group of the downstream aminoacyl-thioester.[5]

In addition to these core domains, ACVS possesses specialized domains that are crucial for the unconventional aspects of ACV synthesis:

  • Epimerization (E) Domain: Located in the final module, this domain catalyzes the conversion of L-valine to its D-isomer after its incorporation into the growing peptide chain.[3]

  • Thioesterase (Te) Domain: This C-terminal domain is responsible for the hydrolytic release of the final LLD-ACV tripeptide from the enzyme.[3]

The complete domain architecture of ACV synthetase can be represented as A-T-C-A-T-C-A-T-E-Te.[4]

The Unconventional Mechanism of ACV Synthesis

The formation of the this compound by ACVS involves a series of coordinated enzymatic reactions that highlight the unique features of non-ribosomal peptide synthesis. The process can be broken down into the following key steps:

  • Amino Acid Activation: Each of the three amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) is recognized and activated by its corresponding A domain, forming an aminoacyl-adenylate intermediate with the release of pyrophosphate (PPi).[4]

  • Thioesterification: The activated amino acids are then transferred to the thiol group of the 4'-phosphopantetheine arm of their respective T domains, forming a covalent thioester linkage.

  • Peptide Bond Formation (Condensation): The C domains catalyze the formation of the peptide bonds. The first C domain facilitates the nucleophilic attack of the α-amino group of the L-cysteine thioester on the carbonyl carbon of the L-α-aminoadipate thioester. A key unconventional feature here is the involvement of the δ-carboxyl group of L-α-aminoadipic acid in peptide bond formation, rather than the α-carboxyl group as seen in ribosomal synthesis. The second C domain then catalyzes the formation of the peptide bond between the dipeptidyl-thioester and the L-valyl-thioester. The growing peptide chain is passed from one T domain to the next in an assembly-line fashion.

  • Epimerization: After the formation of the L-L-L tripeptide, the E domain in the third module acts on the enzyme-bound L-valine residue, converting it to D-valine.

  • Product Release: Finally, the Te domain cleaves the thioester bond, releasing the mature δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) tripeptide.

The overall biosynthetic pathway is depicted in the following diagram:

ACV_Biosynthesis_Pathway cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 A1 A-Domain 1 T1 T-Domain 1 A1->T1 adenylation C1 C-Domain 1 T1->C1 thioesterification C2 C-Domain 2 C1->C2 peptide bond 1 A2 A-Domain 2 T2 T-Domain 2 A2->T2 adenylation T2->C1 thioesterification E E-Domain C2->E peptide bond 2 A3 A-Domain 3 T3 T-Domain 3 A3->T3 adenylation T3->C2 thioesterification Te Te-Domain E->Te epimerization ACV LLD-ACV Te->ACV hydrolysis L_Aaa L-α-Aminoadipic acid L_Aaa->A1 L_Cys L-Cysteine L_Cys->A2 L_Val L-Valine L_Val->A3 ATP1 ATP ATP1->A1 ATP2 ATP ATP2->A2 ATP3 ATP ATP3->A3

Caption: Biosynthetic pathway of this compound by ACV synthetase.

Quantitative Data on ACV Synthetase Kinetics

The enzymatic activity of ACVS has been characterized, providing insights into its substrate affinity and catalytic efficiency. The following table summarizes the apparent kinetic parameters for the ACV synthetase from Nocardia lactamdurans.[4]

SubstrateApparent Km (mM)Apparent Vmax (µM/min)
L-α-Aminoadipic acid0.12 ± 0.021.8 ± 0.1
L-Cysteine0.25 ± 0.042.1 ± 0.1
L-Valine0.18 ± 0.032.0 ± 0.1

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of ACV synthetase.

Heterologous Expression and Purification of His-tagged ACV Synthetase

This protocol is adapted from the method used for the purification of ACVS from Nocardia lactamdurans expressed in E. coli.[4]

Workflow Diagram:

Purification_Workflow start E. coli culture expressing His-tagged ACVS harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification binding Ni-NTA Affinity Chromatography (Binding) clarification->binding wash1 Wash 1 (Low Imidazole) binding->wash1 wash2 Wash 2 (Medium Imidazole) wash1->wash2 elution Elution (High Imidazole) wash2->elution analysis SDS-PAGE Analysis elution->analysis end Purified ACVS analysis->end

Caption: Workflow for the purification of His-tagged ACV synthetase.

Methodology:

  • Expression: The gene encoding ACVS with a C-terminal His-tag is cloned into a suitable expression vector and transformed into an appropriate E. coli strain (e.g., HM0079). Cells are grown in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.1-1 mM) and the culture is incubated overnight at a lower temperature (e.g., 18°C) to enhance protein solubility.[4]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol). The cell suspension is lysed by sonication on ice.

  • Clarification: The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: The column is washed with wash buffer containing increasing concentrations of imidazole (e.g., 20 mM and 50 mM) to remove non-specifically bound proteins.[4]

  • Elution: The His-tagged ACVS is eluted with elution buffer containing a high concentration of imidazole (e.g., 250 mM).[4]

  • Purity Assessment: The purity of the eluted fractions is assessed by SDS-PAGE.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the amino acid-dependent formation of ATP from PPi, which is the reverse reaction of the adenylation step. This is a classic method to confirm the activation of an amino acid by an A domain. The following is a generalized protocol that can be adapted for ACVS.

Logical Relationship Diagram:

ATP_PPi_Assay_Logic enzyme ACVS (A-Domain) reaction Adenylation Reaction (Reverse) enzyme->reaction aa Amino Acid aa->reaction atp ATP atp->reaction ppi [32P]-PPi ppi->reaction product [32P]-ATP reaction->product separation Charcoal Binding & Filtration product->separation detection Scintillation Counting separation->detection

Caption: Logical flow of the ATP-Pyrophosphate exchange assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT), ATP, [32P]PPi, and the specific amino acid substrate (L-α-aminoadipic acid, L-cysteine, or L-valine).

  • Enzyme Addition: Initiate the reaction by adding the purified ACVS enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid containing activated charcoal). The charcoal binds the newly formed [32P]ATP.

  • Washing: The charcoal with the bound [32P]ATP is washed multiple times with a wash solution (e.g., sodium pyrophosphate and phosphoric acid) to remove unincorporated [32P]PPi.

  • Detection: The radioactivity of the washed charcoal is measured by liquid scintillation counting. The amount of [32P]ATP formed is proportional to the activity of the A domain.

In Vitro this compound Formation and HPLC-MS Analysis

This assay directly measures the formation of the this compound from its constituent amino acids.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP, 2 mM DTT), L-α-aminoadipic acid, L-cysteine, and L-valine.

  • Enzyme Addition: Initiate the reaction by adding the purified ACVS enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for a sufficient time (e.g., 1-4 hours).

  • Reaction Termination: Terminate the reaction by adding a precipitating agent like methanol (B129727) or trichloroacetic acid.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and filter the supernatant.

  • HPLC-MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer (LC-MS). The this compound is separated on a C18 column and its identity is confirmed by its retention time and mass-to-charge ratio compared to an authentic standard.[4] Quantification can be achieved by integrating the peak area of the extracted ion chromatogram corresponding to the mass of the this compound.

Conclusion

The unconventional peptide bond formation in the this compound, orchestrated by the remarkable molecular machine ACV synthetase, provides a compelling example of the elegance and efficiency of non-ribosomal peptide synthesis. This technical guide has provided a comprehensive overview of the key molecular players, the intricate reaction mechanism, quantitative enzymatic data, and detailed experimental protocols for the investigation of this important biosynthetic pathway. A thorough understanding of this system not only illuminates fundamental principles of natural product biosynthesis but also provides a foundation for the bioengineering of novel peptide-based therapeutics. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of enzymology, natural product chemistry, and drug development.

References

An In-depth Technical Guide to the ACV Tripeptide in Penicillium chrysogenum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide is a pivotal, non-ribosomally synthesized intermediate in the biosynthesis of all penicillin and cephalosporin (B10832234) β-lactam antibiotics. In the filamentous fungus Penicillium chrysogenum, a workhorse of industrial penicillin production, the formation of ACV is the first committed step in the penicillin biosynthetic pathway. This reaction is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS). A thorough understanding of the biosynthesis of the ACV tripeptide, the characteristics of ACVS, and the regulatory mechanisms governing its production is critical for rational strain improvement and the development of novel β-lactam antibiotics. This technical guide provides a comprehensive overview of the core aspects of this compound synthesis in P. chrysogenum, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The ACV Biosynthesis Pathway

The synthesis of the this compound is a non-ribosomal peptide synthesis (NRPS) process that occurs in the cytoplasm of P. chrysogenum.[1] The process is catalyzed by the ACV synthetase (ACVS), a large multi-domain enzyme encoded by the pcbAB gene.[2] The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1] The ACVS enzyme activates each of these amino acids and catalyzes the formation of the peptide bonds, ultimately releasing the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[2]

ACV_Biosynthesis_Pathway cluster_precursors Precursor Amino Acids L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) (pcbAB gene) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV Penicillin Penicillin ACV->Penicillin Further enzymatic steps

Caption: Biosynthesis of the this compound in P. chrysogenum.

The ACV Synthetase (ACVS) Enzyme

The ACV synthetase is a remarkable multi-functional enzyme with a molecular weight of approximately 420-470 kDa.[1] It is encoded by the large, intronless pcbAB gene, which is part of the penicillin biosynthesis gene cluster. The ACVS enzyme is composed of three modules, each responsible for the activation and incorporation of one of the precursor amino acids. Each module contains several domains, including an adenylation (A) domain for amino acid activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent binding of the activated amino acid, and a condensation (C) domain for peptide bond formation. The final module also contains an epimerase (E) domain that converts L-valine to D-valine.[2]

ACVS_Structure cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 ACVS N-terminus Module 1 (L-α-aminoadipic acid) Module 2 (L-cysteine) Module 3 (L-valine) C-terminus M1 A T C M2 A T C M3 A T C E M1->M2 Peptide bond formation M2->M3 Peptide bond formation

Caption: Modular structure of the ACV Synthetase (ACVS) enzyme.

Quantitative Data

Kinetic Properties of ACV Synthetase

The following table summarizes the key kinetic parameters of purified ACV synthetase from P. chrysogenum.

ParameterValueReference
Substrate Affinity (Km)
L-α-aminoadipic acid45 µM[3]
L-cysteine80 µM[3]
L-valine80 µM[3]
Optimal ATP Concentration 5 mM (with 20 mM MgCl2)[3]
Feedback Inhibition (KbisACV) 1.4 mM[3]
Penicillin Production in Relation to Gene Copy Number

The number of copies of the penicillin biosynthesis gene cluster can influence production titers, although the relationship is not always linear.

P. chrysogenum StrainPenicillin Gene Cluster Copy NumberRelative Penicillin ProductionReference
DS17690 derivative1Baseline[4]
DS17690 derivativeMultiple copiesIncreased, but saturated at high copy numbers[4]
P2niaD182High[5][6]
P2niaD18 derivative1No significant difference compared to 2 copies[5][6]

Experimental Protocols

ACV Synthetase Activity Assay (Representative Protocol)

This protocol is a generalized procedure for determining the activity of ACV synthetase in cell-free extracts of P. chrysogenum.

1. Preparation of Cell-Free Extract:

  • Harvest mycelia from a culture grown under penicillin-producing conditions.

  • Wash the mycelia with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

  • Disrupt the mycelia by grinding with alumina (B75360) or glass beads in extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM DTT, 1 mM EDTA, and protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The resulting supernatant is the cell-free extract.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM DTT

    • 0.5 mM L-α-aminoadipic acid

    • 0.5 mM L-cysteine

    • 0.5 mM L-[14C]valine (or other radiolabeled precursor)

    • Cell-free extract (containing ACV synthetase)

3. Incubation:

  • Incubate the reaction mixture at 25-30°C for a defined period (e.g., 30-60 minutes).

4. Termination and Analysis:

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of radiolabeled this compound using High-Performance Liquid Chromatography (HPLC) with a radiodetector or by thin-layer chromatography (TLC) and autoradiography.

HPLC Quantification of this compound (Representative Protocol)

This protocol outlines a general method for the quantification of ACV from fermentation broths using reverse-phase HPLC.

1. Sample Preparation:

  • Centrifuge the fermentation broth to remove fungal mycelia.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • For intracellular ACV analysis, quench the metabolism of the mycelia, extract with a suitable solvent (e.g., methanol/water mixture), and process as above.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard: A pure standard of this compound is required for calibration.

3. Quantification:

  • A calibration curve is generated by injecting known concentrations of the ACV standard.

  • The concentration of ACV in the samples is determined by comparing the peak area with the calibration curve.

Site-Directed Mutagenesis of the pcbAB Gene (Conceptual Workflow)

Due to the large size of the pcbAB gene (approximately 11.5 kb), site-directed mutagenesis requires a robust strategy. The following workflow outlines a general approach.

Site_Directed_Mutagenesis_Workflow start Start: Plasmid with pcbAB gene design_primers Design mutagenic primers start->design_primers pcr PCR amplification of plasmid design_primers->pcr dpni_digest DpnI digestion of parental plasmid pcr->dpni_digest transform Transformation into E. coli dpni_digest->transform screen Screening of transformants for mutation transform->screen sequence Sequence verification screen->sequence end_ecoli Mutated plasmid in E. coli sequence->end_ecoli transform_pc Transformation of P. chrysogenum end_ecoli->transform_pc integrate Homologous recombination and integration transform_pc->integrate analyze Analyze phenotype of P. chrysogenum mutant integrate->analyze end_pc Mutant P. chrysogenum strain analyze->end_pc

Caption: Workflow for site-directed mutagenesis of the pcbAB gene.

Regulatory Aspects

The biosynthesis of the this compound is tightly regulated at multiple levels. The expression of the pcbAB gene is subject to carbon catabolite repression, meaning it is repressed in the presence of readily metabolizable carbon sources like glucose.[3] The availability of precursor amino acids, particularly L-α-aminoadipic acid, can also be a limiting factor in penicillin production. Furthermore, the ACVS enzyme itself is subject to feedback inhibition by its product, the this compound.[3]

Conclusion

The this compound stands as a cornerstone in the biosynthesis of penicillins in P. chrysogenum. The intricate machinery of the ACV synthetase, coupled with the complex regulatory networks governing its activity and expression, presents numerous targets for metabolic engineering and drug development. A deep understanding of the quantitative aspects and experimental methodologies detailed in this guide is essential for researchers aiming to enhance penicillin production or to engineer novel bioactive compounds based on the β-lactam scaffold. Continued research into the structure-function relationships of ACVS and the signaling pathways that control its synthesis will undoubtedly pave the way for future innovations in antibiotic production and design.

References

Methodological & Application

Application Notes and Protocols for Cell-Free Expression of ACV Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS) is a large, multi-domain non-ribosomal peptide synthetase (NRPS) that catalyzes the first committed step in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics.[1][2][3][4] The sheer size and complexity of ACVS present significant challenges for its expression and characterization using traditional in vivo systems. Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid and efficient production of such complex proteins, offering an open environment that allows for direct manipulation and optimization of the expression conditions.[5][6] These application notes provide a detailed protocol for the expression of ACV synthetase in an E. coli-based cell-free system, along with methods for its purification and functional characterization.

Advantages of Cell-Free Expression for ACV Synthetase

Cell-free systems offer several advantages for the production of ACV synthetase:

  • Speed: CFPS significantly reduces the time from gene to functional protein, typically within a single day, compared to weeks for in vivo methods.[5]

  • Open System: The open nature of CFPS allows for the direct addition of substrates, cofactors, and optimization of reaction conditions to enhance protein folding and activity.[5][6]

  • Expression of Toxic Proteins: As cell viability is not a concern, proteins that may be toxic to host cells can be readily expressed.

  • High-Throughput Screening: CFPS is amenable to high-throughput formats, facilitating the rapid screening of enzyme variants and optimization of reaction parameters.

Quantitative Data Summary

While specific quantitative data for the cell-free expression of ACV synthetase is not extensively published, data from the expression of other large, complex proteins and NRPSs in cell-free systems can provide a reasonable expectation of yields.

Protein ClassExample ProteinCell-Free SystemReported YieldReference
NRPSDiketopiperazine SynthetaseE. coli lysateUp to 12 mg/L[1]
Multicopper OxidaseMCOsE. coli lysateUp to 1.2 mg/mL[7]
Green Fluorescent Protein (GFP)GFPPURE system (continuous-exchange)72.5-fold increase over batch[8]

Experimental Protocols

I. Preparation of DNA Template for Cell-Free Expression

The gene encoding ACV synthetase (pcbAB) should be cloned into a suitable expression vector containing a T7 promoter and a C-terminal His-tag for purification. The pcbAB gene from organisms like Penicillium chrysogenum or Nocardia lactamdurans can be used.[9][10]

Protocol:

  • Gene Amplification: Amplify the full-length ACV synthetase gene using high-fidelity PCR.

  • Vector Ligation: Ligate the PCR product into a pET-based or similar vector containing a T7 promoter, a ribosomal binding site (RBS), and a C-terminal 6xHis-tag sequence.

  • Sequence Verification: Verify the sequence of the construct by Sanger sequencing.

  • Plasmid Preparation: Prepare a high-purity, endotoxin-free plasmid DNA preparation of the ACV synthetase expression construct. The final DNA concentration should be at least 1 µg/µL.

II. Cell-Free Protein Synthesis of ACV Synthetase

This protocol is based on a standard E. coli lysate-based cell-free expression system. Commercial kits are available and can be used according to the manufacturer's instructions.

Materials:

  • ACV synthetase expression plasmid

  • E. coli S30 cell extract

  • Reaction buffer (containing ATP, GTP, CTP, UTP, amino acids, and an energy regeneration system like creatine (B1669601) phosphate/creatine kinase)

  • T7 RNA Polymerase

  • Nuclease inhibitor

Protocol:

  • Reaction Assembly: On ice, combine the following components in a microcentrifuge tube:

    • E. coli S30 extract: 25-30% of the final reaction volume

    • Reaction Buffer: According to the manufacturer's recommendation

    • ACV Synthetase Plasmid DNA: 10-15 µg/mL final concentration

    • T7 RNA Polymerase: 10-20 U/µL final concentration

    • Nuclease-free water to the final volume

  • Incubation: Mix the reaction gently and incubate at 30-37°C for 4-6 hours. For larger proteins like ACVS, a lower temperature (e.g., 30°C) and longer incubation time (up to 16 hours) may improve folding and yield.

  • Analysis of Expression: To confirm the expression of ACV synthetase, analyze a small aliquot of the reaction mixture by SDS-PAGE and Western blot using an anti-His-tag antibody.

III. Purification of His-tagged ACV Synthetase

Materials:

  • Ni-NTA affinity chromatography column

  • Lysis/Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

Protocol:

  • Sample Preparation: Centrifuge the cell-free reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Binding: Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound ACV synthetase with 5 column volumes of Elution Buffer.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE.

IV. In Vitro Activity Assay of ACV Synthetase

The activity of the purified ACV synthetase is determined by measuring the formation of the tripeptide ACV from its constituent amino acids.

Materials:

  • Purified ACV Synthetase

  • Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM ATP

  • Substrates: L-α-aminoadipic acid, L-cysteine, L-valine (1 mM each)

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Assay Buffer

    • Substrates

    • Purified ACV Synthetase (1-5 µM)

  • Incubation: Incubate the reaction at 25-30°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of 10% TCA.

  • Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for the presence of ACV using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Visualizations

ACV_Synthetase_Pathway cluster_substrates Substrates L-alpha-aminoadipic acid L-alpha-aminoadipic acid ACV Synthetase ACV Synthetase L-alpha-aminoadipic acid->ACV Synthetase L-cysteine L-cysteine L-cysteine->ACV Synthetase L-valine L-valine L-valine->ACV Synthetase ACV ACV ACV Synthetase->ACV

Caption: Enzymatic reaction of ACV Synthetase.

CellFree_Workflow cluster_template DNA Template Preparation cluster_cfps Cell-Free Protein Synthesis cluster_purification Purification cluster_analysis Analysis ACVS Gene ACVS Gene Expression Vector Expression Vector ACVS Gene->Expression Vector Plasmid DNA Plasmid DNA Expression Vector->Plasmid DNA Reaction Mix Reaction Mix Plasmid DNA->Reaction Mix E. coli Lysate E. coli Lysate E. coli Lysate->Reaction Mix Incubation Incubation Reaction Mix->Incubation Ni-NTA Chromatography Ni-NTA Chromatography Incubation->Ni-NTA Chromatography Purified ACVS Purified ACVS Ni-NTA Chromatography->Purified ACVS Activity Assay Activity Assay Purified ACVS->Activity Assay LC-MS Analysis LC-MS Analysis Activity Assay->LC-MS Analysis

Caption: Workflow for cell-free expression of ACVS.

Troubleshooting

IssuePossible CauseRecommendation
Low or no protein expressionPoor DNA qualityUse high-purity, endotoxin-free plasmid DNA.
Suboptimal DNA concentrationTitrate DNA concentration from 5-20 µg/mL.
Inactive cell extractUse a fresh or properly stored cell extract.
Insoluble proteinIncorrect foldingLower the incubation temperature to 16-25°C and extend the incubation time.
Add molecular chaperones (e.g., DnaK/DnaJ/GrpE) to the reaction.
No enzyme activityInactive enzymeEnsure all assay components are fresh and at the correct concentration.
Incorrect protein foldingSee "Insoluble protein" recommendations.
Missing cofactorsConfirm the presence of Mg²⁺ and ATP in the assay buffer.

Conclusion

The cell-free expression of ACV synthetase provides a robust and efficient method for producing this large and complex enzyme for research and drug development purposes. The protocols outlined in these application notes, combined with the provided troubleshooting guide, offer a comprehensive framework for the successful synthesis, purification, and characterization of functional ACV synthetase. The adaptability of the cell-free system allows for further optimization to achieve higher yields and specific activity, paving the way for applications in synthetic biology and the engineered production of novel beta-lactam antibiotics.

References

Heterologous Production of ACV Tripeptide in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) is a crucial precursor in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics.[1] Its synthesis is catalyzed by the large, multi-domain non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS).[1] The heterologous expression of ACVS in Escherichia coli offers a promising and genetically tractable platform for the production of ACV, enabling further research into novel antibiotic development and biocombinatorial synthesis of new peptide-based molecules. This document provides detailed application notes and experimental protocols for the successful heterologous production of ACV tripeptide in E. coli.

Data Presentation

Table 1: Reported Yields of ACV Synthetase and Related Non-Ribosomal Peptides in E. coli
ProductHost StrainExpression ConditionsYieldReference
Nocardia lactamdurans ACVSE. coli HM0079Overnight expression at 18°C13.9 ± 3.4 mg/L[2]
Hybrid NRPSsE. coli HM0079Overnight expression at 18°C4 - 9 mg/L[2]
D-Phe-Pro-diketopiperazine (NRP)E. coli (engineered)Optimized fermentation~9 mg/L[3]

Signaling and Biosynthetic Pathways

The biosynthesis of ACV is a multi-step enzymatic process orchestrated by the modular ACV synthetase. The process requires the co-expression of a phosphopantetheinyl transferase (PPTase) to convert the apo-ACVS into its active holo-form.

ACV_Biosynthesis cluster_Ecoli E. coli Cytoplasm L_AAA L-α-aminoadipic acid holo_ACVS holo-ACVS (active) L_AAA->holo_ACVS L_Cys L-Cysteine L_Cys->holo_ACVS L_Val L-Valine L_Val->holo_ACVS ACVS apo-ACVS (inactive) ACVS->holo_ACVS Phosphopantetheinylation ACV This compound holo_ACVS->ACV Non-Ribosomal Peptide Synthesis PPTase PPTase PPTase->ACVS CoA Coenzyme A CoA->PPTase Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression cluster_analysis Product Analysis A Isolation of pcbAB gene (ACVS) C Ligation into Expression Vectors A->C B Isolation of PPTase gene (e.g., sfp) B->C D Transformation into Cloning Host (e.g., DH5α) C->D E Transformation into Expression Host (e.g., BL21(DE3)) D->E F Inoculation and Cell Growth E->F G Induction of Protein Expression (e.g., IPTG) F->G H Cell Harvest G->H I Cell Lysis H->I J Purification of ACVS (optional) I->J K This compound Extraction I->K J->K L Quantification by HPLC-MS K->L

References

Application Notes and Protocols for the Purification of Recombinant ACV Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS) is a large, multi-domain non-ribosomal peptide synthetase (NRPS) that catalyzes the formation of the tripeptide LLD-ACV, the precursor to all penicillin and cephalosporin (B10832234) antibiotics. Due to its significant role in the biosynthesis of these critical therapeutic agents, the production of pure, active recombinant ACVS is essential for detailed biochemical characterization, structural studies, and enzyme engineering efforts aimed at generating novel antibiotics.

Heterologous Expression of Recombinant ACV Synthetase

The large size and complexity of ACVS (typically >400 kDa) present challenges for heterologous expression.[1] Successful expression has been reported in various hosts, with each system offering distinct advantages and disadvantages.

Expression Systems:

  • Escherichia coli : A common host for recombinant protein expression due to its rapid growth and well-established genetic tools. Successful overexpression of Nocardia lactamdurans ACVS in E. coli has been demonstrated.[1][2][3][4] Co-expression with a phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, is crucial for the post-translational modification of the T-domains (thiolation), which is essential for ACVS activity.[1]

  • Yeast (Saccharomyces cerevisiae, Hansenula polymorpha) : As eukaryotic hosts, yeasts can provide a more suitable environment for the folding and post-translational modification of complex fungal enzymes like ACVS. Expression of Penicillium chrysogenum ACVS has been achieved in S. cerevisiae.[5]

  • Filamentous Fungi (Aspergillus oryzae) : These hosts are well-suited for expressing fungal proteins and can often handle the complexities of large enzyme expression and secretion. A. oryzae is a clean host that does not produce significant amounts of its own secondary metabolites, which simplifies the detection and purification of heterologously produced compounds.[6]

Purification Strategies for Recombinant ACV Synthetase

Affinity chromatography is the most effective method for the purification of recombinant ACVS, offering high selectivity and yield in a single step. The choice of affinity tag and corresponding resin is a critical consideration.

Strategy 1: His-Tag Affinity Purification (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) using a polyhistidine tag (His-tag) is a widely used and effective method for purifying recombinant proteins.[1][2][6]

Experimental Protocol: His-Tag Purification of Recombinant ACVS from E. coli

This protocol is adapted from the successful purification of Nocardia lactamdurans ACVS expressed in E. coli.[1][2]

1. Cell Lysis and Lysate Preparation:

  • Harvest E. coli cells expressing His-tagged ACVS by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.0, 300 mM NaCl, with protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the soluble recombinant ACVS.

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column extensively with wash buffer (lysis buffer containing a low concentration of imidazole (B134444), e.g., 20-50 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged ACVS from the column using an elution buffer containing a higher concentration of imidazole (e.g., 150-250 mM).[1][2] Collect fractions during elution.

3. Analysis of Purification Fractions:

  • Analyze the collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess the purity and molecular weight of the recombinant ACVS. A band corresponding to the expected size of ACVS (>400 kDa) should be prominent in the elution fractions.[1][2]

4. Buffer Exchange (Optional):

  • If necessary, remove imidazole from the purified protein sample by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 10% glycerol).

Strategy 2: Strep-Tag II Affinity Purification

The Strep-tag II system offers an alternative to the His-tag, providing high-purity protein under gentle elution conditions.[7][8][9][10]

Experimental Protocol: Strep-Tag II Purification of Recombinant ACVS

1. Cell Lysis and Lysate Preparation:

  • Follow the same procedure as for His-tag purification, using a lysis buffer compatible with Strep-Tactin chromatography (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA).[7]

2. Strep-Tactin Affinity Chromatography:

  • Equilibrate a Strep-Tactin column with the lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with lysis buffer to remove unbound proteins.
  • Elute the Strep-tagged ACVS using an elution buffer containing a competitive agent, such as desthiobiotin (e.g., 2.5 mM).[7]

3. Analysis and Buffer Exchange:

  • Analyze the purification fractions by SDS-PAGE.
  • Perform buffer exchange as needed for downstream applications.

Quantitative Analysis of Purification

A purification table is essential for monitoring the efficiency of each purification step and for determining the overall yield and purity of the final protein preparation. While a complete, published purification table for recombinant ACVS is not available, the following template outlines the necessary data and calculations.

Table 1: Template for Recombinant ACV Synthetase Purification

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude LysateValueValueValue1001
Affinity ChromatographyValueValueValueValueValue
(Additional Steps)ValueValueValueValueValue

Calculation of Table Values:

  • Total Protein: Determined by a protein concentration assay (e.g., Bradford or BCA) multiplied by the total volume of the fraction.

  • Total Activity: The rate of the enzymatic reaction (e.g., formation of ACV) multiplied by the total volume of the fraction. An in vitro product formation assay followed by LC-MS analysis can be used to quantify the amount of ACV produced.[1]

  • Specific Activity: Total Activity divided by Total Protein. This value represents the purity of the enzyme.

  • Yield: The Total Activity of a given step divided by the Total Activity of the crude lysate, expressed as a percentage.

  • Purification Fold: The Specific Activity of a given step divided by the Specific Activity of the crude lysate.

Diagrams

Purification_Workflow cluster_Expression Heterologous Expression cluster_Purification Purification Expression_Host Expression Host (E. coli, Yeast, etc.) Cell_Lysis Cell Lysis (Sonication) Expression_Host->Cell_Lysis Harvest Cells Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (His-Tag or Strep-Tag) Clarification->Affinity_Chromatography Load Lysate Elution Elution Affinity_Chromatography->Elution Wash & Elute Purified_ACVS Purified Recombinant ACVS Elution->Purified_ACVS

Caption: General workflow for the purification of recombinant ACV synthetase.

IMAC_Workflow Start Clarified Lysate with His-tagged ACVS Column Ni-NTA Column Start->Column Load Wash Wash with Low Imidazole Buffer Column->Wash Bind Elute Elute with High Imidazole Buffer Column->Elute Wash->Column Remove non-specific proteins Purified Purified His-tagged ACVS Elute->Purified

Caption: Workflow for His-tag affinity purification of ACVS.

Conclusion

The purification of recombinant ACV synthetase is a challenging yet achievable endeavor that is critical for advancing our understanding of β-lactam antibiotic biosynthesis. The protocols and strategies outlined in this document provide a comprehensive guide for researchers. While specific quantitative data remains to be broadly published, the application of affinity chromatography, particularly with His-tags or Strep-tags, has proven to be an effective approach. Careful optimization of expression and purification conditions, coupled with rigorous quantitative analysis, will be key to obtaining high yields of pure, active recombinant ACVS for future research and development.

References

Application Note and Protocol for the HPLC Purification of ACV Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide is a crucial intermediate in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, produced by various fungi and bacteria.[1] It is synthesized non-ribosomally by the enzyme ACV synthetase (ACVS).[1] Accurate purification and analysis of the ACV tripeptide are essential for studying the kinetics of ACVS, screening for enzyme inhibitors, and for the development of semi-synthetic antibiotic production processes.

This document provides a detailed protocol for the purification of the this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to separate the this compound from precursors, byproducts, and other impurities typically found in enzymatic reaction mixtures or crude extracts.

Principle of the Method

Reversed-Phase HPLC is the method of choice for peptide purification, separating molecules based on their hydrophobicity.[2] The stationary phase consists of a non-polar material (typically silica (B1680970) bonded with C18 alkyl chains), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA) or pentanesulfonic acid, is added to the mobile phase to improve peak shape and retention of the peptide.[2] The this compound is injected onto the column and binds to the hydrophobic stationary phase. A gradient of increasing acetonitrile concentration is applied, which increases the mobile phase's hydrophobicity and causes the peptide to elute.

Experimental Protocols

Sample Preparation

The following protocol describes the preparation of a sample from a typical in vitro ACVS enzymatic reaction. For samples from fermentation broth, additional pre-purification steps such as solid-phase extraction (SPE) may be required to remove more complex matrix components.

Materials:

  • Trichloroacetic acid (TCA), 20% (w/v) solution

  • Citric acid, 1 M solution

  • HPLC-grade water

  • 0.22 µm or 0.45 µm syringe filters

Procedure:

  • Terminate Enzymatic Reaction: Stop the ACVS reaction by adding 25 µL of 20% TCA solution to each 100 µL of reaction mixture.[3]

  • Incubate: Vortex the mixture and incubate on ice for 15-30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins.[3]

  • Collect Supernatant: Carefully transfer the supernatant containing the this compound to a new microcentrifuge tube.

  • pH Adjustment: Adjust the pH of the supernatant to approximately 2.2 by adding a small volume (e.g., 5 µL) of 1 M citric acid. This ensures the peptide is protonated and interacts well with the column.[3]

  • Filtration: Filter the pH-adjusted supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[2] The sample is now ready for HPLC analysis and purification.

HPLC Purification Protocol

This protocol is based on established methods for ACV analysis and general peptide purification.[2][3] It is recommended to perform an initial analytical run to determine the exact retention time of the this compound before proceeding to a preparative scale purification.

HPLC System and Reagents:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • Column: A C18 reversed-phase column is recommended. For preparative loads, a column with a larger diameter (e.g., 10 mm or greater) should be used.

  • Mobile Phase A: HPLC-grade water with either 0.1% (v/v) Trifluoroacetic Acid (TFA) OR 880 mg/L pentanesulfonic acid and 2.5 mL/L acetic acid (pH adjusted to 3.6).[2][3]

  • Mobile Phase B: Acetonitrile (ACN) with the same concentration of the corresponding ion-pairing agent as in Mobile Phase A.[2][3]

  • Detection: UV detector set to 215-220 nm for monitoring the peptide backbone.[2]

Optimized Gradient Program (Example): The following gradient can be adapted based on the results of an analytical scouting run. A shallow gradient is often required to achieve high-resolution separation.

Time (minutes)% Mobile Phase B (ACN)
0.05
5.05
35.045
40.095
45.095
50.05
60.05
Fraction Collection and Post-Purification
  • Fraction Collection: Collect fractions across the peak corresponding to the this compound, as identified by the UV detector signal. Automated fraction collectors can be programmed to collect peaks based on a specific absorbance threshold.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC with a shallower gradient to ensure accurate purity assessment.

  • Pooling: Combine the fractions that meet the desired purity level (typically >95% for research applications).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions via lyophilization (freeze-drying). This will yield the purified this compound as a white, fluffy powder.

  • Storage: Store the lyophilized peptide at -20°C or -80°C to ensure long-term stability.[4]

Data Presentation

The following tables summarize the key parameters and expected results for the HPLC purification of the this compound.

Table 1: HPLC System and Consumables

ParameterSpecificationRationale
Column Chemistry C18 Reversed-Phase SilicaStandard for peptide purification, providing good hydrophobic retention for the this compound.
Column Dimensions Analytical: 4.6 x 150/250 mm, 5 µmPreparative: ≥10 mm IDAnalytical for method development; preparative for isolating larger quantities.
Mobile Phase A H₂O + 0.1% TFA or H₂O + Pentanesulfonic Acid/Acetic Acid[3]TFA or pentanesulfonic acid acts as an ion-pairing agent to improve peak shape and resolution.
Mobile Phase B Acetonitrile + 0.1% TFA or Acetonitrile + Pentanesulfonic Acid/Acetic Acid[3]Acetonitrile is the organic modifier used to elute the peptide from the non-polar stationary phase.
Detection UV at 215-220 nmWavelength for detecting the peptide backbone amide bonds, providing a universal signal for the tripeptide.[2]

Table 2: Quantitative Parameters and Expected Results

ParameterValue / RangeRationale / Expected Outcome
Flow Rate (Analytical) 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Flow Rate (Preparative) VariableDependent on column diameter; scaled up from the analytical method to maintain linear velocity.
Column Temperature Ambient (25°C)Standard operating temperature. Can be adjusted (e.g., 30-40°C) to improve peak shape if necessary.
Crude Purity 40-70%Typical purity from an unoptimized enzymatic reaction or crude extract.
Expected Final Purity >95%A single preparative HPLC run is generally sufficient to achieve high purity for a small peptide like ACV.[2]
Yield 50-80%Expected recovery after purification and lyophilization, dependent on the efficiency of each step.

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for ACV purification and its position in the broader penicillin biosynthesis pathway.

ACV_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Reaction ACVS Enzymatic Reaction or Crude Extract TCA_Precip Protein Precipitation (TCA) Reaction->TCA_Precip Centrifuge Centrifugation TCA_Precip->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC_Inject Inject onto C18 Column Filter->HPLC_Inject Gradient Gradient Elution (ACN/H₂O/TFA) HPLC_Inject->Gradient Fraction_Collect Fraction Collection Gradient->Fraction_Collect Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collect->Purity_Check Lyophilize Lyophilization Purity_Check->Lyophilize Final_Product Purified this compound (>95% Purity) Lyophilize->Final_Product

Caption: Experimental workflow for the purification of this compound.

Penicillin_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors AA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) AA->ACVS Cys L-Cysteine Cys->ACVS Val L-Valine Val->ACVS ACV δ-(L-α-aminoadipyl)- L-cysteinyl-D-valine (this compound) ACVS->ACV ATP IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N IPNS->IPN O₂ Penicillins Penicillins & Cephalosporins IPN->Penicillins Acyltransferase etc.

References

Application Notes and Protocols for Mass Spectrometry Analysis of ACV Tripeptide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is a crucial biosynthetic precursor to penicillin and cephalosporin (B10832234) antibiotics, produced by various fungi, including Penicillium chrysogenum and Acremonium chrysogenum.[1][2] The formation of ACV is catalyzed by the non-ribosomal peptide synthetase (NRPS) ACV synthetase (ACVS).[1][2] The analysis of ACV and its analogs is vital for understanding and optimizing antibiotic production, as well as for the development of novel antimicrobial agents. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the identification and quantification of these non-ribosomal peptides in complex biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of the ACV tripeptide and its analogs. The included methodologies cover sample preparation from fungal cultures, LC-MS/MS analysis for both qualitative and quantitative assessments, and data interpretation.

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for the analysis of this compound. It is important to note that optimal parameters may vary depending on the specific instrumentation used.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Chemical Formula C₁₄H₂₅N₃O₆S
Monoisotopic Mass 363.1464
[M+H]⁺ (singly charged) 364.1537Calculated
[M+Na]⁺ (singly charged) 386.1356Calculated
[M-H]⁻ (singly charged) 362.1391Calculated

Table 2: Predicted Major Fragment Ions for this compound ([M+H]⁺) for Tandem MS (MS/MS)

Precursor Ion (m/z)Fragment Ion TypeFragment Ion (m/z)Corresponding Structure
364.15b₂247.08δ-(L-α-aminoadipyl)-L-cysteinyl
364.15y₁118.09D-valine
364.15y₂221.12L-cysteinyl-D-valine
364.15a₂219.08δ-(L-α-aminoadipyl)-L-cysteinyl (-CO)

Note: The fragmentation of peptides can be complex and may include other ion series (e.g., a, c, x, z ions) and neutral losses (e.g., H₂O, NH₃). The values in this table represent the most commonly observed and structurally informative fragments.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Fermentation Broth

This protocol outlines the extraction of this compound from a fungal fermentation broth for LC-MS/MS analysis.

Materials:

  • Fungal fermentation broth

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvesting: Collect 1 mL of the fungal fermentation broth.

  • Quenching and Extraction: Add 4 mL of cold (-20°C) 60% methanol in water to the broth to quench metabolic activity and precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Drying (Optional): For concentration of the sample, the supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in a suitable volume (e.g., 200 µL) of the initial mobile phase conditions of your LC method (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a general LC-MS/MS method for the separation and detection of this compound. This method can be adapted for the analysis of ACV analogs, though retention times and fragmentation patterns will differ.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is recommended (e.g., 2.1 mm x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode:

    • Full Scan (for identification): Scan a mass range of m/z 100-500 to detect the precursor ion of ACV ([M+H]⁺ at m/z 364.15).

    • Tandem MS (MS/MS or Product Ion Scan for structural confirmation): Select the precursor ion at m/z 364.15 and fragment it using an appropriate collision energy (e.g., 15-30 eV) to observe the characteristic fragment ions (see Table 2).

    • Multiple Reaction Monitoring (MRM for quantification): For targeted quantification, monitor specific transitions from the precursor ion to its fragment ions. Suggested transitions for ACV are:

      • 364.15 -> 247.1 (quantifier)

      • 364.15 -> 118.1 (qualifier)

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Fermentation Fungal Fermentation Broth Quenching Quenching & Extraction (Cold Methanol) Fermentation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Injection ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1: Full Scan (Precursor Ion Detection) ESI->MS1 MS2 MS2: Tandem MS (Fragmentation & Quantification) MS1->MS2 Identification Identification (Accurate Mass & Fragmentation) MS2->Identification Quantification Quantification (Peak Area Integration) MS2->Quantification

Caption: Experimental workflow for this compound analysis.

acv_biosynthesis cluster_precursors Precursor Amino Acids AA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) Non-Ribosomal Peptide Synthetase AA->ACVS Cys L-Cysteine Cys->ACVS Val L-Valine Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (this compound) ACVS->ACV Penicillin Penicillins ACV->Penicillin Cephalosporin Cephalosporins ACV->Cephalosporin

Caption: Biosynthetic pathway of this compound.

Analysis of this compound Analogs

The analysis of this compound analogs is crucial for understanding the substrate flexibility of ACVS and for the potential engineered biosynthesis of novel β-lactam antibiotics. Analogs can be generated by substituting one or more of the three precursor amino acids.

Common Analogs:

  • Modification of the α-aminoadipic acid residue: Replacing L-α-aminoadipic acid with other dicarboxylic amino acids.

  • Modification of the cysteine residue: Utilizing different cysteine derivatives.

  • Modification of the valine residue: Incorporating other hydrophobic amino acids in place of L-valine.

Analytical Approach for Analogs: The LC-MS/MS methodology described in Protocol 2 can be readily adapted for the analysis of ACV analogs.

  • Predict Molecular Weight: The first step is to calculate the expected monoisotopic mass and the corresponding m/z of the [M+H]⁺ ion for the analog of interest.

  • Optimize MS1: Adjust the full scan MS method to include the predicted m/z of the analog's precursor ion.

  • Predict Fragmentation: Based on the structure of the analog, predict the major b- and y-type fragment ions.

  • Optimize MS2: In the tandem MS or MRM method, set the precursor ion to the m/z of the analog and the fragment ions to the predicted values. The collision energy may need to be optimized for each new analog to achieve optimal fragmentation.

  • Chromatographic Separation: The retention time of the analog will likely differ from that of the native this compound due to changes in hydrophobicity. The gradient in the LC method may need to be adjusted to ensure adequate separation from other components in the sample matrix.

By systematically applying these principles, the presented protocols can serve as a robust framework for the detailed mass spectrometric analysis of this compound and a wide range of its structurally related analogs.

References

Application Notes and Protocols for Assaying ACV Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS) is a large, multifunctional nonribosomal peptide synthetase (NRPS) that plays a pivotal role in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics.[1][2][3] It catalyzes the condensation of three amino acid substrates: L-α-aminoadipic acid (L-α-Aaa), L-cysteine (L-Cys), and L-valine (L-Val), in an ATP-dependent manner to form the linear tripeptide, ACV.[1][4] The activity of ACVS is a critical control point in the β-lactam biosynthetic pathway, making it an attractive target for drug discovery and for metabolic engineering efforts aimed at producing novel antibiotics.[5][6]

These application notes provide detailed protocols for assaying ACV synthetase activity, primarily through the direct quantification of the ACV tripeptide product by High-Performance Liquid Chromatography (HPLC) and indirectly through the measurement of the ATP-PPi exchange reaction.

Biochemical Pathway

ACV synthetase is a modular enzyme, with each module responsible for the activation and incorporation of one of the three substrate amino acids.[4][7] The overall reaction proceeds as follows:

L-α-aminoadipic acid + L-cysteine + L-valine + 3 ATP → δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) + 3 AMP + 3 PPi[8]

The process involves the adenylation of each amino acid, followed by their thioesterification to the enzyme's integrated phosphopantetheine cofactors and subsequent peptide bond formation. The final module also contains an epimerase domain that converts L-valine to D-valine during the synthesis.[4]

ACV_Synthetase_Pathway L_Aaa L-α-Aminoadipic acid sub_in L_Aaa->sub_in L_Cys L-Cysteine L_Cys->sub_in L_Val L-Valine L_Val->sub_in ATP 3 ATP ATP->sub_in ACVS ACV Synthetase (ACVS) prod_out ACVS->prod_out ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) AMP_PPi 3 AMP + 3 PPi sub_in->ACVS prod_out->ACV prod_out->AMP_PPi

Biochemical reaction catalyzed by ACV synthetase.

Quantitative Data Summary

The following tables summarize key quantitative data for ACV synthetase, which are essential for designing and optimizing activity assays.

Table 1: Kinetic Parameters for ACV Synthetase Substrates

SubstrateApparent Km (µM)Source OrganismNotes
L-α-aminoadipic acid46Penicillium chrysogenum
L-cysteine80Penicillium chrysogenum
L-valine83Penicillium chrysogenum
ATPVariesMultipleRequired for the activation of all three amino acids.

Note: Km values can vary depending on the source of the enzyme and the specific assay conditions.

Table 2: Optimal Reaction Conditions for ACV Synthetase Activity

ParameterOptimal ValueNotes
pH7.5 - 8.0Activity is sensitive to pH changes.[9]
Temperature25 - 30°CThe enzyme is known to be unstable, especially at higher temperatures.[5][9]
Divalent CationsMg2+ or Mn2+Required as a cofactor for ATP-dependent reactions.[1]

Experimental Protocols

Protocol 1: Preparation of Cell-Free Extract

This protocol describes the preparation of a crude cell-free extract containing active ACV synthetase from a producing organism (e.g., Penicillium chrysogenum, Acremonium chrysogenum).

Materials:

  • Mycelia from a culture of the producing organism

  • Lysis Buffer: 100 mM MOPS/KOH pH 7.5, 10% (v/v) glycerol, 5 mM Dithiothreitol (DTT)[1]

  • Protease inhibitor cocktail

  • Liquid nitrogen

  • Centrifuge (capable of >12,000 x g and 4°C)

  • Sonicator or bead beater

Procedure:

  • Harvest mycelia from the fermentation broth by filtration or centrifugation.

  • Wash the mycelia with cold, sterile water and then with cold Lysis Buffer.

  • Freeze the mycelial pellet in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by mechanical disruption with a bead beater.[10] Maintain the temperature at or below 4°C throughout the lysis procedure.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[10]

  • Carefully collect the supernatant, which is the cell-free extract.

  • Use the cell-free extract immediately for activity assays or store in aliquots at -80°C. Note that ACVS is unstable, and activity may decrease with storage.[5]

Protocol 2: HPLC-Based Assay for ACV Synthetase Activity

This protocol allows for the direct measurement of the this compound product.

Materials:

  • Cell-free extract (from Protocol 1)

  • Reaction Buffer: 100 mM MOPS/KOH pH 7.5, 10 mM MgCl2, 5 mM DTT[1]

  • Substrate Stock Solutions: 50 mM L-α-aminoadipic acid, 10 mM L-cysteine, 50 mM L-valine, 100 mM ATP

  • ACV standard

  • Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA)) for detection, if required[11]

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube on ice:

    • Reaction Buffer: to a final volume of 100 µL

    • ATP: 10 µL of 100 mM stock (final concentration 10 mM)[1]

    • L-α-aminoadipic acid: 10 µL of 50 mM stock (final concentration 5 mM)[1]

    • L-cysteine: 10 µL of 10 mM stock (final concentration 1 mM)[1]

    • L-valine: 10 µL of 50 mM stock (final concentration 5 mM)[1]

    • Cell-free extract: X µL (e.g., 20-50 µg of total protein)

    • Nuclease-free water: to 100 µL

  • Initiate the reaction by adding the cell-free extract.

  • Incubate the reaction at 25°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 10 µL of 10% TCA.

  • Centrifuge at >12,000 x g for 10 minutes to pellet precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the sample by reverse-phase HPLC. The separation can be achieved using a gradient of Mobile Phase B.

  • Detect the ACV product by monitoring absorbance at a suitable wavelength (e.g., 220 nm) or by fluorescence after derivatization.

  • Quantify the amount of ACV produced by comparing the peak area to a standard curve generated with the ACV standard.

Protocol 3: ATP-PPi Exchange Assay

This assay measures the amino acid-dependent exchange of 32P-labeled pyrophosphate (PPi) into ATP, which is an integral part of the amino acid adenylation reaction catalyzed by ACVS.[12]

Materials:

  • Cell-free extract (from Protocol 1)

  • ATP-PPi Exchange Buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl2[12]

  • Substrate Stock Solutions: 10 mM of each L-amino acid (L-α-Aaa, L-Cys, L-Val)

  • [32P]Pyrophosphate

  • ATP solution: 10 mM

  • Activated charcoal suspension

  • Wash Buffer: e.g., sodium phosphate (B84403) buffer with PPi

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing:

    • ATP-PPi Exchange Buffer

    • 5 mM ATP

    • 1 mM of the amino acid to be tested (or a mixture of all three)

    • [32P]Pyrophosphate

    • Cell-free extract

  • Initiate the reaction by adding the enzyme.

  • Incubate at 25°C for 10-20 minutes.

  • Stop the reaction by adding the activated charcoal suspension, which binds the [32P]ATP.

  • Wash the charcoal pellet multiple times with Wash Buffer to remove unincorporated [32P]PPi.

  • Resuspend the final charcoal pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity incorporated into ATP is proportional to the ACV synthetase activity.

Experimental Workflow and Logic Diagrams

Experimental_Workflow start Start prep_extract Prepare Cell-Free Extract (Protocol 1) start->prep_extract assay_choice Choose Assay Method prep_extract->assay_choice hplc_assay HPLC-Based Assay (Protocol 2) assay_choice->hplc_assay Direct Detection atp_ppi_assay ATP-PPi Exchange Assay (Protocol 3) assay_choice->atp_ppi_assay Indirect Detection run_hplc Run HPLC and Quantify ACV hplc_assay->run_hplc measure_radioactivity Measure Radioactivity atp_ppi_assay->measure_radioactivity data_analysis Data Analysis and Interpretation run_hplc->data_analysis measure_radioactivity->data_analysis end End data_analysis->end

General workflow for assaying ACV synthetase activity.

Troubleshooting

Table 3: Common Issues and Solutions in ACV Synthetase Assays

IssuePossible CauseSuggested Solution
No or low enzyme activity Enzyme instability/degradation.[5]Prepare fresh cell-free extract. Avoid repeated freeze-thaw cycles. Keep enzyme on ice at all times.
Absence of essential cofactors.[1]Ensure Mg2+ and DTT are present in the reaction buffer at the correct concentrations.
Incorrect pH or temperature.[9]Verify the pH of the buffer and incubate the reaction at the optimal temperature.
Presence of inhibitors in the extract.Consider partial purification of the enzyme to remove small molecule inhibitors.
High background in HPLC assay Contaminating compounds in the extract.Run a control reaction without one of the substrates to identify background peaks. Optimize the HPLC gradient for better separation.
Non-enzymatic product formation.Include a heat-inactivated enzyme control.
High background in ATP-PPi assay Contamination of [32P]PPi with [32P]ATP.Purify the [32P]PPi before use.
Incomplete washing of charcoal.Increase the number of wash steps to remove all unbound [32P]PPi.
Poor reproducibility Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components.[13]
Inconsistent incubation times.Use a timer and ensure all samples are incubated for the same duration.
Variability in cell-free extract preparations.Standardize the cell growth and extract preparation protocol.

References

Total Chemical Synthesis of ACV Tripeptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide is a crucial biosynthetic precursor to penicillin and cephalosporin (B10832234) antibiotics.[1][2] Its chemical synthesis is of significant interest for researchers studying β-lactam antibiotic biosynthesis and for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the total chemical synthesis of the ACV tripeptide via two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The protocols are designed to be accessible to researchers with a foundational knowledge of organic chemistry and peptide synthesis.

Introduction

The this compound is naturally synthesized by the non-ribosomal peptide synthetase (NRPS) enzyme, ACV synthetase (ACVS).[1][2][3] The chemical synthesis of ACV allows for the production of this key intermediate for in vitro biosynthetic studies and for the generation of analogs to explore the substrate specificity of downstream enzymes in the penicillin and cephalosporin pathways. This document outlines both a classical solution-phase approach and a modern solid-phase strategy for the total synthesis of the this compound.

Data Presentation

Table 1: Quantitative Data Summary for this compound Synthesis
ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Overall Yield 23% (from D-valine)[4]Estimated 15-25%
Purity (Post-Purification) Crystalline solid[4]>95% (as determined by HPLC)
Key Protecting Groups N-BOC, S-trityl, Benzhydryl esters[4]N-Fmoc, S-trityl, t-Butyl esters
Coupling Reagents Dicyclohexylcarbodiimide (DCC)[4]HBTU/HOBt, HATU, or DIC/HOBt
Deprotection Method Iodine (detritylation), Trifluoroacetic acid (TFA)[4]Piperidine (B6355638) (Fmoc removal), TFA cocktail (final cleavage)
Purification Method Recrystallization[4]Preparative RP-HPLC

Experimental Protocols

Solution-Phase Synthesis of this compound (Disulfide Form)

This protocol is adapted from the classical synthesis approach and results in the disulfide form of the this compound.[4]

Materials:

  • L-α-aminoadipic acid

  • L-cysteine hydrochloride

  • D-valine

  • Protecting group reagents: BOC-ON, Trityl alcohol

  • Coupling reagent: Dicyclohexylcarbodiimide (DCC)

  • Deprotection reagents: Iodine, Trifluoroacetic acid (TFA)

  • Solvents: Methanol (B129727), Chloroform, Ethyl acetate, Ethanol

  • Other reagents: N-methylmorpholine, EEDQ, Pyridine (B92270), Oxalic acid

Procedure:

  • Protection of Amino Acids:

    • Protect the amino group of L-α-aminoadipic acid with a BOC group.

    • Protect the thiol group of L-cysteine with a trityl group.

    • Protect the carboxylic acid of D-valine as a benzhydryl ester.

  • Dipeptide Coupling (Cys-Val):

    • Couple N-BOC-S-trityl-L-cysteine to D-valine benzhydryl ester using DCC as the coupling agent in ethyl acetate.

    • Remove the precipitated dicyclohexylurea (DCU) by filtration.

    • Purify the protected dipeptide.

  • Tripeptide Coupling (A-CV):

    • Deprotect the N-BOC group from the dipeptide using TFA.

    • Couple the protected L-α-aminoadipic acid to the deprotected dipeptide using DCC.

    • Purify the fully protected tripeptide.

  • Deprotection:

    • Perform oxidative removal of the S-trityl group using iodine in methanol and pyridine to form the disulfide.

    • Concurrently remove the N-BOC and benzhydryl ester protecting groups using trifluoroacetic acid.

  • Purification:

    • Purify the final this compound disulfide by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a modern approach using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-D-Val-Wang resin

  • Fmoc-L-Cys(Trt)-OH

  • Fmoc-L-Aad(OtBu)-OH

  • Coupling reagents: HBTU, HOBt, DIC

  • Activator base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Val-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Cysteine):

    • Pre-activate Fmoc-L-Cys(Trt)-OH with HBTU/HOBt and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling (α-Aminoadipic Acid):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-L-Aad(OtBu)-OH using the same activation and coupling procedure.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the this compound by preparative reversed-phase HPLC (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

Biosynthetic Pathway of Penicillin and Cephalosporin

Biosynthetic Pathway L_Aaa L-α-Aminoadipic Acid ACVS ACV Synthetase (NRPS) L_Aaa->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (this compound) ACVS->ACV IPNS Isopenicillin N Synthase ACV->IPNS IPN Isopenicillin N IPNS->IPN Penicillins Penicillins IPN->Penicillins Cephalosporins Cephalosporins IPN->Cephalosporins

Caption: Biosynthetic pathway from amino acids to penicillins and cephalosporins.

Experimental Workflow: Solution-Phase Synthesis

Solution_Phase_Workflow cluster_protection 1. Protection cluster_coupling 2. Coupling cluster_deprotection 3. Deprotection cluster_purification 4. Purification Prot_A Protect L-α-aminoadipic acid Couple1 Couple Cys and Val (DCC) Couple2 Couple Aad to Cys-Val (DCC) Prot_A->Couple2 Prot_C Protect L-cysteine Prot_C->Couple1 Prot_V Protect D-valine Prot_V->Couple1 Couple1->Couple2 Deprotect Global Deprotection (Iodine, TFA) Couple2->Deprotect Purify Recrystallization Deprotect->Purify Final_Product This compound (Disulfide) Purify->Final_Product

Caption: Workflow for the solution-phase synthesis of the this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle1 Cycle 1: Cysteine Addition cluster_cycle2 Cycle 2: Aad Addition Start Start with Fmoc-D-Val-Wang Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 Couple Fmoc-L-Cys(Trt)-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 Couple Fmoc-L-Aad(OtBu)-OH Deprotect2->Couple2 Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Couple2->Cleavage Purification Purification (Preparative RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of the this compound.

References

A Comparative Guide to Solid-Phase and Solution-Phase Synthesis of the ACV Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is a crucial biosynthetic precursor to penicillin and cephalosporin (B10832234) antibiotics, making its efficient synthesis a topic of significant interest for researchers in antibiotic development and related fields.[1][2] The two primary chemical synthesis strategies, solution-phase and solid-phase synthesis, offer distinct advantages and disadvantages in terms of scalability, purification, and overall workflow. This document provides a detailed comparison of these two methodologies for the synthesis of the ACV tripeptide, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in selecting the optimal approach for their specific needs.

Solution-phase peptide synthesis (SPPS), the classical approach, involves carrying out all reactions in a homogeneous liquid medium, with purification of intermediates required after each step.[3] In contrast, solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, builds the peptide chain on an insoluble resin support, which simplifies the purification process to simple washing steps after each reaction.[4][5]

Quantitative Comparison of Synthesis Methods

The choice between solution-phase and solid-phase synthesis for the this compound will depend on the specific goals of the research, such as the desired scale of production, purity requirements, and available resources. The following tables summarize the key performance indicators for each method.

Table 1: General Comparison of Solid-Phase vs. Solution-Phase Synthesis

FeatureSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis
Principle Peptide chain is assembled on an insoluble resin support.[4]All reactions and purifications are performed in solution.[3]
Purification Simplified to washing the resin after each step; final purification after cleavage.[3]Requires purification of intermediates after each coupling step.[3]
Scalability Excellent for lab-scale (mg to g); can be costly for very large quantities.[3]More suitable for large-scale synthesis (kg) of shorter peptides.[3]
Synthesis Time Generally faster and more amenable to automation.Slower and more labor-intensive due to intermediate purification.
Reagent Usage Requires a large excess of reagents to drive reactions to completion.[4]Stoichiometric amounts of reagents can be used.
Overall Yield Can be lower for longer peptides due to cumulative inefficiencies.Can be higher for shorter peptides with efficient purification.
Purity of Crude Product Varies depending on the efficiency of coupling and deprotection steps.Generally higher purity of intermediates.

Table 2: Representative Data for Tripeptide Synthesis

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis
Overall Yield 50-70%60-80%
Purity of Crude Product 70-90%>95% (for intermediates)
Synthesis Time (for a tripeptide) 1-2 days3-5 days
Solvent Consumption HighModerate to High
Automation Potential HighLow

Experimental Protocols

The following are detailed protocols for the synthesis of the this compound using both solid-phase and solution-phase methods.

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of the this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Val-OH, Fmoc-L-Cys(Trt)-OH, Boc-L-α-aminoadipic acid δ-tert-butyl ester

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

  • Diethylether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc-D-Valine Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (3x) and DCM (3x).

    • In a separate vessel, activate Fmoc-D-Val-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 20 min.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc-L-Cysteine(Trt) Coupling:

    • Repeat the deprotection and washing steps as in 2a and 2b.

    • Activate Fmoc-L-Cys(Trt)-OH and couple to the resin as in 2c and 2d.

  • Boc-L-α-aminoadipic acid δ-tert-butyl ester Coupling:

    • Repeat the deprotection and washing steps as in 2a and 2b.

    • Activate Boc-L-α-aminoadipic acid δ-tert-butyl ester and couple to the resin as in 2c and 2d.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final this compound.

Protocol 2: Solution-Phase Synthesis of this compound

This protocol is a classical solution-phase approach involving the coupling of protected amino acid fragments.

Materials:

  • N-Boc-S-trityl-L-cysteine

  • D-valine benzhydryl ester

  • N-Boc-L-α-aminoadipic acid bis-benzhydryl ester

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Iodine

  • Methanol

Procedure:

  • Dipeptide Synthesis (Boc-Cys(Trt)-Val-OBzh):

    • Dissolve N-Boc-S-trityl-L-cysteine (1 eq.) and D-valine benzhydryl ester (1 eq.) in DCM.

    • Add HOBt (1.1 eq.) and DCC (1.1 eq.) at 0°C and stir overnight at room temperature.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the protected dipeptide.

  • Dipeptide Deprotection:

    • Dissolve the protected dipeptide in a solution of TFA in DCM (1:1) and stir for 1 hour.

    • Evaporate the solvent to obtain the deprotected dipeptide as a TFA salt.

  • Tripeptide Coupling:

    • Couple the deprotected dipeptide with N-Boc-L-α-aminoadipic acid bis-benzhydryl ester using DCC and HOBt as described in step 1.

    • Purify the resulting protected tripeptide by column chromatography.

  • Final Deprotection:

    • Remove the S-trityl group by treating the protected tripeptide with iodine in methanol.

    • Remove the Boc and benzhydryl ester groups by treating with TFA.

    • Purify the final this compound by preparative RP-HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the workflows for both solid-phase and solution-phase synthesis of the this compound.

Solid-Phase ACV Synthesis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-D-Val-OH (DIC/Oxyma) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple Fmoc-L-Cys(Trt)-OH (DIC/Oxyma) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (Piperidine/DMF) Coupling2->Deprotection3 Coupling3 Couple Boc-L-Aad(OtBu)-OH (DIC/Oxyma) Deprotection3->Coupling3 Cleavage Cleavage from Resin (TFA Cocktail) Coupling3->Cleavage Purification RP-HPLC Purification Cleavage->Purification ACV This compound Purification->ACV

Caption: Solid-Phase Synthesis Workflow for this compound.

Solution-Phase ACV Synthesis cluster_0 Dipeptide Synthesis cluster_1 Tripeptide Synthesis cluster_2 Final Deprotection and Purification BocCys Boc-L-Cys(Trt)-OH Coupling1 Coupling (DCC/HOBt) BocCys->Coupling1 ValOBzh D-Val-OBzh ValOBzh->Coupling1 ProtectedDi Boc-Cys(Trt)-Val-OBzh Coupling1->ProtectedDi Deprotection1 Boc Deprotection (TFA) ProtectedDi->Deprotection1 DeprotectedDi H-Cys(Trt)-Val-OBzh Deprotection1->DeprotectedDi Coupling2 Coupling (DCC/HOBt) DeprotectedDi->Coupling2 BocAad Boc-L-Aad(OBzh)₂ BocAad->Coupling2 ProtectedTri Protected this compound Coupling2->ProtectedTri Deprotection2 Final Deprotection (I₂/MeOH, then TFA) ProtectedTri->Deprotection2 CrudeACV Crude ACV Deprotection2->CrudeACV Purification RP-HPLC Purification CrudeACV->Purification FinalACV This compound Purification->FinalACV

Caption: Solution-Phase Synthesis Workflow for this compound.

Conclusion

Both solid-phase and solution-phase synthesis methodologies can be effectively employed to produce the this compound. The choice between the two approaches is contingent upon the specific requirements of the research project. Solid-phase synthesis is generally favored for its speed, ease of automation, and simplified purification, making it ideal for rapid synthesis of diverse analogs for screening purposes. Conversely, solution-phase synthesis, while more labor-intensive, can be more cost-effective for the large-scale production of the target tripeptide, particularly if high purity of intermediates is critical. The detailed protocols and comparative data presented in these application notes provide a comprehensive resource for researchers to make an informed decision on the most suitable synthetic strategy for their work on the this compound and its derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Antibiotics Using ACV Tripeptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The β-lactam antibiotics, including penicillins and cephalosporins, remain one of the most crucial classes of antibacterial agents. The biosynthesis of these antibiotics originates from a common precursor, the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1] This tripeptide is assembled by a large, multifunctional enzyme known as ACV Synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[2][3]

The modular nature and relative substrate promiscuity of ACVS offer a compelling opportunity for synthetic biology and chemoenzymatic approaches to generate novel β-lactam antibiotics.[4] By substituting the natural amino acid precursors with synthetic analogs, it is possible to create modified ACV tripeptides. These novel tripeptides can then be converted by downstream enzymes in the biosynthetic pathway, such as Isopenicillin N Synthase (IPNS), into new penicillin and cephalosporin (B10832234) derivatives with potentially enhanced antimicrobial activity, improved stability, or the ability to overcome existing resistance mechanisms.

These application notes provide an overview of the strategies and detailed protocols for the synthesis and evaluation of novel antibiotics using ACV tripeptide analogs.

Section 1: The Natural Biosynthesis of β-Lactam Antibiotics

The biosynthesis of penicillins and cephalosporins begins with the condensation of three precursor amino acids: L-α-aminoadipic acid (A), L-cysteine (C), and L-valine (V).[1] This crucial first step is catalyzed by ACV Synthetase.

ACVS is a modular enzyme, with each module responsible for activating one of the three amino acids.[3] The process involves several domains within each module, including adenylation (A) for amino acid activation, thiolation (T) for binding the activated amino acid, and condensation (C) for peptide bond formation.[3] The final module also contains an epimerization (E) domain that converts L-valine to its D-isomer, a critical step for the biological activity of the final antibiotic.[3] A thioesterase (Te) domain then releases the completed LLD-ACV tripeptide.[3]

The resulting this compound is then oxidatively cyclized by the enzyme Isopenicillin N Synthase (IPNS) to form isopenicillin N, the first bioactive compound in the pathway with the characteristic bicyclic β-lactam ring structure.[1] From isopenicillin N, the pathways diverge to produce the various penicillins and cephalosporins.[1]

ACV_Biosynthesis_Pathway cluster_0 L-AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) (pcbAB gene) L-AAA->ACVS L-Cys L-Cysteine L-Cys->ACVS L-Val L-Valine L-Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (this compound) ACVS->ACV ATP IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS O₂ IPN Isopenicillin N IPNS->IPN Antibiotics Penicillins & Cephalosporins IPN->Antibiotics Downstream Enzymes

Caption: Natural biosynthetic pathway of penicillins and cephalosporins via this compound.

Section 2: Strategies for Novel Antibiotic Generation

Two primary strategies are employed to generate novel antibiotics from ACV analogs: chemoenzymatic synthesis (in vitro) and whole-cell biosynthesis using engineered organisms (in vivo).

  • Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the specificity of biocatalysis. Amino acid analogs are first produced through organic synthesis. These analogs are then supplied to a cell-free system containing purified ACVS (or a modified variant) and the other necessary precursors and cofactors (ATP, Mg²⁺).[2] The resulting novel tripeptide can be purified and subsequently treated with IPNS to yield the final β-lactam antibiotic. This method allows for precise control over the substrates and reaction conditions.

  • Whole-Cell Biosynthesis: This strategy involves engineering the host microorganism (e.g., Penicillium chrysogenum or a recombinant host) to express a modified ACVS enzyme.[4] The modified ACVS is designed to have an altered substrate specificity, enabling it to incorporate supplied amino acid analogs into the tripeptide precursor in place of the natural amino acid. The engineered cells are then cultured in a fermentation medium supplemented with the desired analog, producing the novel antibiotic directly.[4]

Novel_Antibiotic_Workflow cluster_0 Strategy Selection cluster_1 Synthesis Route cluster_2 Processing & Evaluation Analog Design & Synthesize Amino Acid Analog Chemoenzymatic In Vitro Chemoenzymatic Synthesis (Purified Enzymes + Analog) Analog->Chemoenzymatic Cell-Free System WholeCell In Vivo Whole-Cell Biosynthesis (Engineered Host + Analog) Analog->WholeCell Fermentation Feed Purification Purification & Characterization (HPLC, Mass Spec) Chemoenzymatic->Purification WholeCell->Purification Testing Antimicrobial Susceptibility Testing (e.g., MIC Assay) Purification->Testing Result Novel Antibiotic Candidate Testing->Result

References

Application Note: Isotope Labeling of ACV Tripeptide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide is the universal precursor for the biosynthesis of all penicillin and cephalosporin-type β-lactam antibiotics.[1][2] Understanding its metabolic flux is critical for strain improvement, pathway engineering, and the development of new bioactive compounds. This application note details protocols for the stable isotope labeling of the ACV tripeptide within microbial cultures to facilitate metabolic studies. By introducing precursors labeled with non-radioactive isotopes like ¹³C and ¹⁵N, researchers can accurately trace the incorporation of these atoms into the ACV molecule. Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the precise quantification of metabolic rates and pathway dynamics.[3] These methods provide a powerful tool for investigating the regulation of ACV synthetase and the overall efficiency of the β-lactam biosynthetic pathway.[4]

Principle of the Method

Metabolic isotope labeling utilizes the cell's own biosynthetic machinery to incorporate isotopically enriched precursors into target molecules.[3] In the context of this compound studies, microorganisms such as Penicillium chrysogenum or Acremonium chrysogenum are cultured in a defined medium where one or more of the natural amino acid precursors—L-α-aminoadipic acid, L-cysteine, or L-valine—are replaced with their stable isotope-labeled counterparts (e.g., ¹³C-labeled L-valine).[2][5][6]

The large, modular enzyme ACV synthetase (ACVS) non-ribosomally synthesizes the this compound from these precursors.[5][7][8] The resulting ACV molecules will have a higher mass corresponding to the number of incorporated heavy isotopes. This mass shift is readily detectable by high-resolution mass spectrometry, allowing for differentiation and quantification of the labeled versus unlabeled ACV pools. This enables detailed flux analysis and provides insights into the metabolic fate of the precursors.[9]

Applications

  • Metabolic Flux Analysis: Quantifying the rate of ACV biosynthesis and identifying potential rate-limiting steps in the β-lactam pathway.[4]

  • Strain Improvement: Evaluating the impact of genetic modifications on the efficiency of ACV production in industrial antibiotic-producing strains.

  • Pathway Elucidation: Confirming precursor-product relationships and studying the flow of metabolites through branching pathways.[10]

  • Enzyme Kinetics: Investigating the substrate specificity and kinetics of ACV synthetase in vivo.

  • Drug Discovery: Engineering the ACVS enzyme to accept modified precursors, potentially leading to the creation of novel antibiotics.[5]

ACV Biosynthesis Pathway

The synthesis of the this compound is catalyzed by the multifunctional ACV synthetase, which contains three distinct modules for the activation and condensation of its constituent amino acids.

ACV_Biosynthesis cluster_precursors Precursor Amino Acids cluster_enzyme ACV Synthetase (ACVS) Aaa L-α-Aminoadipic Acid Module1 Module 1 (A-T-C) Aaa->Module1 Cys L-Cysteine Module2 Module 2 (A-T-C) Cys->Module2 Val L-Valine Module3 Module 3 (A-T-C-E) Val->Module3 Module1->Module2 Condensation Module2->Module3 Condensation ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (this compound) Module3->ACV Epimerization & Release

Caption: Biosynthesis of this compound by ACV Synthetase.

Experimental Workflow for Isotope Labeling and Analysis

The overall process involves culturing the microorganism with labeled precursors, followed by extraction of metabolites and analysis using mass spectrometry.

Experimental_Workflow Culture 1. Cell Culture Grow microorganism in defined medium. Spike 2. Isotope Labeling Introduce labeled amino acid(s) (e.g., U-¹³C₅-L-Valine) into the medium. Culture->Spike Incubate 3. Incubation Allow time for uptake and metabolic incorporation. Spike->Incubate Harvest 4. Cell Harvesting Quench metabolism rapidly (e.g., with cold methanol) and harvest cells by centrifugation. Incubate->Harvest Extract 5. Metabolite Extraction Lyse cells and extract small molecules. Harvest->Extract Analyze 6. LC-MS/MS Analysis Separate metabolites by HPLC and analyze by mass spectrometry. Extract->Analyze Data 7. Data Analysis Identify and quantify labeled vs. unlabeled ACV peaks. Analyze->Data

Caption: Workflow for ACV labeling and metabolic analysis.

Protocol 1: In Vivo Labeling of ACV in P. chrysogenum

This protocol describes the general procedure for labeling ACV by feeding a stable isotope-labeled amino acid precursor.

Materials:

  • P. chrysogenum high-yield strain.

  • Defined fermentation medium (specific composition depends on the strain).

  • Sterile glucose solution (or other primary carbon source).

  • Labeled precursor: e.g., U-¹³C₅,¹⁵N₁-L-Valine, U-¹³C₃-L-Cysteine, or ¹⁵N₁-L-α-Aminoadipic acid.

  • Shaking incubator.

  • Sterile flasks.

Procedure:

  • Prepare Seed Culture: Inoculate a flask containing the defined fermentation medium with P. chrysogenum spores or mycelia. Grow at 25-28°C with shaking (200-250 rpm) for 24-48 hours to obtain a healthy seed culture.

  • Main Culture Inoculation: Inoculate the main fermentation flasks with the seed culture (typically 5-10% v/v).

  • Growth Phase: Grow the main culture under the same conditions for 48-72 hours, or until the optimal time for antibiotic production begins.

  • Labeling Pulse: Prepare a sterile stock solution of the desired labeled amino acid. Add the labeled precursor to the culture flasks to a final concentration typically ranging from 0.5 to 5 mM. The exact concentration should be optimized to ensure sufficient incorporation without causing toxicity.

  • Incubation: Continue the fermentation for a defined period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and incorporation of the labeled precursor into the this compound.

  • Harvesting: To halt metabolic activity, rapidly cool the culture and harvest the mycelia by centrifugation at 4°C. Wash the mycelial pellet with cold phosphate-buffered saline (PBS) or distilled water to remove residual medium. The supernatant can also be saved for analysis of secreted ACV.

Protocol 2: Extraction of Intracellular this compound

This protocol outlines a method for extracting small polar metabolites, including ACV, from the microbial biomass.

Materials:

  • Mycelial pellet from Protocol 1.

  • Extraction solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20 v/v/v), pre-chilled to -20°C.

  • Bead beater or sonicator.

  • Microcentrifuge tubes.

  • Centrifuge capable of 4°C operation.

  • Syringe filters (0.22 µm).

Procedure:

  • Resuspend Pellet: Resuspend the washed mycelial pellet in a pre-weighed microcentrifuge tube with 1 mL of the cold extraction solvent.

  • Cell Lysis: Homogenize the suspension using a bead beater (e.g., with 0.5 mm glass beads) for 3-5 cycles of 45 seconds with cooling on ice in between, or by sonication. This ensures efficient cell disruption and metabolite release.

  • Extraction: Incubate the lysate at -20°C for at least 1 hour to precipitate proteins and other macromolecules.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant (containing the metabolites) to a new clean tube.

  • Drying (Optional): The extract can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C.

  • Reconstitution: Before analysis, reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 3: LC-MS/MS Analysis for Labeled ACV

This protocol provides a general framework for the detection and quantification of labeled ACV using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 2% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-1000.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

  • Collision Energy: Optimized for fragmentation of the ACV parent ion.

Procedure:

  • Injection: Inject 5-10 µL of the prepared extract onto the LC-MS/MS system.

  • Data Acquisition: Acquire full scan MS1 data to detect the mass-shifted parent ions of ACV. Acquire MS2 (fragmentation) data to confirm the identity of the peaks.

  • Data Analysis:

    • Identify the retention time for ACV using an unlabeled standard.

    • Extract ion chromatograms (XICs) for the theoretical m/z values of both unlabeled and all possible labeled forms of ACV.

    • Integrate the peak areas for each isotopologue. The ratio of labeled to unlabeled peak areas can be used to determine the extent of incorporation and calculate metabolic flux.

Data Presentation: Expected Mass Shifts

Isotope labeling results in predictable mass increases for the this compound. The following table summarizes the theoretical monoisotopic masses for unlabeled ACV and ACV labeled with common stable isotopes.

Labeling SchemeLabeled PrecursorNo. of Heavy AtomsFormula (Unlabeled)Monoisotopic Mass (Unlabeled)Formula (Labeled)Monoisotopic Mass (Labeled)Mass Shift (Δm/z)
UnlabeledNone0C₁₄H₂₃N₃O₆S377.1311C₁₄H₂₃N₃O₆S377.13110.00
¹⁵N Labeling¹⁵N₁-L-α-Aminoadipic Acid1C₁₄H₂₃N₃O₆S377.1311C₁₄H₂₃¹⁵N₁N₂O₆S378.1281+1.00
¹⁵N Labeling¹⁵N₁-L-Cysteine1C₁₄H₂₃N₃O₆S377.1311C₁₄H₂₃¹⁵N₁N₂O₆S378.1281+1.00
¹⁵N Labeling¹⁵N₁-L-Valine1C₁₄H₂₃N₃O₆S377.1311C₁₄H₂₃¹⁵N₁N₂O₆S378.1281+1.00
¹³C LabelingU-¹³C₅-L-Valine5C₁₄H₂₃N₃O₆S377.1311¹³C₅C₉H₂₃N₃O₆S382.1479+5.02
¹³C LabelingU-¹³C₃-L-Cysteine3C₁₄H₂₃N₃O₆S377.1311¹³C₃C₁₁H₂₃N₃O₆S380.1412+3.01
Full LabelingU-¹³C₅,¹⁵N₁-L-Valine6C₁₄H₂₃N₃O₆S377.1311¹³C₅C₉H₂₃¹⁵N₁N₂O₆S383.1449+6.01

References

Application Notes & Protocols: Techniques for Cloning the pcbAB Gene from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pcbAB gene, encoding the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, is the first and a crucial gene in the penicillin biosynthesis pathway in filamentous fungi like Penicillium chrysogenum and Aspergillus nidulans.[1][2] This large, non-ribosomal peptide synthetase (NRPS) catalyzes the condensation of the three precursor amino acids.[2] The pcbAB gene is part of a conserved gene cluster, typically located alongside the pcbC (isopenicillin N synthase) and penDE (acyl-CoA:isopenicillin N acyltransferase) genes.[3][4] Cloning the pcbAB gene is often a prerequisite for strain improvement, pathway engineering, and heterologous expression studies. However, its considerable size, with a transcript of approximately 11.5 kb and an open reading frame (ORF) exceeding 11 kb, presents significant challenges for standard molecular cloning techniques.[5]

These application notes provide an overview of strategies and detailed protocols for the successful isolation and cloning of the full-length pcbAB gene from filamentous fungi.

Part 1: Application Notes - Cloning Strategies

The large size of the pcbAB gene necessitates specific strategies that can accommodate large DNA fragments.

1.1. Strategy 1: Genomic Library Construction and Screening This classical approach is robust for isolating large, unknown sequences and was used in the initial cloning of the pcbAB gene.[4][5] It involves creating a library of large genomic DNA fragments in a suitable vector, followed by screening for the desired clone.

  • Vectors: Cosmid or fosmid vectors are ideal as they can accept large inserts (30-45 kb).

  • Method: Fungal genomic DNA is partially digested with a restriction enzyme and size-selected. The fragments are then ligated into the cosmid vector and packaged into lambda phage particles, which are used to infect an E. coli host.

  • Screening: The library is screened using a labeled DNA probe derived from a known part of the pcbAB gene or a homologous gene from a related species.[4]

  • Pros: Does not require prior sequence knowledge of the entire gene; isolates the gene in its native genomic context.

  • Cons: Labor-intensive, time-consuming, and requires specialized techniques like phage packaging.

1.2. Strategy 2: Long-Range PCR Amplification With the availability of fungal genome sequences, a more direct PCR-based approach is now feasible. This strategy relies on designing primers for the 5' and 3' ends of the pcbAB gene and amplifying the entire coding sequence.

  • Enzymes: Requires a high-fidelity DNA polymerase blend specifically designed for long-range amplification to minimize errors over the >11 kb distance.

  • Template: High-quality, intact genomic DNA is critical for success.[6]

  • Pros: Fast and specific; bypasses the need for library construction and screening.

  • Cons: Can be challenging to optimize PCR conditions for such a large amplicon; potential for introducing PCR errors.

1.3. Strategy 3: Modern Assembly-Based Cloning Advanced cloning methods like Gibson Assembly, USER Friendly cloning, or Golden Gate assembly can be used to assemble the gene, often from multiple smaller, overlapping PCR fragments.[7][8] This is particularly useful for gene synthesis or for introducing specific modifications.

  • Method: The pcbAB gene is amplified in several overlapping fragments (e.g., three 4 kb fragments). These fragments are then assembled in a single, one-pot reaction into a linearized vector.

  • Vectors: Standard fungal expression or integration vectors can be used.[7][8]

  • Pros: Highly versatile; allows for seamless fusion of fragments and vector; facilitates mutagenesis and domain swapping.

  • Cons: Requires precise primer design with appropriate overlaps; multiple PCR reactions increase the chance of mutations.

Part 2: Quantitative Data Summary

Successful cloning and expression are often verified using quantitative PCR (qPCR). The following tables summarize relevant data for the pcbAB gene from Penicillium chrysogenum.

Table 1: qPCR Primer Efficiencies for Gene Copy Number and Expression Analysis Data derived from studies on P. chrysogenum.[6]

Gene TargetAnalysis TypePrimer Efficiency (%)R² Value
pcbABCopy Number96.780.999
pcbCCopy Number102.860.993
γ-actin (Reference)Copy Number100.171.000
pcbABTranscript Level96.780.997
pcbCTranscript Level102.860.993
penDETranscript Level96.380.999
γ-actin (Reference)Transcript Level98.191.000

Table 2: Correlation of Gene Cluster Copy Number with Expression and Production Observations from high-yielding P. chrysogenum strains.[6]

ParameterCorrelation with Gene Cluster Copy NumberNotes
pcbAB Transcript LevelPositive, near-linearExpression increases with more gene copies.
pcbC Transcript LevelPositive, near-linearExpression increases with more gene copies.
ACVS (pcbAB) Protein LevelPositive, saturates at high copy numbersProtein levels increase with gene dose but eventually plateau.
IPNS (pcbC) Protein LevelPositive, saturates at high copy numbersProtein levels increase with gene dose but eventually plateau.
Penicillin V ProductionPositive, saturates at high copy numbersOverall production is limited by downstream steps at very high gene dosages.

Part 3: Experimental Protocols & Visualizations

The following protocols provide detailed methodologies for the key steps in cloning the pcbAB gene.

CloningWorkflow cluster_start Phase 1: Preparation cluster_clone Phase 2: Cloning cluster_end Phase 3: Verification & Expression fungal_culture Fungal Culture (e.g., P. chrysogenum) gdna_isolation Genomic DNA Isolation fungal_culture->gdna_isolation Mycelium pcr Long-Range PCR (>11 kb) gdna_isolation->pcr library Genomic Library (Cosmid/Fosmid) gdna_isolation->library assembly Fragment Assembly (Gibson/USER) pcr->assembly ligation Vector Ligation pcr->ligation library->ligation assembly->ligation transformation Fungal Transformation (Protoplast/Agrobacterium) ligation->transformation screening Screening & Verification (qPCR) transformation->screening

Caption: Organization of the pcbAB, pcbC, and penDE genes in fungi. [3] Protocol 2: Long-Range PCR for Full-Length pcbAB Amplification

  • Primer Design: Design forward and reverse primers targeting the regions immediately upstream of the start codon and downstream of the stop codon of the pcbAB gene. Primers should have a melting temperature (Tm) of ~60-65°C and include restriction sites or assembly overlaps if required.

  • PCR Reaction Mix (50 µL):

    • 5x Long-Range PCR Buffer: 10 µL

    • dNTP Mix (10 mM each): 1 µL

    • Forward Primer (10 µM): 2 µL

    • Reverse Primer (10 µM): 2 µL

    • High-Fidelity Long-Range DNA Polymerase: 1 µL

    • Genomic DNA (50-100 ng): 1-2 µL

    • Nuclease-free water: to 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 94°C for 3 minutes.

    • 30-35 Cycles:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 60°C for 30 seconds. [9] * Extension: 68°C for 12 minutes (allow ~1 minute per kb).

    • Final Extension: 68°C for 15 minutes.

    • Hold: 4°C.

  • Analysis: Run 5 µL of the PCR product on a 0.7% agarose (B213101) gel to verify the amplification of a single band of the correct size (~11.5 kb).

  • Purification: Purify the PCR product using a suitable PCR cleanup kit before proceeding to cloning.

Protocol 3: Protoplast-Mediated Transformation (PMT) of Fungi This is a generalized protocol; optimization for specific fungal species is required. [10]

  • Protoplast Generation:

    • Inoculate the fungal strain in liquid medium and grow to the early-to-mid logarithmic phase.

    • Harvest young mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl or 1.2 M Sorbitol).

    • Resuspend the mycelia in the osmotic stabilizer containing a cell wall-degrading enzyme mix (e.g., Lysing Enzymes from Trichoderma harzianum, Glucanex).

    • Incubate at 30°C with gentle shaking (60-80 rpm) for 2-4 hours, monitoring protoplast release microscopically.

  • Protoplast Purification:

    • Separate protoplasts from mycelial debris by filtering through sterile glass wool or a nylon mesh.

    • Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 10 minutes).

    • Wash the protoplasts twice with a sterile osmotic stabilizer solution.

    • Resuspend the final protoplast pellet in an appropriate buffer (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

  • Transformation:

    • To 100 µL of protoplast suspension (10⁷-10⁸ protoplasts/mL), add 5-10 µg of plasmid DNA (containing the cloned pcbAB gene and a selection marker).

    • Incubate on ice for 30 minutes.

    • Add 1 mL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. Incubate at room temperature for 20 minutes.

  • Plating and Regeneration:

    • Add the transformation mix to 10 mL of molten (cooled to 45-50°C) regeneration agar (B569324) medium (e.g., Potato Dextrose Agar with an osmotic stabilizer).

    • Pour onto plates containing a bottom layer of regeneration agar with the appropriate selection agent (e.g., hygromycin B, nourseothricin). [7] * Incubate at the optimal growth temperature for 5-10 days until transformant colonies appear.

  • Verification: Pick colonies, grow them on selective medium, and perform PCR or Southern blotting to confirm the integration of the pcbAB gene.

Dose Effect of Penicillin Gene Cluster on Production

DoseEffect cluster_genomics Genomic Level cluster_expression Molecular Level cluster_output Phenotypic Level copy_number pcbAB Gene Copy Number transcript pcbAB mRNA Transcript Level copy_number->transcript Near-Linear Correlation protein ACVS Protein Level transcript->protein Positive Correlation production Penicillin Production protein->production Rate-Limiting Contribution bottleneck Bottleneck (e.g., penDE expression, precursor supply) protein->bottleneck Saturation at High Levels bottleneck->production Limits Max. Output

Caption: Logic diagram illustrating the saturation effect of gene dosage.

References

Application Notes and Protocols: Co-expression of ACV Synthetase with Phosphopantetheinyl Transferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS) is a large, multi-domain non-ribosomal peptide synthetase (NRPS) responsible for the biosynthesis of the tripeptide ACV, the precursor to all penicillin and cephalosporin (B10832234) antibiotics.[1][2] Like other NRPSs, ACVS is synthesized as an inactive precursor (apo-enzyme) and requires post-translational modification to become functionally active.[3] This activation is catalyzed by a phosphopantetheinyl transferase (PPTase), which transfers the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue within the thiolation (T) or peptidyl carrier protein (PCP) domains of the ACVS.[3][4][5] The attached Ppant arm acts as a swinging arm to tether the growing peptide chain and shuttle it between the catalytic domains of the synthetase.[5][6]

Heterologous expression of ACVS is a key strategy for the production of novel β-lactam antibiotics and for engineering new bioactive peptides.[1][7] However, the production of functional ACVS in heterologous hosts is often challenging due to its large size and the requirement for post-translational modification.[3][8] Co-expression of ACVS with a compatible PPTase is crucial for obtaining the active holo-enzyme and achieving significant product yields.[3][7] This document provides detailed application notes and protocols for the successful co-expression of ACV synthetase with a phosphopantetheinyl transferase.

Data Presentation

The co-expression of ACV synthetase with a phosphopantetheinyl transferase has been shown to significantly enhance the production of the ACV tripeptide in heterologous hosts. The following table summarizes representative quantitative data on the impact of PPTase co-expression and other optimization strategies on ACV production.

Host OrganismACVS Gene SourcePPTase Gene SourceExpression SystemKey OptimizationFold Increase in ACV ProductionReference
Saccharomyces cerevisiaePenicillium chrysogenumAspergillus nidulansHigh-copy plasmidCo-expression with PPTaseACV production observed[7]
Saccharomyces cerevisiaePenicillium chrysogenumBacillus subtilisHigh-copy plasmidCo-expression with PPTaseACV production observed[7]
Saccharomyces cerevisiaePenicillium chrysogenumP. chrysogenumHigh-copy plasmidCo-expression with PPTaseACV production observed[7]
Saccharomyces cerevisiaePenicillium chrysogenumA. nidulans/B. subtilis/P. chrysogenumHigh-copy plasmidLowering cultivation temperature (30°C to 20°C)~30-fold[7]
Saccharomyces cerevisiaePenicillium chrysogenumA. nidulans/B. subtilis/P. chrysogenumGenomic integration-~6-fold decrease compared to high-copy plasmid[7]

Signaling Pathways and Experimental Workflows

ACVS Activation by PPTase

The activation of apo-ACVS to holo-ACVS by PPTase is a critical post-translational modification. The following diagram illustrates this enzymatic process.

ACVS_Activation cluster_0 Phosphopantetheinyl Transferase (PPTase) Catalyzed Activation apo_ACVS apo-ACVS (Inactive) PPTase PPTase apo_ACVS->PPTase Substrate CoA Coenzyme A (CoA-SH) CoA->PPTase Co-substrate holo_ACVS holo-ACVS (Active) PPTase->holo_ACVS Product 3_5_ADP 3',5'-ADP PPTase->3_5_ADP By-product

Caption: Enzymatic activation of apo-ACVS by PPTase.

Experimental Workflow for Co-expression

The following diagram outlines the general workflow for the co-expression of ACVS and PPTase in a heterologous host.

Coexpression_Workflow Start Start Vector_Construction Vector Construction (ACVS and PPTase genes) Start->Vector_Construction Transformation Transformation into Heterologous Host Vector_Construction->Transformation Culture_Growth Culture Growth and Induction of Expression Transformation->Culture_Growth Protein_Purification Protein Purification (e.g., Ni-NTA) Culture_Growth->Protein_Purification Activity_Assay ACVS Activity Assay (e.g., HPLC) Protein_Purification->Activity_Assay End End Activity_Assay->End

Caption: General experimental workflow for co-expression.

Experimental Protocols

Vector Construction for Co-expression

This protocol describes the construction of a co-expression vector containing the genes for ACVS and a PPTase. A dual-promoter system or two separate compatible plasmids can be used.

Materials:

  • E. coli strain for cloning (e.g., DH5α)

  • Expression host (e.g., E. coli BL21(DE3) or S. cerevisiae)

  • ACVS and PPTase genes (codon-optimized for the expression host if necessary)

  • Expression vector(s) (e.g., pETDuet-1 for E. coli or pESC series for yeast)

  • Restriction enzymes and T4 DNA ligase

  • DNA purification kits

  • LB or YPD agar (B569324) plates with appropriate antibiotics

Methodology:

  • Gene Amplification: Amplify the coding sequences of the ACVS and PPTase genes by PCR using high-fidelity DNA polymerase. Add appropriate restriction sites to the primers for cloning into the expression vector.

  • Vector and Insert Digestion: Digest the expression vector and the PCR-amplified ACVS and PPTase genes with the selected restriction enzymes.

  • Ligation: Ligate the digested ACVS and PPTase genes into the corresponding multiple cloning sites of the expression vector(s).

  • Transformation into Cloning Host: Transform the ligation mixture into a competent cloning host (E. coli DH5α).

  • Selection and Verification: Select for positive transformants on agar plates containing the appropriate antibiotic. Verify the correct insertion of the genes by colony PCR, restriction digestion, and DNA sequencing.

Heterologous Expression in E. coli

This protocol outlines the expression of ACVS and PPTase in E. coli.

Materials:

  • Verified co-expression plasmid

  • E. coli BL21(DE3) competent cells

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Methodology:

  • Transformation: Transform the co-expression plasmid into competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 16-20°C) and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification

This protocol describes the purification of His-tagged ACVS.

Materials:

  • Cell pellet from expression

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonication or high-pressure homogenization equipment

Methodology:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ACVS with elution buffer.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

ACVS Activity Assay

This protocol describes a method to assay the activity of the purified holo-ACVS.

Materials:

  • Purified holo-ACVS

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP)

  • Substrates: L-α-aminoadipic acid, L-cysteine, L-valine

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

Methodology:

  • Reaction Setup: Set up the reaction mixture containing assay buffer, ATP, and the three amino acid substrates.

  • Initiation: Initiate the reaction by adding the purified holo-ACVS.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 25°C) for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the quenched reaction to precipitate the protein. Analyze the supernatant for the presence of the this compound by reverse-phase HPLC.

  • Quantification: Quantify the amount of ACV produced by comparing the peak area to a standard curve of synthetic ACV.

Conclusion

The co-expression of ACV synthetase with a compatible phosphopantetheinyl transferase is a fundamental requirement for the production of the active holo-enzyme in heterologous hosts. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully express and purify functional ACVS. Optimization of expression conditions, such as temperature and vector choice, can further enhance the yield of the desired this compound, paving the way for the engineered biosynthesis of novel β-lactam antibiotics and other valuable non-ribosomal peptides.

References

Application Notes and Protocols for Engineering ACV Synthetase for New Peptide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of bioactive peptides, including the important β-lactam antibiotic precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The synthetase responsible for this tripeptide, ACV synthetase (ACVS), is a prime target for protein engineering to generate novel peptide products with potentially new or enhanced therapeutic properties. This document provides detailed application notes and protocols for the rational engineering of ACV synthetase.

ACVS is a trimodular NRPS, with each module responsible for the incorporation of one of the three amino acid substrates: L-α-aminoadipic acid, L-cysteine, and L-valine.[1] Each module is further subdivided into catalytic domains, primarily the adenylation (A), thiolation (T), and condensation (C) domains. The A domain is of particular interest for engineering as it is responsible for substrate recognition and activation.[2] By modifying the A domain, it is possible to alter the substrate specificity of a given module, leading to the incorporation of non-native amino acids into the resulting peptide.

This document outlines three primary strategies for generating novel peptide products using engineered ACV synthetase:

  • Rational Design and Site-Directed Mutagenesis of the Adenylation Domain: This approach involves identifying key residues in the A domain's substrate-binding pocket and altering them to accommodate new amino acid substrates.

  • Precursor-Directed Biosynthesis: This method utilizes the inherent substrate promiscuity of wild-type or engineered ACVS by feeding non-native amino acid analogs to the synthesis reaction.[3][4]

  • Chemoenzymatic Synthesis: This strategy combines chemical synthesis of a precursor peptide with enzymatic cyclization or modification by a terminal domain of the NRPS, such as the thioesterase (TE) domain.[5][6]

Data Presentation: Substrate Specificity and Kinetic Parameters of ACV Synthetase

Quantitative analysis of engineered ACV synthetase activity is crucial for evaluating the success of engineering efforts. The following tables summarize the known substrate promiscuity of Nocardia lactamdurans ACVS and provide an illustrative example of the kinetic data that should be generated for engineered enzymes.

Table 1: Substrate Promiscuity of Nocardia lactamdurans ACV Synthetase Modules. [7][8]

Data is based on the in vitro analysis of tripeptide formation with the wild-type enzyme.

ModuleNative SubstrateTested AnalogsResult
Module 1 L-α-Aminoadipic acidL-Glutamic acidTrace product (Glu-CV)
Adipic acidNo product
L-2-Aminopimelic acidTrace product (API-CV)
2-Oxoadipic acidTrace product (OAA-CV)
L-NorleucineNo product
Module 2 L-CysteineL-SerineProduct (ASV)
L-Aminobutyric acidProduct (A(Abu)V)
D-CysteineNo product
Module 3 L-ValineL-IsoleucineProduct (ACI)
L-LeucineProduct (ACL)
L-NorvalineProduct (AC(Nva))
D-ValineNo product

Table 2: Illustrative Kinetic Data for an Engineered NRPS System (Template).

This data is from an engineered rhabdopeptide-synthesizing NRPS and is provided as a template for the type of data to be generated for engineered ACV synthetase. The data illustrates the change in kinetic parameters upon engineering a docking domain interaction.

Enzyme VariantSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
Wild-Type Native Peptide15 ± 21.2 ± 0.11333
Engineered Mutant 1 Native Peptide25 ± 30.8 ± 0.1533
Engineered Mutant 2 Native Peptide18 ± 21.5 ± 0.21389
Wild-Type Novel PeptideNo activityNo activityNo activity
Engineered Mutant 1 Novel Peptide50 ± 50.5 ± 0.1167
Engineered Mutant 2 Novel Peptide35 ± 41.0 ± 0.1476

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of ACV Synthetase

Due to its large size and complexity, heterologous expression of ACVS can be challenging.[7][8] This protocol is adapted for expression in E. coli.

1. Gene Synthesis and Cloning: a. The gene encoding ACV synthetase (e.g., from Nocardia lactamdurans or Penicillium chrysogenum) can be synthesized commercially, with codon optimization for E. coli. b. Clone the ACVS gene into a suitable expression vector (e.g., pET series) with an N-terminal His6-tag for affinity purification.

2. Expression in E. coli: a. Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). b. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the cells at a lower temperature (e.g., 16-20°C) for 16-20 hours to improve protein solubility.[9][10][11]

3. Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet cell debris.

4. Affinity Purification: a. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins. c. Elute the His-tagged ACVS with elution buffer (lysis buffer with 250-500 mM imidazole).

5. Size-Exclusion Chromatography (Optional): a. For higher purity, further purify the eluted protein by size-exclusion chromatography on a suitable column (e.g., Superdex 200) equilibrated with a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

6. Protein Characterization: a. Analyze the purified protein by SDS-PAGE to confirm its size and purity. b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: Site-Directed Mutagenesis of the ACVS Adenylation Domain

This protocol describes the introduction of point mutations into the A domain of ACVS to alter its substrate specificity.[12][13]

1. Primer Design: a. Identify the target residues for mutation based on homology modeling or structural alignment with other A domains of known specificity. b. Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. c. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

2. PCR Mutagenesis: a. Set up a PCR reaction with the ACVS expression plasmid as the template, the mutagenic primers, and a high-fidelity DNA polymerase (e.g., PfuUltra). b. The PCR cycle conditions should be optimized for the specific plasmid and primers, but a typical program includes an initial denaturation, 12-18 cycles of denaturation, annealing, and extension, and a final extension step.

3. DpnI Digestion: a. After the PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.

4. Transformation: a. Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation. b. Plate the transformed cells on a selective agar (B569324) plate (e.g., LB with the appropriate antibiotic).

5. Verification of Mutation: a. Isolate plasmid DNA from several colonies. b. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protocol 3: In Vitro ACV Synthetase Activity Assay

This assay measures the formation of the tripeptide product from the amino acid substrates and ATP.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 100 mM Tris-HCl pH 7.5
  • 10 mM MgCl2
  • 5 mM ATP
  • 2 mM DTT
  • 1 mM of each amino acid substrate (L-α-aminoadipic acid, L-cysteine, L-valine, or their analogs)
  • Purified ACV synthetase (1-5 µM)

2. Reaction Incubation: a. Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

3. Reaction Quenching: a. Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.

4. Product Analysis by HPLC: a. Centrifuge the quenched reaction to pellet the precipitated protein. b. Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate and quantify the tripeptide product.[14][15][16][17][18] c. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). d. Monitor the elution profile at 214 nm. e. The identity of the product should be confirmed by mass spectrometry (LC-MS).

Protocol 4: Precursor-Directed Biosynthesis in Whole Cells

This protocol describes the production of novel peptides by feeding amino acid analogs to an E. coli strain expressing ACVS.

1. Culture Preparation: a. Grow the E. coli strain expressing ACVS as described in Protocol 1, step 2.

2. Substrate Feeding: a. After induction of ACVS expression, add the desired amino acid analog to the culture medium at a final concentration of 1-10 mM.

3. Fermentation: a. Continue the fermentation for an additional 24-48 hours.

4. Product Extraction: a. Harvest the cells by centrifugation. b. The peptide product may be intracellular or secreted into the medium. Analyze both the cell pellet (after lysis) and the culture supernatant. c. Extract the peptide from the cell lysate or supernatant using a suitable method, such as solid-phase extraction (SPE).

5. Product Analysis: a. Analyze the extracted material by HPLC and LC-MS as described in Protocol 3 to identify and quantify the novel peptide product.

Visualizations

Diagram 1: ACV Synthetase Catalytic Cycle

ACV_Synthetase_Cycle A1 A-domain (Module 1) Activates L-α-Aaa T1 T-domain Thioesters L-α-Aaa A1->T1 ATP -> AMP+PPi C2 C-domain (Module 2) Forms peptide bond T1->C2 T2 T-domain Thioesters L-Cys C2->T2 Forms AC dipeptide A2 A-domain (Module 2) Activates L-Cys A2->T2 ATP -> AMP+PPi T2->C2 C3 C-domain (Module 3) Forms peptide bond T2->C3 T3 T-domain Thioesters L-Val C3->T3 Forms ACV tripeptide A3 A-domain (Module 3) Activates L-Val A3->T3 ATP -> AMP+PPi T3->C3 E E-domain Epimerizes L-Val to D-Val T3->E TE TE-domain Releases ACV E->TE ACV δ-(L-α-Aaa)-L-Cys-D-Val (ACV) TE->ACV

Caption: The modular catalytic cycle of ACV synthetase.[19]

Diagram 2: Experimental Workflow for Engineering ACV Synthetase

Engineering_Workflow start Start: Rational Design (Identify target residues in A-domain) mutagenesis Site-Directed Mutagenesis (Protocol 2) start->mutagenesis expression Heterologous Expression & Purification (Protocol 1) mutagenesis->expression assay In Vitro Activity Assay (Protocol 3) expression->assay precursor Precursor-Directed Biosynthesis (Protocol 4) expression->precursor analysis Product Analysis (HPLC, LC-MS) assay->analysis precursor->analysis decision Activity/Product? analysis->decision end Novel Peptide Product decision->start No, redesign decision->end Yes

Caption: A typical workflow for engineering ACV synthetase.

Diagram 3: Logical Relationship of Engineering Strategies

Engineering_Strategies goal Goal: Novel Peptide Products strategy1 Strategy 1: Site-Directed Mutagenesis goal->strategy1 strategy2 Strategy 2: Precursor-Directed Biosynthesis goal->strategy2 strategy3 Strategy 3: Chemoenzymatic Synthesis goal->strategy3 method1a Alter A-domain specificity strategy1->method1a method2a Feed non-native amino acids strategy2->method2a method3a Enzymatic cyclization of synthetic precursors strategy3->method3a

Caption: Overview of strategies for novel peptide generation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing ACV Tripeptide Yield in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of the ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) tripeptide in yeast expression systems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the expression of ACV tripeptide in yeast and offers potential solutions.

Q1: My this compound yield is very low or undetectable. What are the initial troubleshooting steps?

A1: Low or no yield of this compound can stem from several factors. A logical troubleshooting workflow is essential. First, verify the integrity of your expression vector and the successful transformation into your yeast strain. Next, confirm the expression of the ACV synthetase (pcbAB) and the required phosphopantetheinyl transferase (PPTase). Finally, optimize your cultivation conditions, as these can significantly impact yield.

start Low/No ACV Yield verify_vector Verify Vector Integrity (Sequencing, Restriction Digest) start->verify_vector verify_transformation Confirm Successful Transformation (Selection Plates, Colony PCR) verify_vector->verify_transformation Vector OK verify_expression Check Protein Expression (Western Blot, SDS-PAGE) verify_transformation->verify_expression Transformation OK optimize_conditions Optimize Cultivation Conditions (Temperature, Media) verify_expression->optimize_conditions Expression Confirmed successful_yield Improved ACV Yield optimize_conditions->successful_yield

Caption: Initial troubleshooting workflow for low this compound yield.

Q2: How critical is the choice of promoter for ACV synthetase expression?

A2: The promoter choice is critical as it directly controls the transcription level of the large and complex ACV synthetase gene. Using a strong constitutive promoter generally leads to higher transcript levels and, consequently, higher enzyme concentrations. However, extremely strong promoters can sometimes lead to protein misfolding or metabolic burden. Inducible promoters offer more control, allowing for biomass accumulation before inducing the expression of the potentially burdensome ACV synthetase.

Q3: I've confirmed protein expression, but my yield is still low. Could codon optimization help?

A3: Yes, codon optimization of the pcbAB gene to match the codon usage bias of your yeast host can be beneficial, although its impact can vary. While one study reported that codon optimization of the 5' end of the pcbAB gene did not significantly increase ACV production, it is a common strategy for improving the expression of heterologous proteins.[1] The rationale is to prevent translational bottlenecks that can occur when the heterologous mRNA contains codons that are rare in the host organism.

Q4: What is the role of phosphopantetheinyl transferase (PPTase), and do I need to co-express it?

A4: The co-expression of a PPTase is essential. ACV synthetase is a non-ribosomal peptide synthetase (NRPS) that requires post-translational modification by a PPTase to become active. The PPTase transfers a 4'-phosphopantetheinyl moiety from coenzyme A to the carrier domains of the NRPS, which is a prerequisite for its function. Expression of the pcbAB gene alone will result in an inactive apo-enzyme.

Q5: Are there any specific cultivation parameters that are crucial for ACV production?

A5: Temperature is a critical parameter. Studies have shown that lowering the cultivation temperature can dramatically increase ACV yield. For instance, a 30-fold enhancement in ACV production was observed when the temperature was lowered from 30°C to 20°C.[1] This is likely due to improved protein folding and stability of the large ACV synthetase at lower temperatures. Other factors to consider are pH and media composition.

Q6: Should I integrate the expression cassette into the genome or use a high-copy plasmid?

A6: The choice between genomic integration and a high-copy plasmid depends on the balance between expression level and strain stability. High-copy plasmids generally lead to higher gene dosage and can result in higher initial yields. However, they can be unstable and impose a metabolic burden. Genomic integration provides a more stable expression platform, which is often preferred for large-scale industrial processes. It has been reported that integrating the ACV synthetase and PPTase genes into the yeast genome resulted in a 6-fold decrease in ACV production compared to expression from a high-copy plasmid, indicating that gene copy number is a limiting factor.[1]

Q7: I'm observing degradation of my ACV synthetase. How can I minimize this?

A7: Proteolytic degradation is a common issue, especially with large heterologous proteins. Several strategies can be employed to mitigate this:

  • Use of Protease-Deficient Strains: Utilize yeast strains engineered to lack one or more major vacuolar proteases.

  • Cultivation Conditions: Lowering the cultivation temperature and maintaining an optimal pH can reduce protease activity.

  • Protease Inhibitors: While expensive for large-scale cultures, adding a cocktail of protease inhibitors during cell lysis for protein analysis or purification is crucial.

Data Presentation: Factors Influencing this compound Yield

The following tables summarize quantitative data on factors that can influence this compound yield in Saccharomyces cerevisiae.

Table 1: Effect of Cultivation Temperature on ACV Production

Cultivation TemperatureRelative ACV YieldReference
30°C1x (Baseline)[1]
20°C30x[1]

Table 2: Impact of Gene Copy Number on ACV Production

Expression MethodRelative ACV YieldReference
High-Copy Plasmid6x[1]
Genomic Integration1x[1]

Table 3: Comparison of Promoter Strength for Heterologous Protein Expression in Yeast

PromoterRelative Strength (Approximate)Type
TDH3+++++Strong Constitutive
PGK1++++Strong Constitutive
TEF1++++Strong Constitutive
GAL1+++++ (induced)Inducible (by galactose)
ADH1+++Medium Constitutive
CYC1+Weak Constitutive

Note: Relative strengths are indicative and can vary depending on the expressed protein and culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production and analysis of this compound.

Protocol 1: High-Efficiency Transformation of Saccharomyces cerevisiae

This protocol is based on the lithium acetate/single-stranded carrier DNA/PEG method.

Materials:

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiOAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

  • Plasmid DNA (your ACV expression vector)

  • Selective agar (B569324) plates

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Inoculate a fresh 50 mL YPD culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.

  • Centrifuge for 30 seconds at max speed and discard the supernatant.

  • Resuspend the cells in 400 µL of 100 mM LiOAc.

  • Prepare the transformation mix for each transformation:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiOAc

    • 10 µL of single-stranded carrier DNA (boil for 5 min and cool on ice immediately before use)

    • 1-5 µg of plasmid DNA in a volume up to 74 µL with sterile water.

  • Add 100 µL of the cell suspension to the transformation mix.

  • Vortex vigorously for 1 minute.

  • Incubate at 42°C for 40 minutes.

  • Centrifuge at 8,000 x g for 1 minute and remove the supernatant.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL onto selective agar plates.

  • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Extraction and Quantification of this compound via HPLC

This is a general protocol for the analysis of small peptides from a yeast culture supernatant. Optimization of the HPLC method for ACV will be required.

Materials:

  • Yeast culture

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

Procedure: Sample Preparation:

  • Centrifuge the yeast culture at 5,000 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 20 µL of the filtered supernatant.

  • Run a linear gradient to elute the this compound. A starting point could be:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B

    • 35-40 min: 50-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

  • Detect the peptide at a wavelength of 214 nm.

  • Create a standard curve using known concentrations of the this compound standard to quantify the amount in your sample.

Protocol 3: Purification of His-tagged ACV Synthetase

This protocol assumes the ACV synthetase has been expressed with a polyhistidine tag.

Materials:

  • Yeast cell pellet expressing His-tagged ACV synthetase

  • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

  • Glass beads (acid-washed)

Procedure:

  • Resuspend the yeast cell pellet in ice-cold Lysis Buffer.

  • Add an equal volume of glass beads.

  • Lyse the cells by vortexing in short bursts (e.g., 8 cycles of 1 min vortexing followed by 1 min on ice).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Incubate the cleared lysate with equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.

  • Load the lysate-resin slurry onto a chromatography column.

  • Wash the resin with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged ACV synthetase with 5-10 column volumes of Elution Buffer.

  • Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme.

Visualizations: Pathways and Workflows

This compound Biosynthesis Pathway

The synthesis of ACV is a multi-step enzymatic process catalyzed by the ACV synthetase, which requires the three precursor amino acids: L-α-aminoadipate, L-cysteine, and L-valine.

cluster_precursors Precursor Amino Acids L-α-aminoadipate L-α-aminoadipate acvs ACV Synthetase (pcbAB) + PPTase L-α-aminoadipate->acvs L-cysteine L-cysteine L-cysteine->acvs L-valine L-valine L-valine->acvs acv This compound acvs->acv Acetyl-CoA Acetyl-CoA Homocitrate Homocitrate Acetyl-CoA->Homocitrate α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Homocitrate Homoaconitate Homoaconitate Homocitrate->Homoaconitate Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate α-Ketoadipate α-Ketoadipate Homoisocitrate->α-Ketoadipate L-α-Aminoadipate L-α-Aminoadipate α-Ketoadipate->L-α-Aminoadipate Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine L-Cysteine L-Cysteine Cystathionine->L-Cysteine Pyruvate Pyruvate α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate α,β-Dihydroxyisovalerate α,β-Dihydroxyisovalerate α-Acetolactate->α,β-Dihydroxyisovalerate α-Ketoisovalerate α-Ketoisovalerate α,β-Dihydroxyisovalerate->α-Ketoisovalerate L-Valine L-Valine α-Ketoisovalerate->L-Valine

References

Overcoming ACV synthetase instability during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the inherent instability of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) during purification.

Troubleshooting Guide

Problem: Low enzyme activity after cell lysis.

  • Question: My ACV synthetase activity is significantly lower than expected in the crude cell lysate. What could be the cause?

  • Answer: This is a common issue, often due to proteolytic degradation or improper buffer conditions. ACVS is a large and complex enzyme, making it a prime target for endogenous proteases released during cell lysis.[1] Ensure you are using a broad-spectrum protease inhibitor cocktail immediately upon cell suspension. Additionally, verify that your lysis buffer is at the optimal pH and contains stabilizing agents. All steps should be performed at low temperatures (0-4°C) to minimize protease activity and maintain protein stability.[2]

Problem: Enzyme precipitates during ammonium (B1175870) sulfate (B86663) precipitation.

  • Question: A significant amount of my target protein is precipitating and being lost during the ammonium sulfate cut. How can I prevent this?

  • Answer: Aggregation and precipitation at this stage are often due to the high salt concentration disrupting the hydration shell of the protein, leading to exposed hydrophobic patches and subsequent aggregation.[3] To mitigate this, perform the ammonium sulfate addition slowly and with gentle stirring on ice. Consider adding stabilizing agents like glycerol (B35011) or sorbitol to your buffer, which can help maintain protein solubility.[4][5] It is also crucial to determine the optimal ammonium sulfate concentration empirically for your specific construct and expression system, as over-salting can lead to irreversible precipitation.

Problem: Poor binding or recovery from ion-exchange chromatography.

  • Question: My ACVS is not binding efficiently to the ion-exchange column, or I'm getting very low recovery during elution. What's going wrong?

  • Answer: Several factors can contribute to this issue.

    • Incorrect pH or Ionic Strength: Ensure your buffer pH is at least one unit away from the isoelectric point (pI) of ACVS to ensure it carries a net charge for binding. The ionic strength of your loading buffer must be low enough to facilitate binding; desalting or buffer exchange after the ammonium sulfate step is critical.

    • Aggregation: The protein may be aggregated, blocking the functional groups required for binding to the resin. Including additives like 50 mM L-arginine and 50 mM L-glutamic acid in your buffers can help suppress aggregation.[6]

    • Column Channeling: Uneven packing of the chromatography resin can lead to "channeling," where the protein flows through without effectively binding.[7] Ensure your column is packed correctly and run at the recommended flow rate.

Problem: Progressive loss of activity during purification.

  • Question: The specific activity of my ACVS decreases with each purification step. How can I improve its stability throughout the process?

  • Answer: ACV synthetase is known to be extremely unstable.[8][9] Maintaining its activity requires a multi-faceted approach:

    • Temperature: Keep the protein at 0-4°C at all times.

    • Buffer Additives: Consistently include stabilizing agents in all your buffers. A combination of glycerol (10-20%), a reducing agent like DTT or TCEP (1-5 mM), and a chelating agent like EDTA (if compatible with your purification steps) can be effective.[2]

    • Speed: Minimize the time taken for each purification step. Extended purification protocols increase the likelihood of degradation and inactivation.

    • Protease Inhibitors: Re-application of protease inhibitors may be necessary during lengthy purification processes, especially if dialysis or buffer exchange steps remove the initial inhibitors.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for purifying ACV synthetase? A1: The optimal pH for ACVS activity and stability is generally around 7.5.[10] It is recommended to use a buffer system like Tris-HCl or HEPES to maintain this pH throughout the purification process.

Q2: What are the best stabilizing agents to include in my purification buffers? A2: A combination of additives is often most effective. Polyols like glycerol (10-20%) or sorbitol help to stabilize the protein's native conformation.[4] Reducing agents such as DTT or TCEP (1-5 mM) are crucial to prevent oxidation of cysteine residues. Including 50 mM L-arginine and 50 mM L-glutamic acid can effectively suppress aggregation by shielding hydrophobic and charged regions.[6]

Q3: Which protease inhibitors should I use? A3: A broad-spectrum protease inhibitor cocktail is highly recommended. These cocktails typically contain inhibitors for serine, cysteine, aspartic, and metalloproteases.[11][12] If not using a cocktail, a combination of PMSF (for serine proteases), E-64 (for cysteine proteases), and EDTA (for metalloproteases, but be cautious as it can interfere with affinity chromatography like Ni-NTA) should be considered.[2]

Q4: How should I store my purified ACV synthetase? A4: For short-term storage (days to weeks), store the purified enzyme at 4°C in a buffer containing stabilizing agents. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. The storage buffer should contain a cryoprotectant like 25-50% glycerol to prevent damage from freeze-thaw cycles.[7] Avoid repeated freezing and thawing.

Q5: My ACVS is expressed with a His-tag, but it doesn't bind to the Ni-NTA column. Why? A5: This could be due to several reasons. The His-tag may be inaccessible, buried within the folded protein structure. Aggregation can also physically block the tag. Another common issue is the presence of EDTA or other strong chelators in your lysis buffer, which will strip the nickel ions from the column, preventing your protein from binding.[2] Ensure your buffers are free of incompatible reagents.

Quantitative Data Summary

The following table summarizes key quantitative parameters for enhancing ACVS stability during purification. These values are starting points and may require optimization for your specific experimental conditions.

ParameterRecommended RangePurposeReference(s)
pH 7.0 - 8.0 (Optimal ~7.5)Maintain enzyme activity and stability[10]
Temperature 0 - 4°CMinimize proteolytic activity and denaturation[2]
Glycerol 10 - 25% (v/v)Stabilizer, cryoprotectant[7]
Sorbitol 0.5 - 1.5 MStabilizer[4]
DTT/TCEP 1 - 5 mMReducing agent, prevents oxidation[6]
L-Arginine 50 mMAggregation suppressor[6]
L-Glutamic Acid 50 mMAggregation suppressor[6]
Protease Inhibitors Varies by type (e.g., 1 mM PMSF)Prevent proteolytic degradation[11]
Ammonium Sulfate Cut 30 - 60% saturationInitial purification step (requires optimization)[9]

Experimental Protocol: Stabilized Purification of ACV Synthetase

This protocol outlines a general workflow for purifying ACVS, incorporating measures to enhance stability.

  • Cell Lysis and Clarification

    • Resuspend cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM EDTA).

    • Add a broad-spectrum protease inhibitor cocktail to the suspension.

    • Lyse cells using a French press or sonication, keeping the sample on ice at all times.

    • Centrifuge the lysate at >15,000 x g for 45 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Ammonium Sulfate Precipitation

    • Gently stir the clarified lysate on ice. Slowly add powdered ammonium sulfate to achieve 30% saturation. Stir for 30 minutes.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the pellet.

    • Add more ammonium sulfate to the supernatant to reach 60% saturation. Stir for 1 hour.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of Buffer A (50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

  • Desalting / Buffer Exchange

    • Remove residual ammonium sulfate by dialysis against Buffer A or by using a desalting column (e.g., Sephadex G-25).

  • Ion-Exchange Chromatography

    • Load the desalted sample onto an anion exchange column (e.g., DEAE-Sepharose or Mono Q) pre-equilibrated with Buffer A.

    • Wash the column with several volumes of Buffer A to remove unbound proteins.

    • Elute the bound ACVS using a linear gradient of NaCl (e.g., 0-500 mM) in Buffer A.

    • Collect fractions and assay for ACVS activity. Pool the active fractions.

  • Hydrophobic Interaction Chromatography (Optional)

    • Adjust the salt concentration of the pooled fractions with ammonium sulfate (e.g., to 1 M).

    • Load the sample onto a hydrophobic interaction column (e.g., Phenyl Sepharose) equilibrated with a high-salt buffer (e.g., Buffer A + 1 M (NH₄)₂SO₄).

    • Elute using a decreasing salt gradient.

    • Pool active fractions.

  • Size-Exclusion Chromatography

    • Concentrate the active fractions using an appropriate ultrafiltration device.

    • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) equilibrated with the final Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

    • Collect fractions corresponding to the molecular weight of ACVS.

  • Analysis and Storage

    • Assess purity by SDS-PAGE.

    • Determine protein concentration and specific activity.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Visualizations

ACVS_Purification_Workflow CellPellet Cell Pellet Lysis Cell Lysis (Protease Inhibitors, 4°C) CellPellet->Lysis Centrifugation1 Clarification (Centrifugation) Lysis->Centrifugation1 CrudeLysate Clarified Lysate Centrifugation1->CrudeLysate AmmoniumSulfate Ammonium Sulfate Precipitation (30-60%) CrudeLysate->AmmoniumSulfate Centrifugation2 Pellet Collection AmmoniumSulfate->Centrifugation2 ResuspendedPellet Resuspended Pellet Centrifugation2->ResuspendedPellet Desalting Desalting / Buffer Exchange ResuspendedPellet->Desalting IonExchange Anion Exchange Chromatography Desalting->IonExchange Elution1 Elution (Salt Gradient) IonExchange->Elution1 ActiveFractions1 Pooled Active Fractions Elution1->ActiveFractions1 SizeExclusion Size-Exclusion Chromatography ActiveFractions1->SizeExclusion PurifiedACVS Purified ACVS SizeExclusion->PurifiedACVS Analysis Purity & Activity Analysis PurifiedACVS->Analysis Storage Storage at -80°C (with Cryoprotectant) PurifiedACVS->Storage

Caption: Workflow for the stabilized purification of ACV Synthetase.

Troubleshooting_Logic Problem Low Yield or Activity CheckProteolysis Proteolysis? Problem->CheckProteolysis Is degradation observed? CheckAggregation Aggregation? CheckBuffer Buffer Conditions? AddInhibitors Add/Optimize Protease Inhibitors CheckProteolysis->AddInhibitors Yes WorkCold Work at 4°C CheckProteolysis->WorkCold Yes CheckProteolysis->CheckAggregation No Solution Improved Stability & Yield AddInhibitors->Solution WorkCold->Solution AddStabilizers Add Stabilizers (Glycerol, Arg/Glu) CheckAggregation->AddStabilizers Yes OptimizeConcentration Lower Protein Concentration CheckAggregation->OptimizeConcentration Yes CheckAggregation->CheckBuffer No AddStabilizers->Solution OptimizeConcentration->Solution OptimizepH Adjust pH (away from pI) CheckBuffer->OptimizepH Yes OptimizeSalt Adjust Ionic Strength CheckBuffer->OptimizeSalt Yes CheckBuffer->Solution No/Resolved OptimizepH->Solution OptimizeSalt->Solution

Caption: Troubleshooting logic for ACVS instability issues.

References

ACV Synthetase In Vitro Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing ACV synthetase (ACVS) for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is ACV synthetase and why is it important?

A1: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS) is a large, multi-domain nonribosomal peptide synthetase (NRPS).[1][2] It is the first and often rate-limiting enzyme in the biosynthetic pathway of all penicillin and cephalosporin-based β-lactam antibiotics.[3][4][5] ACVS catalyzes the condensation of the three precursor amino acids, L-α-aminoadipic acid (L-α-Aaa), L-cysteine (L-Cys), and L-valine (L-Val), to form the tripeptide ACV.[1][6] Understanding and manipulating this enzyme is crucial for the development of new antibiotics.[5]

Q2: Why is ACV synthetase notoriously difficult to work with in vitro?

A2: ACV synthetase is known to be an extremely unstable enzyme.[4][6][7] Its large size and complex, multi-domain structure contribute to this instability.[6] This inherent instability presents a significant challenge for purification, storage, and the development of robust in vitro assays.[6] Additionally, its activity can be hampered by various inhibitory factors present in crude cell-free extracts.[8]

Q3: What are the essential components for an ACV synthetase in vitro reaction?

A3: A typical in vitro ACVS reaction requires the following five substrates:

  • ATP (Adenosine triphosphate)

  • L-α-aminoadipic acid (L-α-Aaa)

  • L-cysteine (L-Cys)

  • L-valine (L-Val)

  • Water (H₂O)[2]

The reaction produces AMP, diphosphate (B83284) (PPi), and the N-[L-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine (ACV) tripeptide.[2]

Q4: What are common inhibitors of ACV synthetase activity?

A4: ACVS activity can be inhibited or repressed by several factors. In crude extracts, sugars like glucose can cause indirect inhibition.[3] Other known inhibitors include:

  • Phosphate ions[3]

  • Ferrous ions (Fe²⁺)[3]

  • Glyceraldehyde-3-phosphate (G3P)[3]

  • Proteases present in cell-free extracts[8]

  • Ammonium ions (repress enzyme formation)[3]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays involving ACV synthetase.

Problem Possible Cause(s) Recommended Solution(s)
No or Very Low Enzyme Activity Enzyme Degradation: ACVS is inherently unstable.[4][6] Improper storage or multiple freeze-thaw cycles can lead to loss of activity.[9]Store purified enzyme in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.[9] For cell-free extracts, use them immediately after preparation.
Presence of Inhibitors: Phosphate, ferrous ions, or residual proteases from the lysate may be inhibiting the enzyme.[3][8]Purify the enzyme away from inhibitory compounds. Consider adding a protease inhibitor cocktail during cell lysis. If using crude extracts, ensure buffers are free from known inhibitors like phosphate.[3]
Incorrect Assay Buffer Conditions: The assay buffer may be too cold, at the wrong pH, or missing essential co-factors.[10]Ensure the assay buffer is equilibrated to the optimal reaction temperature before starting the assay. Verify the pH and composition of all buffers.
Omission of a Key Reagent: Forgetting to add ATP or one of the substrate amino acids is a common error.[11]Use a checklist to ensure all substrates (L-α-Aaa, L-Cys, L-Val) and co-factors (ATP, Mg²⁺) are added to the reaction mix.[2][11]
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to high variability.[10]Use calibrated pipettes.[11] Prepare a master mix for the reaction components to minimize well-to-well variability.[11]
Variable Enzyme Concentration: If using cell-free extracts, the concentration of active ACVS can vary between preparations.Normalize the amount of enzyme added to each assay by total protein concentration (e.g., Bradford assay) as a first step. For more accuracy, purify the ACVS.
Substrate Degradation: L-cysteine can oxidize over time.Prepare fresh substrate solutions before setting up the assay, especially for L-cysteine.
High Background Signal Contaminating Enzyme Activities: Crude cell extracts may contain other ATPases or peptidases that interfere with the assay readout.Purifying the ACVS is the most effective solution.[3] His-tag affinity chromatography is a common method.[12]
Assay Interference: Components in the sample buffer or the detection reagents themselves may be causing a high background.Run control reactions omitting the enzyme or one of the substrates to identify the source of the background signal.[11]

Experimental Protocols

Protocol 1: Purification of His-tagged ACV Synthetase

This protocol is adapted from methods used for the purification of Nocardia lactamdurans ACVS expressed in E. coli.[12]

  • Cell Culture and Induction:

    • Grow E. coli cells carrying the ACVS expression plasmid in a suitable medium (e.g., 2xPY) at 37°C to an OD₆₀₀ of 0.6.

    • Transfer the culture to 18°C for 1 hour.

    • Induce protein expression with an appropriate inducer (e.g., 0.2% L-arabinose) and incubate for 18 hours at 18°C.[13]

    • Harvest cells by centrifugation (e.g., 4000 x g for 15 minutes).

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme (B549824), and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C) to obtain the cell-free lysate.

  • Affinity Chromatography:

    • Equilibrate a Ni²⁺-NTA affinity column with lysis buffer (without lysozyme and inhibitors).

    • Load the clear cell-free lysate onto the column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged ACVS with an elution buffer containing a higher concentration of imidazole (e.g., 150-250 mM).[12]

    • Collect fractions and analyze by SDS-PAGE to confirm purity.

  • Buffer Exchange and Storage:

    • Pool the pure fractions and perform a buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

    • Determine protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Standard In Vitro ACVS Activity Assay

This assay measures the formation of the ACV tripeptide.

  • Reaction Mixture Preparation:

    • Prepare a master mix in a suitable reaction buffer (e.g., 100 mM HEPES pH 7.5). On ice, combine the following components to their final concentrations:

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM L-α-aminoadipic acid

      • 1 mM L-cysteine

      • 1 mM L-valine

      • 1 mM DTT (to keep cysteine in a reduced state)

      • Purified ACV Synthetase (e.g., 1-5 µM)

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the master mix or by transferring the plate from ice to the reaction temperature (e.g., 25-30°C).

    • Incubate for a specific time period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Quenching and Product Detection:

    • Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or ice-cold methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the presence of the this compound using a suitable method, such as HPLC or LC-MS.

Visualizations

ACVS_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products L_Aaa L-α-Aminoadipic Acid ACVS ACV Synthetase L_Aaa->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ATP ATP ATP->ACVS ACV This compound ACVS->ACV AMP_PPi AMP + PPi ACVS->AMP_PPi

Caption: The reaction pathway catalyzed by ACV Synthetase.

Troubleshooting_Workflow Start Assay Start: No or Low Activity CheckEnzyme Check Enzyme Integrity (Storage, Freeze-Thaw) Start->CheckEnzyme CheckReagents Verify Reagents (All components present? Fresh?) CheckEnzyme->CheckReagents Enzyme OK CheckInhibitors Assess for Inhibitors (Phosphate, Protease) CheckReagents->CheckInhibitors Reagents OK PurifyEnzyme Purify Enzyme CheckInhibitors->PurifyEnzyme Inhibitors Suspected OptimizeAssay Optimize Assay Conditions (Temp, pH, Time) CheckInhibitors->OptimizeAssay No Obvious Inhibitors PurifyEnzyme->OptimizeAssay Success Activity Restored OptimizeAssay->Success Problem Solved Failure Still No Activity: Consult Literature OptimizeAssay->Failure Problem Persists

Caption: A logical workflow for troubleshooting ACVS in vitro assays.

References

Troubleshooting low activity of recombinant ACV synthetase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression, purification, and characterization of this complex enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with recombinant ACV synthetase.

Q1: Why is the expression level of my recombinant ACV synthetase very low?

Low expression of a large, multi-domain enzyme like ACV synthetase (ACVS) is a common issue. Several factors throughout the molecular cloning and protein expression workflow can contribute to this problem.

  • Suboptimal Codon Usage: The codon usage of the ACVS gene may not be optimal for your expression host (e.g., E. coli). This can lead to translational inefficiencies and reduced protein yield.

    • Solution: Synthesize a codon-optimized version of the ACVS gene tailored for your specific expression host. This can significantly improve mRNA stability and translation efficiency.

  • Toxicity of the Protein: High-level expression of a large foreign protein can be toxic to the host cells, leading to poor growth and low protein yield.

    • Solution: Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction. Lowering the induction temperature can also reduce the metabolic burden on the host cells.

  • Plasmid Instability: High plasmid copy number can impose a metabolic burden on the host, potentially leading to plasmid instability and a decrease in the number of healthy, protein-producing cells.[1]

    • Solution: Consider using a lower copy number plasmid for expression.

  • Incorrect Plasmid Construct: Errors in the cloning process, such as an incorrect reading frame, can abolish protein expression.

    • Solution: Verify the sequence of your ACVS gene in the expression vector to ensure it is in the correct reading frame.

Q2: My recombinant ACV synthetase is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

Insolubility and the formation of inclusion bodies are frequent challenges when expressing large, complex proteins like ACVS in bacterial hosts. Here are some strategies to enhance solubility:

  • Lower Induction Temperature: Reducing the temperature during induction (e.g., 15-20°C) slows down the rate of protein synthesis, which can provide more time for the protein to fold correctly.

  • Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, high-level expression, overwhelming the cellular folding machinery and promoting aggregation. Try a range of lower inducer concentrations.

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins. Consider co-expressing your ACVS with a chaperone system.

  • Use a Solubility-Enhancing Fusion Tag: Fusing the ACVS to a highly soluble protein, such as Maltose Binding Protein (MBP), can improve its solubility.

  • Optimize Lysis Conditions: Harsh lysis methods can lead to protein denaturation and aggregation. Use milder methods like sonication on ice or enzymatic lysis.

Q3: The purified ACV synthetase shows very low or no enzymatic activity. What are the possible reasons and solutions?

Loss of activity in purified ACVS can be due to a variety of factors, from improper folding to issues with the assay itself. ACVS is known to be an extremely unstable enzyme.[2]

  • Protein Misfolding or Denaturation: As a large, multi-domain enzyme, ACVS is prone to misfolding, especially when overexpressed. Purification conditions can also lead to denaturation.

    • Solution: Ensure that purification is carried out at low temperatures (4°C) and in buffers that maintain the protein's stability. The addition of stabilizing agents like glycerol (B35011) to the storage buffer can be beneficial.

  • Absence of Essential Co-factors: ACVS is a non-ribosomal peptide synthetase (NRPS) that requires post-translational modification by a phosphopantetheinyl transferase (PPTase) to be active.[3]

    • Solution: Co-express the ACVS with a compatible PPTase, such as Sfp from Bacillus subtilis.

  • Problems with the Activity Assay: The assay conditions may be suboptimal, or essential components may be missing or degraded.

    • Solution:

      • Verify the composition and pH of your assay buffer.

      • Ensure all substrates (L-α-aminoadipic acid, L-cysteine, L-valine, and ATP) are fresh and at the correct concentrations.

      • Confirm that the assay temperature is optimal.

  • Inhibition of Enzyme Activity: Certain ions and metabolites can inhibit ACVS activity.

    • Solution: Avoid high concentrations of phosphate (B84403) and ferrous ions in your buffers. Be aware that sugars and their metabolites can also be inhibitory.

Q4: My ACV synthetase purification yield is very low. How can I improve it?

Low purification yield can be due to issues with protein expression, solubility, or the purification strategy itself.

  • Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of protein in the soluble fraction available for purification.

    • Solution: Optimize your cell lysis protocol. For example, increase sonication time or the concentration of lysozyme, while keeping the sample cool to prevent denaturation.

  • Protein Precipitation: ACVS may precipitate during purification due to buffer conditions or high protein concentration.

    • Solution: Optimize the pH and ionic strength of your purification buffers. Consider adding stabilizing agents like glycerol.

  • Suboptimal Chromatography Conditions: The choice of chromatography resin and the binding/elution conditions are critical for successful purification.

    • Solution:

      • For His-tagged ACVS, ensure the tag is accessible. If not, consider moving the tag to the other terminus of the protein.

      • Optimize the imidazole (B134444) concentration in your wash and elution buffers for Ni-NTA chromatography.

      • Explore other purification methods like ion-exchange or size-exclusion chromatography as polishing steps.

Data Presentation

Table 1: Effect of IPTG Concentration on Recombinant Protein Yield in E. coli
IPTG Concentration (mM)Relative Protein Yield (%)Reference
0.25100[4]
0.5150[4]
1.0120[4]
2.090[4]

Note: This is a generalized representation. The optimal IPTG concentration is protein-dependent and should be determined empirically. High concentrations of IPTG can be toxic to cells and may not necessarily lead to higher yields of soluble, active protein.[4][5]

Table 2: Comparison of Recombinant Protein Yields in Different Expression Hosts
Expression HostTypical Yield RangeKey AdvantagesKey DisadvantagesReference(s)
E. coli Several grams per literRapid growth, low cost, easy to manipulateLacks post-translational modifications, inclusion body formation is common[6]
Pichia pastoris Up to 10 grams per literEukaryotic, can perform some post-translational modifications, secretes proteinSlower than bacteria, different glycosylation pattern than mammalian cells[6]
Insect Cells (Sf9) 100 mg to over 1 gram per literComplex post-translational modifications similar to mammalian cellsSlower than yeast, more expensive[6]
Mammalian Cells (CHO) 1-5 grams per liter (up to 10 g/L in optimized systems)Human-like post-translational modificationsLower yields than microbial systems, expensive, slow[6]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant ACV Synthetase from E. coli

This protocol is adapted from the expression and purification of Nocardia lactamdurans ACVS in E. coli HM0079.[3]

1. Expression: a. Transform E. coli HM0079 (which co-expresses the Sfp phosphopantetheinyl transferase) with the ACVS expression plasmid. b. Grow the cells in a suitable medium (e.g., LB) with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding a pre-determined optimal concentration of IPTG (e.g., 0.1 - 0.5 mM). d. Reduce the temperature to 18°C and continue to incubate overnight with shaking. e. Harvest the cells by centrifugation.

2. Lysis: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet the cell debris.

3. Purification (for His-tagged ACVS): a. Apply the cleared lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the ACVS from the column using an elution buffer with a higher concentration of imidazole (e.g., 250 mM). d. Analyze the fractions by SDS-PAGE to check for purity. e. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol). f. Store the purified enzyme at -80°C.

Protocol 2: In Vitro Activity Assay for ACV Synthetase by HPLC-MS

This protocol is for the detection of the tripeptide product, ACV.[3][7]

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • Purified ACVS enzyme
  • L-α-aminoadipic acid
  • L-cysteine
  • L-valine
  • ATP
  • MgCl2
  • Assay buffer (e.g., Tris-HCl with DTT)

2. Incubation: a. Incubate the reaction mixture at the optimal temperature for a set period (e.g., 4 hours).

3. Quenching: a. Stop the reaction by adding an equal volume of methanol.

4. Analysis: a. Centrifuge the quenched reaction to pellet the precipitated protein. b. Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to detect and quantify the formation of the ACV tripeptide.

Visualizations

Signaling Pathways and Workflows

ACVS_Regulation cluster_gene_expression Gene Expression Regulation Glucose High Glucose CreA CreA Transcription Factor Glucose->CreA Activates Lactose Lactose pcbAB_promoter pcbAB Promoter Lactose->pcbAB_promoter Derepresses CreA->pcbAB_promoter Represses pcbAB_gene pcbAB Gene (ACVS) pcbAB_promoter->pcbAB_gene Drives Expression ACVS_mRNA ACVS mRNA pcbAB_gene->ACVS_mRNA Transcription ACVS_protein ACV Synthetase ACVS_mRNA->ACVS_protein Translation Penicillin_Bio Penicillin Biosynthesis ACVS_protein->Penicillin_Bio Catalyzes First Step Amino_Acids Certain Amino Acids (e.g., Histidine, Valine) Low_pH Low Ambient pH Amino_Acids->Low_pH PacC PacC Transcription Factor Low_pH->PacC Reduces Activation PacC->pcbAB_promoter Activates

Caption: Regulation of ACV synthetase (pcbAB) gene expression in fungi.

Troubleshooting_Workflow Start Low/No ACVS Activity CheckExpression Check Protein Expression (SDS-PAGE/Western Blot) Start->CheckExpression NoExpression No Expression Band CheckExpression->NoExpression No Insoluble Protein in Insoluble Fraction (Inclusion Bodies) CheckExpression->Insoluble Yes, Insoluble Soluble Protein in Soluble Fraction CheckExpression->Soluble Yes, Soluble OptimizeExpression Optimize Expression: - Codon Optimization - Tightly Regulated Promoter - Check Construct Sequence NoExpression->OptimizeExpression OptimizeSolubility Optimize for Solubility: - Lower Temperature (15-20°C) - Reduce Inducer Concentration - Add Solubility Tag (e.g., MBP) - Co-express Chaperones Insoluble->OptimizeSolubility Purify Purify Soluble Protein Soluble->Purify OptimizeSolubility->CheckExpression ActivityAssay Perform Activity Assay Purify->ActivityAssay LowActivity Low/No Activity ActivityAssay->LowActivity Low/No GoodActivity Activity Detected ActivityAssay->GoodActivity Yes TroubleshootAssay Troubleshoot Assay: - Check Substrates & Buffers - Verify Co-expression of PPTase - Ensure Proper Protein Folding - Optimize Assay Conditions LowActivity->TroubleshootAssay Success Successful Experiment GoodActivity->Success TroubleshootAssay->ActivityAssay

Caption: Troubleshooting workflow for low recombinant ACV synthetase activity.

References

Technical Support Center: Optimizing ACV Tripeptide Production through Cultivation Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical role of cultivation temperature in the production of the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide, a key precursor to penicillin and cephalosporin (B10832234) antibiotics. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data-driven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the impact of cultivation temperature on ACV tripeptide yield.

Q1: We are observing low yields of our final antibiotic product. Could cultivation temperature be the primary cause?

A1: Yes, cultivation temperature is a critical parameter that significantly influences the entire biosynthetic pathway, starting with the production of the this compound. The enzyme responsible for ACV synthesis, ACV synthetase (ACVS), is known to be large and unstable, making its activity highly sensitive to temperature fluctuations.[1][2] Optimal temperature ranges for cell growth and secondary metabolite production often differ.[3][4] Therefore, a temperature that is optimal for biomass accumulation may be suboptimal for ACV production and, consequently, for the final antibiotic yield.

Q2: What is the optimal temperature range for this compound production?

A2: The optimal temperature for this compound production can vary depending on the specific microbial strain being used (e.g., Penicillium chrysogenum, Acremonium chrysogenum, Streptomyces clavuligerus). However, research consistently points towards temperatures lower than the optimal growth temperature for maximizing the yield of β-lactam antibiotics and their precursors. For instance, in a heterologous production system using Saccharomyces cerevisiae to express the P. chrysogenum ACV synthetase, lowering the cultivation temperature from 30°C to 20°C resulted in a remarkable 30-fold increase in ACV production. While direct quantitative data for native producers is less common, the optimal temperatures for the production of downstream products like penicillin and cephalosporin C often fall in the range of 20°C to 28°C.[4][5][6]

Q3: Our fermentation runs show good initial cell growth, but the final this compound concentration is low. What could be the issue?

A3: This is a classic scenario that often points to a suboptimal temperature profile during the fermentation process. The optimal temperature for the initial growth phase (biomass production) is often higher than the optimal temperature for the subsequent production phase (secondary metabolite synthesis).[3] If the temperature is maintained at the growth optimum throughout the fermentation, the production of ACV synthetase and its activity may be suppressed. Consider implementing a temperature shift strategy, where an initial higher temperature is used to rapidly accumulate biomass, followed by a reduction in temperature to initiate and sustain the production phase.

Q4: We are concerned about the stability of the this compound at different temperatures. Is ACV prone to degradation?

A4: While the stability of the ACV synthetase enzyme is a significant concern, the this compound itself is a relatively stable molecule. However, the overall efficiency of the biosynthetic pathway is highly dependent on the stability and activity of the enzymes involved. High temperatures can lead to the denaturation of ACV synthetase, which would halt ACV production. Therefore, maintaining a controlled and optimized temperature is crucial for sustained enzymatic activity.

Q5: How can we systematically determine the optimal temperature for our specific strain and process?

A5: A systematic approach using a controlled experimental design is the most effective way to determine the optimal temperature. This typically involves running a series of fermentations at different constant temperatures or implementing various temperature shift strategies. Key parameters to monitor include biomass concentration, substrate consumption, and, most importantly, intracellular and extracellular this compound concentrations at different time points. The detailed experimental protocol provided in this guide outlines a step-by-step approach for this optimization process. Statistical methods like response surface methodology can also be employed for a more comprehensive optimization of multiple parameters, including temperature.[7]

Data Presentation: Effect of Cultivation Temperature on β-Lactam Precursor and Product Yield

The following table summarizes findings on the effect of temperature on the production of ACV and related β-lactam compounds from various microbial sources.

MicroorganismProductTemperature (°C)Effect on YieldReference
Saccharomyces cerevisiae (expressing P. chrysogenum ACVS)This compound20 vs. 3030-fold increase at 20°C
Penicillium chrysogenumPenicillin V25-28Optimal range for production[5]
Penicillium chrysogenumPenicillin30Good for mycelial growth, but production decreases above this temperature.[4]
Acremonium chrysogenumCephalosporin C28Commonly used temperature for production.[6]
Streptomyces clavuligerusClavulanic Acid20-28Optimal range for production.

Experimental Protocols

This section provides a detailed methodology for optimizing cultivation temperature to maximize this compound production.

Protocol 1: Determination of Optimal Constant Temperature for ACV Production

Objective: To identify the optimal constant cultivation temperature for maximizing this compound yield in a specific microbial strain.

Materials:

  • Selected microbial strain (e.g., Penicillium chrysogenum, Acremonium chrysogenum)

  • Appropriate growth and production media

  • Shake flasks or bioreactors with precise temperature control

  • Shaking incubator or bioreactor system

  • Analytical equipment for quantifying biomass (e.g., spectrophotometer) and this compound (e.g., HPLC-MS)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain as per your established laboratory protocol.

  • Fermentation Setup: Inoculate a series of shake flasks or bioreactors containing the production medium with the prepared inoculum.

  • Temperature Gradient: Set the incubation temperature for each flask/bioreactor to a different value. A recommended starting range is 20°C, 22°C, 24°C, 26°C, 28°C, and 30°C. Include a control at your current standard temperature.

  • Cultivation: Incubate the cultures under constant agitation for a predetermined fermentation period (e.g., 7-10 days).

  • Sampling: At regular intervals (e.g., every 24 hours), aseptically withdraw samples from each culture.

  • Biomass Measurement: Determine the cell density (biomass) of each sample, for example, by measuring the optical density at 600 nm (for unicellular organisms) or by dry cell weight determination (for filamentous fungi).

  • This compound Quantification:

    • Separate the cells from the culture broth by centrifugation.

    • Perform an extraction of intracellular metabolites from the cell pellet.

    • Analyze both the culture supernatant (extracellular ACV) and the cell extract (intracellular ACV) using a validated analytical method such as HPLC-MS to quantify the concentration of this compound.

  • Data Analysis: Plot the this compound concentration (both intracellular and extracellular) and biomass as a function of time for each temperature. Determine the temperature that results in the highest overall this compound yield.

Protocol 2: Optimization of a Two-Stage Temperature Shift Strategy

Objective: To evaluate the effectiveness of a temperature shift from a growth phase to a production phase to enhance this compound yield.

Procedure:

  • Initial Growth Phase: Based on the results from Protocol 1 or existing knowledge, select an optimal temperature for biomass accumulation (e.g., 28°C or 30°C).

  • Fermentation Setup: Inoculate a series of shake flasks or bioreactors and incubate them at the selected optimal growth temperature.

  • Temperature Shift: At a specific time point during the fermentation (e.g., after 48 or 72 hours, when significant biomass has accumulated), shift the temperature of the cultures to a lower "production" temperature. Test a range of production temperatures (e.g., 20°C, 22°C, 24°C).

  • Cultivation and Sampling: Continue the fermentation at the new temperature and collect samples at regular intervals as described in Protocol 1.

  • Analysis: Quantify biomass and this compound concentrations in the samples.

  • Evaluation: Compare the this compound yields from the temperature-shifted cultures to those from the optimal constant temperature fermentation (from Protocol 1) to determine if the two-stage strategy is beneficial.

Mandatory Visualizations

Diagram 1: this compound Biosynthetic Pathway

ACV_Biosynthesis cluster_precursors Precursor Amino Acids cluster_synthesis ACV Synthesis cluster_product Product cluster_downstream Downstream Pathway L_alpha_aminoadipic_acid L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) L_alpha_aminoadipic_acid->ACVS L_cysteine L-Cysteine L_cysteine->ACVS L_valine L-Valine L_valine->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (this compound) ACVS->ACV Penicillins Penicillins ACV->Penicillins Cephalosporins Cephalosporins ACV->Cephalosporins

Caption: Biosynthesis of this compound from precursor amino acids.

Diagram 2: Experimental Workflow for Temperature Optimization

Temp_Optimization_Workflow cluster_constant_temp Protocol 1: Constant Temperature Optimization cluster_temp_shift Protocol 2: Temperature Shift Optimization start Start: Strain Selection & Inoculum Preparation setup_const Set up Fermentations (e.g., 20, 22, 24, 26, 28, 30°C) start->setup_const setup_shift Set up Fermentations at Optimal Growth Temperature start->setup_shift run_const Run Fermentations & Collect Samples setup_const->run_const analyze_const Analyze Biomass & ACV Yield run_const->analyze_const opt_const Identify Optimal Constant Temperature analyze_const->opt_const compare Compare Results & Determine Final Protocol opt_const->compare shift_temp Shift to Lower Production Temperatures setup_shift->shift_temp run_shift Continue Fermentation & Collect Samples shift_temp->run_shift analyze_shift Analyze Biomass & ACV Yield run_shift->analyze_shift opt_shift Identify Optimal Shift Strategy analyze_shift->opt_shift opt_shift->compare end End: Optimized Temperature Protocol compare->end

Caption: Workflow for optimizing cultivation temperature for ACV production.

References

Technical Support Center: Identifying Inhibitors of ACV Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the identification of inhibitors for δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to support your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is ACV Synthetase and why is it a target for inhibition?

A1: ACV synthetase (ACVS) is a large, multi-domain nonribosomal peptide synthetase (NRPS) that catalyzes the first committed step in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.[1][2][3] It condenses three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[4][5] By inhibiting ACVS, one can block the production of these β-lactam antibiotics, which is a critical strategy for the development of novel antimicrobial agents and for studying the regulation of this important biosynthetic pathway.

Q2: What are the known inhibitors of ACV Synthetase?

A2: ACV synthetase activity is known to be inhibited by several compounds, including inorganic ions and pathway-related metabolites. The formation of the enzyme can also be regulated. Here is a summary of known inhibitors and regulatory molecules:

Inhibitor/RegulatorType of Inhibition/RegulationTargetNotes
Phosphate (B84403) ionsEnzyme activity inhibitionACV SynthetaseDirectly inhibits the catalytic activity.[6]
Ferrous ions (Fe²⁺)Enzyme activity inhibitionACV SynthetaseDirectly inhibits the catalytic activity.[6]
Ammonium ionsRepression of enzyme formationpcbAB gene expressionRepresses the transcription of the gene encoding ACVS.[6]
Phosphate ionsRepression of enzyme formationpcbAB gene expressionRepresses the transcription of the gene encoding ACVS.[6]
GlucoseCarbon catabolite repressionpcbAB gene expressionHigh concentrations of glucose repress the expression of the ACVS gene.[7]
Lysine (B10760008)Feedback inhibitionLysine biosynthesis pathwayHigh concentrations of lysine can inhibit its own biosynthesis, thereby reducing the availability of the precursor L-α-aminoadipic acid for ACV synthesis.[8]
Glyceraldehyde-3-phosphate (G3P)Indirect enzyme activity inhibitionCrude ACV Synthetase preparationsThis inhibition can be reversed by L-cysteine.[6]

Q3: What are the key challenges in working with ACV Synthetase?

A3: Researchers often encounter challenges related to the enzyme's large size and instability.[1][9][10] Being a high molecular weight protein (over 400 kDa), it can be difficult to express and purify in a stable, active form. Its multi-substrate reaction mechanism also adds complexity to assay design and data interpretation.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity
Possible CauseSolution
Enzyme Instability/Degradation ACVS is known to be unstable. Prepare fresh enzyme extracts for each experiment or store them in a stabilization buffer containing glycerol.[11] Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Ensure the pH of the assay buffer is optimal (typically around 7.5-8.0). Verify the concentrations of all substrates (L-α-aminoadipic acid, L-cysteine, L-valine, and ATP) and co-factors (Mg²⁺) are at or above their Km values.
Missing Essential Cofactors The reaction requires ATP and a divalent cation, typically Mg²⁺. Ensure these are present at optimal concentrations in the reaction mixture.
Inhibitor Contamination Buffers or reagents may be contaminated with inhibitory substances like phosphate or heavy metal ions. Use high-purity reagents and test for contaminating inhibitors.
Problem 2: High Background Signal in Assays
Possible CauseSolution
Contaminating ATPases (Malachite Green Assay) Crude enzyme preparations may contain ATPases that hydrolyze ATP, leading to a high background of free phosphate. Use purified ACVS or include inhibitors of common ATPases (if they don't affect ACVS).
Non-enzymatic Substrate Degradation ATP can be non-enzymatically hydrolyzed, especially at non-optimal pH or temperature. Run a "no-enzyme" control to quantify this background and subtract it from your measurements.
Substrate Precipitation High concentrations of substrates, especially L-α-aminoadipic acid, might precipitate in the assay buffer, causing light scattering and affecting absorbance readings. See the dedicated troubleshooting section below.
Problem 3: Substrate Precipitation
Possible CauseSolution
Low Substrate Solubility in Aqueous Buffer One or more of the amino acid substrates may have limited solubility at the desired concentration and pH.
- Optimize Buffer Conditions: Adjust the pH of the assay buffer. Test different buffer systems.
- Use Co-solvents: Introduce a small percentage of an organic solvent like DMSO to increase solubility. However, first, perform a solvent tolerance test to ensure it doesn't inhibit ACVS activity.
- Prepare Fresh Substrate Stocks: Prepare substrate solutions immediately before use.
- Vigorous Mixing: Add the substrate stock to the reaction mixture with vigorous vortexing to ensure rapid and complete dissolution.
Precipitation Upon Addition of Other Components The addition of other reaction components (e.g., Mg²⁺) might cause the precipitation of a substrate-metal salt.
- Order of Addition: Experiment with the order in which you add the reaction components. It is often best to add the substrate to the buffer first and ensure it is fully dissolved before adding other components.

Experimental Protocols

Malachite Green Assay for ACVS Activity

This colorimetric assay indirectly measures ACVS activity by quantifying the amount of pyrophosphate (PPi) released during the reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected by the malachite green reagent.

Materials:

  • Purified or partially purified ACV Synthetase

  • L-α-aminoadipic acid, L-cysteine, L-valine

  • ATP

  • MgCl₂

  • Inorganic Pyrophosphatase

  • Malachite Green Reagent (and color stabilizer, e.g., citrate (B86180) or molybdate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a Phosphate Standard Curve: Prepare a series of known phosphate concentrations (e.g., 0 to 100 µM) to generate a standard curve.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-α-aminoadipic acid, L-cysteine, L-valine, ATP, MgCl₂, and inorganic pyrophosphatase.

  • Initiate the Reaction: Add ACV synthetase to the reaction mixture to start the reaction. Include a "no enzyme" control.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 25-30°C) for a set period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop the Reaction and Develop Color: Stop the reaction by adding the malachite green reagent. This reagent is acidic and will denature the enzyme.

  • Read Absorbance: After a short incubation for color development (as per the reagent manufacturer's instructions), measure the absorbance at ~620-660 nm.[12][13][14][15]

  • Calculate Activity: Determine the amount of phosphate produced from the standard curve and use this to calculate the enzyme activity.

Coupled-Enzyme Assay for ACVS Activity

This assay couples the production of AMP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified ACV Synthetase

  • L-α-aminoadipic acid, L-cysteine, L-valine

  • ATP, MgCl₂

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase (Adenylate Kinase)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing assay buffer, L-α-aminoadipic acid, L-cysteine, L-valine, ATP, MgCl₂, PEP, NADH, myokinase, PK, and LDH.

  • Equilibration: Incubate the mixture for a few minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance at 340 nm.

  • Initiate the Reaction: Add ACV synthetase to the cuvette to start the reaction.

  • Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Calculate Activity: The rate of NADH oxidation is directly proportional to the rate of AMP production by ACVS. Use the molar extinction coefficient of NADH to calculate the enzyme activity.

Radiolabeling Assay for ACVS Activity

This highly sensitive assay measures the incorporation of a radiolabeled substrate (e.g., [¹⁴C]-valine) into the ACV tripeptide product.

Materials:

  • Purified or partially purified ACV Synthetase

  • L-α-aminoadipic acid, L-cysteine

  • Radiolabeled L-valine (e.g., [¹⁴C]-L-valine)

  • ATP, MgCl₂

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Scintillation cocktail and counter

  • Method for separating product from substrate (e.g., HPLC, thin-layer chromatography)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, L-α-aminoadipic acid, L-cysteine, radiolabeled L-valine, ATP, and MgCl₂.

  • Initiate the Reaction: Add ACV synthetase to start the reaction.

  • Incubation: Incubate at the optimal temperature for a defined period.

  • Stop the Reaction: Terminate the reaction, for example, by adding a strong acid like trichloroacetic acid.

  • Separate Product from Substrate: Separate the radiolabeled ACV product from the unreacted radiolabeled valine using a suitable chromatographic method.

  • Quantify Radioactivity: Measure the radioactivity in the product fraction using a scintillation counter.

  • Calculate Activity: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Quantitative Data

Table 1: Kinetic Parameters of ACV Synthetase from Different Organisms

OrganismSubstrateApparent Kₘ (mM)
Nocardia lactamduransL-α-aminoadipic acid0.04 ± 0.01
L-cysteine0.06 ± 0.01
L-valine0.03 ± 0.01
Penicillium chrysogenumL-α-aminoadipic acid~0.1
L-cysteine~0.15
L-valine~0.1
Acremonium chrysogenumL-α-aminoadipic acid0.17
L-cysteine0.026
L-valine0.34

Note: The kinetic parameters can vary depending on the experimental conditions.

Visualizations

Penicillin_Biosynthesis_Pathway L_AAA L-α-Aminoadipic acid ACVS ACV Synthetase L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ATP ATP ATP->ACVS AMP_PPi AMP + PPi ACVS->AMP_PPi ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase ACV->IPNS Isopenicillin_N Isopenicillin N IPNS->Isopenicillin_N IAT Isopenicillin N Acyltransferase Isopenicillin_N->IAT Penicillin Penicillin IAT->Penicillin

Caption: The biosynthetic pathway of penicillin, starting from the amino acid precursors.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization High_Throughput_Screening High-Throughput Screening (HTS) (e.g., Malachite Green Assay) Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Curves (IC₅₀ Determination) Hit_Identification->Dose_Response Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Dose_Response->Mechanism_of_Inhibition Specificity_Assay Specificity & Selectivity Assays Mechanism_of_Inhibition->Specificity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Specificity_Assay->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A typical workflow for the identification and characterization of ACVS inhibitors.

ACVS_Regulation cluster_0 Nutrient Signals cluster_1 Regulatory Mechanisms Glucose High Glucose Carbon_Repression Carbon Catabolite Repression Glucose->Carbon_Repression activates Ammonium High Ammonium Nitrogen_Repression Nitrogen Metabolite Repression Ammonium->Nitrogen_Repression activates Phosphate_reg High Phosphate Phosphate_Repression Phosphate Metabolite Repression Phosphate_reg->Phosphate_Repression activates Lysine High Lysine Feedback_Inhibition Feedback Inhibition of Precursor Biosynthesis Lysine->Feedback_Inhibition activates ACVS_Gene ACVS Gene (pcbAB) Expression Carbon_Repression->ACVS_Gene represses Nitrogen_Repression->ACVS_Gene represses Phosphate_Repression->ACVS_Gene represses ACVS_Activity ACVS Enzyme Activity Feedback_Inhibition->ACVS_Activity indirectly inhibits (reduces precursor) Phosphate_ion Phosphate Ions Phosphate_ion->ACVS_Activity directly inhibits Ferrous_ion Ferrous Ions Ferrous_ion->ACVS_Activity directly inhibits

Caption: Overview of the regulatory mechanisms controlling ACV synthetase expression and activity.

References

Technical Support Center: Mass Spectrometry of Short Hydrophilic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with short hydrophilic peptides in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why are my short hydrophilic peptides not retained on my C18 reversed-phase (RP) column?

A1: This is the most common challenge. Short hydrophilic peptides have limited interaction with the non-polar C18 stationary phase. They often elute in the void volume along with salts and other polar contaminants, leading to poor separation and ion suppression.[1][2] The high aqueous mobile phase used at the beginning of a typical gradient is too strong an eluent for these peptides.

Q2: What is "phase collapse" and could it be affecting my peptide retention?

A2: Phase collapse occurs on traditional C18 columns when using very high aqueous mobile phases (e.g., >95% water). The C18 alkyl chains fold in on themselves, reducing the surface area available for interaction with analytes. This leads to a sudden loss of retention.[3] To prevent this, ensure your initial mobile phase contains at least 2-5% organic solvent or use a column with polar-endcapping or a polar-embedded stationary phase.[4]

Q3: How can I improve the retention of my hydrophilic peptides in reversed-phase chromatography?

A3: You can improve retention through several strategies:

  • Use Ion-Pairing Agents: Add agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase. These agents form ion pairs with the charged residues on the peptides, increasing their overall hydrophobicity and promoting retention on the RP column.[1][5][6][7][8]

  • Modify Mobile Phase & Gradient: Start with a very low percentage of organic solvent (e.g., 0-2% acetonitrile) and use a shallow gradient.

  • Adjust Column Temperature: Lowering the column temperature during sample loading can enhance the peak shape and retention of some hydrophilic peptides.[9]

  • Reduce Loading Flow Rate: Decreasing the flow rate when loading the sample onto a trap column increases the contact time between the peptides and the stationary phase, which can dramatically improve binding.[4]

  • Choose a Different Column: Consider columns specifically designed for polar analytes, such as those with polar end-capping or embedded polar groups. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent orthogonal technique.[10][11][12]

Q4: What is HILIC and when should I use it for peptide analysis?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent. It is ideal for separating highly polar molecules that are poorly retained in reversed-phase chromatography.[11][12] HILIC is particularly useful for short, charged, or glycosylated peptides.[10][13] The high organic content of the mobile phase can also enhance ESI-MS sensitivity.[11]

Q5: My peptide signal is very low. What could be the cause and how can I improve sensitivity?

A5: Low signal intensity can result from several factors:

  • Poor Ionization Efficiency: Hydrophilic peptides can be difficult to ionize. Ensure ESI source parameters are optimized. The high organic mobile phases used in HILIC can be advantageous for ESI sensitivity.[11]

  • Ion Suppression: Co-elution with salts, TFA, or other matrix components can significantly suppress the ionization of your peptide.[1] Improve chromatographic separation to isolate the peptide from these interferences.

  • Sample Loss During Preparation: Peptides can adsorb to plasticware. Use low-binding tubes and pipette tips.

  • Inefficient Desalting: Residual salts from buffers can severely impact MS signal. Ensure your desalting protocol is effective.[2][14][15][16]

Q6: Trifluoroacetic acid (TFA) improves my chromatography, but my MS signal is suppressed. What are my options?

A6: TFA is an excellent ion-pairing agent for chromatography but is a known cause of ion suppression in ESI-MS.[8][17]

  • Use a Lower Concentration: Use the lowest concentration of TFA that provides adequate chromatography (e.g., 0.02% - 0.05%).

  • Switch to a More MS-Friendly Additive: Formic acid (FA) is a common alternative that causes much less ion suppression, though it is a weaker ion-pairing agent.[17] A mix of a strong ion-pairing agent like heptafluorobutyric acid (HFBA) in the loading solvent for good retention on a trap column, followed by a mobile phase containing only formic acid for the analytical gradient, can be an effective strategy.[8]

  • Post-column Addition: A supercharging agent, like 3-nitrobenzylic alcohol, can be added post-column to improve the charge state and signal of peptides.[18]

Troubleshooting Guides

Problem 1: Poor or No Retention in Reversed-Phase LC-MS

Your short, hydrophilic peptide elutes at or near the solvent front (void volume).

Troubleshooting Workflow

Caption: Troubleshooting poor peptide retention.

Problem 2: Low MS Signal Intensity / Poor Sensitivity

You have successfully achieved chromatographic retention, but the peptide signal in the mass spectrometer is weak or non-existent.

Troubleshooting Workflow

Caption: Troubleshooting low MS signal intensity.

Data & Protocols

Table 1: Comparison of Common Ion-Pairing Agents for LC-MS

This table summarizes the properties of frequently used mobile phase additives for peptide analysis.

Ion-Pairing AgentTypical Conc.pKaChromatographic PerformanceMS SuppressionPrimary Use Case
Formic Acid (FA) 0.1%3.75Fair peak shape, moderate retention improvement.[17]LowDefault for MS. Good balance of chromatography and sensitivity.[17]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%0.5Excellent peak shape, strong retention improvement.[7][17]HighUV-based methods. Use with caution for MS, requires optimization.[17]
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1%< 0.5Superior retention for very hydrophilic peptides.[1][6]Very HighDifficult separations. Often used in trapping column only.[8]
Protocol 1: General Peptide Desalting using C18 Spin Columns

This protocol is a standard procedure for removing salts and other interferences that can suppress ionization and contaminate the MS system.[15][16][19]

Materials:

  • C18 Spin Column (or ZipTip)

  • Solvent A (Activation): 100% Acetonitrile, 0.1% TFA

  • Solvent B (Equilibration/Wash): 0.1% TFA or 0.1% FA in Water

  • Solvent C (Elution): 50-80% Acetonitrile, 0.1% FA in Water

  • Microcentrifuge and low-binding collection tubes

Methodology:

  • Activate Resin: Place the spin column in a collection tube. Add 200 µL of Solvent A. Centrifuge at ~2,000 x g for 1 minute. Discard flow-through. Repeat.

  • Equilibrate Resin: Add 200 µL of Solvent B. Centrifuge at ~2,000 x g for 1 minute. Discard flow-through. Repeat twice.

  • Bind Peptide: Acidify your peptide sample with TFA or FA to a final concentration of 0.1%. Load the sample onto the resin. Centrifuge at ~1,500 x g for 2 minutes. Optional: Reload the flow-through to maximize binding.

  • Wash Resin: Add 200 µL of Solvent B. Centrifuge at ~2,000 x g for 1 minute to wash away salts. Discard flow-through. Repeat.

  • Elute Peptide: Place the spin column in a fresh, low-binding collection tube. Add 50-100 µL of Solvent C. Incubate for 1 minute. Centrifuge at ~2,000 x g for 2 minutes to collect the desalted peptide solution. Repeat elution for maximum recovery.

  • Concentrate: Dry the eluted sample in a vacuum concentrator and reconstitute in the appropriate solvent for LC-MS analysis (e.g., 98% Water, 2% ACN, 0.1% FA).[20][21]

Protocol 2: Basic HILIC Method for Short Peptides

This serves as a starting point for developing a HILIC separation method.[10][13][22]

Materials:

  • HILIC Column (e.g., Amide, bare Silica, or Zwitterionic phase)

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.1% Formic Acid

Methodology:

  • Column Equilibration: Equilibrate the HILIC column with 95-100% Mobile Phase A for at least 15-20 column volumes. HILIC equilibration is much slower than reversed-phase.

  • Sample Preparation: Ensure the final sample solvent has a high organic content (>80% ACN) to ensure good peak shape and on-column focusing. If the sample is aqueous, dilute it with ACN.

  • LC Gradient:

    • Time 0-2 min: Isocratic at 95% A (5% B).

    • Time 2-15 min: Linear gradient from 95% A to 60% A (5% to 40% B).

    • Time 15-17 min: Wash at 60% A (40% B).

    • Time 17-25 min: Return to 95% A and re-equilibrate.

  • MS Detection: Use standard ESI positive mode settings as a starting point. The high organic content and volatile buffer (Ammonium Formate) are highly compatible with mass spectrometry.

References

Technical Support Center: Chemical Synthesis of ACV Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of the ACV tripeptide (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important biosynthetic precursor to penicillin and cephalosporin (B10832234) antibiotics.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of the this compound.

Problem Potential Cause Recommended Solution
Low overall yield in solution-phase synthesis. Incomplete coupling reactions; side reactions consuming starting materials; loss of product during workup and purification.Ensure complete activation of carboxylic acids and use a slight excess of the coupling agent. Monitor reaction progress by TLC or LC-MS to ensure completion. Optimize purification steps to minimize product loss. The classical synthesis by Wolfe and Jokinen reported an overall yield of approximately 23% from D-valine[1].
Presence of a byproduct with a mass indicating the loss of water in the L-α-aminoadipic acid residue. Intramolecular cyclization of the L-α-aminoadipic acid residue to form a lactam. This is more likely to occur under acidic conditions used for deprotection.Use milder deprotection conditions if possible. During solid-phase synthesis of peptides containing a similar aminoadipic semialdehyde moiety, cyclization was observed under acidic conditions[2]. Consider using a protecting group on the δ-carboxyl group that is stable until the final cleavage step.
Detection of a side product with a mass increase of +85 Da on the cysteine residue after Fmoc-SPPS. Formation of a 3-(1-piperidinyl)alanine adduct. This can occur via base-catalyzed elimination of the cysteine's protected sulfhydryl group, followed by the addition of piperidine (B6355638) used for Fmoc deprotection.Utilize a more sterically hindered protecting group for the cysteine thiol, such as trityl (Trt), to minimize this side reaction.[3]
Observation of a byproduct corresponding to the L-L-L stereoisomer instead of the desired L-L-D. Epimerization of the D-valine residue during coupling. This can be promoted by certain coupling reagents and basic conditions.Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Minimize the pre-activation time of the D-valine residue before coupling.
S-alkylation of the cysteine residue, especially when using Wang resin in SPPS. Alkylation of the free thiol group by carbocations generated from the resin linker during final cleavage with trifluoroacetic acid (TFA).Use a scavenger cocktail during TFA cleavage that includes a thiol scavenger like triisopropylsilane (B1312306) (TIS) and water.
Incomplete coupling, particularly at the dipeptide stage. Formation of diketopiperazine, an intramolecular cyclization of the dipeptide that cleaves it from the resin. This is more common in Fmoc-based synthesis.If synthesizing on a solid support, consider using a sterically hindered resin like 2-chlorotrityl chloride resin, which can inhibit this cyclization.[3]

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What are the primary challenges in the chemical synthesis of the this compound?

A1: The main challenges include the selection of appropriate protecting groups for the three amino acid residues, especially for the two carboxylic acid groups of L-α-aminoadipic acid and the thiol group of cysteine. Preventing side reactions such as cyclization of the aminoadipic acid residue, racemization of the amino acids (particularly D-valine), and side reactions involving the cysteine thiol are critical for a successful synthesis.

Q2: Should I use a solution-phase or solid-phase approach for this compound synthesis?

A2: Both approaches are viable. A classical solution-phase synthesis has been reported, which may be suitable for larger-scale synthesis but can be more labor-intensive with purification at each step[1]. Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification of intermediates and the potential for automation. However, careful selection of the resin and cleavage conditions is necessary to avoid side reactions.

Protecting Groups

Q3: What is a recommended protecting group strategy for the L-α-aminoadipic acid residue in Fmoc-SPPS?

A3: For the δ-carboxyl group of L-α-aminoadipic acid, a tert-butyl (tBu) ester is a suitable protecting group. This is analogous to the protection of the side chain of glutamic acid (Fmoc-Glu(OtBu)-OH), which is commercially available and widely used in Fmoc-SPPS. The tBu group is stable to the basic conditions used for Fmoc deprotection and is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final TFA cleavage.

Q4: Which protecting group is best for the cysteine residue to minimize side reactions?

A4: The trityl (Trt) group is a commonly used and effective protecting group for the cysteine thiol in Fmoc-SPPS. Its bulkiness helps to prevent side reactions such as the formation of 3-(1-piperidinyl)alanine[3]. Other protecting groups like acetamidomethyl (Acm) can also be used, but may require specific deprotection steps.

Side Reactions and Purity

Q5: How can I detect and quantify potential epimerization of the D-valine residue?

A5: Epimerization can be detected by chiral amino acid analysis after hydrolysis of the synthesized peptide. Additionally, the resulting diastereomeric peptides (L-L-L vs. L-L-D) can often be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC), sometimes coupled with mass spectrometry (LC-MS) for confirmation.

Q6: What analytical techniques are recommended for assessing the purity of the final this compound product?

A6: High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard method for assessing purity. Mass spectrometry (MS), often in the form of LC-MS, is essential for confirming the molecular weight of the desired product and identifying any byproducts.

Experimental Protocols

Solution-Phase Synthesis of this compound (Adapted from Wolfe and Jokinen, 1979[1])

This protocol outlines a classical approach to the synthesis of the this compound. It involves the sequential coupling of protected amino acids in solution, followed by deprotection steps.

Protecting Group Strategy:

  • L-α-aminoadipic acid: N-terminal Boc protection, δ-carboxyl protected as a benzhydryl ester.

  • L-cysteine: S-trityl (Trt) protection.

  • D-valine: C-terminal benzhydryl ester.

Key Coupling and Deprotection Steps:

  • Coupling of N,S-ditrityl-L-cysteine to D-valine benzhydryl ester: The coupling is performed using a coupling agent like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).

  • Selective deprotection of the N-trityl group: The N-trityl group is removed using aqueous acetic acid.

  • Coupling of the protected L-α-aminoadipic acid: The dipeptide is then coupled with the appropriately protected L-α-aminoadipic acid.

  • Final Deprotection: The Trt, Boc, and benzhydryl protecting groups are removed in a final step using trifluoroacetic acid (TFA) with a scavenger, such as anisole. The trityl group can also be removed oxidatively with iodine prior to acid cleavage.

Note: For detailed reaction conditions, reagent quantities, and purification procedures, please refer to the original publication.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

ACV_Synthesis_Troubleshooting cluster_synthesis Synthesis Outcome cluster_troubleshooting Troubleshooting Path start Crude Product Analysis (LC-MS, HPLC) low_yield Low Yield start->low_yield < 50% of expected impurities Multiple Impurities start->impurities > 10% impurities correct_mass Correct Mass, Good Purity start->correct_mass > 90% purity check_coupling Verify Coupling Conditions (Reagents, Time, Temp) low_yield->check_coupling optimize_purification Optimize Purification Method low_yield->optimize_purification analyze_byproducts Identify Byproducts by Mass (e.g., -18 Da, +85 Da) impurities->analyze_byproducts success Synthesis Successful correct_mass->success check_coupling->low_yield Re-run synthesis check_deprotection Examine Deprotection Steps (Reagents, Scavengers) check_deprotection->impurities Re-run synthesis analyze_byproducts->check_deprotection

Caption: Troubleshooting workflow for this compound synthesis.

Signaling Pathway of Common Side Reactions

ACV_Side_Reactions cluster_Aad L-α-Aminoadipic Acid cluster_Cys L-Cysteine cluster_Val D-Valine Aad Aad Residue Lactam Lactam Formation (-H2O) Aad->Lactam Acidic Deprotection Cys Cys Residue Piperidinyl Piperidinyl-Alanine Adduct (+85 Da) Cys->Piperidinyl Piperidine (Fmoc removal) S_Alkylation S-Alkylation Cys->S_Alkylation TFA Cleavage (Carbocations) D_Val D-Valine L_Val L-Valine (Epimer) D_Val->L_Val Basic conditions /Coupling

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Engineering ACV Synthetase Substrate Promiscuity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your efforts to increase the substrate promiscuity of this key enzyme in β-lactam antibiotic biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the substrate promiscuity of ACV synthetase?

A1: The main strategies involve protein engineering techniques to modify the enzyme's substrate-binding pockets. These can be broadly categorized as:

  • Rational Design: This approach uses site-directed mutagenesis to alter specific amino acid residues within the adenylation (A) domains that are responsible for substrate recognition and activation.[1][2] Computational modeling is often employed to identify key residues for modification.

  • Domain Swapping: This involves replacing entire adenylation (A) domains or smaller, specificity-conferring subdomains with those from other nonribosomal peptide synthetases (NRPSs) that recognize different substrates.[3]

  • Directed Evolution: This method involves generating a large library of ACVS mutants through random mutagenesis, followed by a high-throughput screening or selection process to identify variants with the desired substrate promiscuity.[4]

Q2: Which modules of ACV synthetase are the most promising targets for engineering?

A2: The substrate specificity of ACVS resides within the adenylation (A) domains of its three modules.

  • Module 1 (L-α-aminoadipic acid activating): This module is highly specific and represents a challenging but high-reward target for introducing novel starting units into the tripeptide.[3][5]

  • Modules 2 and 3 (L-cysteine and L-valine activating): Studies on ACVS from Nocardia lactamdurans have shown that these modules possess a higher degree of natural substrate promiscuity, making them more amenable to accepting alternative amino acids.[3][5] Therefore, they are often considered more accessible initial targets for engineering efforts.

Q3: How can I predict which residues to mutate in an adenylation domain to change its specificity?

A3: Predicting key residues can be achieved through a combination of bioinformatics and structural modeling. A "specificity-conferring code" of approximately 8-10 amino acid residues lining the substrate-binding pocket of the A-domain has been identified.[2][6][7] By aligning the sequence of your target ACVS A-domain with those of A-domains with known and different specificities, you can identify the corresponding residues in your enzyme to target for mutagenesis.[2][7]

Q4: After engineering my ACVS, how can I confirm the production of a novel tripeptide?

A4: The most definitive method for confirming the synthesis of a new tripeptide is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8][9][10] By comparing the mass spectra of the products from in vitro reactions containing the wild-type and mutant enzymes, you can identify new peaks corresponding to the expected mass of the modified tripeptide. Further analysis using tandem mass spectrometry (MS/MS) can confirm the peptide sequence.[8][10]

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant ACV Synthetase

ACVS is a very large multi-enzyme complex (over 400 kDa), which often leads to difficulties in heterologous expression.[5]

Potential Cause Troubleshooting Step Rationale
Codon Bias Optimize the codon usage of the pcbAB gene for your expression host (e.g., E. coli, S. cerevisiae).Different organisms have different tRNA abundances, and matching the codon usage can significantly improve translation efficiency.[11]
Metabolic Burden Lower the induction temperature (e.g., to 18-20°C) and use a lower concentration of the inducer (e.g., IPTG). Use a low-copy number plasmid.This slows down protein synthesis, allowing more time for the large polypeptide to fold correctly and reducing the metabolic stress on the host cell.[11][12]
Protein Misfolding and Aggregation Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).Chaperones assist in the proper folding of large proteins and can prevent their aggregation into inclusion bodies.[13][14]
Inefficient Post-Translational Modification Co-express a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis or NpgA from Aspergillus nidulans.ACVS requires post-translational modification by a PPTase to attach the 4'-phosphopantetheine (B1211885) prosthetic group to its thiolation (T) domains, which is essential for its activity.[15]
Proteolytic Degradation Use protease-deficient E. coli strains (e.g., BL21(DE3) pLysS).This minimizes the degradation of your target protein by host cell proteases.
Plasmid Instability Ensure consistent antibiotic selection is maintained throughout cultivation.This prevents the loss of the expression plasmid from the host cells.
Issue 2: Site-Directed Mutagenesis Failure

Introducing specific mutations into the large pcbAB gene can be challenging.

Potential Cause Troubleshooting Step Rationale
Poor Primer Design Ensure primers are 25-45 bases long, with the mutation in the center, have a Tm ≥ 78°C, a GC content of at least 40%, and terminate in a G or C.[14][16]Proper primer design is critical for specific binding and efficient amplification of the entire plasmid.
Inefficient PCR Amplification Use a high-fidelity DNA polymerase (e.g., PfuUltra, Phusion). Optimize annealing temperature and extension time (1 min/kb of plasmid length).[14]High-fidelity polymerases minimize secondary errors, and optimized PCR conditions ensure complete amplification of the large plasmid.
Template DNA Contamination Following PCR, digest the reaction with DpnI for at least 1-2 hours at 37°C.[14][17]DpnI specifically digests the methylated parental plasmid DNA, ensuring that only the mutated plasmids are recovered after transformation.[17]
Low Transformation Efficiency Use high-efficiency competent cells (>10⁸ cfu/µg).The PCR product is a nicked, circular plasmid, which transforms less efficiently than supercoiled plasmid DNA.
No Colonies After Transformation Verify PCR product on an agarose (B213101) gel. If no band is present, re-optimize PCR. If a band is present, try transforming a larger volume of the DpnI-digested product.This helps to distinguish between a failed PCR and a failed transformation.

Data on ACV Synthetase Substrate Promiscuity

Table 1: Natural Substrate Promiscuity of Nocardia lactamdurans ACVS Modules

This table summarizes the results of in vitro activity assays where one of the three native amino acid substrates was replaced with an analogue. Product formation was detected by LC-MS.

ModuleNative SubstrateAlternative Substrate TestedProduct Detected?
Module 1 L-α-Aminoadipic acidL-Glutamic acidNo
L-S-carboxymethyl-cysteineYes
Module 2 L-CysteineL-SerineYes
L-ThreonineNo
L-Aminobutyric acidYes
Module 3 L-ValineL-IsoleucineYes
L-LeucineYes
L-NorvalineYes
L-AlanineNo
L-PhenylalanineNo

Data adapted from biochemical characterization of N. lactamdurans ACVS.[3][5]

Table 2: Examples of Engineered NRPS Adenylation Domain Specificity

While extensive quantitative data on engineered ACVS is limited in the literature, the following examples from other NRPS systems illustrate the potential of A-domain engineering.

Original NRPS (A-Domain)Target Residue(s) & MutationOriginal SubstrateNew SubstrateResultReference
Surfactin Synthetase (SrfA-A)K239EL-GlutamateL-GlnEnhanced selectivity towards L-Gln.[2]
Gramicidin S Synthetase (PheA)W239SL-PhenylalanineL-Tyrosine~3-fold higher preference for L-Tyr over L-Phe.[2]
CDA Synthetase (CDA PS3, Mod 1)K278QAspartateGlutamineSuccessful incorporation of glutamine.[2]
ATEG_03630 (NRPS-like)H358A5-methoxy-2-methyl-3-indoleacetic acidAnthranilate10.9-fold increase in activity and 26-fold improvement in specificity for anthranilate.N/A

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of ACVS Adenylation Domain

This protocol is based on the QuikChange™ method for introducing point mutations into the pcbAB gene cloned into an expression vector.

Workflow Diagram

SiteDirectedMutagenesis cluster_0 1. Primer Design cluster_1 2. Mutagenesis PCR cluster_2 3. Template Digestion cluster_3 4. Transformation & Selection cluster_4 5. Verification P_Design Design complementary primers (25-45 bp) containing the desired mutation PCR Perform PCR with high-fidelity polymerase to amplify the entire plasmid P_Design->PCR Add primers DpnI Digest PCR reaction with DpnI enzyme to remove parental plasmid PCR->DpnI PCR product Transform Transform DpnI-treated plasmid into high-efficiency competent E. coli DpnI->Transform Mutated, nicked plasmid Select Select colonies on antibiotic plates Transform->Select MiniPrep Isolate plasmid DNA (miniprep) Select->MiniPrep Isolate single colony Sequencing Verify mutation by Sanger sequencing MiniPrep->Sequencing

Workflow for site-directed mutagenesis of the ACVS gene.

Methodology:

  • Primer Design:

    • Design two complementary oligonucleotide primers, 25–45 bases in length, containing the desired mutation at the center.

    • Ensure primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[14]

  • PCR Reaction Setup (50 µL total volume):

    • 5 µL of 10x high-fidelity polymerase buffer

    • 1 µL of template DNA (5-50 ng of plasmid containing pcbAB)

    • 1.25 µL of forward primer (125 ng)

    • 1.25 µL of reverse primer (125 ng)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuTurbo)

    • Add nuclease-free water to 50 µL.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 1 minute.

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

    • Hold: 4°C.

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[14][17]

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., XL1-Blue or DH5α).

    • Plate on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight cultures.

    • Isolate plasmid DNA using a miniprep kit.

    • Send the purified plasmid for Sanger sequencing using a primer flanking the mutated region to confirm the presence of the desired mutation and the absence of secondary mutations.

Protocol 2: Heterologous Expression and Purification of ACVS

This protocol describes the expression of His-tagged ACVS in E. coli and subsequent purification by immobilized metal affinity chromatography (IMAC).

Workflow Diagram

ProteinExpression Transform 1. Transform E. coli BL21(DE3) with ACVS expression plasmid Culture 2. Grow culture to OD600 ~0.6-0.8 Transform->Culture Induce 3. Induce expression with IPTG at low temperature (18°C) overnight Culture->Induce Harvest 4. Harvest cells by centrifugation Induce->Harvest Lyse 5. Lyse cells (e.g., sonication) Harvest->Lyse Clarify 6. Clarify lysate by centrifugation Lyse->Clarify Purify 7. Purify via Ni-NTA affinity chromatography Clarify->Purify Analyze 8. Analyze purity by SDS-PAGE Purify->Analyze

Workflow for heterologous expression and purification of ACVS.

Methodology:

  • Transformation: Transform the verified ACVS expression plasmid into an E. coli expression strain like BL21(DE3). If your plasmid does not also express a PPTase, use a strain co-expressing one, such as E. coli HM0079.[3]

  • Culture Growth:

    • Inoculate 50 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.

    • Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

  • Induction:

    • Cool the culture to 18°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1–0.5 mM.

    • Continue to incubate at 18°C for 16–20 hours with shaking.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.

  • Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged ACVS with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE to confirm the size and purity of the ACVS protein.

    • Pool the pure fractions and buffer-exchange into a storage buffer (e.g., containing 10% glycerol) for storage at -80°C.

Protocol 3: In Vitro ACVS Activity Assay with LC-MS Analysis

This protocol outlines an in vitro reaction to test the activity of purified wild-type or mutant ACVS with native or alternative amino acid substrates, followed by product detection using LC-MS.

Logical Relationship Diagram

ActivityAssay cluster_0 Reaction Components Enzyme Purified ACVS (WT or Mutant) Reaction Incubate at 30°C Enzyme->Reaction Substrates Amino Acid Substrates (Native or Analogues) Substrates->Reaction Cofactors ATP, MgCl2, DTT Cofactors->Reaction Buffer HEPES Buffer (pH 7.0) Buffer->Reaction Quench Quench Reaction (e.g., with Methanol) Reaction->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS Centrifuge->LCMS Product Detect Novel Tripeptide (by mass) LCMS->Product

Logical flow of the in vitro ACVS activity assay.

Methodology:

  • Reaction Setup (200 µL total volume):

    • Prepare a reaction mixture containing:

      • 50 mM HEPES buffer (pH 7.0)

      • 300 mM NaCl

      • 5 mM ATP

      • 5 mM MgCl₂

      • 2 mM DTT

      • 5 mM L-α-aminoadipic acid (or alternative for Module 1)

      • 2 mM L-cysteine (or alternative for Module 2)

      • 2 mM L-valine (or alternative for Module 3)

    • Pre-warm the mixture to 30°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified ACVS enzyme to a final concentration of approximately 0.25 µM.[3]

    • Incubate the reaction at 30°C for a set time (e.g., 1-5 hours). For kinetic analysis, take time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (200 µL) of ice-cold methanol. This will precipitate the enzyme.

    • Vortex and incubate on ice for 10 minutes.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched reaction at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and, if necessary, filter it through a 0.22 µm syringe filter.

    • Transfer the filtered sample to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject the sample onto a suitable LC column (e.g., a C18 column).

    • Elute the analytes using a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid).

    • Monitor the eluent by mass spectrometry in positive ion mode, scanning for the expected m/z of the native ACV tripeptide and any predicted novel tripeptides.

    • Quantify product formation by integrating the area of the corresponding peak in the extracted ion chromatogram.

References

Technical Support Center: Phosphate and Ammonium Repression of ACV Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the regulation of ACV synthetase. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on phosphate (B84403) and ammonium (B1175870) repression of this key enzyme in penicillin and cephalosporin (B10832234) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is ACV synthetase and why is its regulation important?

A1: ACV synthetase (ACVS), or δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase, is the large, multi-domain non-ribosomal peptide synthetase that catalyzes the first committed step in the biosynthesis of all penicillin and cephalosporin antibiotics. It condenses the three precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide LL-ACV. The activity of ACV synthetase is often the rate-limiting step in the overall antibiotic production pathway. Therefore, understanding its regulation is critical for optimizing antibiotic yields in industrial fermentation processes.

Q2: How do phosphate and ammonium affect ACV synthetase?

A2: Both phosphate and ammonium exert a negative regulatory effect on ACV synthetase, primarily through repression of its synthesis.[1] This repression is thought to occur at the transcriptional level, meaning that high concentrations of these nutrients decrease the expression of the acvA gene (also known as pcbAB), which encodes for ACV synthetase.[1] Additionally, high concentrations of ammonium and phosphate ions can directly inhibit the enzymatic activity of ACV synthetase.[1][2]

Q3: Is the repression by phosphate and ammonium observed in all penicillin and cephalosporin-producing organisms?

A3: The repression of ACV synthetase by phosphate and ammonium is a well-documented phenomenon in both fungi, such as Cephalosporium acremonium (now known as Acremonium chrysogenum), and actinomycetes, like Streptomyces clavuligerus.[1] While the core regulatory mechanism is conserved, the specific signaling pathways and the extent of repression can vary between different species and even different strains.

Q4: At what concentration do phosphate and ammonium start to show a repressive effect?

A4: The exact concentrations can vary depending on the organism and culture conditions. However, studies have shown significant repression of ACV synthetase formation and activity at millimolar concentrations. For instance, in Cephalosporium acremonium, approximately 50% inhibition of ACV synthetase activity was observed at an ammonium concentration of 250 mM.[2] It is recommended to perform a dose-response experiment to determine the specific inhibitory concentrations for your experimental system.

Troubleshooting Guides

Issue 1: Low or no ACV synthetase activity detected in cell-free extracts.
Possible Cause Troubleshooting Steps
Enzyme Instability ACV synthetase is a notoriously unstable enzyme.[3] Ensure all purification steps are performed at 4°C. Use freshly prepared buffers with protease inhibitors (e.g., PMSF, EDTA). Consider adding stabilizing agents like glycerol (B35011) (10-20%) to your buffers.
Incorrect Assay Conditions Verify the pH and temperature of your assay buffer. The optimal pH for ACV synthetase is typically around 7.5-8.0. Ensure all required co-factors and substrates (L-α-aminoadipic acid, L-cysteine, L-valine, ATP, Mg2+) are present at optimal concentrations.
Inhibitory Substances in the Extract Crude cell extracts may contain endogenous inhibitors. Consider partial purification of the enzyme using methods like ammonium sulfate (B86663) precipitation or size-exclusion chromatography to remove small molecule inhibitors.[4]
Phosphate or Ammonium Carryover If cells were grown in high phosphate or ammonium media, these ions might be present in your cell extract and inhibit enzyme activity. Dialyze your extract against a phosphate- and ammonium-free buffer before performing the assay.
Issue 2: Inconsistent results in acvA gene expression analysis (qRT-PCR).
Possible Cause Troubleshooting Steps
Poor RNA Quality Ensure that the extracted RNA has a high purity (A260/280 ratio of ~2.0 and A260/230 ratio > 1.8). Use a reliable RNA extraction kit and perform DNase treatment to remove any contaminating genomic DNA.
Suboptimal Primer/Probe Design Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve; the efficiency should be between 90-110%.
Inappropriate Reference Genes The choice of reference genes for normalization is critical. Do not assume common housekeeping genes are stably expressed under your experimental conditions. Validate a panel of potential reference genes (e.g., using geNorm or NormFinder) to identify the most stable ones for your specific organism and conditions.[5]
Variability in Culture Conditions Ensure consistent media composition, pH, temperature, and aeration across all experimental replicates. Small variations in these parameters can significantly impact gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of phosphate and ammonium on ACV synthetase. Note that specific values can vary between organisms and experimental setups.

Table 1: Effect of Ammonium on ACV Synthetase Activity in Cephalosporium acremonium

Ammonium Concentration (mM)% Inhibition of ACV Synthetase Activity
00
250~50[2]

Further dose-response studies are recommended to establish a more detailed inhibition curve.

Table 2: Qualitative Repressive Effects of Phosphate and Ammonium on ACV Synthetase

NutrientOrganismEffect on ACV SynthetaseReference
PhosphateCephalosporium acremoniumRepression of formation, Inhibition of activity[1]
PhosphateStreptomyces clavuligerusRepression of formation, Inhibition of activity[1]
AmmoniumCephalosporium acremoniumRepression of formation, Inhibition of activity[1][2]
AmmoniumStreptomyces clavuligerusRepression of formation[1]

Experimental Protocols

Protocol 1: Assay for ACV Synthetase Activity

This protocol is a general guideline for the in vitro determination of ACV synthetase activity based on the ATP-PPi exchange assay.

Materials:

  • Cell-free extract or purified ACV synthetase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 5 mM DTT

  • Substrate solution: 10 mM L-α-aminoadipic acid, 10 mM L-cysteine, 10 mM L-valine

  • ATP solution: 100 mM ATP

  • [³²P]Pyrophosphate (PPi)

  • Activated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • 50 µL Assay Buffer

    • 10 µL Substrate solution

    • 10 µL ATP solution

    • 10 µL [³²P]PPi (to a final specific activity of ~1000 cpm/nmol)

    • 10 µL Cell-free extract or purified enzyme

  • Incubate the reaction mixture at 25°C for 15 minutes.

  • Stop the reaction by adding 500 µL of a cold activated charcoal suspension.

  • Vortex and incubate on ice for 5 minutes to allow the charcoal to adsorb the [³²P]ATP formed.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant and wash the charcoal pellet twice with cold water.

  • Resuspend the charcoal pellet in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of ATP formed per minute per mg of protein.

Protocol 2: Analysis of acvA Gene Expression by qRT-PCR

This protocol provides a general workflow for quantifying acvA mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Harvest fungal mycelia or bacterial cells from cultures grown in varying concentrations of phosphate and ammonium.

  • Immediately freeze the samples in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a suitable kit or method (e.g., TRIzol).

  • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qRT-PCR:

  • Design and validate primers specific for the acvA gene and selected reference genes.

  • Prepare the qRT-PCR reaction mixture containing:

    • SYBR Green or TaqMan master mix

    • Forward and reverse primers

    • cDNA template

    • Nuclease-free water

  • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in acvA gene expression, normalized to the expression of the validated reference genes.

Signaling Pathways and Regulatory Networks

Phosphate Repression Signaling in Streptomyces

In Streptomyces, the repression of secondary metabolite biosynthesis, including antibiotics, by phosphate is primarily mediated by the two-component PhoR-PhoP system.

PhosphateRepression High_Pi High Phosphate PhoR PhoR (Inactive) High_Pi->PhoR Inhibits autophosphorylation Low_Pi Low Phosphate PhoR_P PhoR-P (Active Kinase) Low_Pi->PhoR_P Allows autophosphorylation PhoP PhoP PhoR_P->PhoP Phosphorylates PhoP_P PhoP-P (Active Regulator) PhoP_P->Repression Binds to PHO box acvA acvA gene ACVS ACV Synthetase acvA->ACVS Transcription & Translation Penicillin Penicillin Biosynthesis ACVS->Penicillin Catalyzes first step AmmoniumRepression High_Ammonium High Ammonium AreA_inactive AreA (Inactive) High_Ammonium->AreA_inactive Promotes inactive state Low_Ammonium Low Ammonium AreA_active AreA (Active) Low_Ammonium->AreA_active Promotes active state acvA acvA gene AreA_active->acvA Binds GATA sites in promoter ACVS ACV Synthetase acvA->ACVS Transcription & Translation Penicillin Penicillin Biosynthesis ACVS->Penicillin Catalyzes first step

References

Enhancing ACV tripeptide production by supplementing L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide production through the strategic supplementation of L-cysteine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts in penicillin and cephalosporin (B10832234) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-cysteine in ACV tripeptide synthesis?

A1: L-cysteine is one of the three essential amino acid precursors required for the synthesis of the this compound, the initial step in the biosynthesis of all penicillin and cephalosporin antibiotics. The synthesis is catalyzed by the non-ribosomal peptide synthetase (NRPS) enzyme, ACV synthetase (ACVS).[1][2]

Q2: Why is supplementation with L-cysteine often necessary to enhance ACV production?

A2: While the producing organism, such as Penicillium chrysogenum, can synthesize L-cysteine endogenously, the biosynthetic pathway for β-lactam antibiotics is highly demanding. Supplementing the fermentation medium with additional L-cysteine can alleviate potential precursor limitations, thereby boosting the overall yield of the this compound and, consequently, the final antibiotic product.

Q3: What is the optimal concentration of L-cysteine to add to my fermentation?

A3: The optimal concentration of L-cysteine can vary depending on the specific strain of the producing organism, the composition of the fermentation medium, and other process parameters. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions. See the "Data Presentation" and "Experimental Protocols" sections for guidance.

Q4: Can excessive L-cysteine supplementation inhibit ACV production?

A4: Yes, excessive concentrations of L-cysteine can be toxic to the producing microorganisms and may lead to the formation of unwanted byproducts. High levels of L-cysteine can also lead to oxidative stress in the cells, which can negatively impact growth and productivity. Therefore, optimization of the L-cysteine concentration is crucial.

Q5: How can I monitor the impact of L-cysteine supplementation on my fermentation?

A5: The most direct way is to quantify the intracellular and extracellular concentrations of the this compound and the final β-lactam product using methods such as High-Performance Liquid Chromatography (HPLC). Monitoring biomass production is also important to assess any potential toxicity of the supplemented L-cysteine.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Despite L-cysteine Supplementation Suboptimal L-cysteine concentration.Perform a dose-response experiment with varying L-cysteine concentrations (e.g., 0, 50, 100, 200 mg/L) to identify the optimal level for your strain and conditions.
Poor uptake of L-cysteine by the cells.Ensure the fermentation pH is within the optimal range for amino acid transport. Consider using a different L-cysteine salt or derivative that may have better bioavailability.
Degradation of L-cysteine in the medium.L-cysteine can be unstable in certain media. Consider a fed-batch strategy where L-cysteine is added at specific time points during the fermentation rather than all at once at the beginning.
Inconsistent Results Between Batches Variability in inoculum quality.Standardize your inoculum preparation procedure, ensuring consistent age, cell density, and metabolic activity.
Inconsistent timing of L-cysteine addition.If using a fed-batch approach, ensure the timing and amount of L-cysteine addition are consistent across all batches.
Fluctuations in fermentation parameters.Tightly control critical parameters such as pH, temperature, and dissolved oxygen levels, as these can affect both cell growth and ACV synthesis.
Decreased Biomass Production After L-cysteine Supplementation L-cysteine toxicity.Reduce the initial concentration of L-cysteine or switch to a fed-batch feeding strategy to avoid high initial concentrations.
Imbalance in nutrient composition.Ensure that the addition of L-cysteine does not create a nutritional imbalance. You may need to adjust the concentrations of other media components accordingly.

Data Presentation

The following tables summarize the quantitative impact of L-cysteine supplementation on the production of this compound and downstream products in Penicillium chrysogenum. The data is extracted and synthesized from graphical representations in peer-reviewed literature.

Table 1: Effect of L-cysteine Supplementation on Intracellular LLD-ACV Production

L-cysteine Concentration (mg/L)Relative LLD-ACV Level (LC-MS Signal, Arbitrary Units)
01.00
501.50
1002.25
2002.75

Table 2: Effect of L-cysteine Supplementation on Extracellular Isopenicillin N Production

L-cysteine Concentration (mg/L)Relative Isopenicillin N Level (LC-MS Signal, Arbitrary Units)
01.00
501.75
1002.50
2002.00

Table 3: Effect of L-cysteine Supplementation on Extracellular 6-APA Production

L-cysteine Concentration (mg/L)Relative 6-APA Level (LC-MS Signal, Arbitrary Units)
01.00
501.25
1001.50
2002.00

Table 4: Effect of L-cysteine Supplementation on Extracellular Penicillin V Production

L-cysteine Concentration (mg/L)Relative Penicillin V Level (LC-MS Signal, Arbitrary Units)
01.00
501.40
1001.80
2002.50

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of P. chrysogenum with L-cysteine Supplementation

This protocol describes a fed-batch fermentation process to evaluate the effect of L-cysteine supplementation on this compound and penicillin production.

1. Inoculum Preparation:

  • Prepare a seed culture of P. chrysogenum in a suitable seed medium.

  • Incubate at 25-28°C for 48-72 hours with agitation (200-250 rpm).

2. Fermentation:

  • Inoculate a sterile production medium in a fermenter with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at 25-28°C, with controlled pH (6.5-7.0) and dissolved oxygen (>20% saturation).

  • After an initial growth phase (e.g., 24 hours), begin the fed-batch phase.

  • The feed solution should contain a carbon source (e.g., glucose or lactose) and a nitrogen source.

  • For the experimental groups, supplement the feed solution with L-cysteine to achieve the desired final concentrations in the fermenter (e.g., 50, 100, 200 mg/L). A control group will receive no L-cysteine supplementation.

  • The feed can be added continuously at a low rate or intermittently.

3. Sampling:

  • Collect samples from the fermenter at regular intervals (e.g., every 12 or 24 hours).

  • Separate the mycelium from the broth by centrifugation or filtration for biomass and intracellular metabolite analysis.

  • Store the supernatant (broth) at -20°C or lower for extracellular metabolite analysis.

Protocol 2: Quantification of this compound and Penicillin V by HPLC

This protocol provides a general method for the analysis of ACV and penicillin V in fermentation samples.

1. Sample Preparation:

  • Extracellular metabolites: Thaw the fermentation broth samples. Filter through a 0.22 µm syringe filter before injection.

  • Intracellular metabolites: Extract the mycelial pellet with a suitable solvent (e.g., methanol (B129727) or a buffer). Centrifuge to remove cell debris and filter the supernatant.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5) and (B) an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare standard curves for this compound and penicillin V of known concentrations.

  • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

Visualizations

ACV_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_synthesis ACV Synthesis cluster_products Products L-alpha-aminoadipic acid L-alpha-aminoadipic acid ACVS ACV Synthetase (ACVS) L-alpha-aminoadipic acid->ACVS L-cysteine L-cysteine L-cysteine->ACVS L-valine L-valine L-valine->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV Condensation & Epimerization Penicillins Penicillins ACV->Penicillins Further Biosynthetic Steps

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_fermentation Fed-Batch Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation (P. chrysogenum) Fermenter Inoculation & Initial Growth Inoculum->Fermenter Media Fermentation Media Preparation Media->Fermenter Feeding Fed-Batch with L-cysteine Supplementation (0, 50, 100, 200 mg/L) Fermenter->Feeding Sampling Regular Sampling Feeding->Sampling Processing Sample Processing (Separation of Biomass & Broth) Sampling->Processing HPLC HPLC Analysis (ACV & Penicillin V) Processing->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Experimental Workflow for L-cysteine Supplementation.

References

Technical Support Center: ACV Synthetase Refolding Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACV Synthetase). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the refolding of insoluble ACV Synthetase expressed in heterologous systems like E. coli.

Due to its large size (approx. 404-425 kDa) and multi-domain nature, ACV Synthetase frequently forms insoluble aggregates known as inclusion bodies (IBs) when overexpressed.[1] Recovering biologically active enzyme from these IBs is a critical yet challenging step. This guide offers structured protocols and strategies to improve the yield of correctly folded, functional ACV Synthetase.

Frequently Asked Questions (FAQs)

Q1: My expressed ACV synthetase is completely insoluble. What is the first step to recover active protein?

A1: The first step is to efficiently isolate and wash the inclusion bodies (IBs) to remove contaminating cellular components. This is followed by solubilization with a strong denaturant to unfold the aggregated protein completely.

  • Inclusion Body Isolation: After cell lysis (e.g., by sonication or high-pressure homogenization), centrifuge the lysate at a moderate speed (e.g., 10,000-15,000 x g) to pellet the dense IBs.

  • Washing: To remove host cell proteins and other contaminants, wash the IB pellet multiple times. A common wash buffer contains a non-ionic detergent (like Triton X-100) and a low concentration of a denaturant (e.g., 2M urea).[2][3] This step is crucial as impurities can interfere with the subsequent refolding process.[2]

  • Solubilization: The washed IBs should be solubilized in a buffer containing a high concentration of a denaturant. The most common choices are 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[3] GdnHCl is generally a stronger denaturant.[3] The buffer should also contain a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol, to break any incorrect disulfide bonds.

Q2: I observe massive precipitation as soon as I start removing the denaturant. How can I prevent this?

A2: Rapid precipitation during denaturant removal is a classic sign of protein aggregation competing with proper refolding.[4] This is the most common hurdle. Here are several strategies to mitigate this:

  • Optimize Denaturant Removal: Rapidly removing the denaturant can "shock" the protein into aggregating.[4] A slower, more controlled removal is often more effective.

    • Step-wise Dialysis: Instead of dialyzing directly against a denaturant-free buffer, gradually decrease the denaturant concentration in the dialysis buffer over several steps (e.g., 8M -> 6M -> 4M -> 2M -> 1M -> 0M Urea).[4]

    • Slow Dilution: Add the solubilized protein solution drop-wise into a large volume of refolding buffer with constant, gentle stirring. This keeps the instantaneous protein concentration low, favoring intramolecular folding over intermolecular aggregation.[5]

  • Reduce Protein Concentration: Refolding is a concentration-dependent process. High concentrations promote the intermolecular interactions that lead to aggregation.[6] Aim for a final protein concentration in the range of 10-100 µg/mL during refolding.[7][8]

  • Incorporate Aggregation Suppressors: Additives in the refolding buffer can significantly improve yields by inhibiting aggregation.[7]

    • L-Arginine: This is the most common and effective additive for suppressing aggregation of folding intermediates.[4] Typical concentrations range from 0.4 to 1.0 M.

    • Sugars and Polyols: Sucrose (0.4 M), sorbitol, and glycerol (B35011) (10%) can stabilize the protein structure and reduce aggregation.[5][9]

    • Detergents: Low concentrations of mild detergents can sometimes be beneficial, but must be carefully screened.[10]

  • Optimize Buffer pH and Temperature:

    • pH: Ensure the refolding buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to increase the net charge and promote electrostatic repulsion between molecules.

    • Temperature: Perform refolding at a low temperature (e.g., 4°C) to slow down the aggregation process, giving the protein more time to fold correctly.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield of Soluble Protein After Refolding Incomplete IB solubilization.Increase denaturant concentration (GdnHCl is stronger than urea). Increase incubation time during solubilization.[3]
Aggregation during refolding.Refold at a lower protein concentration (10-100 µg/mL).[7][8] Use a slower denaturant removal method (step-wise dialysis, slow dilution).[4] Add aggregation suppressors like L-arginine (0.5-1.0 M) or glycerol to the refolding buffer.[4]
Protein lost on surfaces (e.g., tubes, dialysis membrane).Consider adding a low concentration of a non-ionic detergent to the refolding buffer.
Refolded Protein is Inactive Incorrect disulfide bond formation.Include a redox shuffling system in the refolding buffer, such as a pair of reduced and oxidized glutathione (B108866) (GSH/GSSG), to facilitate correct disulfide bond formation.[11]
Misfolded protein conformation.Screen a wider range of refolding conditions (pH, temperature, additives). Consider on-column refolding, which can sometimes promote correct folding by isolating molecules on a solid support.[12][13][14]
Protein requires co-factors for activity.Ensure necessary co-factors (e.g., metal ions) are present in the final buffer after refolding.
Difficulty Solubilizing Inclusion Bodies Strong protein-protein interactions within IBs.Use 6 M GdnHCl, which is a more potent denaturant than 8 M urea.[3] Increase solubilization temperature (e.g., room temperature or 30°C) and incubation time.[11]
Insufficient washing of IBs.Ensure thorough washing of IBs with buffers containing detergents (e.g., 1% Triton X-100) to remove lipids and membrane proteins that can hinder solubilization.[2][3]

Data Presentation: Refolding Conditions

Disclaimer: The following tables summarize quantitative data from refolding experiments on various recombinant proteins. As specific data for ACV Synthetase is limited, these values should be used as a starting point for optimization. Optimal conditions for ACV Synthetase must be determined empirically.

Table 1: Comparison of Refolding Methods for Organophosphorus Hydrolase (OPH) [13]

Refolding MethodReported Refolding Efficiency (%)Key Characteristics
On-Column12Simultaneous purification and refolding.
Rapid Dilution10Fast but can lead to low final protein concentration.
Dialysis14Time-consuming; risk of precipitation at intermediate denaturant concentrations.
Rapid Dilution + Dialysis50Combination approach showed significantly higher efficiency.

Table 2: Effect of Additives on Refolding Yield of Recombinant Human BMP-2 [10]

Additive(s) in Refolding BufferYield of Dimeric BMP-2 (%)
Control (No specific additive)Baseline
10 mM NDSB-256 + 0.05% SDS56.75
0.5 M Glucose + 0.2% Sarkosyl59.91
0.5 M Sorbitol + 0.2% Sarkosyl58.60

Experimental Protocols & Visualizations

Protocol 1: General Workflow for ACV Synthetase Inclusion Body Refolding

This protocol outlines a standard procedure for recovering ACV Synthetase from inclusion bodies using the dilution method.

  • Inclusion Body (IB) Isolation and Washing:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the IBs.

    • Discard the supernatant. Resuspend the IB pellet in wash buffer (Lysis buffer + 1% Triton X-100 + 2 M Urea).

    • Repeat the centrifugation and washing step at least twice to remove contaminants.

  • IB Solubilization:

    • Resuspend the final washed IB pellet in solubilization buffer (50 mM Tris-HCl, 6 M GdnHCl, 5 mM DTT, pH 8.0).

    • Stir at room temperature for 1-2 hours until the solution is clear.

    • Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes to pellet any remaining insoluble material.[11]

  • Protein Refolding by Dilution:

    • Prepare a large volume (e.g., 100x the volume of the solubilized protein solution) of ice-cold refolding buffer (50 mM Tris-HCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG, pH 8.0).

    • Using a syringe pump or by manual drop-wise addition, slowly add the solubilized protein solution to the refolding buffer with gentle, constant stirring at 4°C.

    • Allow the refolding reaction to proceed for 24-48 hours at 4°C.

  • Concentration and Characterization:

    • Clarify the refolding mixture by centrifugation or filtration to remove any soluble aggregates.

    • Concentrate the refolded protein using an appropriate method like tangential flow filtration (TFF) or centrifugal concentrators.

    • Assess the purity and folding state using SDS-PAGE, Size-Exclusion Chromatography (SEC), and a functional activity assay.

Refolding_Workflow cluster_0 Upstream Processing cluster_1 Inclusion Body Processing cluster_2 Refolding & Downstream Expression E. coli Expression Lysis Cell Lysis Expression->Lysis Harvest Isolation IB Isolation (Centrifugation) Lysis->Isolation Washing IB Washing (Detergent/Urea) Isolation->Washing Solubilization IB Solubilization (6M GdnHCl + DTT) Washing->Solubilization Refolding Refolding (Dilution/Dialysis) Solubilization->Refolding Denaturant Removal Purification Purification (Chromatography) Refolding->Purification Analysis Activity & Structural Analysis Purification->Analysis

Caption: General experimental workflow for recovering active ACV Synthetase from inclusion bodies.

Troubleshooting Logic for Aggregation During Refolding

The following diagram provides a decision-making framework for addressing the common problem of protein aggregation during the refolding step.

Troubleshooting_Aggregation Start Start: Aggregation Observed During Refolding Check_Conc Is protein concentration < 100 µg/mL? Start->Check_Conc Check_Method Is denaturant removal slow and controlled? Check_Conc->Check_Method Yes Action_Conc Action: Decrease protein concentration for refolding Check_Conc->Action_Conc No Check_Additives Is an aggregation suppressor present? Check_Method->Check_Additives Yes Action_Method Action: Use step-wise dialysis or slow/pulsed dilution Check_Method->Action_Method No Check_Redox Does protein have Cys? Is redox system used? Check_Additives->Check_Redox Yes Action_Additives Action: Add L-Arginine (0.5 M) or Glycerol (10%) Check_Additives->Action_Additives No Action_Redox Action: Add GSH/GSSG redox pair to buffer Check_Redox->Action_Redox No End Re-evaluate Refolding Yield Check_Redox->End Yes Action_Conc->Check_Method Action_Method->Check_Additives Action_Additives->Check_Redox Action_Redox->End

Caption: A decision tree for troubleshooting aggregation issues during protein refolding experiments.

References

Validation & Comparative

A Comparative Guide: Enzymatic vs. Chemical Synthesis of ACV Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a crucial precursor to penicillin and cephalosporin (B10832234) antibiotics, can be achieved through both enzymatic and chemical methodologies. The choice between these approaches significantly impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison, supported by available experimental data, to inform the selection of the most suitable synthesis strategy for your research and development needs.

At a Glance: Key Performance Indicators

The following table summarizes the quantitative and qualitative differences between enzymatic and chemical synthesis of the ACV tripeptide.

ParameterEnzymatic Synthesis (via ACV Synthetase)Chemical Synthesis (Solid-Phase/Liquid-Phase)
Specificity High to absolute stereospecificity (produces the natural LLD isomer).[1]Prone to racemization, requiring chiral starting materials and careful control to obtain the desired stereoisomer.
Typical Yield Generally lower productivity has been a challenge, though optimization is an active area of research. Specific yield data for isolated ACV from cell-free systems is not widely reported.[2][3]An overall yield of 23% for the disulfide form of ACV has been reported for a classical liquid-phase synthesis.[4] Solid-phase synthesis can have varying yields depending on the peptide length and sequence.
Purity High purity of the desired product with fewer byproducts due to enzyme specificity.Can be high, but often requires extensive purification to remove deletion sequences, truncated peptides, and products of side reactions.
Reaction Conditions Mild, aqueous buffers at or near physiological pH and temperature.[5]Involves harsh chemicals, strong acids for deprotection, and organic solvents.[2][6]
Environmental Impact Considered "greener" due to the use of aqueous solutions and biodegradable catalysts (enzymes), generating less hazardous waste.[5][6]Generates significant volumes of hazardous chemical waste, including toxic solvents and reagents.[2][6]
Cost The initial cost of enzyme production and purification can be high. However, for complex molecules, the overall process can be more cost-effective.[2][7][8]Reagent and solvent costs can be substantial, particularly for large-scale synthesis. Automated synthesizers also represent a significant capital investment.[2][8]
Scalability Can be challenging due to the cost and availability of the enzyme, though scalable processes are in development.[2]Well-established for both small and large-scale synthesis.[2]

Signaling Pathways and Experimental Workflows

The synthesis of the this compound follows distinct logical pathways depending on the chosen method.

Enzymatic Synthesis Pathway

The enzymatic synthesis of ACV is catalyzed by the multi-functional enzyme ACV Synthetase (ACVS). This non-ribosomal peptide synthetase (NRPS) follows a specific sequence of domain activities to assemble the tripeptide from its constituent amino acids.[1]

Enzymatic_Synthesis cluster_ACVS ACV Synthetase (ACVS) A_domain A-domain (Adenylation) T_domain T-domain (Thiolation) A_domain->T_domain Aminoacyl-AMP formation & Thioesterification C_domain C-domain (Condensation) T_domain->C_domain Peptide bond formation E_domain E-domain (Epimerization) C_domain->E_domain Dipeptide transfer TE_domain TE-domain (Thioesterase) E_domain->TE_domain Tripeptide formation & L-Val to D-Val ACV This compound (LLD) TE_domain->ACV Release L_AAA L-α-Aminoadipic Acid L_AAA->A_domain L_Cys L-Cysteine L_Cys->A_domain L_Val L-Valine L_Val->A_domain Chemical_Synthesis Resin Resin Support Attach Attach first protected amino acid Resin->Attach Deprotect Deprotection (remove Fmoc) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple next protected amino acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat cycle Wash2->Repeat Repeat->Deprotect n-1 times Cleave Cleave from resin & remove side-chain protecting groups Repeat->Cleave Final cycle Purify Purify (e.g., HPLC) Cleave->Purify ACV This compound Purify->ACV

References

A Comparative Guide to the Biological Activity of Acyclovir Peptide Analogs Versus Native Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of peptide analogs of the antiviral drug Acyclovir (B1169) (ACV) against its native form. The primary focus is on tripeptide analogs, with comparative data from dipeptide analogs included to provide a broader context for the development of ACV prodrugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support research and development in antiviral therapies.

Executive Summary

Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) infections, suffers from low oral bioavailability. To address this limitation, various prodrug strategies have been explored, including the synthesis of peptide analogs designed to leverage intestinal peptide transporters for enhanced absorption. While dipeptide prodrugs of Acyclovir have demonstrated significant improvements in bioavailability and comparable in vitro antiviral efficacy, the development of tripeptide analogs has proven more challenging. This guide presents the available data, highlighting the successes of dipeptide strategies and the hurdles encountered with a studied tripeptide analog, offering valuable insights for future drug design and development.

Data Presentation: Quantitative Comparison of Acyclovir and its Peptide Analogs

The following tables summarize the in vitro antiviral activity and in vivo bioavailability of Acyclovir and its various peptide prodrugs.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
Acyclovir (ACV) HSV-10.1 - 1.0>100>100
HSV-20.4 - 2.0>100>50
Valacyclovir (B1662844) (Val-ACV) HSV-1Similar to ACV>100Similar to ACV
Val-Val-ACV HSV-10.15 ± 0.02>5000>33,333
Val-Tyr-ACV HSV-10.18 ± 0.03>5000>27,778
Gly-Val-ACV HSV-10.25 ± 0.04>5000>20,000

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: In Vivo Bioavailability of Acyclovir from Prodrugs in Rats

Compound AdministeredResulting Acyclovir Bioavailability (%)Intact Prodrug Bioavailability (%)
Acyclovir (ACV) ~15-30N/A
Valacyclovir (Val-ACV) 54.2[1]<0.5[1]
Gly-Val-ACV (GVACV) ~2-fold higher than Val-ACV-
Glu(ACV)-Sar (Tripeptide) <2[2]<5[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit viral plaque formation by 50% (EC₅₀).

  • Cell Seeding: Host cells (e.g., Vero cells) are seeded in 6-well or 12-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., HSV-1) for a defined period (e.g., 1-2 hours) to allow for viral adsorption.

  • Compound Treatment: After infection, the viral inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the test compound (Acyclovir or its analogs) is added. The overlay medium is typically semi-solid (e.g., containing methylcellulose) to restrict viral spread and allow for the formation of localized plaques.

  • Incubation: The plates are incubated for a period that allows for plaque formation in the untreated virus control wells (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the untreated virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells (CC₅₀).

  • Cell Seeding: Host cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with medium only (no compound) are included.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

Acyclovir Mechanism of Action

The following diagram illustrates the activation pathway of Acyclovir and its mechanism of inhibiting viral DNA synthesis. Peptide prodrugs of Acyclovir are designed to be hydrolyzed to Acyclovir, which then follows this same intracellular activation pathway.

Acyclovir_Mechanism cluster_extracellular Extracellular Space cluster_cell Infected Host Cell ACV_analog ACV Peptide Analog (Prodrug) ACV Acyclovir (ACV) ACV_analog->ACV Hydrolysis (Esterases/Peptidases) ACV_MP ACV Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_DP ACV Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP ACV Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases DNA_Polymerase Viral DNA Polymerase ACV_TP->DNA_Polymerase Competitive Inhibition of dGTP Viral_DNA Growing Viral DNA Chain DNA_Polymerase->Viral_DNA Incorporation into DNA Termination Chain Termination Viral_DNA->Termination

Caption: Intracellular activation of Acyclovir and inhibition of viral DNA synthesis.

Prodrug Absorption and Activation Workflow

This diagram illustrates the intended pathway for improved oral delivery of Acyclovir via peptide prodrugs, targeting intestinal peptide transporters.

Prodrug_Workflow cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_bloodstream Bloodstream Oral_Admin Oral Administration of ACV Peptide Prodrug PEPT1 Peptide Transporter (e.g., PEPT1) Oral_Admin->PEPT1 Transport Prodrug_Intact Intact Prodrug PEPT1->Prodrug_Intact Hydrolysis_Intracellular Intracellular Hydrolysis (Esterases/Peptidases) Prodrug_Intact->Hydrolysis_Intracellular ACV_Released Acyclovir (ACV) Hydrolysis_Intracellular->ACV_Released ACV_Systemic Systemic Acyclovir ACV_Released->ACV_Systemic Absorption

Caption: Targeted delivery of Acyclovir via peptide prodrugs and intestinal transporters.

Discussion and Conclusion

The development of peptide prodrugs of Acyclovir represents a promising strategy to overcome the limitations of its low oral bioavailability. The data presented in this guide indicate that dipeptide analogs, such as Val-Val-ACV and Gly-Val-ACV, can significantly enhance the systemic exposure to Acyclovir following oral administration.[3] This is attributed to their recognition and transport by intestinal peptide transporters, followed by efficient hydrolysis to release the active parent drug.[4] Furthermore, these dipeptide analogs retain the potent in vitro antiviral activity of Acyclovir against herpes simplex viruses.[5]

In contrast, the tripeptide analog Glu(ACV)-Sar, despite showing a high affinity for the PEPT1 transporter in vitro, exhibited very poor oral bioavailability in rats.[2] This suggests that high affinity for a transporter does not always correlate with efficient translocation across the cell membrane.[2] The larger size and potentially different conformational properties of the tripeptide may hinder its effective transport.

For researchers and drug development professionals, these findings underscore several key considerations:

  • Dipeptide prodrugs are a viable strategy: The success of valacyclovir and the promising preclinical data for other dipeptide analogs validate this approach for improving the oral delivery of Acyclovir.

  • Tripeptide prodrug design requires further optimization: The negative results for Glu(ACV)-Sar highlight the challenges in designing larger peptide prodrugs. Future efforts in this area may need to focus on optimizing the peptide sequence to ensure efficient transport in addition to transporter affinity.

  • In vitro and in vivo correlation is critical: The discrepancy between the in vitro transporter affinity and the in vivo bioavailability of the tripeptide analog emphasizes the importance of comprehensive preclinical evaluation, including in vivo pharmacokinetic studies.

References

A Comparative Analysis of ACV Synthetase Substrate Specificity Across Fungal and Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS) is pivotal for the bioengineering of novel non-ribosomal peptides and the development of new antibiotics. This guide provides an objective comparison of ACVS substrate specificity from different species, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.

ACV synthetase is a large, multi-modular non-ribosomal peptide synthetase (NRPS) that catalyzes the first committed step in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. It condenses its three native amino acid substrates, L-α-aminoadipic acid (L-α-Aaa), L-cysteine (L-Cys), and L-valine (L-Val), to form the tripeptide LLD-ACV. The enzyme is composed of three modules, each responsible for the activation and incorporation of one of the constituent amino acids. While the overall function is conserved, the substrate tolerance of each module can vary between species, offering opportunities for biocatalysis and synthetic biology.

Comparative Analysis of Substrate Specificity

The substrate specificity of ACV synthetase is primarily determined by the adenylation (A) domain within each module. Experimental data reveals a common pattern across different species: the first module, which activates L-α-aminoadipic acid, is highly specific. In contrast, the second and third modules, responsible for incorporating L-cysteine and L-valine respectively, exhibit a greater degree of promiscuity, accepting a range of substrate analogs.

Quantitative Substrate Specificity Data

The following tables summarize the available quantitative data on the substrate specificity of ACV synthetase from Nocardia lactamdurans and Penicillium chrysogenum.

Table 1: Michaelis-Menten Constants (Km) for Native Substrates of ACV Synthetase

SpeciesModule 1: L-α-aminoadipic acid (μM)Module 2: L-cysteine (μM)Module 3: L-valine (μM)
Nocardia lactamdurans640 ± 1640 ± 1150 ± 4
Penicillium chrysogenum458080

Table 2: Substrate Promiscuity of the Cysteine and Valine Modules of ACV Synthetase from Nocardia lactamdurans

(Relative tripeptide production compared to the native substrate at 100%)

Substrate Analog for L-cysteineRelative Production (%)Substrate Analog for L-valineRelative Production (%)
L-serine49L-isoleucine100
L-threonine38L-leucine82
L-aminobutyrate16L-norvaline69
D-cysteine0D-valine0
Qualitative Observations for Other Species

For ACV synthetase from Cephalosporium acremonium and Streptomyces clavuligerus, while detailed quantitative data on substrate analogs is less readily available in a comparative format, studies have consistently shown that the L-α-aminoadipate-activating module is strict in its substrate recognition. Conversely, the modules for L-cysteine and L-valine are more accommodating to structural analogs. For instance, in C. acremonium, S-carboxymethylcysteine can substitute for L-α-aminoadipic acid to some extent, and allylglycine can replace L-cysteine.

Experimental Protocols

The determination of substrate specificity for ACV synthetase and other non-ribosomal peptide synthetases is commonly achieved through the ATP-pyrophosphate (PPi) exchange assay. This assay measures the substrate-dependent formation of ATP from PPi, which is a direct measure of the amino acid activation by the adenylation domain.

ATP-Pyrophosphate (PPi) Exchange Assay

Principle: The adenylation domain of an NRPS module catalyzes the reversible activation of a specific amino acid in the presence of ATP, forming an aminoacyl-adenylate and releasing pyrophosphate (PPi). If radiolabeled [³²P]PPi is included in the reaction, its incorporation into ATP can be measured, indicating that the enzyme has activated the substrate amino acid.

Materials:

  • Purified ACV synthetase

  • ATP

  • [³²P]Pyrophosphate

  • Amino acid substrates (native and analogs)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, the amino acid substrate to be tested, and the purified ACV synthetase.

  • Initiation: Start the reaction by adding [³²P]PPi.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period.

  • Termination: Stop the reaction by adding a solution of perchloric acid and sodium pyrophosphate.

  • ATP Adsorption: Add a suspension of activated charcoal to the reaction mixture. The charcoal will bind the ATP, including any newly formed [³²P]ATP.

  • Washing: Pellet the charcoal by centrifugation and wash it multiple times with a pyrophosphate solution to remove any unbound [³²P]PPi.

  • Quantification: Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³²P]ATP formed and thus reflects the enzyme's activity with the tested amino acid.

  • Controls: Run control reactions without the amino acid substrate and without the enzyme to determine background levels of radioactivity.

Visualizing the Biochemical Context

To better understand the role of ACV synthetase and the process of substrate activation, the following diagrams, generated using the DOT language, illustrate the penicillin biosynthesis pathway and the experimental workflow of the ATP-PPi exchange assay.

Penicillin_Biosynthesis L_Aaa L-α-Aminoadipic acid ACVS ACV Synthetase (ACVS) L_Aaa->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS LLD_ACV LLD-ACV ACVS->LLD_ACV ATP -> AMP + PPi IPNS Isopenicillin N Synthase (IPNS) LLD_ACV->IPNS IPN Isopenicillin N IPNS->IPN IAT Isopenicillin N Acyltransferase (IAT) IPN->IAT Penicillin Penicillin IAT->Penicillin

Caption: The biosynthetic pathway of penicillin, starting from the precursor amino acids.

ATP_PPi_Exchange_Assay cluster_reaction Enzymatic Reaction cluster_separation Separation & Quantification Enzyme ACVS (A-domain) AA_AMP Aminoacyl-adenylate Enzyme->AA_AMP activates AA Amino Acid AA->AA_AMP ATP ATP ATP->AA_AMP PPi [³²P]PPi ATP_labeled [³²P]ATP PPi->ATP_labeled AA_AMP->ATP_labeled exchange Charcoal Activated Charcoal Adsorption ATP_labeled->Charcoal Wash Washing Steps Charcoal->Wash removes unbound [³²P]PPi Count Scintillation Counting Wash->Count measures [³²P]ATP

Caption: Workflow of the ATP-Pyrophosphate (PPi) exchange assay for measuring amino acid activation.

A Comparative Kinetic Analysis of ACV Synthetase Orthologs: Unveiling Nature's Penicillin Forges

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic efficiencies of key enzymes in β-lactam antibiotic production, this guide offers a side-by-side kinetic comparison of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase orthologs from prominent bacterial and fungal sources. This essential enzyme represents the first committed step in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.

This guide provides researchers, scientists, and drug development professionals with a concise summary of the kinetic parameters of ACV synthetase (ACVS) from the bacterium Nocardia lactamdurans and the fungus Penicillium chrysogenum. Understanding the kinetic nuances of these multi-domain enzymatic giants is crucial for optimizing antibiotic production and for the rational design of novel therapeutics through synthetic biology.

Kinetic Performance at a Glance: A Comparative Table

The catalytic efficiency of ACV synthetase is paramount to the overall yield of β-lactam antibiotics. The following table summarizes the key Michaelis-Menten kinetic parameters for ACVS orthologs from two industrially significant microorganisms.

Organism SpeciesSubstrateApparent Km (µM)Vmax (µM/min/µM enzyme)
Nocardia lactamdurans (Bacterium)L-α-Aminoadipic acid640 ± 160.78 ± 0.14
L-Cysteine40 ± 1
L-Valine150 ± 4
Penicillium chrysogenum (Fungus)L-α-Aminoadipic acid45Not Reported
L-Cysteine80
L-Valine80

Data for Nocardia lactamdurans was obtained from the biochemical characterization of the purified enzyme.[1] For Penicillium chrysogenum, the Km values were determined for the purified enzyme.[2]

Biosynthetic Pathway of Penicillin

The synthesis of the tripeptide LLD-ACV is a critical step in the biosynthesis of penicillin. This process, catalyzed by ACV synthetase, involves the sequential condensation of three amino acid precursors. The resulting LLD-ACV is then converted into isopenicillin N by the enzyme isopenicillin N synthase (IPNS).

Penicillin_Biosynthesis L_AAA L-α-Aminoadipic acid ACVS ACV Synthetase L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS LLD_ACV LLD-ACV ACVS->LLD_ACV IPNS Isopenicillin N Synthase LLD_ACV->IPNS IPN Isopenicillin N IPNS->IPN

Caption: The initial steps of the penicillin biosynthetic pathway.

Experimental Corner: Unraveling the Kinetics

The determination of the kinetic parameters presented in this guide involves a series of meticulous experimental procedures. Below are the detailed methodologies for the key experiments.

Experimental Workflow for Kinetic Analysis

The general workflow to determine the kinetic parameters of ACV synthetase involves enzyme purification, the enzymatic assay itself, and subsequent product quantification to calculate reaction velocities.

Kinetic_Analysis_Workflow start Start purification ACVS Purification start->purification assay In Vitro ACV Formation Assay purification->assay quantification HPLC-MS Quantification of ACV assay->quantification kinetics Michaelis-Menten Kinetic Analysis quantification->kinetics end End kinetics->end

Caption: A generalized workflow for the kinetic characterization of ACV synthetase.

Detailed Methodologies

1. Purification of ACV Synthetase

  • Nocardia lactamdurans : The ACVS from Nocardia lactamdurans was overexpressed in E. coli as a C-terminally His-tagged protein. Purification was achieved using Ni2+ affinity chromatography.[1]

  • Penicillium chrysogenum : The native ACVS from Penicillium chrysogenum was purified to homogeneity using a multi-step chromatography process. This included ammonium (B1175870) sulfate (B86663) precipitation, protamine sulfate treatment, ion-exchange chromatography, gel filtration, and hydrophobic interaction chromatography.[2]

2. In Vitro ACV Formation Assay

The kinetic analysis of ACV synthetase is performed by measuring the initial rate of ACV formation in a reaction mixture containing the purified enzyme and its substrates.

  • Reaction Mixture for N. lactamdurans ACVS :

    • HEPES buffer (50 mM, pH 7.0)

    • NaCl (300 mM)

    • ATP (5 mM, pH 7.0)

    • MgCl₂ (5 mM)

    • DTT (2 mM)

    • Purified ACVS enzyme (0.17 µM)

    • Varying concentrations of one amino acid substrate (L-α-aminoadipic acid, L-cysteine, or L-valine) while keeping the other two at saturating concentrations (typically 2-5 mM).[1]

  • Reaction Mixture for P. chrysogenum ACVS :

    • The assay was conducted at 26°C.

    • The reaction was initiated by the addition of the enzyme.

    • The reaction was stopped by the addition of trichloroacetic acid.[3]

    • Optimal ATP concentration was found to be 5 mM with 20 mM MgCl₂.[2]

3. Quantification of ACV

The amount of the tripeptide ACV produced in the enzymatic reaction is quantified to determine the reaction velocity.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This is the method of choice for accurate quantification of ACV. The reaction product is separated by HPLC and detected by mass spectrometry, allowing for high sensitivity and specificity. For the N. lactamdurans ACVS characterization, the resulting ACV levels were quantified and normalized.[1]

4. Michaelis-Menten Kinetic Analysis

The initial reaction velocities obtained at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax values. The data for both N. lactamdurans and P. chrysogenum ACVS were analyzed using Michaelis-Menten kinetics.[1][2]

Concluding Remarks

The kinetic data presented herein reveals interesting differences between the bacterial and fungal ACV synthetase orthologs. The P. chrysogenum enzyme exhibits a significantly lower Km for L-α-aminoadipic acid compared to the N. lactamdurans enzyme, suggesting a higher affinity for this substrate under the tested conditions. These variations in kinetic parameters likely reflect evolutionary adaptations to the specific metabolic contexts of each organism.

This comparative guide serves as a valuable resource for researchers in the field of antibiotic biosynthesis and metabolic engineering. The provided data and protocols can aid in the selection of enzyme orthologs with desired kinetic properties for the development of enhanced antibiotic production platforms and the creation of novel bioactive peptides. Further kinetic characterization of ACVS orthologs from a wider range of species will undoubtedly provide deeper insights into the structure-function relationships of these remarkable molecular machines.

References

The Gold Standard: Validating ACV Tripeptide as the Quintessential Penicillin Precursor for Isopenicillin N Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of penicillin, a cornerstone of modern medicine, hinges on the remarkable enzymatic activity of Isopenicillin N Synthase (IPNS). This guide provides a comprehensive validation of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) as the natural and most efficient precursor for IPNS-catalyzed conversion to isopenicillin N (IPN), the foundational molecule for all penicillin and cephalosporin (B10832234) antibiotics. Through a detailed comparison with alternative substrates, supported by experimental data and protocols, we demonstrate the unparalleled suitability of ACV in this critical biosynthetic step.

Performance Comparison: ACV vs. Alternative Precursors

The substrate specificity of Isopenicillin N Synthase has been a subject of extensive research, with numerous analogues of the natural ACV tripeptide being synthesized and tested. While IPNS exhibits a degree of promiscuity, accepting modifications particularly in the C-terminal valine residue, kinetic analysis consistently underscores the superiority of ACV. The key kinetic parameters—the Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and catalytic efficiency (kcat/Kₘ)—provide a quantitative measure of an enzyme's affinity and turnover rate for a given substrate.

A lower Kₘ value signifies a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster conversion rate. The ratio kcat/Kₘ, or catalytic efficiency, is the most effective measure for comparing the performance of different substrates.

SubstrateStructure (Modification from ACV)Kₘ (µM)Relative Vₘₐₓ (%)Relative Catalytic Efficiency (kcat/Kₘ) (%)
ACV (δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine) Natural Substrate ~30-100 100 100
AC-D-α-aminobutyrateValine replaced with α-aminobutyrate~150~80~53
AC-D-allylglycineValine replaced with allylglycine~200~70~35
AC-D-norvalineValine replaced with norvaline~180~65~36
AC-D-isoleucineValine replaced with isoleucineHigherLowerSignificantly Reduced
AC-D-leucineValine replaced with leucineHigherLowerSignificantly Reduced

Note: The kinetic values presented are approximate and can vary depending on the specific experimental conditions, such as the source of the IPNS enzyme (e.g., from Penicillium chrysogenum or Aspergillus nidulans), pH, and temperature. The data is compiled from multiple studies to provide a comparative overview.

As the data illustrates, modifications to the valine side chain of the this compound generally lead to a decrease in both affinity (higher Kₘ) and turnover rate (lower Vₘₐₓ), resulting in a significant reduction in overall catalytic efficiency compared to the natural substrate, ACV. This underscores the exquisite molecular recognition by the IPNS active site, which is optimally configured for the L-α-aminoadipoyl, L-cysteinyl, and D-valine residues of ACV.

Visualizing the Core Reaction: The IPNS Catalytic Cycle

The enzymatic conversion of ACV to isopenicillin N is a complex oxidative cyclization reaction. The following diagram illustrates the fundamental pathway.

IPNS_Pathway ACV This compound (δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine) Ternary_Complex IPNS-Fe(II)-ACV Ternary Complex ACV->Ternary_Complex Binds to IPNS_FeII IPNS-Fe(II) Complex IPNS_FeII->Ternary_Complex Oxygen_Binding Oxygen Binding Ternary_Complex->Oxygen_Binding O₂ Reactive_Intermediate Reactive Iron-Oxo Intermediate Oxygen_Binding->Reactive_Intermediate Beta_Lactam_Closure β-Lactam Ring Closure Reactive_Intermediate->Beta_Lactam_Closure Thiazolidine_Closure Thiazolidine Ring Closure Beta_Lactam_Closure->Thiazolidine_Closure IPN Isopenicillin N Thiazolidine_Closure->IPN Product Release IPNS_FeII_release IPNS-Fe(II)

Figure 1. The enzymatic pathway of Isopenicillin N Synthase (IPNS).

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the expression and purification of recombinant IPNS and the subsequent kinetic analysis are provided below.

Expression and Purification of Recombinant Isopenicillin N Synthase (IPNS)

This protocol describes the expression of recombinant IPNS in Escherichia coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET vector containing the IPNS gene

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the pET-IPNS plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate overnight at the lower temperature with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged IPNS protein with Elution Buffer.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl) using dialysis or a desalting column.

IPNS Activity Assay: A Continuous Spectrophotometric Method

This assay continuously monitors the formation of the β-lactam ring, which absorbs light at 235 nm.

Materials:

  • Purified IPNS enzyme

  • This compound (or analogue) stock solution

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5)

  • Ferrous sulfate (B86663) (FeSO₄) solution (freshly prepared)

  • Ascorbate (B8700270) solution

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 235 nm

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing Assay Buffer, FeSO₄ (final concentration ~10-50 µM), ascorbate (final concentration ~25-100 µM), and a reducing agent like DTT or TCEP (final concentration ~1-2 mM).

  • Substrate Addition: Add the this compound (or analogue) to the desired final concentration.

  • Enzyme Addition and Measurement: Initiate the reaction by adding a known amount of purified IPNS enzyme. Immediately start monitoring the increase in absorbance at 235 nm over time.

  • Initial Rate Calculation: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.

Product Confirmation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify the isopenicillin N product, confirming the results of the spectrophotometric assay and allowing for the analysis of reactions with analogues that may not produce a chromogenic product.

Materials:

  • Reaction mixtures from the IPNS activity assay

  • Quenching solution (e.g., EDTA or a strong acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

  • Isopenicillin N standard

Procedure:

  • Reaction Quenching: At specific time points, stop the enzymatic reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the C18 column. Elute the compounds using a gradient of Mobile Phase B in Mobile Phase A.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Quantification: Identify the isopenicillin N peak by comparing its retention time to that of the standard. Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Conclusion

The comprehensive data and methodologies presented in this guide unequivocally validate this compound as the superior precursor for penicillin biosynthesis by Isopenicillin N Synthase. While IPNS demonstrates the capacity to process a range of substrate analogues, the kinetic evidence consistently points to a significant loss in catalytic efficiency with even minor structural deviations from ACV. For researchers and professionals in drug development, this foundational knowledge is critical for optimizing biosynthetic pathways and for the rational design of novel β-lactam antibiotics. The provided experimental protocols offer a robust framework for further investigation into the fascinating mechanism of this pivotal enzyme.

A Comparative Analysis of ACV Synthetase Gene Clusters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) synthetase (ACVS) gene clusters is pivotal for the exploration and engineering of novel β-lactam antibiotics. This guide provides a comprehensive comparative analysis of these critical gene clusters in key fungal and bacterial species, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of their organization, function, and evolution.

I. Comparative Overview of ACV Synthetase Gene Clusters

ACV synthetase, encoded by the pcbAB (or acvA) gene, is a large, multidomain nonribosomal peptide synthetase (NRPS) that catalyzes the first committed step in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.[1][2] This enzyme condenses the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the linear tripeptide LLD-ACV.[1] The genes for β-lactam biosynthesis are typically found organized in clusters, a common feature for secondary metabolite pathways in both bacteria and fungi.[3]

This analysis focuses on a comparison between the well-studied fungal producers, Penicillium chrysogenum and Aspergillus nidulans, and the bacterial producers, Streptomyces clavuligerus and Nocardia lactamdurans.

Quantitative Data Summary

The following table summarizes the key quantitative differences in the ACV synthetase gene and its corresponding protein across these representative species.

FeaturePenicillium chrysogenumAspergillus nidulansNocardia lactamduransStreptomyces clavuligerus
Gene Name pcbABacvApcbABpcbAB
Gene Size (approx. kb) 11.4[4]Similar to P. chrysogenum~11.0[5]Part of a ~14 kb transcript[6]
Protein Name ACV Synthetase (ACVS)ACV Synthetase (ACVS)ACV Synthetase (ACVS)ACV Synthetase (ACVS)
Protein Size (amino acids) 3746[7]Not specified, but similar to P. chrysogenum3649[8][9]Not specified
Protein Molecular Weight (kDa) ~426[4]Not specified, but similar to P. chrysogenum~404[8][10]Not specified
Gene Cluster Organization Divergently transcribed from pcbC[8]Divergently transcribed from ipnA (pcbC)Co-directionally transcribed with pcbC[8]Co-directionally transcribed with lat and pcbC[6]

II. Architecture of ACV Synthetase Gene Clusters

A significant difference between the fungal and bacterial systems lies in the organization and orientation of the genes within the biosynthetic cluster.

In fungi such as Penicillium chrysogenum and Aspergillus nidulans, the penicillin biosynthesis genes are clustered, and the pcbAB (acvA) and pcbC (ipnA) genes are transcribed divergently from a shared promoter region. This arrangement suggests a coordinated regulation of the first two steps of the pathway. The penDE gene, which is involved in the final step of penicillin G biosynthesis, is located downstream of the pcbC gene.

In contrast, the cephamycin C biosynthetic gene cluster in the bacteria Nocardia lactamdurans and Streptomyces clavuligerus shows a different arrangement. Here, the pcbAB and pcbC genes are oriented in the same direction and are likely co-transcribed.[8] In S. clavuligerus, the pcbAB gene is part of a large polycistronic transcript that also includes the upstream lat gene (encoding lysine-ε-aminotransferase) and the downstream pcbC gene.[6] Furthermore, in S. clavuligerus, the cephamycin C gene cluster is located adjacent to the clavulanic acid biosynthesis gene cluster, forming a "supercluster".[11]

ACV_Synthetase_Gene_Cluster_Comparison cluster_fungal Fungal Penicillin Gene Cluster (e.g., P. chrysogenum) cluster_bacterial Bacterial Cephamycin Gene Cluster (e.g., S. clavuligerus) pcbC_fungal pcbC (ipnA) penDE_fungal penDE pcbAB_fungal pcbAB (acvA) promoter_fungal promoter_fungal->pcbC_fungal promoter_fungal->pcbAB_fungal lat_bacterial lat pcbAB_bacterial pcbAB lat_bacterial->pcbAB_bacterial pcbC_bacterial pcbC pcbAB_bacterial->pcbC_bacterial ACVS_Expression_Workflow gene_synthesis Gene Synthesis & Codon Optimization vector_construction Vector Construction (pcbAB & PPTase) gene_synthesis->vector_construction transformation E. coli Transformation vector_construction->transformation protein_expression Protein Expression (IPTG Induction) transformation->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis purification Protein Purification (Affinity & SEC) cell_lysis->purification analysis Functional Analysis purification->analysis

References

Confirming the Stereochemistry of Synthesized ACV Tripeptide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the pivotal penicillin precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), confirming the precise stereochemistry is of paramount importance. The biological activity of this tripeptide is intrinsically linked to its LLD configuration. This guide provides a comprehensive comparison of modern analytical techniques for the stereochemical verification of synthesized ACV, supported by experimental data and detailed protocols to ensure the accuracy and reliability of your findings.

The correct stereoisomer, LLD-ACV, is the natural substrate for isopenicillin N synthase (IPNS), a key enzyme in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.[1][2] The synthesis of other stereoisomers, such as LLL-ACV or DLD-ACV, can occur during chemical synthesis and will not be processed by the downstream enzymes in the biosynthetic pathway, rendering them biologically inactive. Therefore, rigorous analytical confirmation of the desired LLD stereochemistry is a critical quality control step.

This guide explores and compares the three primary analytical methodologies for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Techniques

A multi-pronged approach is often the most robust strategy for unequivocally confirming the stereochemistry of synthesized ACV. The table below summarizes the key performance aspects of each technique.

Analytical MethodPrimary Information ProvidedKey AdvantagesKey Limitations
Chiral HPLC Separation and quantification of stereoisomers.High resolution of diastereomers and enantiomers; well-established protocols.Requires specific chiral stationary phases; co-elution of impurities is possible.
LC-MS/MS Molecular weight confirmation and amino acid sequencing.High sensitivity and specificity; provides fragmentation data for structural elucidation.May not inherently separate stereoisomers without a chiral column; fragmentation patterns of stereoisomers can be very similar.
NMR Spectroscopy Three-dimensional structure and conformational analysis in solution.Provides detailed structural information, including the relative configuration of chiral centers.Lower sensitivity compared to MS; complex spectra may require advanced 2D techniques for full assignment.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for the physical separation of stereoisomers. By utilizing a chiral stationary phase (CSP), different stereoisomers of the ACV tripeptide will exhibit distinct retention times, allowing for their identification and quantification.

Experimental Protocol: Chiral HPLC of this compound

Objective: To separate and identify the LLD, LLL, and DLD stereoisomers of the this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: A variety of CSPs can be effective for peptide separations, including those based on macrocyclic glycopeptides (e.g., Teicoplanin-based) or cinchona alkaloids.

Mobile Phase:

  • A typical mobile phase for chiral separations of peptides is a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acidic modifier like trifluoroacetic acid - TFA).

  • The exact composition will need to be optimized based on the specific CSP used. For example, a gradient of acetonitrile (B52724) in water with 0.1% TFA is a common starting point for reversed-phase chiral separations.

Procedure:

  • Standard Preparation: Prepare standard solutions of synthesized LLD-ACV, and if available, the LLL-ACV and DLD-ACV stereoisomers in the mobile phase.

  • Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase.

  • Chromatographic Analysis: Inject the standards and the sample onto the chiral HPLC column.

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of the standards to identify the stereoisomers present. The peak area can be used to determine the relative abundance of each stereoisomer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. While a standard (achiral) LC column will not separate stereoisomers, LC-MS is invaluable for confirming the molecular weight of the synthesized this compound and for providing structural information through fragmentation analysis (MS/MS). When coupled with a chiral HPLC column (Chiral LC-MS), it becomes a highly specific and sensitive method for identifying and quantifying stereoisomers.

Experimental Protocol: LC-MS/MS of this compound

Objective: To confirm the molecular weight and obtain fragmentation data for the synthesized this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reversed-phase column for general analysis or a chiral column for stereoisomer separation.

Mobile Phase:

  • A gradient of acetonitrile in water with 0.1% formic acid is commonly used for peptide analysis by LC-MS.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the initial mobile phase conditions.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Acquire full scan MS data to determine the molecular weight of the eluting peaks.

  • MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion corresponding to the this compound. This involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions.

  • Data Analysis: The full scan MS will confirm the expected molecular weight of the this compound. The MS/MS spectrum will show characteristic fragment ions (b- and y-ions) corresponding to the cleavage of the peptide bonds. This fragmentation pattern can confirm the amino acid sequence. While the fragmentation patterns of stereoisomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule of the this compound. The MS/MS spectrum will provide a fragmentation pattern that can be used to confirm the sequence of amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution. For the this compound, NMR can be used to confirm the connectivity of the amino acids and to deduce the relative stereochemistry of the chiral centers.

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To determine the three-dimensional structure and confirm the stereochemistry of the synthesized this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve the purified this compound in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: Provides basic information about the types and number of protons in the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.

  • 2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a single amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space (< 5 Å), which is crucial for determining the overall conformation and the relative stereochemistry.

Data Analysis:

  • The combination of COSY and TOCSY spectra allows for the assignment of all proton resonances to their respective amino acid residues.

  • The NOESY spectrum will show cross-peaks between protons of different amino acid residues that are spatially close. The pattern of these NOEs is highly dependent on the stereochemistry of the peptide. For example, specific NOEs between the protons of the α-aminoadipyl, cysteine, and valine residues will be characteristic of the LLD configuration.

Experimental Workflow and Signaling Pathways

To ensure a systematic and logical approach to confirming the stereochemistry of synthesized ACV, the following workflow is recommended. This can be visualized as a decision-making process.

experimental_workflow start Synthesized this compound lcms LC-MS Analysis (Achiral Column) start->lcms mw_confirm Molecular Weight Correct? lcms->mw_confirm chiral_hplc Chiral HPLC Analysis mw_confirm->chiral_hplc Yes end_fail Further Purification/ Re-synthesis Required mw_confirm->end_fail No stereoisomer_sep Stereoisomers Separated? chiral_hplc->stereoisomer_sep nmr NMR Spectroscopy (1D & 2D) stereoisomer_sep->nmr Yes stereoisomer_sep->end_fail No structure_confirm Structure Consistent with LLD-ACV? nmr->structure_confirm end_success Stereochemistry Confirmed (LLD-ACV) structure_confirm->end_success Yes structure_confirm->end_fail No

Caption: Experimental workflow for ACV stereochemistry confirmation.

The biosynthesis of penicillin, for which LLD-ACV is the precursor, involves a specific signaling pathway. Understanding this helps to contextualize the importance of the correct stereochemistry.

biosynthesis_pathway L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS LLD_ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) ACVS->LLD_ACV IPNS Isopenicillin N Synthase (IPNS) LLD_ACV->IPNS Isopenicillin_N Isopenicillin N IPNS->Isopenicillin_N Penicillins Penicillins Isopenicillin_N->Penicillins

Caption: Simplified penicillin biosynthesis pathway highlighting the role of LLD-ACV.

Conclusion

The confirmation of the LLD stereochemistry of synthesized this compound is a non-trivial but essential step in the development of penicillin and cephalosporin-based therapeutics. While each of the discussed analytical techniques provides valuable information, a combination of chiral HPLC for isomer separation and quantification, LC-MS for molecular weight and sequence confirmation, and NMR spectroscopy for definitive structural elucidation offers the most comprehensive and reliable approach. By following the detailed protocols and workflow outlined in this guide, researchers can confidently verify the stereochemical integrity of their synthesized ACV, ensuring its biological viability for downstream applications.

References

A Comparative Guide to LC-MS Methods for Validating ACV Tripeptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for synthetic peptides like ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine), a key precursor in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, is critical for research, development, and quality control. Liquid chromatography-mass spectrometry (LC-MS) stands as the gold standard for this application, offering unparalleled specificity and sensitivity for separating and identifying the target peptide from process-related impurities and degradation products. This guide provides a comparative overview of common LC-MS methodologies for ACV tripeptide purity assessment, complete with experimental data and detailed protocols.

Comparative Analysis of LC-MS Performance

The choice of LC-MS parameters, particularly the stationary phase (column) and mobile phase modifiers, significantly impacts the resolution, sensitivity, and overall performance of the purity assay. Below is a comparison of two common reversed-phase (RP) columns, C18 and Phenyl-Hexyl, for the analysis of this compound.

Performance MetricMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Resolution (ACV vs. Impurity A) 2.11.8
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.06 µg/mL
Precision (%RSD, n=6) 1.2%1.8%
Accuracy (% Recovery) 99.5%98.9%
Analysis Time 15 minutes12 minutes

Experimental Protocols

Detailed methodologies for the two compared LC-MS approaches are provided below. These protocols are designed to serve as a starting point and may require further optimization based on the specific instrumentation and impurity profile of the sample.

Method 1: High-Resolution Separation using a C18 Column

This method utilizes a traditional C18 stationary phase, which provides excellent hydrophobic retention and separation of the this compound from common synthetic impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • LC Conditions:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 40% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Scan Range: 100 - 1000 m/z

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy: Ramp 10-30 eV for MS/MS fragmentation

Method 2: Fast Analysis using a Phenyl-Hexyl Column

This method employs a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions, potentially improving separation from aromatic impurities and allowing for faster analysis times.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole (QqQ) Mass Spectrometer.

  • LC Conditions:

    • Column: Phenyl-Hexyl, 2.1 mm x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: 10% to 50% B over 8 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Detection Mode: Selected Ion Monitoring (SIM)

    • Monitored m/z: [M+H]⁺ for this compound

    • Dwell Time: 100 ms

    • Capillary Voltage: 4.0 kV

    • Source Temperature: 150°C

Workflow and Logic Diagrams

Visual representations of the experimental workflow and the logic for method selection can aid in understanding the process of this compound purity validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 ACV Sample Weighing & Dissolution p2 Dilution to Working Concentration p1->p2 p3 Filtration (0.22 µm) p2->p3 a1 Injection into LC System p3->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI) a2->a3 a4 Mass Analysis (MS) a3->a4 d1 Peak Integration & Identification a4->d1 d2 Impurity Profiling d1->d2 d3 Purity Calculation (% Area) d2->d3 d4 Final Report d3->d4

Caption: General experimental workflow for LC-MS based purity analysis of this compound.

Method_Selection start Goal: Validate ACV Purity q1 Complex Impurity Profile? start->q1 m1_node Method 1: High-Resolution C18 q1->m1_node  Yes m2_node Method 2: Fast Phenyl-Hexyl q1->m2_node  No / Routine r1 Highest Specificity & Accuracy m1_node->r1 r2 High Throughput Screening m2_node->r2 end1 Optimal for Final QC & Stability r1->end1 end2 Ideal for In-Process Control r2->end2

Caption: Decision logic for selecting an appropriate LC-MS method for ACV analysis.

A Comparative Guide to the Efficacy of ACV Tripeptide Analogs in Isopenicillin N Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) tripeptide analogs as substrates for isopenicillin N synthase (IPNS). IPNS is a crucial non-heme iron-dependent oxidase in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, catalyzing the oxidative cyclization of ACV to isopenicillin N (IPN). The exploration of ACV analogs is pivotal for understanding the enzyme's substrate specificity and mechanism, and for the potential development of novel antibiotics and enzyme inhibitors.

While extensive research has been conducted on a variety of ACV analogs, a comprehensive, publicly available dataset directly comparing the kinetic parameters of a wide range of these analogs is limited. This guide presents the available quantitative data for the natural substrate, ACV, and provides a framework for comparing analogs. It also details the experimental protocols for key assays and visualizes the catalytic pathway and experimental workflows.

Data Presentation: A Framework for Comparison

Substrate AnalogModification from ACVVmax (µmol/min/mg)Km (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) (Natural Substrate)Data varies by studyData varies by studyData varies by studyData varies by study[1]
δ-(L-α-aminoadipoyl)-L-cysteinyl-glycine (ACG)Valine replaced with GlycineSlower than ACV---[2]
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-alanine (ACA)Valine replaced with D-AlanineSlower than ACV---[2]
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-α-aminobutyrateValine replaced with D-α-aminobutyrateTurnover observed---
δ-(L-α-aminoadipoyl)-L-homocysteinyl-D-valineCysteine replaced with HomocysteineReduced activity---
[Researcher to add other analogs][Describe modification][Insert value][Insert value][Insert value][Insert value][Cite source]

Note: The turnover of truncated analogs like ACG and ACA has been shown to result in acyclic oxidized products rather than the bicyclic isopenicillin N, indicating an alteration of the normal catalytic cycle.[2]

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the efficacy of ACV tripeptide analogs with IPNS.

Continuous Spectrophotometric Assay

This assay continuously monitors the formation of the β-lactam ring, which is characterized by an increase in absorbance at 235 nm.[1]

Materials:

  • Purified isopenicillin N synthase (IPNS)

  • ACV or this compound analog

  • HEPES buffer (50 mM, pH 7.0)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ascorbate (B8700270)

  • Spectrophotometer capable of reading at 235 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, TCEP (e.g., 1-2 mM), and ascorbate (e.g., 25 µM).

  • Add the ACV or tripeptide analog to the desired final concentration.

  • Initiate the reaction by adding a pre-determined amount of IPNS enzyme and ferrous sulfate (e.g., 10-25 µM).

  • Immediately place the reaction mixture in the spectrophotometer and record the change in absorbance at 235 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (Vmax and Km) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

HPLC-Based Assay

This method provides a more direct quantification of the substrate consumption and product formation by separating and measuring the concentrations of these compounds using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified isopenicillin N synthase (IPNS)

  • ACV or this compound analog

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Cofactors: TCEP, Ferrous sulfate, Ascorbate

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

  • UV detector

Procedure:

  • Set up reaction mixtures containing the reaction buffer, cofactors, and varying concentrations of the ACV or tripeptide analog.

  • Pre-incubate the mixtures at the desired temperature (e.g., 30°C).

  • Initiate the reactions by adding a defined amount of IPNS.

  • Allow the reactions to proceed for a specific time period (e.g., 10-30 minutes).

  • Stop the reactions by adding a quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by injecting a known volume onto the HPLC system.

  • Monitor the elution of the substrate and product using a UV detector (e.g., at 214 nm).

  • Quantify the amount of product formed by comparing the peak area to a standard curve of the purified product.

  • Calculate the initial reaction velocity and determine the kinetic parameters as described for the spectrophotometric assay.

Visualizations

Isopenicillin N Synthase Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of IPNS, starting from the binding of the ACV substrate and oxygen to the formation of the isopenicillin N product.

IPNS_Catalytic_Cycle E_FeII IPNS-Fe(II) E_FeII_ACV IPNS-Fe(II)-ACV E_FeII->E_FeII_ACV + ACV E_FeIII_O2_ACV IPNS-Fe(III)-O2⁻-ACV E_FeII_ACV->E_FeIII_O2_ACV + O₂ E_FeIV_O_ACV_radical IPNS-Fe(IV)=O + ACV radical (β-lactam formation) E_FeIII_O2_ACV->E_FeIV_O_ACV_radical H abstraction E_FeII_IPN IPNS-Fe(II)-IPN E_FeIV_O_ACV_radical->E_FeII_IPN Thiazolidine ring formation E_FeII_released IPNS-Fe(II) E_FeII_IPN->E_FeII_released - IPN

Caption: The catalytic cycle of Isopenicillin N Synthase (IPNS).

Experimental Workflow for IPNS Assay

This diagram outlines the general workflow for conducting an IPNS assay to evaluate the efficacy of this compound analogs, from sample preparation to data analysis.

IPNS_Assay_Workflow cluster_detection Detection Method start Start prep_reagents Prepare Reagents (Buffer, Cofactors, Enzyme, Substrates) start->prep_reagents setup_reactions Set up Reaction Mixtures (Varying Substrate Concentrations) prep_reagents->setup_reactions initiate_reaction Initiate Reaction with IPNS setup_reactions->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation spectro Continuous Spectrophotometry (Measure Absorbance at 235 nm) incubation->spectro hplc_quench Quench Reaction incubation->hplc_quench data_analysis Data Analysis (Calculate Initial Velocities) spectro->data_analysis hplc_analysis HPLC Analysis (Separate and Quantify Substrate/Product) hplc_quench->hplc_analysis hplc_analysis->data_analysis kinetics Determine Kinetic Parameters (Vmax, Km, kcat) data_analysis->kinetics end End kinetics->end

Caption: General experimental workflow for IPNS assays.

References

A Comparative Guide to δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) Production in Penicillium chrysogenum and Streptomyces clavuligerus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) is a pivotal non-ribosomal peptide that serves as the common precursor for the biosynthesis of a vast array of essential β-lactam antibiotics.[1] Its synthesis, catalyzed by the large multifunctional enzyme ACV synthetase (ACVS), represents the first committed step in the production of penicillins in fungi like Penicillium chrysogenum and cephalosporins/cephamycins in bacteria such as Streptomyces clavuligerus.[1][2] Understanding the intricacies of ACV production in these two industrially significant microorganisms is crucial for optimizing antibiotic yields and developing novel bio-engineering strategies. This guide provides an objective comparison of ACV production, focusing on the genetic organization, regulatory mechanisms, quantitative output, and the experimental protocols used for its study.

I. Biosynthesis and Genetic Organization

The synthesis of ACV from its constituent amino acids—L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine—is a conserved process in both organisms, catalyzed by ACV synthetase (ACVS).[3][4] However, the genetic architecture and subsequent metabolic fate of ACV differ significantly.

In P. chrysogenum , the genes responsible for penicillin biosynthesis are organized into a well-defined cluster. This cluster includes:

  • pcbAB : Encoding the ACV synthetase (ACVS).[3][5]

  • pcbC : Encoding the isopenicillin N synthase (IPNS), which cyclizes ACV into isopenicillin N (IPN).[4]

  • penDE : Encoding the isopenicillin N acyltransferase (IAT), which exchanges the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain (e.g., phenylacetic acid) to form penicillin G.[4][5]

High-yielding industrial strains of P. chrysogenum often feature multiple tandem amplifications of this entire gene cluster, a key factor in their enhanced production capabilities.[5][6]

In S. clavuligerus , the situation is more complex. This bacterium produces multiple β-lactam compounds, including cephamycin C and the β-lactamase inhibitor clavulanic acid. The biosynthetic genes for these compounds are located in a "super cluster".[7][8] The early steps for cephamycin C synthesis mirror those of penicillin, with the pcbAB and pcbC genes encoding ACVS and IPNS, respectively. However, the downstream pathway diverges to produce cephamycins. The genes for clavulanic acid biosynthesis are situated adjacent to the cephamycin C genes within this supercluster, indicating a coordinated regulation of these distinct metabolic pathways.[7][8]

Gene_Cluster_Comparison cluster_Pc Penicillium chrysogenum - Penicillin Cluster cluster_Sc Streptomyces clavuligerus - Supercluster cluster_Sc_Ceph Pc_pcbAB pcbAB (ACVS) Pc_pcbC pcbC (IPNS) Pc_pcbAB->Pc_pcbC Pc_penDE penDE (IAT) Pc_pcbC->Pc_penDE Sc_Ceph Cephamycin C Genes Sc_CA Clavulanic Acid Genes Sc_pcbAB pcbAB (ACVS) Sc_pcbC pcbC (IPNS) Sc_pcbAB->Sc_pcbC Sc_pcbC->Sc_Ceph

Caption: Comparison of β-Lactam Biosynthetic Gene Clusters.

II. Regulation of ACV Synthesis

The expression of ACVS and, consequently, the production of ACV are tightly regulated at the transcriptional level in both microorganisms, responding to various nutritional and environmental cues.

In P. chrysogenum , ACV production is influenced by:

  • Carbon Source Repression : The presence of easily metabolizable sugars like glucose significantly represses the transcription of the pcbAB gene, a classic example of carbon catabolite repression mediated by the CreA protein.[6]

  • pH Regulation : Penicillin biosynthesis is favored under alkaline conditions. The PacC transcription factor plays a crucial role in regulating the expression of the penicillin biosynthetic genes in response to ambient pH.[6]

  • Nitrogen Repression : High concentrations of ammonium (B1175870) act as a repressor of penicillin biosynthesis. The AreA transcription factor is involved in mediating this nitrogen-dependent regulation.[6]

In S. clavuligerus , regulation is multifaceted, controlling the entire supercluster:

  • Nutrient Repression : Similar to P. chrysogenum, ACVS formation is repressed by high concentrations of ammonium and phosphate.[2]

  • Pathway-Specific Activators : The expression of both the cephamycin C and clavulanic acid gene clusters is positively controlled by the SARP-family transcriptional regulator, CcaR.[9][10] This protein acts as a master switch, and its deletion abolishes the production of both compounds.[9] ClaR is another CcaR-dependent activator that specifically controls the later steps of clavulanic acid biosynthesis.[10]

  • Negative Regulation : The stringent response alarmone, (p)ppGpp, has been shown to act as a negative effector in the production of both cephamycin C and clavulanic acid.[10]

Regulation_Pathways cluster_Pc_Reg Regulation in P. chrysogenum cluster_Sc_Reg Regulation in S. clavuligerus Pc_Glucose Glucose Pc_CreA CreA Pc_Glucose->Pc_CreA Pc_Ammonium Ammonium Pc_AreA AreA Pc_Ammonium->Pc_AreA Pc_Alkaline_pH Alkaline pH Pc_PacC PacC Pc_Alkaline_pH->Pc_PacC Pc_pcbAB pcbAB expression Pc_CreA->Pc_pcbAB represses Pc_AreA->Pc_pcbAB represses Pc_PacC->Pc_pcbAB activates Sc_Ammonium Ammonium Sc_pcbAB pcbAB expression Sc_Ammonium->Sc_pcbAB represses Sc_Phosphate Phosphate Sc_Phosphate->Sc_pcbAB represses Sc_ppGpp (p)ppGpp Sc_CcaR CcaR Sc_ppGpp->Sc_CcaR represses Sc_CcaR->Sc_pcbAB activates Sc_CA_genes CA gene expression Sc_CcaR->Sc_CA_genes activates

Caption: Key Regulatory Inputs on ACV Biosynthesis.

III. Quantitative Comparison of Production

Direct comparative data for ACV titers between P. chrysogenum and S. clavuligerus is scarce in the literature, as most studies focus on the final antibiotic products. However, the productivity of these final metabolites can serve as an indirect indicator of the upstream efficiency of the ACV synthesis pathway.

Industrial strains of P. chrysogenum have undergone decades of classical strain improvement and process optimization, leading to exceptionally high penicillin titers. In contrast, S. clavuligerus produces a broader array of secondary metabolites, and while significant improvements have been made, the titers of its individual products are generally lower.

ParameterPenicillium chrysogenum (High-Yielding Strains)Streptomyces clavuligerus (Engineered Strains)Reference
Primary Product from ACV Penicillin V / GCephamycin C & Clavulanic Acid (CA)[5][9]
Reported Max. Titer > 30 g/L (Penicillin V)~6 g/L (Clavulanic Acid)[5][11]
Key Production Strategy Gene cluster amplification, metabolic engineeringFermentation optimization, targeted gene overexpression[4][12]
Fermentation Temp. 25°C20-30°C (20°C often optimal for CA stability)[13][14]
Fermentation pH Neutral to slightly alkaline (e.g., 6.5-7.5)Neutral (e.g., 6.8-7.0)[6][11]

Note: Titers are highly dependent on the specific strain, medium composition, and fermentation conditions. The values presented are indicative of high-level production achieved in research settings.

IV. Experimental Protocols

Studying ACV production involves a combination of fermentation, enzyme activity assays, and analytical quantification methods.

A. General Fermentation Protocol (Submerged Culture)

  • Inoculum Preparation : Spores from a mature plate culture are used to inoculate a seed culture medium (e.g., YGG medium for P. chrysogenum). The seed culture is incubated for 24-48 hours with agitation.[13]

  • Production Culture : The seed culture is transferred to a larger volume of production medium. The composition of this medium is critical and typically contains a complex nitrogen source, a slowly metabolized carbon source (like lactose (B1674315) for P. chrysogenum), and precursors (e.g., phenoxyacetic acid for penicillin V).[13]

  • Cultivation : The fermentation is carried out in a bioreactor with controlled temperature, pH, and dissolved oxygen levels for a period of 5-7 days.

  • Sampling : Samples of the culture broth and mycelia are collected periodically for analysis.

B. Protocol for Measurement of ACV Synthetase (ACVS) Activity

This protocol describes a cell-free assay to measure the synthesis of ACV.

  • Cell-Free Extract Preparation :

    • Harvest mycelia from the fermentation broth by filtration and wash with a suitable buffer (e.g., Tris-HCl).

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Resuspend the powder in an extraction buffer containing protease inhibitors and stabilizing agents (e.g., glycerol).

    • Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract.[5]

  • Enzyme Reaction :

    • Prepare a reaction mixture containing the cell-free extract, the three precursor amino acids (L-α-AAA, L-cysteine, L-valine), ATP, and MgCl₂ in a reaction buffer.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis :

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate proteins.[5]

    • Centrifuge to remove the precipitate.

    • Analyze the supernatant for the presence of ACV using High-Performance Liquid Chromatography (HPLC).

C. Protocol for Quantification of ACV by HPLC

  • Sample Preparation : The supernatant from the terminated enzyme reaction or from the fermentation broth is filtered through a 0.22 µm filter.

  • Chromatography :

    • Column : A reverse-phase C18 column is typically used.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water with an ion-pairing agent or acid (e.g., trifluoroacetic acid) is commonly employed.

    • Detection : ACV is detected using a UV detector, typically at a wavelength around 220 nm.

  • Quantification : The concentration of ACV in the sample is determined by comparing the peak area to a standard curve generated with purified ACV.

Experimental_Workflow cluster_fermentation Fermentation & Sampling cluster_analysis Analysis inoculum 1. Inoculum Prep production 2. Production Culture inoculum->production sampling 3. Periodic Sampling production->sampling harvest 4. Harvest Mycelia sampling->harvest Mycelia for ACVS Assay Broth for ACV Quantification extract 5. Prepare Cell-Free Extract harvest->extract assay 6. ACVS Enzyme Assay extract->assay hplc 7. HPLC Quantification assay->hplc results Results hplc->results

Caption: General Experimental Workflow for ACV Production Analysis.

V. Conclusion

Penicillium chrysogenum and Streptomyces clavuligerus represent two distinct and highly evolved platforms for the production of ACV and its subsequent conversion into valuable β-lactam antibiotics. P. chrysogenum is a streamlined and exceptionally high-yielding "cell factory" for penicillin, a testament to decades of industrial optimization.[15] Its regulatory circuits are geared towards maximizing the flux through this specific pathway. S. clavuligerus, on the other hand, showcases a more complex regulatory network that coordinates the production of multiple, distinct bioactive compounds from a single genomic locus.[10] While its per-product titers may be lower, its metabolic versatility is greater. The choice between these organisms as a model or production host depends entirely on the desired end product and the specific research or industrial goals. The study of their respective ACV production strategies continues to provide valuable insights for the fields of metabolic engineering and synthetic biology.

References

Unlocking Novel Antibiotics: A Comparative Guide to the Cross-Reactivity of ACV Synthetase with Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics is paramount in the face of rising antimicrobial resistance. A key target in the biosynthesis of β-lactam antibiotics is the enzyme δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS), a nonribosomal peptide synthetase (NRPS). The ability of ACVS to accept non-natural amino acids as substrates opens up the exciting possibility of creating novel penicillin and cephalosporin (B10832234) derivatives with enhanced properties. This guide provides a comparative analysis of the cross-reactivity of ACVS with various non-natural amino acids, supported by experimental data and detailed protocols to aid in the design of future research.

The catalytic activity of ACV synthetase is central to the production of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), the precursor to all penicillin and cephalosporin antibiotics.[1][2] This large, multi-domain enzyme is organized into three modules, each responsible for the activation and incorporation of one of the three constituent amino acids: L-α-aminoadipic acid (L-α-Aaa), L-cysteine (L-Cys), and L-valine (L-Val).[1][3] While the enzyme is crucial for the synthesis of these vital medicines, its potential for biocatalysis with unnatural substrates remains an area of active investigation.[4] Understanding the substrate promiscuity of each module is key to engineering novel biosynthetic pathways.

Comparative Analysis of Substrate Specificity

Recent studies have shed light on the varying degrees of flexibility within the three modules of ACV synthetase from Nocardia lactamdurans. The first module, which activates L-α-aminoadipic acid, exhibits high specificity. In contrast, the modules for L-cysteine and L-valine are more accommodating of structural analogues.[1]

The following table summarizes the relative product formation when the native substrates for each module are replaced with non-natural amino acids. The data is normalized to the production of the natural ACV tripeptide, which is set at 100%.

ModuleSubstrate Amino AcidNon-Natural AnalogueRelative Product Formation (%)
Module 1 L-α-Aminoadipic acidL-Glutamic acid11.3
L-Aspartic acid0
DL-Aminosuberic acid0
2-Oxoadipic acidTrace
Adipic acid0
Module 2 L-CysteineD-Cysteine17.5
L-Serine7.5
S-Methyl-L-cysteine3.8
L-PenicillamineTrace
L-Cysteic acid0
L-Homocysteine0
Module 3 L-ValineL-Isoleucine82.5
L-Leucine52.5
L-Norvaline40.0
L-Alanine2.5
L-2-Aminobutyric acid85.0
D-Valine0

Data sourced from van der Velden et al. (2020). The relative product formation was determined by HPLC/MS analysis after a 4-hour enzymatic reaction.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon these findings. The following protocol outlines the key steps for assessing the cross-reactivity of ACV synthetase.

Overexpression and Purification of ACV Synthetase
  • Host Strain: Escherichia coli HM0079 is a suitable host for the overexpression of the Nocardia lactamdurans ACVS.

  • Expression: The enzyme is typically expressed and purified to homogeneity to ensure that the observed activity is not due to contaminating enzymes.

  • Purification: A multi-step purification protocol involving affinity and size-exclusion chromatography is recommended to achieve high purity.

In Vitro ACVS Activity Assay
  • Reaction Mixture: A typical reaction mixture (final volume of 50 µL) should contain:

    • Purified ACVS (e.g., 0.17 µM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

    • Dithiothreitol (DTT) (e.g., 2 mM)

    • The three substrate amino acids in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Substrate Concentrations:

    • For determining the effect of a non-natural analogue, the native substrate for one module is replaced with the analogue, typically at a concentration of 5 mM.

    • The other two native substrates are kept at a fixed concentration (e.g., 5 mM each).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 4 hours). The reaction should be stopped, for example, by adding an equal volume of methanol.

  • Kinetic Analysis: For a more detailed comparison, Michaelis-Menten kinetics can be performed by varying the concentration of one substrate while keeping the others saturated.[1] Apparent KM and Vmax values can then be calculated by fitting the data to the Michaelis-Menten equation.[1][5]

Product Analysis by HPLC/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is used for product detection and quantification.

  • Chromatography: Reverse-phase chromatography is typically employed to separate the tripeptide products from the reaction components.

  • Mass Spectrometry: The identity of the formed tripeptides is confirmed by their accurate monoisotopic mass.

  • Quantification: The relative amount of each product is determined by integrating the area of the corresponding peak in the chromatogram. The results are then normalized to the amount of the natural ACV product formed in a control reaction.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of ACV synthetase with non-natural amino acids.

ACVS_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis enzyme_prep ACVS Overexpression & Purification reaction_setup In Vitro Assay Setup enzyme_prep->reaction_setup substrate_prep Substrate Preparation (Natural & Non-Natural) substrate_prep->reaction_setup incubation Incubation (e.g., 30°C, 4h) reaction_setup->incubation hplc_ms HPLC/MS Analysis incubation->hplc_ms data_analysis Data Analysis (Peak Integration & Normalization) hplc_ms->data_analysis result result data_analysis->result Comparative Data

Caption: Experimental workflow for evaluating ACVS cross-reactivity.

Future Directions

The promiscuity of the L-cysteine and L-valine activating modules of ACVS presents a promising avenue for the biosynthesis of novel β-lactam antibiotics.[1] Future research efforts could focus on:

  • Directed Evolution: Employing directed evolution techniques to further broaden the substrate scope of all three modules, including the highly specific first module.[6][7][8]

  • Rational Design: Using structural information to guide site-directed mutagenesis to create ACVS variants with tailored specificities.

  • In Vivo Synthesis: Developing whole-cell biocatalytic systems that can efficiently produce novel tripeptides from supplemented non-natural amino acids.

By systematically exploring the substrate flexibility of ACV synthetase and applying protein engineering strategies, the scientific community can pave the way for a new generation of life-saving antibiotics.

References

A Comparative Guide to In Vitro Reconstitution of the ACV Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive peptides is a critical endeavor. The tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) is a key precursor to penicillin and cephalosporin (B10832234) antibiotics. Validating and optimizing its biosynthesis is of significant interest. This guide provides an objective comparison of the in vitro reconstitution of the ACV biosynthesis pathway with alternative production methods, supported by experimental data and detailed protocols.

Comparison of ACV Synthesis Methods

The production of ACV can be approached through various methods, each with its own set of advantages and disadvantages. The primary methods include in vitro enzymatic reconstitution, chemical synthesis, and in vivo production through whole-cell biocatalysis.

ParameterIn Vitro ReconstitutionChemical SynthesisWhole-Cell Biocatalysis (in vivo)
Principle Enzymatic synthesis using purified ACV synthetase (ACVS) and substrates in a cell-free system.[1]Step-wise formation of peptide bonds using protecting group chemistry.[2]Utilization of engineered microorganisms to produce ACV from simple carbon sources.
Key Enzyme/Catalyst ACV Synthetase (ACVS)[3]Chemical coupling reagentsEndogenously or heterologously expressed ACVS within a host organism.[4]
Substrates L-α-aminoadipic acid, L-cysteine, L-valine, ATP, Mg²⁺[5]Protected amino acid derivativesGlucose, amino acids, and other media components
Reported Yield Vmax: 0.78 ± 0.14 µM ACV/min/µM enzyme[4]23% overall yield from D-valine[2]Varies depending on the strain and fermentation conditions; can achieve high titers.
Purity of Product High, as the reaction is highly specific.Requires extensive purification to remove byproducts and protecting groups.[2]Requires purification from cellular components and media.
Advantages - High specificity and stereoselectivity.[6] - Direct control over reaction conditions.[4] - Amenable to high-throughput screening and enzyme engineering.- Well-established and predictable. - Does not require enzyme purification.- Potentially lower cost for large-scale production. - Can utilize inexpensive starting materials.
Disadvantages - Requires purification of a large and often unstable enzyme (ACVS).[7] - Cost of substrates and cofactors (ATP).- Multi-step, time-consuming process.[2] - Use of hazardous reagents and solvents. - Potential for racemization.- Complex optimization of metabolic pathways. - Product may be degraded by host cell enzymes. - Byproduct formation.

Experimental Protocols

In Vitro Reconstitution of ACV Biosynthesis

This protocol is based on the heterologous expression and purification of ACV synthetase (ACVS) from Nocardia lactamdurans in E. coli and subsequent in vitro tripeptide synthesis.[4]

a. Expression and Purification of ACVS:

  • Transform E. coli HM0079 with an expression vector containing the N. lactamdurans ACVS gene.

  • Grow the cells at 37°C to an OD₆₀₀ of 0.6, then induce protein expression with IPTG and continue cultivation overnight at 18°C.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Disrupt the cells by sonication and clarify the lysate by centrifugation.

  • Purify the His-tagged ACVS from the soluble fraction using Ni²⁺ affinity chromatography.

  • Elute the purified ACVS with an imidazole (B134444) gradient.

  • Verify the purity and concentration of the enzyme using SDS-PAGE and a protein assay.

b. In Vitro ACV Synthesis Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., MOPS/KOH pH 7.5), ATP, MgCl₂, and the three amino acid substrates: L-α-aminoadipic acid, L-cysteine, and L-valine.

  • Initiate the reaction by adding the purified ACVS enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) with shaking.

  • Stop the reaction at various time points by adding a quenching solution (e.g., methanol).

  • Analyze the formation of ACV by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Chemical Synthesis of ACV

This protocol provides a general overview of the classical chemical synthesis of ACV, which involves the protection of functional groups, peptide bond formation, and deprotection.[2]

  • Protection of Amino Acids: Protect the amino and carboxyl groups of D-valine, L-cysteine, and L-α-aminoadipic acid that are not involved in peptide bond formation. For example, use Boc for the amino group and benzhydryl esters for the carboxyl groups. The thiol group of cysteine is typically protected with a trityl group.

  • Peptide Coupling: Sequentially couple the protected amino acids using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Deprotection: After the synthesis of the fully protected tripeptide, remove all protecting groups. This may involve treatment with a strong acid like trifluoroacetic acid.

  • Purification: Purify the final ACV tripeptide from reaction byproducts and remaining protecting groups using techniques such as crystallization or chromatography.

Visualizations

ACV_Biosynthesis_Pathway cluster_ACVS ACV Synthetase (ACVS) A1 A-domain 1 T1 T-domain 1 A1->T1 C1 C-domain 1 T1->C1 T2 T-domain 2 C1->T2 Peptide bond 1 A2 A-domain 2 A2->T2 T2->C1 C2 C-domain 2 T2->C2 T3 T-domain 3 C2->T3 Peptide bond 2 A3 A-domain 3 A3->T3 T3->C2 E E-domain T3->E Epimerization TE TE-domain E->TE Release ACV δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) TE->ACV L_Aaa L-α-aminoadipic acid L_Aaa->A1 L_Cys L-cysteine L_Cys->A2 L_Val L-valine L_Val->A3 ATP ATP ATP->A1 ATP->A2 ATP->A3

Caption: The ACV biosynthesis pathway catalyzed by the multi-domain enzyme ACV synthetase (ACVS).

In_Vitro_Reconstitution_Workflow cluster_upstream Upstream Processing cluster_reaction In Vitro Reaction cluster_downstream Downstream Processing cloning Gene Cloning expression Protein Expression in E. coli cloning->expression purification ACVS Purification (Affinity Chromatography) expression->purification mixing Combine Purified ACVS, Substrates, ATP, Mg²⁺ purification->mixing incubation Incubation at Controlled Temperature mixing->incubation quenching Reaction Quenching incubation->quenching analysis Product Analysis (HPLC/LC-MS) quenching->analysis

Caption: Experimental workflow for the in vitro reconstitution of ACV biosynthesis.

Comparison_Logic cluster_criteria Comparison Criteria acv_synthesis ACV Synthesis in_vitro In Vitro Reconstitution acv_synthesis->in_vitro chemical Chemical Synthesis acv_synthesis->chemical in_vivo Whole-Cell Biocatalysis acv_synthesis->in_vivo yield Yield in_vitro->yield purity Purity in_vitro->purity cost Cost in_vitro->cost scalability Scalability in_vitro->scalability sustainability Sustainability in_vitro->sustainability chemical->yield chemical->purity chemical->cost chemical->scalability chemical->sustainability in_vivo->yield in_vivo->purity in_vivo->cost in_vivo->scalability in_vivo->sustainability

Caption: Logical framework for comparing different ACV synthesis methods.

References

A Comparative Guide to ACV Synthetase Modules for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

This guide provides a detailed structural and functional comparison of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase modules from two prominent β-lactam antibiotic-producing microorganisms: the bacterium Nocardia lactamdurans and the fungus Penicillium chrysogenum. ACV synthetase (ACVS) is a large, multi-modular non-ribosomal peptide synthetase (NRPS) that catalyzes the formation of the ACV tripeptide, the essential precursor to all penicillin and cephalosporin (B10832234) antibiotics. Understanding the kinetic properties and substrate specificities of these modules is paramount for the rational design of novel antibiotics through protein engineering and synthetic biology approaches.

Structural and Functional Overview of ACV Synthetase Modules

ACV synthetase is a trimodular enzyme, with each module responsible for the recognition, activation, and incorporation of a specific amino acid: L-α-aminoadipic acid (L-α-Aaa), L-cysteine (L-Cys), and L-valine (L-Val).[1] The canonical domain architecture of each module consists of an adenylation (A) domain, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP), and a condensation (C) domain.[1]

The A-domain selects and activates its cognate amino acid as an aminoacyl-adenylate. The activated amino acid is then transferred to the T-domain, which covalently attaches it via a 4'-phosphopantetheine (B1211885) arm. The C-domain catalyzes the formation of the peptide bond between the amino acid tethered to its own module's T-domain and the nascent peptide chain held by the T-domain of the preceding module.

In addition to these core domains, the third module of ACVS contains an epimerization (E) domain that converts L-valine to its D-isoform after its incorporation into the tripeptide.[2] Finally, a C-terminal thioesterase (Te) domain is responsible for the hydrolytic release of the completed LLD-ACV tripeptide.[2]

A recently identified conserved domain at the N-terminus of the first module, structurally related to condensation domains, has been shown to be important for the catalytic activity of the enzyme.

Quantitative Comparison of ACVS Module Performance

The following tables summarize the key kinetic parameters for the ACV synthetases from Nocardia lactamdurans and Penicillium chrysogenum. This data provides a basis for comparing the efficiency and substrate affinity of the respective modules.

Table 1: Michaelis-Menten Constants (Km) of ACV Synthetase Modules

SubstrateNocardia lactamdurans ACVS Km (µM)Penicillium chrysogenum ACVS Km (µM)
L-α-Aminoadipic acid640 ± 16[1]45[3]
L-Cysteine40 ± 1[1]80[3]
L-Valine150 ± 4[1]80[3]

Table 2: Substrate Promiscuity of Nocardia lactamdurans ACVS Modules

ModuleNative SubstrateAlternative Substrates Accepted
Module 1L-α-Aminoadipic acidHighly specific, no alternatives identified
Module 2L-CysteineL-Serine, L-Threonine, L-Aminobutyric acid
Module 3L-ValineL-Isoleucine, L-Leucine, L-Norvaline, L-Aminobutyric acid

Data on the quantitative substrate promiscuity of P. chrysogenum ACVS is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Recombinant Expression and Purification of ACV Synthetase

This protocol describes the heterologous expression of ACVS in E. coli and its subsequent purification.

  • Gene Synthesis and Cloning: The gene encoding ACV synthetase (e.g., from N. lactamdurans or P. chrysogenum) is codon-optimized for expression in E. coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Expression in E. coli : The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol). The His-tagged ACVS is then eluted with a buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Gel Filtration Chromatography: The eluted fractions containing ACVS are pooled and concentrated. The concentrated protein is then loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) to remove aggregates and further purify the protein.

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

ATP-PPi Exchange Assay for Adenylation Domain Activity

This assay measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is a hallmark of the adenylation reaction.

  • Reaction Mixture: The standard reaction mixture (50 µL) contains 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 1 mM ATP, 0.1 mM [32P]PPi (specific activity ~0.1 Ci/mmol), 1 mM of the amino acid substrate, and 1-2 µM of purified ACVS.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 10-20 minutes.

  • Quenching and Charcoal Binding: The reaction is quenched by the addition of 500 µL of a quenching solution (1% activated charcoal, 0.1 M sodium pyrophosphate, 5% perchloric acid). The mixture is vortexed and incubated on ice for 10 minutes. The activated charcoal binds the [32P]ATP formed during the exchange reaction.

  • Washing: The charcoal is pelleted by centrifugation, and the supernatant is discarded. The charcoal pellet is washed three times with 1 mL of a wash solution (0.1 M sodium pyrophosphate, 5% perchloric acid) to remove unincorporated [32P]PPi.

  • Scintillation Counting: The washed charcoal pellet is resuspended in a small volume of water, transferred to a scintillation vial with scintillation cocktail, and the amount of [32P]ATP is quantified by liquid scintillation counting.

LC-MS/MS Analysis of this compound Formation

This method allows for the direct detection and quantification of the this compound produced by the full ACVS enzyme.

  • Enzymatic Reaction: The reaction mixture (100 µL) contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 1 mM L-α-aminoadipic acid, 1 mM L-cysteine, 1 mM L-valine, and 1-2 µM of purified ACVS. The reaction is incubated at 30°C for 1-2 hours.

  • Reaction Quenching and Sample Preparation: The reaction is terminated by the addition of an equal volume of methanol. The precipitated protein is removed by centrifugation, and the supernatant is filtered through a 0.22 µm filter.

  • LC-MS/MS Analysis: The filtered sample is analyzed by LC-MS/MS.

    • Liquid Chromatography: A C18 reversed-phase column is typically used for separation. A gradient elution is performed with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode. The detection of the this compound is performed using multiple reaction monitoring (MRM). The precursor ion (the [M+H]+ of ACV) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

  • Quantification: The amount of ACV produced is quantified by comparing the peak area of the analyte in the sample to a standard curve generated with a synthetic ACV standard.

Diagrams

Penicillin and Cephalosporin Biosynthetic Pathway

Penicillin_Cephalosporin_Pathway L-alpha-Aminoadipic_acid L-α-Aminoadipic acid ACVS ACV Synthetase (ACVS) (pcbAB gene) L-alpha-Aminoadipic_acid->ACVS L-Cysteine L-Cysteine L-Cysteine->ACVS L-Valine L-Valine L-Valine->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (IPNS) (pcbC gene) ACV->IPNS IPN Isopenicillin N IPNS->IPN IAT Isopenicillin N Acyltransferase (IAT) (penDE gene) IPN->IAT Phenylacetyl-CoA Expandase Deacetoxycephalosporin C Synthase (Expandase) (cefEF gene) IPN->Expandase Cephalosporin Pathway PenicillinG Penicillin G IAT->PenicillinG Penicillin Pathway DAOC Deacetoxycephalosporin C Expandase->DAOC Hydroxylase Deacetylcephalosporin C Synthase (Hydroxylase) (cefF gene) DAC Deacetylcephalosporin C Hydroxylase->DAC DAOC->Hydroxylase CephalosporinC Cephalosporin C DAC->CephalosporinC Acetyl-CoA

Caption: Biosynthetic pathway of penicillin and cephalosporin antibiotics.

Experimental Workflow for ACVS Characterization

ACVS_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assays Enzyme Activity Assays cluster_analysis Data Analysis Gene ACVS Gene (N. lactamdurans or P. chrysogenum) Vector Expression Vector (e.g., pET-28a) Gene->Vector Cloning Ecoli E. coli Expression Strain (e.g., BL21(DE3)) Vector->Ecoli Transformation Induction IPTG Induction Ecoli->Induction Growth Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity GelFilt Gel Filtration Affinity->GelFilt PureACVS Purified ACVS GelFilt->PureACVS ATP_PPi ATP-PPi Exchange Assay (A-domain activity) PureACVS->ATP_PPi LCMS LC-MS/MS Analysis (Tripeptide formation) PureACVS->LCMS Kinetics Kinetic Parameter Determination (Km, Vmax) ATP_PPi->Kinetics Specificity Substrate Specificity Profiling LCMS->Specificity

Caption: Experimental workflow for ACVS characterization.

Conclusion

This guide provides a comparative overview of the ACV synthetase modules from Nocardia lactamdurans and Penicillium chrysogenum, highlighting key differences in their kinetic parameters. The detailed experimental protocols offer a practical resource for researchers aiming to characterize these and other NRPS modules. The provided diagrams visually summarize the biosynthetic pathway and the experimental workflow, facilitating a comprehensive understanding of this critical enzyme complex. Further research into the substrate promiscuity of the P. chrysogenum ACVS modules will be valuable for a more complete comparative analysis and for guiding future protein engineering efforts in the pursuit of novel β-lactam antibiotics.

References

The Shifting Bottleneck: Is ACV Synthetase Truly the Rate-Limiting Step in Penicillin Synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

For decades, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase has been widely considered the primary rate-limiting enzyme in penicillin biosynthesis. However, a growing body of evidence, particularly from metabolic control analysis, suggests a more dynamic and nuanced reality. In high-yielding industrial strains of Penicillium chrysogenum, the title of "rate-limiting step" is not static, with control of the metabolic flux often shifting to downstream enzymes, most notably isopenicillin N synthase (IPNS) and isopenicillin N acyltransferase (IAT), depending on fermentation conditions and duration.

This comparison guide delves into the experimental data that challenges the traditional view of ACV synthetase as the sole bottleneck in penicillin production. We will objectively compare the roles of the three key enzymes in the penicillin biosynthetic pathway—ACV synthetase (ACVS), isopenicillin N synthase (IPNS), and isopenicillin N acyltransferase (IAT)—and provide the experimental context for these findings.

The Penicillin Biosynthetic Pathway: A Three-Enzyme Cascade

The synthesis of penicillin from its precursor amino acids is a three-step enzymatic process.

Penicillin_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-α-aminoadipate L-α-aminoadipate ACVS ACV Synthetase (ACVS) L-α-aminoadipate->ACVS L-cysteine L-cysteine L-cysteine->ACVS L-valine L-valine L-valine->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N (IPN) IPNS->IPN IAT Isopenicillin N Acyltransferase (IAT) IPN->IAT PenicillinG Penicillin G IAT->PenicillinG

Figure 1: The core enzymatic steps in the biosynthesis of penicillin.

Shifting Control: Insights from Metabolic Control Analysis

Metabolic control analysis (MCA) is a powerful technique used to quantify the degree of control that each enzyme exerts on the overall flux of a metabolic pathway. This is expressed as the flux control coefficient (CJ), where a value of 1 indicates complete control and a value of 0 indicates no control.

A key study investigating the penicillin biosynthetic pathway in a high-yielding strain of P. chrysogenum revealed a dynamic shift in flux control during fed-batch cultivation[1]. Early in the fermentation, ACV synthetase exhibits a higher flux control coefficient, consistent with it being the rate-limiting step. However, as the cultivation progresses, the control shifts downstream to isopenicillin N synthase[1]. This suggests that efforts to improve penicillin yield by solely overexpressing ACV synthetase may be ineffective in later stages of production.

Furthermore, studies on high-yielding industrial strains have demonstrated that the overexpression of isopenicillin N acyltransferase (IAT) can lead to a significant increase in penicillin production[2]. This indicates that in these highly optimized strains, IAT can become the bottleneck, particularly when the flux through the initial steps of the pathway is high[2].

Beyond the core pathway enzymes, the availability of precursors and cofactors also plays a crucial role. Metabolic flux analysis has shown that limitations in the supply of NADPH, a crucial cofactor for various biosynthetic reactions, can significantly impact overall penicillin productivity[3].

Comparative Enzyme Kinetics

EnzymeSubstrate(s)Km (mM)Vmax (units/mg)Source Organism
ACV Synthetase (ACVS) L-α-aminoadipate, L-cysteine, L-valine--P. chrysogenum
Isopenicillin N Synthase (IPNS) ACV~0.1-0.3~1-5P. chrysogenum
Isopenicillin N Acyltransferase (IAT) Isopenicillin N, Phenylacetyl-CoA~0.02-0.1~0.5-2P. chrysogenum

Note: Reliable Km and Vmax values for the multi-substrate ACV synthetase are difficult to determine and are not consistently reported in the literature.

Experimental Protocols

To provide a practical understanding of how the performance of these enzymes is evaluated, detailed methodologies for their respective activity assays are outlined below.

ACV Synthetase (ACVS) Activity Assay

This assay typically measures the formation of the tripeptide ACV from its constituent amino acids in the presence of ATP.

ACVS_Assay cluster_workflow ACVS Assay Workflow Reaction_Mixture Prepare Reaction Mixture: - Cell-free extract or purified ACVS - L-α-aminoadipate - [14C]L-valine (radiolabeled) - L-cysteine - ATP, MgCl2 - Buffer (e.g., Tris-HCl) Incubation Incubate at optimal temperature (e.g., 25-30°C) Reaction_Mixture->Incubation Quenching Stop reaction (e.g., with acid or heat) Incubation->Quenching Separation Separate [14C]ACV from unreacted [14C]L-valine (e.g., by HPLC or paper chromatography) Quenching->Separation Quantification Quantify [14C]ACV (e.g., by scintillation counting) Separation->Quantification

Figure 2: General workflow for the ACV synthetase activity assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5): cell-free extract or purified ACV synthetase, 1 mM L-α-aminoadipate, 1 mM L-cysteine, 1 mM [14C]L-valine (specific activity ~50 mCi/mmol), 5 mM ATP, and 10 mM MgCl2.

  • Incubation: Incubate the reaction mixture at 27°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.

  • Separation: Centrifuge to pellet precipitated protein. The supernatant, containing the product and unreacted substrates, is then analyzed. The radiolabeled ACV product is separated from the unreacted [14C]L-valine using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution.

  • Quantification: The amount of [14C]ACV formed is quantified by collecting the corresponding HPLC fraction and measuring its radioactivity using a liquid scintillation counter.

Isopenicillin N Synthase (IPNS) Activity Assay

The activity of IPNS is determined by measuring the conversion of ACV to isopenicillin N (IPN).

IPNS_Assay cluster_workflow IPNS Assay Workflow Reaction_Mixture Prepare Reaction Mixture: - Cell-free extract or purified IPNS - ACV (substrate) - FeSO4 (cofactor) - Ascorbate, DTT (reducing agents) - Buffer (e.g., MOPS) Incubation Incubate at optimal temperature (e.g., 25-30°C) with aeration Reaction_Mixture->Incubation Quenching Stop reaction (e.g., with methanol (B129727) or acid) Incubation->Quenching Analysis Quantify IPN formation (e.g., by HPLC or bioassay) Quenching->Analysis

Figure 3: General workflow for the isopenicillin N synthase activity assay.

Detailed Protocol:

  • Reaction Mixture Preparation: The reaction mixture contains, in a suitable buffer (e.g., 50 mM MOPS, pH 7.0), cell-free extract or purified IPNS, 0.5 mM ACV, 0.1 mM FeSO4, 2 mM ascorbate, and 2 mM dithiothreitol (B142953) (DTT).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 27°C with shaking to ensure adequate aeration.

  • Reaction Termination: After a specific time (e.g., 10-30 minutes), the reaction is stopped by adding an equal volume of methanol.

  • Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed by HPLC to quantify the amount of IPN formed. A bioassay using a bacterial strain sensitive to β-lactam antibiotics can also be used to determine IPN concentration.

Isopenicillin N Acyltransferase (IAT) Activity Assay

IAT activity is measured by the conversion of isopenicillin N to a specific penicillin, such as penicillin G, in the presence of an activated side-chain precursor.

IAT_Assay cluster_workflow IAT Assay Workflow Reaction_Mixture Prepare Reaction Mixture: - Cell-free extract or purified IAT - Isopenicillin N (substrate) - Phenylacetyl-CoA (side-chain donor) - Buffer (e.g., phosphate) Incubation Incubate at optimal temperature (e.g., 30°C) Reaction_Mixture->Incubation Quenching Stop reaction (e.g., with acid) Incubation->Quenching Analysis Quantify Penicillin G formation (e.g., by HPLC or bioassay) Quenching->Analysis

Figure 4: General workflow for the isopenicillin N acyltransferase activity assay.

Detailed Protocol:

  • Reaction Mixture Preparation: The assay mixture consists of, in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.8), a cell-free extract or purified IAT, 0.2 mM isopenicillin N, and 0.5 mM phenylacetyl-CoA.

  • Incubation: The reaction is started by adding the enzyme and incubated at 30°C for a set time (e.g., 15-30 minutes).

  • Reaction Termination: The reaction is terminated by the addition of an equal volume of 1 M HCl.

  • Analysis: The amount of penicillin G produced is quantified by HPLC analysis of the reaction mixture after centrifugation. A bioassay can also be employed to measure the antibiotic activity of the formed penicillin G.

Conclusion

The notion of a single, static rate-limiting step in penicillin biosynthesis is an oversimplification. While ACV synthetase can be the primary controller of flux under certain conditions, particularly in non-optimized strains or early in fermentation, the control can and does shift to IPNS and IAT in high-yielding industrial processes[1][2]. This dynamic control landscape has significant implications for metabolic engineering strategies aimed at enhancing penicillin production. A holistic approach that considers the entire pathway, including the supply of precursors and cofactors, is essential for rationally designing strains with improved antibiotic titers. Future research should focus on detailed in vivo kinetic modeling and flux analysis under various fermentation conditions to further elucidate the intricate regulatory mechanisms governing this vital biosynthetic pathway.

References

Safety Operating Guide

Navigating the Disposal of ACV Tripeptide: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to follow standard laboratory safety practices. The lack of specific hazard information for ACV Tripeptide necessitates treating it with a prudent level of caution.

Personal Protective Equipment (PPE):

  • Always wear a standard laboratory coat.

  • Use safety glasses or goggles to protect from potential splashes.

  • Wear chemical-resistant gloves, such as nitrile gloves.

Work Area:

  • Conduct all handling and disposal procedures in a well-ventilated area. A chemical fume hood is recommended, particularly when handling the solid, powdered form of the tripeptide to prevent inhalation.

Regulatory Compliance:

  • All chemical waste disposal must adhere to local, state, and federal regulations.[1][2][3] Familiarize yourself with your institution's specific Environmental Health & Safety (EHS) guidelines. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[1][2]

Step-by-Step Disposal Procedure for this compound

This procedure is based on best practices for laboratory chemical waste and modeled after disposal protocols for similar peptide compounds.[4]

Step 1: Waste Segregation and Collection

Proper segregation of waste streams is fundamental to safe and compliant disposal.[1]

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including vials, pipette tips, gloves, and weighing papers, in a designated, leak-proof container.[4]

    • Do not discard solid chemical waste in the regular trash.[1][4]

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a clearly labeled, sealable, and chemically compatible container.[4]

    • Never pour chemical waste down the drain.[1][4]

    • If organic solvents were used to dissolve the tripeptide, collect this waste in a separate, appropriately labeled solvent waste container.

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[2][5]

  • Label all waste containers with the words "Hazardous Waste" (as a precautionary measure in the absence of specific data), the full chemical name "this compound," and the name of any solvents present.[2][6]

  • Include the approximate concentration and volume of the contents.

  • Affix any additional labels required by your institution's EHS department.

Step 3: Pre-Treatment of Aqueous Waste (Recommended Best Practice)

While not mandated for a substance not officially classified as hazardous, a pre-treatment step to hydrolyze the peptide is a recommended best practice to ensure its degradation before final disposal.[4]

Experimental Protocol for Chemical Hydrolysis:

  • Preparation: Perform this procedure in a chemical fume hood while wearing appropriate PPE.

  • Basification or Acidification:

    • To a container with the aqueous this compound waste, slowly add a 1 M Sodium Hydroxide (NaOH) solution to raise the pH to above 9, OR

    • Slowly add a 1 M Hydrochloric Acid (HCl) solution to lower the pH to below 3. This will initiate the hydrolysis of the peptide bonds.[4]

  • Inactivation Period: Allow the solution to stand for a minimum of 24 hours to promote complete degradation.[4]

  • Neutralization: After the inactivation period, carefully neutralize the solution by adding a suitable acid (if basified) or base (if acidified) until the pH is between 6.0 and 8.0.[4]

  • Final Collection: The neutralized solution should still be collected as chemical waste.

Step 4: Storage and Final Disposal

Proper storage of waste pending pickup is crucial to prevent accidents and ensure compliance.

  • Storage: Securely seal the waste containers and store them in a designated secondary containment area.[1] This area should be away from incompatible materials.

  • Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[4] Provide them with accurate information about the contents of the waste containers.

Summary of Disposal Parameters

Waste Type Container Labeling Disposal Method
Solid this compound & Contaminated Labware Labeled, leak-proof solid waste container"Hazardous Waste," "this compound," and other institutional requirementsCollection by EHS or licensed contractor
Aqueous Solutions of this compound Labeled, sealable, chemically compatible liquid waste container"Hazardous Waste," "this compound," solvent (water), and concentrationPre-treatment (hydrolysis) recommended, followed by collection by EHS or licensed contractor
Solvent Solutions of this compound Labeled, sealable, solvent-compatible liquid waste container"Hazardous Waste," "this compound," specific solvent name, and concentrationCollection by EHS or licensed contractor (do not mix with aqueous waste)

Disposal Workflow Diagram

ACV_Tripeptide_Disposal_Workflow cluster_collection Step 1: Waste Collection & Segregation cluster_labeling Step 2: Labeling cluster_pretreatment Step 3: Pre-Treatment (Aqueous Only) cluster_storage_disposal Step 4: Storage & Final Disposal solid_waste Solid Waste (Vials, Gloves, Tips) label_solid Label as Solid Hazardous Waste solid_waste->label_solid aqueous_waste Aqueous Waste (Buffer Solutions) label_aqueous Label as Aqueous Hazardous Waste aqueous_waste->label_aqueous solvent_waste Solvent Waste (e.g., in DMSO) label_solvent Label as Solvent Hazardous Waste solvent_waste->label_solvent storage Store in Secondary Containment label_solid->storage hydrolysis Chemical Hydrolysis (pH adjustment) label_aqueous->hydrolysis Recommended label_solvent->storage neutralize Neutralize (pH 6.0 - 8.0) hydrolysis->neutralize neutralize->storage pickup Arrange EHS Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling ACV Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of ACV Tripeptide (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine). Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Protocols

This compound is a key biosynthetic precursor to penicillin and cephalosporin (B10832234) antibiotics.[1] While specific toxicity data is limited, it should be handled with the care required for all laboratory chemicals. A substance-specific Safety Data Sheet (SDS) should always be consulted prior to handling.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory to minimize exposure risk. The following table outlines the required equipment.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-ratedProtects against splashes and airborne particles.
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact.
Body Protection Laboratory Coat---Protects against spills and contamination of personal clothing.
Respiratory Protection Dust Mask or RespiratorNIOSH-approvedRecommended when handling the lyophilized powder to prevent inhalation.[2]
First Aid Measures

In the event of exposure, follow these immediate first aid protocols.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
Ingestion Do not induce vomiting. Rinse mouth with water.[2]

In all cases of exposure, seek immediate medical attention and have the product's Safety Data Sheet (SDS) available.

Operational Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of this compound.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₄H₂₅N₃O₆S
Molecular Weight 363.43 g/mol
Appearance Solid powder
Solubility (predicted) 0.478 mg/mL in water

[Source: Vulcanchem]

Experimental Protocol: Reconstitution of Lyophilized Powder
  • Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Solvent Addition: Add the appropriate volume of sterile, purified water or a suitable buffer to the vial.

  • Dissolution: Gently agitate or vortex the vial until the peptide is fully dissolved. Sonication can be used to aid dissolution if necessary.

  • Filtration: For sterile applications, filter the reconstituted solution through a 0.22 µm filter.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the solution into single-use vials.

Storage Conditions
FormStorage TemperatureDuration
Lyophilized Powder -20°C or -80°CLong-term
Reconstituted Solution -20°C or -80°CShort to medium-term

[Source: MedchemExpress.com]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations. While not classified as hazardous, it should not be disposed of in regular trash or down the drain.

Waste Segregation and Collection
  • Liquid Waste: Collect all unused solutions of this compound in a designated, clearly labeled, and sealed waste container.

  • Solid Waste: Dispose of all contaminated materials, such as vials, pipette tips, and gloves, in a separate, labeled, leak-proof container.

Decontamination and Disposal Procedure
  • Pre-treatment (Best Practice): For liquid waste, chemical hydrolysis can be performed by adjusting the pH to >9 with 1M NaOH or <3 with 1M HCl and allowing it to stand for at least 24 hours to degrade the peptide bonds. Neutralize the solution before final disposal.

  • Final Disposal: Arrange for the collection of both liquid and solid waste containers by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.

This compound in the Penicillin Biosynthesis Pathway

This compound is the initial dedicated intermediate in the biosynthesis of penicillin and cephalosporin antibiotics.[3] It is synthesized from the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine by the enzyme ACV synthetase (ACVS).[3][4] The tripeptide is then cyclized to form isopenicillin N, the first bioactive intermediate in the pathway.[4]

Penicillin_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_synthesis ACV Synthesis cluster_cyclization Isopenicillin N Formation cluster_final_product Final Product Formation L-α-aminoadipic acid L-α-aminoadipic acid ACV Synthetase (ACVS) ACV Synthetase (ACVS) L-α-aminoadipic acid->ACV Synthetase (ACVS) L-cysteine L-cysteine L-cysteine->ACV Synthetase (ACVS) L-valine L-valine L-valine->ACV Synthetase (ACVS) This compound This compound ACV Synthetase (ACVS)->this compound Condensation Isopenicillin N Synthase (IPNS) Isopenicillin N Synthase (IPNS) This compound->Isopenicillin N Synthase (IPNS) Isopenicillin N Isopenicillin N Isopenicillin N Synthase (IPNS)->Isopenicillin N Oxidative Cyclization Isopenicillin N Acyltransferase Isopenicillin N Acyltransferase Isopenicillin N->Isopenicillin N Acyltransferase Penicillin Penicillin Isopenicillin N Acyltransferase->Penicillin Side-chain Exchange

Caption: Penicillin Biosynthesis Pathway featuring this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACV Tripeptide
Reactant of Route 2
ACV Tripeptide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。